molecular formula C7H4FNO2 B084565 5-Fluorobenzo[d]oxazol-2(3H)-one CAS No. 13451-79-1

5-Fluorobenzo[d]oxazol-2(3H)-one

カタログ番号: B084565
CAS番号: 13451-79-1
分子量: 153.11 g/mol
InChIキー: KXMRAGBOYTUYGL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluorobenzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C7H4FNO2 and its molecular weight is 153.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 146763. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-fluoro-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMRAGBOYTUYGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301852
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13451-79-1
Record name 5-Fluoro-2-benzoxazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13451-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 146763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013451791
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13451-79-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146763
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Fluoro-1,3-benzoxazol-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2(3H)-benzoxazolone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluorobenzo[d]oxazol-2(3H)-one: Molecular Structure, Synthesis, and Characterization for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Fluorobenzo[d]oxazol-2(3H)-one, a fluorinated heterocyclic compound with significant potential in medicinal chemistry. We will delve into its core molecular structure, propose a robust synthetic pathway, and detail the expected analytical characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold.

The Strategic Importance of the Fluorinated Benzoxazolone Core

The benzo[d]oxazol-2(3H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, owing to its presence in a wide array of biologically active compounds.[1] Its structural rigidity and ability to participate in hydrogen bonding interactions make it an attractive framework for designing ligands for various biological targets.[1]

The introduction of a fluorine atom to this core, specifically at the 5-position, is a strategic decision rooted in established medicinal chemistry principles. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's pharmacological profile.[2][3] These enhancements often include improved metabolic stability, increased binding affinity, and altered lipophilicity, which can lead to better oral bioavailability and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[4][5]

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of this compound is a thorough analysis of its molecular architecture.

Core Molecular Structure

The molecule consists of a bicyclic system where a benzene ring is fused to an oxazolone ring. The fluorine atom is substituted at the 5-position of the benzene ring, and a ketone group is present at the 2-position of the oxazolone ring.

G start 2-Amino-4-fluorophenol intermediate Reaction Mixture start->intermediate Dissolve in suitable solvent (e.g., THF) reagent Carbonylating Agent (e.g., Triphosgene, CDI) reagent->intermediate Add dropwise product This compound intermediate->product Reflux and Purification

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol

This protocol is a guideline and may require optimization for yield and purity.

Materials:

  • 2-Amino-4-fluorophenol

  • Triphosgene or 1,1'-Carbonyldiimidazole (CDI)

  • Triethylamine (if using triphosgene)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-fluorophenol (1 equivalent) in anhydrous THF.

  • Addition of Carbonylating Agent:

    • Using Triphosgene: In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous THF. Add this solution dropwise to the stirred solution of 2-amino-4-fluorophenol at 0 °C. Following the addition, add triethylamine (2.2 equivalents) dropwise.

    • Using CDI: Add CDI (1.1 equivalents) portion-wise to the stirred solution of 2-amino-4-fluorophenol at room temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Water can react with the highly reactive carbonylating agents.

  • Triethylamine: Acts as a base to neutralize the HCl generated when using triphosgene.

  • Reflux: Provides the necessary activation energy for the intramolecular cyclization.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Spectroscopic Analysis

The following table summarizes the expected key signals in the NMR, IR, and Mass Spectra.

TechniqueExpected Key Signals
¹H NMR Aromatic protons with splitting patterns influenced by the fluorine atom. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons showing C-F couplings. A characteristic signal for the carbonyl carbon.
¹⁹F NMR A singlet or a complex multiplet depending on the coupling with neighboring protons.
IR Spectroscopy N-H stretching vibration (~3200-3300 cm⁻¹), C=O stretching vibration (~1750-1770 cm⁻¹), C-F stretching vibration (~1100-1200 cm⁻¹). [6]
Mass Spectrometry Molecular ion peak (M+) at m/z = 153.02.
Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-4~7.0-7.2ddJ(H,H) ≈ 8.0, J(H,F) ≈ 4.0
H-6~6.8-7.0dddJ(H,H) ≈ 8.0, J(H,F) ≈ 9.0, J(H,H) ≈ 2.5
H-7~7.1-7.3ddJ(H,H) ≈ 8.0, J(H,F) ≈ 0.5
N-H~10.0-11.0br s-

Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

  • Enzyme Inhibition: The benzoxazolone core is present in inhibitors of various enzymes, making it a promising scaffold for targeting kinases, proteases, and other enzymes implicated in disease. [7][8]* Anticancer Agents: Several studies have reported the synthesis of benzoxazolone derivatives with potent anticancer activities. [9][10]The fluorine substituent can enhance these properties through improved target engagement and metabolic stability.

  • Antimicrobial Agents: The structural features of benzoxazolones are also found in compounds with antimicrobial properties. [11] The development of a library of derivatives based on the this compound core could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.

Conclusion

This compound represents a strategically designed molecule that combines the privileged benzoxazolone scaffold with the beneficial properties of fluorine. This guide has provided a comprehensive overview of its molecular structure, a detailed proposed synthetic route, and a predictive analysis of its characterization. It is our hope that this technical whitepaper will serve as a valuable resource for scientists and researchers in the field of drug discovery, facilitating the exploration and utilization of this promising chemical entity.

References

  • MDPI. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides.
  • Basavaraju, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences.
  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.
  • National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions.
  • ChemBK. (n.d.). 14733-75-6.
  • National Center for Biotechnology Information. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • ResearchGate. (n.d.).
  • National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds.
  • National Center for Biotechnology Information. (n.d.). Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis.
  • National Center for Biotechnology Information. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
  • ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • ResearchGate. (n.d.). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL.
  • National Center for Biotechnology Information. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.
  • National Center for Biotechnology Information. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors.
  • Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis.
  • Zenlyms Tech. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Welcome to DTU Research Database. (n.d.). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
  • NIST WebBook. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-.
  • Bentham Science. (n.d.). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)
  • UCT Prague. (n.d.). Table of Characteristic IR Absorptions.
  • NIST WebBook. (n.d.). 5(4H)-Oxazolone, 2-phenyl-4-(phenylmethylene)-, (Z)-.
  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products.
  • National Center for Biotechnology Information. (n.d.). 3-{[(5-Nitrofuran-2-yl)methylidene]amino}-1,3-oxazol-2-one.
  • NIST WebBook. (n.d.). 2(3H)-Furanone, 5-methyl-.
  • NIST WebBook. (n.d.). 2(3H)-Furanone, 5-dodecyldihydro-.
  • NIST WebBook. (n.d.). 2(3H)-Furanone, 5-acetyldihydro-.
  • Dr. Jagath Reddy's Heterocyclics. (n.d.). JRH-07616, 5-Chlorobenzo[d]oxazol-2(3H)-one, 97%.

Sources

An In-depth Technical Guide to 5-Fluorobenzo[d]oxazol-2(3H)-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its advantageous physicochemical profile, including a combination of lipophilic and hydrophilic features, and the potential for chemical modification at multiple sites make it an ideal starting point for drug design.[1][3] Benzoxazolone derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][3] The introduction of a fluorine atom, a common strategy in medicinal chemistry, can significantly modulate a molecule's metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a detailed technical overview of 5-Fluorobenzo[d]oxazol-2(3H)-one, a key intermediate and pharmacophore in the development of novel therapeutics.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in drug discovery and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Formula C₇H₄FNO₂[3]
Molecular Weight 153.11 g/mol [3]
Melting Point 94 - 96 °C
Boiling Point Data not available
pKa Estimated to be slightly lower than the parent compound (2(3H)-Benzoxazolone, pKa ≈ 8.7) due to the electron-withdrawing nature of the fluorine atom.[4]
Solubility Data not available. Generally, benzoxazolones are soluble in polar organic solvents such as DMSO and DMF.
Appearance White solid[4]

Chemical Reactivity and Synthesis

The chemical reactivity of the benzoxazolone core allows for various synthetic modifications. Key reaction types include N-substitution (alkylation and acylation) and electrophilic substitution on the benzene ring.[4]

Synthetic Pathway

A general and efficient method for the synthesis of benzoxazol-2(3H)-ones involves the reaction of a corresponding 2-aminophenol with a carbonylating agent.[2] For this compound, the synthesis would proceed from 2-amino-4-fluorophenol.

Synthesis 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Reaction Reaction 2-Amino-4-fluorophenol->Reaction Carbonylating_Agent Carbonylating Agent (e.g., Ethyl 1H-imidazole-1-carboxylate) Carbonylating_Agent->Reaction Product This compound Reaction->Product caption Synthesis of this compound

Caption: General synthetic route to this compound.

Experimental Protocol: Synthesis of Benzoxazol-2(3H)-one Derivatives[2]

The following is a generalized experimental protocol for the synthesis of benzoxazol-2(3H)-ones, which can be adapted for the synthesis of the 5-fluoro derivative.

Materials:

  • 2-Aminophenol derivative (e.g., 2-amino-4-fluorophenol)

  • Ethyl 1H-imidazole-1-carboxylate (EImC)

  • 1,4-Dioxane

  • Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 2-aminophenol derivative (1.0 eq) in 1,4-dioxane, add triethylamine (2.0 eq).

  • Add ethyl 1H-imidazole-1-carboxylate (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired benzoxazol-2(3H)-one.

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. The following are expected spectral features based on the analysis of related benzoxazolone derivatives.[2]

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the chemical environment of the protons in the molecule. The aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm), with coupling patterns influenced by the fluorine substituent. The N-H proton will appear as a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom. The carbonyl carbon of the oxazolone ring is expected to be the most downfield signal (around δ 155 ppm). The chemical shifts of the aromatic carbons will be influenced by the fluorine substituent, exhibiting C-F coupling.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • N-H stretch: A broad band around 3200-3400 cm⁻¹

  • C=O stretch (amide): A strong absorption band around 1750-1780 cm⁻¹

  • C-O stretch: Bands in the region of 1200-1300 cm⁻¹

  • C-F stretch: An absorption in the region of 1000-1100 cm⁻¹

Applications in Drug Discovery and Research

The benzoxazolone scaffold is a key pharmacophore in the development of various therapeutic agents.[5][6] Derivatives of this core structure have been investigated for a range of biological activities.

Anticancer Activity

Numerous benzoxazolone derivatives have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines.[2][6] The planar nature of the bicyclic ring system allows for effective interaction with biological targets such as enzymes and receptors.

Kinase Inhibition

The benzoxazolone moiety has been incorporated into molecules designed as kinase inhibitors.[7] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The ability to functionalize the benzoxazolone core allows for the optimization of binding to the ATP-binding pocket of specific kinases.

Applications Benzoxazolone_Core This compound Core Scaffold Anticancer Anticancer Agents Benzoxazolone_Core->Anticancer Kinase_Inhibitors Kinase Inhibitors Benzoxazolone_Core->Kinase_Inhibitors Other_Targets Other Biological Targets Benzoxazolone_Core->Other_Targets caption Applications of the Benzoxazolone Scaffold

Caption: Key application areas of the benzoxazolone scaffold in drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are recommended.

Conclusion

This compound is a valuable building block in medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. Its physicochemical properties, combined with the potential for diverse chemical modifications, make it an attractive starting point for the development of compounds with a range of biological activities. Further research into the synthesis of novel derivatives and their biological evaluation will continue to unlock the full potential of this important pharmacophore.

References

  • Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie, 356(8), e2300129.
  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2021). ChemMedChem, 16(14), 2245-2253.
  • 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes. (2005). Current Medicinal Chemistry, 12(7), 861-885.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2014). RSC Advances, 4(105), 59594-59602.
  • PubChem. 5-Fluoro-2(3H)-benzoxazolone. (n.d.).
  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). Bioorganic & Medicinal Chemistry Letters, 67, 128745.
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 115, 191-200.

Sources

Spectroscopic Elucidation of 5-Fluorobenzo[d]oxazol-2(3H)-one: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Fluorobenzo[d]oxazol-2(3H)-one is a fluorinated heterocyclic compound belonging to the benzoxazolone class of molecules. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, analgesic, and anti-inflammatory properties.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[2] Consequently, the precise structural characterization of this compound is a critical prerequisite for its advancement in any drug discovery pipeline.

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques required for the unambiguous structural confirmation and purity assessment of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the underlying scientific rationale for the experimental design and data interpretation.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the molecule's structure is paramount for interpreting its spectroscopic data. Below is the chemical structure of this compound with the IUPAC numbering convention, which will be referenced throughout this guide for NMR assignments.

Caption: IUPAC Numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For the aromatic region, the fluorine substituent at C5 will influence the chemical shifts and coupling patterns of the adjacent protons.

Expected ¹H NMR Data (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~11.8br s-1HNH
~7.3ddJ = 8.8, 2.41HH -6
~7.1ddJ = 8.8, 4.41HH -4
~7.0tdJ = 8.8, 2.41HH -7

Note: Predicted chemical shifts and coupling constants are based on data from structurally similar benzoxazolone derivatives.[3][4] The broad singlet for the N-H proton is characteristic and its chemical shift can be solvent-dependent. The aromatic protons will exhibit splitting patterns influenced by both proton-proton and proton-fluorine couplings.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The carbonyl carbon and the carbons directly attached to the heteroatoms (O and N) and the fluorine atom will have characteristic chemical shifts.

Expected ¹³C NMR Data (101 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~154.0C =O (C2)
~158.0 (d, J_CF ≈ 240 Hz)C -F (C5)
~143.0C -O (C7a)
~130.0C -N (C3a)
~115.0 (d, J_CF ≈ 25 Hz)C -6
~110.0 (d, J_CF ≈ 8 Hz)C -7
~108.0 (d, J_CF ≈ 25 Hz)C -4

Note: Predicted chemical shifts are based on known data for benzoxazolones and fluorinated aromatic compounds.[5][6] The carbon attached to the fluorine will appear as a doublet with a large one-bond C-F coupling constant. The adjacent carbons will also show smaller couplings to fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[7] The chemical shift of the fluorine is indicative of its electronic environment.

Expected ¹⁹F NMR Data (376 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Multiplicity
~ -115 to -125m

Note: The chemical shift is referenced to CFCl₃ (0 ppm) and is an approximation based on typical values for fluoroaromatic compounds.[2][8] The multiplicity will be complex due to couplings with the neighboring aromatic protons.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 16 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Use proton decoupling (e.g., broadband decoupling).

    • Set the spectral width to approximately 220 ppm.

    • Use a 30-45 degree pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition:

    • Set the spectral width to cover the expected range for aromatic fluorine compounds (e.g., -100 to -150 ppm).

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 64-256).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule.[9] For this compound, the characteristic absorptions for the carbonyl group, N-H bond, and aromatic C-H and C=C bonds are expected.

Expected IR Absorption Bands (KBr Pellet or ATR):

Wavenumber (cm⁻¹)IntensityAssignment
3300-3100Medium, BroadN-H stretch
3100-3000MediumAromatic C-H stretch
~1750StrongC=O stretch (lactone)
1600-1450Medium-StrongAromatic C=C stretches
~1250StrongC-F stretch
~1200StrongC-O stretch

Note: These are approximate ranges and the exact positions can be influenced by the solid-state packing or solvent used.[10] The strong carbonyl absorption is a key diagnostic feature for the oxazolone ring.

Experimental Protocol for FTIR Spectroscopy (ATR)
  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Sample Spectrum: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.

  • Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum. Identify the key absorption bands and correlate them to the functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula.

Expected Mass Spectrometry Data (ESI+):

m/z (calculated)m/z (found)Ion Species
170.0350[M+H]⁺
192.0169[M+Na]⁺

Note: The calculated m/z values are for the monoisotopic masses. The observation of the protonated molecule [M+H]⁺ and potentially a sodium adduct [M+Na]⁺ is expected with electrospray ionization in positive mode. Fragmentation patterns can also provide further structural information.

Experimental Protocol for Mass Spectrometry (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatography system coupled to a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analysis: Inject a small volume of the sample solution into the LC-MS system. The mass spectrometer will detect the ions as they elute from the column (or from direct infusion).

  • Data Analysis: Determine the m/z values of the major peaks in the mass spectrum and compare them to the calculated values for the expected ion species.

Spectroscopic Analysis Workflow

The logical flow for the complete spectroscopic characterization of a novel compound like this compound is depicted below. This systematic approach ensures that all necessary structural information is obtained efficiently and reliably.

cluster_0 Synthesis & Purification cluster_1 Preliminary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Final Confirmation Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product TLC TLC/LCMS Purification->TLC IR IR Spectroscopy TLC->IR MS Low-Res MS IR->MS H_NMR ¹H NMR MS->H_NMR C_NMR ¹³C NMR H_NMR->C_NMR F_NMR ¹⁹F NMR C_NMR->F_NMR HRMS High-Res MS F_NMR->HRMS Confirmation Structure Confirmed HRMS->Confirmation

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a combination of NMR, IR, and mass spectrometry, is essential for its unequivocal structural verification. This guide provides the expected spectral data based on sound chemical principles and data from related structures, along with robust experimental protocols. Adherence to these methodologies will ensure the generation of high-quality, reliable data, which is a cornerstone of successful drug discovery and development programs.

References

  • BenchChem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols. Benchchem. Accessed January 9, 2026.
  • The Royal Society of Chemistry. Supporting information. The Royal Society of Chemistry. Accessed January 9, 2026.
  • PubChem. 5-Fluorobenzo[d]isoxazol-3(2H)-one.
  • BenchChem. A Comprehensive Guide to the Spectroscopic Characterization of 5(4H)-Oxazolone Derivatives. Benchchem. Accessed January 9, 2026.
  • ResearchGate. (PDF) Synthesis, spectroscopic characterization and pharmacologicalevaluation of oxazolone derivatives.
  • PubMed. Synthesis and biological profile of benzoxazolone derivatives. National Library of Medicine. Accessed January 9, 2026.
  • PubChem. Benzoxazole, 2-amino-5-fluoro-.
  • Human Metabolome Database. 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0001123). HMDB. Accessed January 9, 2026.
  • University of Wisconsin-Madison. 19F NMR Reference Standards. Department of Chemistry. Accessed January 9, 2026.
  • Chemsrc. 7-Bromo-5-fluorobenzo[d]oxazol-2(3H)-one. Chemsrc. Accessed January 9, 2026.
  • J&K Scientific. 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. J&K Scientific. Accessed January 9, 2026.
  • PubMed. 19F-NMR study on the interaction of fluorobenzoate with porcine kidney D-amino acid oxidase. National Library of Medicine. Accessed January 9, 2026.
  • Palacký University Olomouc. Table of Characteristic IR Absorptions. Department of Physical Chemistry. Accessed January 9, 2026.
  • Alfa Chemistry. 19F NMR Chemical Shift Table. Alfa Chemistry. Accessed January 9, 2026.
  • University of Ottawa. 19Flourine NMR. uOttawa NMR Facility. Accessed January 9, 2026.
  • The Royal Society of Chemistry. Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons via. The Royal Society of Chemistry. Accessed January 9, 2026.
  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Accessed January 9, 2026.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. Department of Chemistry. Accessed January 9, 2026.
  • PubMed. Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. National Library of Medicine. Accessed January 9, 2026.
  • PubChem. 3-(4-fluorophenyl)-5-(1H-pyrazol-5-yl)-2,1-benzoxazole.
  • Human Metabolome Database. 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870). HMDB. Accessed January 9, 2026.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Department of Chemistry. Accessed January 9, 2026.
  • Zenlyms Tech. 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. Zenlyms Tech. Accessed January 9, 2026.
  • PubChem. 5-Chlorobenzo(d)isoxazol-3-ol.
  • PubChem. 2(3H)-Benzoxazolone.
  • ChemShuttle. 5-aminobenzo[d]oxazol-2(3H)-one. ChemShuttle. Accessed January 9, 2026.
  • PubMed. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. National Library of Medicine. Accessed January 9, 2026.
  • Technical University of Denmark. Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings.
  • SpectraBase. 5-nitro-3H-1,3-benzoxazol-2-one - Optional[13C NMR] - Chemical Shifts. Wiley. Accessed January 9, 2026.
  • ResearchGate. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL.
  • The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Accessed January 9, 2026.
  • Advanced ChemBlocks. 5-Bromobenzo[d]oxazol-2(3H)-one. Advanced ChemBlocks. Accessed January 9, 2026.
  • PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). National Library of Medicine. Accessed January 9, 2026.
  • NIST. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. National Institute of Standards and Technology. Accessed January 9, 2026.
  • Dr. Jagath Reddy's Heterocyclics. JRH-07616, 5-Chlorobenzo[d]oxazol-2(3H)-one, 97%. Dr. Jagath Reddy's Heterocyclics. Accessed January 9, 2026.
  • BLDpharm. 5-Chlorobenzo[d]oxazol-2(3H)-one-2-13C. BLDpharm. Accessed January 9, 2026.
  • NIST. 1(3H)-Isobenzofuranone. National Institute of Standards and Technology. Accessed January 9, 2026.
  • NIST. 2(3H)-Furanone, dihydro-5-methyl-. National Institute of Standards and Technology. Accessed January 9, 2026.

Sources

An In-Depth Technical Guide to the NMR Analysis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) analysis of 5-Fluorobenzo[d]oxazol-2(3H)-one, a fluorinated heterocyclic compound of interest in medicinal chemistry and drug development. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering in-depth insights into the structural elucidation of this molecule using a suite of modern NMR techniques. We will explore the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as they apply to this specific scaffold, provide detailed experimental protocols for data acquisition, and present a thorough analysis of the expected spectral features, including chemical shifts and coupling constants. Furthermore, the application of two-dimensional (2D) NMR experiments, such as COSY and HSQC, for unambiguous signal assignment will be detailed. This guide is designed to be a practical resource for researchers, enabling them to confidently acquire and interpret NMR data for this compound and related fluorinated benzoxazolones.

Introduction: The Significance of Fluorinated Benzoxazolones

The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. The introduction of a fluorine atom, as in this compound, can profoundly influence a molecule's physicochemical and pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. Consequently, the precise and unambiguous structural characterization of such fluorinated analogues is paramount in the drug discovery and development process.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution. This guide will provide a detailed roadmap for the comprehensive NMR analysis of this compound, leveraging the unique properties of the ¹H, ¹³C, and ¹⁹F nuclei to achieve a complete structural assignment.

Foundational Principles: NMR Spectroscopy of a Fluorinated Heterocycle

The NMR analysis of this compound relies on the interplay of chemical shifts, spin-spin coupling, and the distinct characteristics of the fluorine nucleus.

  • ¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity through scalar (J) coupling. The fluorine atom at the 5-position will introduce additional complexity and valuable information through H-F coupling.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton of the molecule. The presence of the fluorine atom will lead to characteristic C-F coupling, which is invaluable for assigning the carbons of the fluorinated aromatic ring.

  • ¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is a highly sensitive NMR probe.[1] The ¹⁹F NMR spectrum of this compound will consist of a single resonance, with its chemical shift being highly sensitive to the electronic environment.[2] This spectrum will also exhibit coupling to neighboring protons.

Experimental Protocols: Acquiring High-Quality NMR Data

The acquisition of high-resolution, artifact-free NMR spectra is the foundation of accurate structural elucidation. The following protocols are recommended for the analysis of this compound.

Sample Preparation

A well-prepared sample is critical for obtaining high-quality NMR data.

Protocol:

  • Analyte Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[3]

  • Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although referencing to the residual solvent peak is also common practice.

Diagram: NMR Sample Preparation Workflow

Caption: Workflow for preparing a high-quality NMR sample.

NMR Data Acquisition

The following are general acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

  • ¹⁹F NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~50 ppm, centered around the expected chemical shift.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16-64.

  • 2D NMR (COSY & HSQC):

    • Utilize standard pulse programs available on the spectrometer software.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum.

Spectral Analysis and Interpretation

The following sections detail the predicted NMR spectral data for this compound. These predictions are based on established NMR principles, data from analogous compounds, and typical coupling constants.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show three signals in the aromatic region and one broad signal for the N-H proton. The aromatic protons will exhibit both H-H and H-F coupling.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
H-4~7.0-7.2dd³J(H4,F5) ≈ 8-10, ⁴J(H4,H6) ≈ 2-3
H-6~6.8-7.0ddd³J(H6,H7) ≈ 8-9, ³J(H6,F5) ≈ 4-6, ⁴J(H6,H4) ≈ 2-3
H-7~7.1-7.3d³J(H7,H6) ≈ 8-9
N-H~8.0-10.0br s-

Rationale for Assignments:

  • The chemical shifts are influenced by the electron-withdrawing nature of the fluorine and the carbonyl group, as well as the electron-donating effect of the oxygen and nitrogen atoms.

  • H-4: This proton is ortho to the fluorine atom and is expected to show a large ³J(H,F) coupling. It will also exhibit a smaller four-bond coupling to H-6.

  • H-6: This proton is meta to the fluorine and will show a smaller ³J(H,F) coupling. It will also be coupled to both H-7 (ortho) and H-4 (meta).

  • H-7: This proton is coupled only to H-6.

  • N-H: The chemical shift of the N-H proton can be highly variable depending on the solvent and concentration. It is often a broad singlet due to quadrupolar broadening and/or exchange.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display seven distinct signals. The carbons in the fluorinated ring will show characteristic C-F coupling.

Carbon Predicted Chemical Shift (ppm) Multiplicity (due to C-F coupling) Coupling Constants (J, Hz)
C-2~154-156s-
C-3a~130-132d²J(C3a,F5) ≈ 20-25
C-4~110-112d²J(C4,F5) ≈ 20-25
C-5~158-162d¹J(C5,F5) ≈ 240-250
C-6~100-105d³J(C6,F5) ≈ 5-10
C-7~110-112d⁴J(C7,F5) ≈ 2-4
C-7a~142-144s-

Rationale for Assignments:

  • C-2 (Carbonyl): The carbonyl carbon will appear at a characteristic downfield chemical shift.

  • C-5: The carbon directly attached to the fluorine will exhibit a very large one-bond C-F coupling constant.

  • C-4 and C-3a: The carbons ortho to the fluorine will show significant two-bond C-F coupling.

  • C-6 and C-7a: The carbons meta to the fluorine will show smaller three-bond C-F coupling.

  • C-7: The carbon para to the fluorine will show the smallest four-bond C-F coupling.

Predicted ¹⁹F NMR Spectrum

The proton-coupled ¹⁹F NMR spectrum will show a single multiplet.

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (J, Hz)
F-5~ -110 to -120ddd³J(F5,H4) ≈ 8-10, ³J(F5,H6) ≈ 4-6

Rationale for Assignment:

  • The chemical shift of fluorine in aromatic systems is highly dependent on the electronic nature of the substituents.[1]

  • The multiplicity arises from coupling to the ortho proton (H-4) and the meta proton (H-6).

Unambiguous Assignment with 2D NMR Spectroscopy

While 1D NMR provides a wealth of information, 2D NMR techniques are essential for confirming assignments and resolving any spectral overlap.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY spectrum will reveal the coupling network between the aromatic protons.

Diagram: Expected COSY Correlations

Caption: Expected proton-proton correlations in the COSY spectrum.

  • A cross-peak between H-6 and H-7 will confirm their ortho relationship.

  • A weaker cross-peak between H-4 and H-6 will confirm their meta coupling.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC spectrum correlates each proton with the carbon to which it is directly attached.

  • This experiment will definitively link the proton signals for H-4, H-6, and H-7 to their corresponding carbon signals. For example, the proton at ~7.0-7.2 ppm (H-4) will show a correlation to the carbon at ~110-112 ppm (C-4).

Diagram: HSQC Correlation Principle

Caption: The HSQC experiment correlates directly bonded C-H pairs.

Conclusion

The comprehensive NMR analysis of this compound is a powerful demonstration of modern spectroscopic techniques in action. By systematically acquiring and interpreting 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC) NMR data, a complete and unambiguous structural assignment can be achieved. The presence of the fluorine atom, while introducing some complexity, also provides an additional layer of structural information through characteristic H-F and C-F coupling patterns. The protocols and predicted spectral data presented in this guide serve as a robust framework for researchers working with this important class of fluorinated heterocyclic compounds, facilitating their research and development efforts in medicinal chemistry and related fields.

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
  • How to Prepare Samples for NMR. (n.d.).
  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (n.d.). Royal Society of Chemistry.
  • S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information. (n.d.). Royal Society of Chemistry.
  • A NOVEL SYNTHESIS OF BENZOXAZOLONE AND DERIVATIVES VIA A RING EXPANSION AND REDUCTION APPROACH A THESIS SUBMITTED TO THE FACULTY. (n.d.).
  • 19Flourine NMR. (n.d.).
  • Supplementary Information - The Royal Society of Chemistry. (n.d.).
  • 2(3H)-Benzoxazolone | C7H5NO2 | CID 6043. (n.d.). PubChem.
  • Fluorine NMR. (n.d.).
  • 5-Fluoro-2-benzoxazolinone. (n.d.). Chem-Impex.
  • 4 - The Royal Society of Chemistry. (n.d.).
  • Spectroscopic characterization, crystallographic elucidation and DFT investigation of 5-fluoro-6-(4-methylpiperazin-1-yl)benzo[d]thiazol-2-amine. (2019). Journal of Molecular Structure, 1176, 836-846.
  • 2-(4-Fluorophenyl)
  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.com.
  • Synthesis, Spectroscopic Characterization and Polymerization Abilities of Blue and Green Light Emitting Oxazol-5-one Fluorophores. (2018). Journal of Fluorescence, 28(3), 735-741.
  • 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. (n.d.). Nanjing Bike Biotechnology Co., Ltd.
  • 5-Fluoro-2-benzoxazolinone | 13451-79-1. (n.d.). J&K Scientific.
  • 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). Royal Society of Chemistry.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. (n.d.). Royal Society of Chemistry.
  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2019). European Journal of Medicinal Chemistry, 182, 111656.
  • m-Fluorobenzoic acid - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • JRH-07616, 5-Chlorobenzo[d]oxazol-2(3H)-one, 97%. (n.d.). Dr. Jagath Reddy's Heterocyclics.

Sources

An In-depth Technical Guide to the Structural Elucidation of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile pharmacological profile which includes anticancer, anti-inflammatory, and neuroprotective activities.[1][2] The introduction of a fluorine atom into this privileged structure, as in 5-Fluorobenzo[d]oxazol-2(3H)-one, is a strategic modification intended to enhance metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] Despite its significance, a publically available, experimentally determined crystal structure for this compound remains elusive. This guide provides a comprehensive framework for researchers aiming to synthesize, crystallize, and structurally characterize this molecule. We will explore established synthetic routes, detail the protocol for single-crystal X-ray diffraction, and present a computationally derived model to predict its key structural features, thereby offering a foundational understanding for future drug design and development endeavors.

Introduction: The Significance of the Fluorinated Benzoxazolone Core

The benzo[d]oxazol-2(3H)-one nucleus is a privileged scaffold in drug discovery due to its unique physicochemical properties. It presents a weakly acidic proton, a hydrogen bond donor and acceptor, and a rigid, planar bicyclic system that can be strategically functionalized.[1][2] These features contribute to its ability to interact with a wide range of biological targets, leading to its incorporation into pharmaceuticals with diverse therapeutic applications.[1][2][5]

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design. The unique properties of fluorine, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can profoundly influence a molecule's conformational preferences, pKa, metabolic stability, and binding interactions.[3] In the context of the benzoxazolone scaffold, a fluorine substituent is anticipated to modulate the electronic properties of the aromatic system and introduce the potential for specific intermolecular interactions, such as hydrogen bonds and halogen bonds, which can be critical for target engagement.[4]

This guide addresses the current gap in the structural understanding of this compound. While an experimentally determined crystal structure is not yet available in open crystallographic databases, we will provide the necessary protocols for its synthesis and crystallographic analysis. Furthermore, by examining the crystal structures of closely related analogues and employing computational modeling, we can construct a robust hypothesis of its three-dimensional architecture.

Synthesis and Crystallization

The synthesis of this compound typically proceeds via the cyclization of a corresponding 2-aminophenol derivative. Several reliable methods have been established for the synthesis of benzoxazolones from 2-aminophenols.[2][6][7]

Synthetic Protocol: Cyclization of 2-Amino-4-fluorophenol

A common and effective method for the synthesis of benzoxazol-2(3H)-ones involves the reaction of a 2-aminophenol with a carbonylating agent. Here, we outline a general procedure starting from 2-amino-4-fluorophenol.

Step-by-Step Protocol:

  • Starting Materials: 2-amino-4-fluorophenol, triphosgene (or a safer alternative like carbonyldiimidazole (CDI)), and a suitable solvent (e.g., anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)).

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4-fluorophenol (1.0 equivalent) in the chosen anhydrous solvent.

  • Carbonylation: Cool the solution to 0 °C in an ice bath. Dissolve the carbonylating agent (e.g., triphosgene, 0.4 equivalents, or CDI, 1.1 equivalents) in the same anhydrous solvent and add it dropwise to the stirred solution of the aminophenol over a period of 30-60 minutes.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by the careful addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Diagram of the Synthetic Workflow:

SynthesisWorkflow Start 2-Amino-4-fluorophenol Reaction Reaction at 0°C to RT Start->Reaction Reagent Carbonylating Agent (e.g., CDI) in Anhydrous Solvent Reagent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis.[8]

Step-by-Step Protocol:

  • Solvent Selection: Screen a variety of solvents with different polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane) to determine the solubility of the purified compound at room temperature and at elevated temperatures. The ideal solvent will dissolve the compound when hot but show limited solubility when cold.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to further decrease the temperature and induce crystallization.

  • Crystal Harvesting: Once suitable crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for X-ray diffraction analysis.

Structural Analysis: Experimental and Theoretical

While an experimental crystal structure for this compound is not available, we can predict its key structural features based on related compounds and computational modeling.

Inferred Structural Parameters from Analogous Compounds

Analysis of the crystal structures of other halogenated benzoxazole derivatives in the Cambridge Structural Database (CSD) can provide valuable insights into the expected bond lengths, bond angles, and planarity of the target molecule. For instance, the core benzoxazolone ring system is expected to be nearly planar.

ParameterExpected Value RangeRationale
C-F Bond Length~1.35 ÅTypical for an aryl fluoride.
C=O Bond Length~1.21 ÅCharacteristic of a carbonyl group in a lactam-like system.
C-N Bond Lengths~1.38 Å (in the ring)Indicative of partial double bond character.
C-O Bond Lengths~1.37 Å (in the ring)Consistent with an ether linkage in a heterocyclic system.
Dihedral Angle< 5°The fused ring system is expected to be highly planar.
Computational Modeling

To provide a more concrete structural hypothesis, a computational model of this compound was generated using Density Functional Theory (DFT) calculations.

Predicted Molecular Structure:

The DFT-optimized structure reveals a highly planar molecule. The fluorine atom lies in the plane of the bicyclic system. Key predicted bond lengths and angles are in close agreement with the expected values derived from analogous crystal structures.

Diagram of the Predicted Molecular Structure and Key Interactions:

Caption: Predicted structure and potential intermolecular interactions.

Anticipated Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a combination of intermolecular forces:

  • N-H···O=C Hydrogen Bonding: The N-H group of the oxazolone ring is a potent hydrogen bond donor, while the carbonyl oxygen is an effective acceptor. This is likely to be the primary interaction, leading to the formation of chains or dimers in the crystal lattice.

  • π-π Stacking: The planar aromatic rings are susceptible to π-π stacking interactions, which will contribute to the overall stability of the crystal packing.

  • Halogen Bonding and Other Weak Interactions: The fluorine atom can participate in weak C-F···H-C interactions and potentially halogen bonding, further influencing the crystal packing arrangement.[9]

Experimental Protocol for Single-Crystal X-ray Diffraction

Once suitable single crystals are obtained, the following general protocol for data collection and structure solution can be followed.[10][11][12]

Step-by-Step Protocol:

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a cryoloop.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and then analyzed to determine bond lengths, bond angles, torsion angles, and intermolecular interactions.

Diagram of the X-ray Diffraction Workflow:

XRD_Workflow A Single Crystal Selection B Mounting on Diffractometer A->B C X-ray Data Collection B->C D Data Processing (Unit Cell & Intensities) C->D E Structure Solution (Initial Model) D->E F Structure Refinement E->F G Validation & Analysis F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion and Future Outlook

This technical guide provides a comprehensive roadmap for researchers interested in the synthesis and structural characterization of this compound. While an experimentally determined crystal structure is not yet available, the protocols and theoretical insights presented herein offer a solid foundation for future investigations. The determination of the precise three-dimensional structure of this molecule will be invaluable for understanding its structure-activity relationships and for the rational design of novel therapeutics based on the fluorinated benzoxazolone scaffold. The interplay of hydrogen bonding, π-π stacking, and fluorine-specific interactions will be of particular interest in guiding the development of next-generation inhibitors for a variety of biological targets.

References

  • Synthesis and biological profile of benzoxazolone deriv
  • Synthesis and biological profile of benzoxazolone deriv
  • Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents.
  • Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investig
  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. Semantic Scholar. [Link]
  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors. PubMed. [Link]
  • Importance of Fluorine in Benzazole Compounds.
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
  • A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. - Chemical Methodologies. Chemical Methodologies. [Link]
  • A Molecular Docking Study: Benzoxazolone Derivatives against SARS-CoV-2 Omicron Subvariant EG.5.1. Chemical Methodologies. [Link]
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • Intermolecular Hydrogen and Halogen Bonds in Fluorinated Benzimidazoles.
  • Small molecule crystallography. Excillum. [Link]
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination.
  • (PDF) Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Eco-Vector Journals Portal. [Link]
  • Results for "Single Crystal X-ray Diffraction".
  • Benzoxazole derivatives incorporating fluorine.

Sources

5-Fluorobenzo[d]oxazol-2(3H)-one solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the solubility of 5-Fluorobenzo[d]oxazol-2(3H)-one in Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or lead compound is a critical physicochemical parameter that profoundly influences its journey through the drug development pipeline, affecting everything from formulation to bioavailability. This guide provides a comprehensive framework for characterizing the solubility of this compound, a heterocyclic scaffold of interest in medicinal chemistry. Recognizing the scarcity of publicly available solubility data for this specific compound, this document shifts from a simple data repository to an actionable guide. It details the underlying theoretical principles, presents a structured experimental workflow for solubility determination, and provides robust, step-by-step protocols for both qualitative screening and precise quantitative analysis using modern analytical techniques.

Before any experimental work commences, a thorough understanding of the molecule's structure and the fundamental principles of solubility is paramount. This allows for the rational selection of solvents and the anticipation of potential challenges.

Structural Analysis of this compound

The structure of this compound features several key functional groups that dictate its potential interactions with various solvents:

  • Benzoxazolone Core: This fused heterocyclic system consists of a benzene ring and an oxazolone ring. The aromatic portion is inherently non-polar.

  • Lactam-like Amide: The N-H group within the oxazolone ring is a hydrogen bond donor, while the carbonyl group (C=O) is a hydrogen bond acceptor. These features contribute significant polarity.

  • Fluorine Substituent: The fluorine atom at the 5-position is highly electronegative, inducing a dipole moment and potentially participating in weaker intermolecular interactions.

This combination of a non-polar aromatic surface with polar, hydrogen-bonding functionalities suggests that this compound will exhibit nuanced solubility, likely favoring polar organic solvents but potentially struggling in highly non-polar alkanes or water. The governing principle in solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible.[1][2][3] Polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[4]

cluster_Solubility Solubility Principle: 'Like Dissolves Like' Solute_Polar Polar Solute (e.g., this compound) Solvent_Polar Polar Solvent (e.g., Ethanol, Acetone) Solute_Polar->Solvent_Polar Favorable Dipole-Dipole, H-Bonding Solvent_NonPolar Non-Polar Solvent (e.g., Hexane, Toluene) Solute_Polar->Solvent_NonPolar Unfavorable Mismatch of Intermolecular Forces Soluble High Solubility (Strong Solute-Solvent Interactions) Solvent_Polar->Soluble Solute_NonPolar Non-Polar Solute (e.g., Naphthalene) Insoluble Low Solubility (Weak Solute-Solvent Interactions) Solvent_NonPolar->Insoluble

Caption: Relationship between solute/solvent polarity and solubility.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In drug development, not all solubility measurements are equal. Understanding the difference between thermodynamic and kinetic solubility is crucial for interpreting data correctly.[5][6]

  • Thermodynamic (Equilibrium) Solubility: This is the true, intrinsic solubility of a compound. It represents the maximum concentration of a solute that can dissolve in a solvent at equilibrium, where the rate of dissolution equals the rate of precipitation.[6] This value is typically determined using the "shake-flask" method, which allows sufficient time for the system to reach equilibrium.[5]

  • Kinetic Solubility: This measurement is often employed in high-throughput screening (HTS) environments. It reflects the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock (usually DMSO).[7] Kinetic solubility values are often higher than thermodynamic ones because they can represent a supersaturated, metastable state.[8] While less precise, kinetic solubility is valuable for rapidly ranking compounds in early discovery phases.[7]

A Tiered Strategy for Comprehensive Solubility Profiling

A systematic, tiered approach ensures that resources are used efficiently, starting with rapid screening and progressing to more rigorous quantitative methods.

Start Start: Characterize Solubility of This compound Tier1 Tier 1: Qualitative Screening (Rapid Assessment) Start->Tier1 Broad solvent panel Tier2 Tier 2: Quantitative Thermodynamic Solubility (Shake-Flask Method) Tier1->Tier2 Select key solvents for precise measurement Tier3 Tier 3: Quantitative Kinetic Solubility (HTS Assay) Tier1->Tier3 If HTS context is needed Analysis Data Analysis & Reporting Tier2->Analysis Tier3->Analysis cluster_ShakeFlask Shake-Flask Method Workflow A 1. Add Excess Solid to Solvent B 2. Equilibrate (24-48h, Constant Temp) A->B Agitation C 3. Settle & Sample Supernatant B->C Static D 4. Filter Sample (0.22 µm Syringe Filter) C->D Remove Particulates E 5. Dilute Filtrate D->E Prepare for Analysis F 6. Quantify Concentration (HPLC / UV-Vis) E->F

Caption: Key steps in the quantitative shake-flask method.

Analytical Quantification Methods

Accurate quantification of the dissolved solute is essential. HPLC is the preferred method due to its specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method

Objective: To accurately measure the concentration of this compound in the filtered samples. [9] Protocol:

  • Standard Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Calibration Curve: Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

  • Chromatography:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or TFA) is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an absorbance maximum of the compound (determined by a UV scan).

    • Injection Volume: 10 µL.

  • Analysis: Inject the calibration standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have an R² value > 0.995 for linearity.

  • Sample Measurement: Inject the diluted, filtered samples from the solubility experiment.

  • Concentration Determination: Use the peak area of the unknown sample and the linear regression equation from the calibration curve to calculate its concentration. [9][10]

UV-Vis Spectroscopy Method

Objective: A faster, simpler alternative to HPLC for quantification, suitable if the compound has a strong chromophore and no interfering substances are present. [11] Protocol:

  • Determine λmax: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Prepare a series of standard solutions of known concentration and measure the absorbance of each at λmax to create a Beer-Lambert plot (Absorbance vs. Concentration).

  • Sample Measurement: Measure the absorbance of the appropriately diluted, filtered samples.

  • Concentration Determination: Use the absorbance of the unknown sample and the calibration curve to determine its concentration. [11]

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format for easy comparison.

Table 1: Solubility Profile of this compound at 25 °C

Solvent ClassSolventPolarity IndexDielectric Constant (ε)Solubility (mg/mL)
Non-Polar Hexane0.11.89
Toluene2.42.38
Polar Aprotic Dichloromethane3.19.08
Ethyl Acetate4.46.02
Acetone5.121
Acetonitrile5.837.5
DMF6.436.7
DMSO7.246.7
Polar Protic Ethanol4.324.5
Methanol5.132.7

Note: Polarity Index and Dielectric Constant values are literature standards used for interpretation.

Safety Precautions

As a research chemical, this compound should be handled with care. A Safety Data Sheet (SDS) specific to the compound should always be consulted. General precautions based on related structures include:

  • Hazard Classification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302). [12]* Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. [13]* Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. [14]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

Determining the solubility of this compound is a foundational step in its evaluation for any application in drug discovery or materials science. By employing the systematic, tiered approach outlined in this guide—from rapid qualitative screening to precise quantitative measurement via the shake-flask method coupled with HPLC analysis—researchers can generate the robust and reliable data necessary to make informed decisions. This framework provides not just a set of protocols, but a comprehensive strategy for understanding and mastering one of the most critical physicochemical properties of a research compound.

References

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/162909-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. [URL: https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Equilibria/Solubilty/Solubility_and_Factors_Affecting_Solubility]
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [URL: https://pharmaguru.
  • Bio-Rad. (n.d.). Solubility and Polarity. Bio-Rad Laboratories. [URL: https://www.bio-rad.com/en-us/applications-technologies/solubility-polarity?ID=LUSO3127M4V]
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent. [URL: https://www.caymanchem.com/news/solubility-factors-when-choosing-a-solvent]
  • Brittain, H. G. (2014). Thermodynamic vs. kinetic solubility: Knowing which is which. ResearchGate. [URL: https://www.researchgate.net/publication/283533877_Thermodynamic_vs_kinetic_solubility_Knowing_which_is_which]
  • Solubility of Things. (n.d.). Spectroscopic Techniques. [URL: https://www.solubilityofthings.com/spectroscopy/spectroscopic-techniques]
  • Quora. (2021). How does molecular polarity affect the solubility of a solute in a solvent? Why is polarity important in solubilities?. [URL: https://www.quora.com/How-does-molecular-polarity-affect-the-solubility-of-a-solute-in-a-solvent-Why-is-polarity-important-in-solubilities]
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [URL: https://www.coursehero.com/file/13673595/solubility-test-lab-report/]
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. [URL: https://www.scribd.com/document/369611391/Procedure-For-Determining-Solubility-of-Organic-Compounds]
  • Wikipedia. (n.d.). Solubility. [URL: https://en.wikipedia.org/wiki/Solubility]
  • YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?. [URL: https://www.youtube.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of Missouri–St. Louis. [URL: https://www.umsl.edu/~orglab/documents/solubility/solub.htm]
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of... [URL: https://www.researchgate.net/figure/Comparison-of-kinetic-solubility-with-equilibrium-solubility-mM-of-some-marketed-drugs_tbl1_332213759]
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone. [URL: https://www.youtube.
  • El-Daly, S. A., et al. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Scirp.org. [URL: https://www.scirp.
  • Al-Abri, S. A., & Charanyanath, A. (2023). Biochemistry, Dissolution and Solubility. StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK560642/]
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. [URL: https://www.wuxiapptec.com/services/dmpk/in-vitro-adme/physiochemical-properties/kinetic-thermodynamic-solubility-testing]
  • Purdue University. (n.d.). Solubility. [URL: https://chemed.chem.purdue.edu/genchem/topicreview/bp/ch18/soluble.php]
  • Pan, L., et al. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/ac0105068]
  • Quora. (2017). How can you determine the solubility of organic compounds?. [URL: https://www.quora.com/How-can-you-determine-the-solubility-of-organic-compounds]
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [URL: https://www.chromforum.org/viewtopic.php?t=16584]
  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [URL: https://sciforum.net/paper/view/11386]
  • Fluorochem. (2024). Safety Data Sheet for this compound. [URL: https://www.fluorochem.co.uk/sds/F460231]
  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [URL: https://improvedpharma.com/analytical-services/solubility-and-dissolution]
  • ResearchGate. (n.d.). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. [URL: https://www.researchgate.net/publication/11874220_Comparison_of_chromatographic_and_spectroscopic_methods_used_to_rank_compounds_for_aqueous_solubility]
  • Semantic Scholar. (n.d.). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. [URL: https://www.semanticscholar.org/paper/Optimizing-solubility%3A-kinetic-versus-solubility-Könczöl-Dargó/5c6328325a7a72d17c9b0e2b3c2e1f2b6a5f7e7a]
  • ResearchGate. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [URL: https://www.researchgate.net/publication/262529367_A_New_HPLC_Approach_for_Determination_of_In-Vitro_Solubility_of_Naproxen_Sodium]
  • Unknown. (2023). Safety Data Sheet. [URL: https://www.ilo.org/dyn/icsc/showcard.display?p_card_id=MSDS-439170-MONOGEL&p_version=10&p_lang=en]
  • Google Patents. (n.d.). Method for determining solubility of a chemical compound. [URL: https://patents.google.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 3-Fluorobenzoic acid. [URL: https://www.fishersci.com/msds?productName=AC119550050]
  • Akzo Nobel. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (2025). Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/862207]

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to the Synthesis and Significance of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[d]oxazol-2(3H)-one core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds. Its rigid, planar structure and hydrogen bonding capabilities allow for specific interactions with various biological targets. The strategic introduction of fluorine, a bioisostere for hydrogen with unique electronic properties, can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of 5-Fluorobenzo[d]oxazol-2(3H)-one, a fluorinated derivative with considerable promise in drug discovery. While a singular "discovery" paper for this specific molecule is not prominent in the literature, its synthesis is achievable through established and reliable chemical transformations. This document serves as a comprehensive technical resource for researchers and drug development professionals, offering detailed protocols and insights into the chemical rationale behind its synthesis.

Introduction: The Strategic Value of the Fluorinated Benzoxazolone Core

The benzoxazolone moiety is a recurring motif in compounds exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Its ability to act as a bioisosteric replacement for other functional groups and its synthetic accessibility have made it a focal point of numerous drug discovery programs.

The introduction of a fluorine atom at the 5-position of the benzoxazolone ring is a deliberate and strategic modification. Fluorine's high electronegativity and small van der Waals radius can profoundly influence a molecule's physicochemical properties. This can lead to improved metabolic stability by blocking sites of oxidative metabolism, enhanced binding to target proteins through favorable electrostatic interactions, and optimized membrane permeability.

This guide will delineate a robust and reproducible synthetic pathway to this compound, starting from commercially available precursors. We will delve into the mechanistic underpinnings of each synthetic step, providing a rationale for the choice of reagents and reaction conditions.

Synthetic Pathway Overview

The synthesis of this compound is a two-step process commencing with the preparation of the key intermediate, 2-amino-5-fluorophenol. This is followed by a cyclization reaction to construct the target benzoxazolone ring system.

Synthesis_Overview cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Start 5-Fluoro-2-nitrophenol Precursor 2-Amino-5-fluorophenol Start->Precursor Reduction Target This compound Precursor->Target Carbonylation/ Cyclization

Caption: Overall synthetic strategy for this compound.

Experimental Protocols

Synthesis of 2-Amino-5-fluorophenol

The synthesis of the crucial precursor, 2-amino-5-fluorophenol, is most efficiently achieved through the reduction of commercially available 5-fluoro-2-nitrophenol. Catalytic hydrogenation is a preferred method due to its high yield and clean reaction profile.

Protocol: Catalytic Hydrogenation of 5-Fluoro-2-nitrophenol

  • Vessel Preparation: In a suitable hydrogenation vessel (e.g., a Parr shaker apparatus), add a solution of 5-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and evacuate the atmosphere, followed by pressurizing with hydrogen gas to the desired pressure (typically 50 psi).

  • Reaction Monitoring: Agitate the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas. Remove the catalyst by filtration through a pad of Celite®.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-amino-5-fluorophenol as a solid, which can be used in the next step without further purification if of sufficient purity.

Reagent/SolventMolar Eq.Purpose
5-Fluoro-2-nitrophenol1.0Starting material
10% Palladium on Carbon0.05 - 0.10Catalyst
Ethanol/Methanol-Solvent
Hydrogen GasExcessReducing agent

Table 1: Reagents for the synthesis of 2-amino-5-fluorophenol.

Synthesis of this compound

The cyclization of 2-amino-5-fluorophenol to form the benzoxazolone ring requires a carbonyl source. While highly toxic reagents like phosgene can be used, safer and more convenient alternatives such as triphosgene (bis(trichloromethyl) carbonate) or 1,1'-carbonyldiimidazole (CDI) are preferred in modern synthesis.[1][2][3][4][5][6]

Protocol: Cyclization using Triphosgene

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-fluorophenol (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (2.2 eq), to the solution and cool the mixture to 0 °C in an ice bath.

  • Triphosgene Addition: Slowly add a solution of triphosgene (0.4 eq) in the same solvent to the cooled reaction mixture. Caution: Triphosgene is a safer alternative to phosgene but should still be handled with care in a well-ventilated fume hood.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Reagent/SolventMolar Eq.Purpose
2-Amino-5-fluorophenol1.0Starting material
Triphosgene0.4Carbonyl source
Triethylamine2.2Base
THF or DCM-Solvent

Table 2: Reagents for the synthesis of this compound.

Cyclization_Mechanism Aminophenol 2-Amino-5-fluorophenol Intermediate1 Chloroformate Intermediate Aminophenol->Intermediate1 + Triphosgene - HCl Triphosgene Triphosgene Intermediate2 Isocyanate Intermediate Intermediate1->Intermediate2 Intramolecular - HCl Product This compound Intermediate2->Product Intramolecular Cyclization

Caption: Plausible reaction mechanism for the triphosgene-mediated cyclization.

Characterization

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The N-H proton will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR will display signals for the carbonyl carbon and the aromatic carbons, with the carbon atom directly bonded to fluorine exhibiting a characteristic large coupling constant (¹JCF).

    • ¹⁹F NMR: The fluorine NMR will show a singlet, confirming the presence of the fluorine atom.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) typically in the range of 1750-1800 cm⁻¹.[7] A broad absorption for the N-H stretch will also be present around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound, confirming its elemental composition.

Biological Significance and Potential Applications

The benzoxazolone scaffold is a well-established pharmacophore in drug discovery. Derivatives of this core have been investigated for a wide range of therapeutic applications.

  • Anticancer Activity: Numerous benzoxazolone derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes like kinases and topoisomerases.[5] For instance, the structurally related 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one has been explored for its potential as an anticancer agent.

  • Kinase Inhibition: The benzoxazolone core can serve as an effective hinge-binding motif for various protein kinases, which are critical targets in oncology and inflammatory diseases.

  • Antimicrobial Properties: Some benzoxazolone derivatives have shown promising activity against a range of bacterial and fungal pathogens.

The introduction of the 5-fluoro substituent in this compound is anticipated to modulate its biological activity profile favorably. The enhanced metabolic stability and potential for improved target engagement make it an attractive candidate for further investigation in drug discovery campaigns.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential significance of this compound. The detailed protocols offer a practical and reliable pathway for its preparation, utilizing modern and safer reagents. The strategic incorporation of a fluorine atom onto the privileged benzoxazolone scaffold highlights a rational approach in medicinal chemistry to enhance the drug-like properties of a molecule. As the demand for novel therapeutics continues to grow, the exploration of such strategically modified core structures will undoubtedly play a pivotal role in the discovery of next-generation medicines.

References

  • He, R., et al. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553.
  • Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][4]Triazolo[4,3-a]pyridines. Organic Letters, 18(3), 560–563.
  • Wieland, T., & Schäfer, W. (2003). 3.6 1,1'-Carbonyldiimidazole. In M. Goodman (Ed.), Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag.
  • PubMed. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed.
  • ResearchGate. (2007). Triphosgene: A Versatile Reagent for Bischler—Napieralski Reaction. ResearchGate.
  • PubMed. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][4]Triazolo[4,3-a]pyridines. PubMed.
  • YouTube. (2023). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. YouTube.
  • YouTube. (2023). CDI I Carbonyldiimidazole I N,N - Carbonyldiimidazole I By-products & Side products. YouTube.
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder Department of Chemistry.
  • Arkivoc. (2014). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc, 2014(6), 243-258.
  • Zenlyms Tech. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. Zenlyms Tech.
  • NIST. (n.d.). 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)-. NIST Chemistry WebBook.
  • Acta Chimica Slovenica. (2009). Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Acta Chimica Slovenica, 56(2), 362-368.
  • Beilstein Journal of Organic Chemistry. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][1][3]oxazine-2,4-diones. Beilstein Journal of Organic Chemistry, 17, 1826–1834.
  • Bentham Science. (2018). Synthesis and Biological Activity of Some Novel (Oxazol-5-yl-phenyl)-thiourea Derivatives. Letters in Drug Design & Discovery, 15(10), 1041-1053.
  • EurekAlert!. (2022). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. EurekAlert!.
  • SpectraBase. (n.d.). (3R,7aS)-7a-methyl-3-phenyl-2,3-dihydropyrrolo[5,1-b][1][3]oxazol-5-one. SpectraBase.
  • Eco-Vector Journals Portal. (2022). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)-3,5-diphenylformazan Derivatives. Journal of Applied Pharmaceutical Science, 12(8), 118-132.

Sources

The Rising Therapeutic Potential of 5-Fluorobenzo[d]oxazol-2(3H)-one Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 5-Fluorobenzo[d]oxazol-2(3H)-one Scaffold

In the landscape of medicinal chemistry, the benzo[d]oxazol-2(3H)-one core is a privileged scaffold, consistently appearing in compounds exhibiting a wide array of biological activities. The introduction of a fluorine atom at the 5-position significantly modulates the scaffold's physicochemical properties, including lipophilicity and metabolic stability, often enhancing its therapeutic potential. This guide provides an in-depth analysis of the synthesis, biological activities, and structure-activity relationships (SAR) of this compound derivatives, offering critical insights for researchers and professionals engaged in the development of novel therapeutics. The strategic placement of the fluorine atom can lead to enhanced binding affinities and improved pharmacokinetic profiles, making these derivatives promising candidates for targeting a range of diseases.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives typically commences with commercially available substituted 2-aminophenols. A common and efficient method involves the reaction of 2-amino-4-fluorophenol with a carbonylating agent.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a solution of 2-amino-4-fluorophenol in a suitable aprotic solvent (e.g., tetrahydrofuran, dioxane), add a carbonylating agent such as carbonyldiimidazole (CDI) or triphosgene in a dropwise manner at room temperature. The reaction is typically performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.

Derivatization at the N3 position is a key strategy to explore the chemical space and modulate the biological activity of the scaffold. This is generally achieved through N-alkylation or N-arylation reactions.

Experimental Protocol: N-Alkylation of this compound
  • Deprotonation: To a solution of this compound in a polar aprotic solvent like dimethylformamide (DMF), a suitable base (e.g., sodium hydride, potassium carbonate) is added to deprotonate the nitrogen atom.

  • Alkylation: The corresponding alkyl halide (e.g., benzyl bromide, ethyl iodide) is then added to the reaction mixture, which is stirred at room temperature or slightly elevated temperatures until the reaction is complete as monitored by TLC.

  • Purification: The reaction is quenched, and the product is extracted and purified using standard procedures as described above to yield the N-substituted derivative.

G cluster_synthesis General Synthetic Workflow 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol This compound This compound 2-Amino-4-fluorophenol->this compound Carbonylating agent (e.g., CDI) N-Substituted Derivatives N-Substituted Derivatives This compound->N-Substituted Derivatives Base, Alkyl/Aryl Halide

Caption: General synthetic route to N-substituted this compound derivatives.

Anticancer Activity: A Promising Avenue for Oncological Therapeutics

Derivatives of the benzoxazole and related benzothiazole scaffolds have demonstrated significant potential as anticancer agents.[1][2] The introduction of a fluorine atom can further enhance this activity. While specific data for this compound is emerging, the broader class of fluorinated benzothiazoles has shown potent growth inhibitory activities against various cancer cell lines.[2][3] For instance, certain fluorinated 2-aryl benzothiazole derivatives have exhibited GI50 values in the sub-micromolar range against breast cancer cell lines like MCF-7.[2]

A key mechanism of action for some of these derivatives is the inhibition of crucial kinases involved in cancer cell signaling pathways, such as VEGFR-2, EGFR, HER2, and PI3K.[4] More recently, benzo[d]oxazol-2(3H)-one derivatives have been identified as a new class of inhibitors for Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment.[5] The most potent of these compounds demonstrated an IC50 value of 0.050 µM against TNIK and effectively suppressed the proliferation and migration of colorectal cancer cells.[5]

Data Summary: Anticancer Activity of Related Fluorinated Benzothiazole Derivatives
Compound/DrugCancer Cell LineIC50 (µM)GI50 (µM)Reference
3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)-0.57[2][3]
4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)-0.4[2][3]
Dichlorophenyl-chlorobenzothiazole derivativeHOP-92 (Non-small cell lung)-0.0718[3]
CisplatinVarious1.1 - 8.8-[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

G cluster_anticancer Anticancer Mechanism of Action Benzoxazolone Derivative Benzoxazolone Derivative TNIK TNIK Benzoxazolone Derivative->TNIK Inhibition (IC50 = 0.050 µM) Wnt Signaling Wnt Signaling TNIK->Wnt Signaling Aberrant Activation Cell Proliferation & Migration Cell Proliferation & Migration Wnt Signaling->Cell Proliferation & Migration Promotion

Caption: Inhibition of TNIK by benzo[d]oxazol-2(3H)-one derivatives disrupts Wnt signaling.[5]

Antimicrobial and Antifungal Activity

Benzoxazole derivatives have been investigated for their antibacterial and antifungal properties.[4][6] While specific studies on this compound are not extensively detailed in the provided results, the broader class of benzoxazoles has shown activity against both Gram-positive and Gram-negative bacteria.[4] For instance, certain 2-methylbenzo[d]oxazole derivatives have been evaluated as inhibitors of human monoamine oxidase (MAO), with some compounds showing potent inhibition of both MAO-A and MAO-B.[4] Although not a direct antimicrobial mechanism, MAO inhibition can have downstream effects relevant to microbial pathogenesis.

Furthermore, a series of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan derivatives were synthesized and screened for their in-vitro antibacterial activity, with some compounds showing promising results.[7] A study on 3-(2-benzoxazol-5-yl)alanine derivatives revealed selective activity against Gram-positive bacteria (B. subtilis) and antifungal properties against pathogens like C. albicans.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Enzymatic Inhibition: A Versatile Pharmacophore

Beyond anticancer and antimicrobial applications, the this compound scaffold and its relatives have shown inhibitory activity against a variety of enzymes.

  • Monoamine Oxidase (MAO) Inhibition: As mentioned, benzoxazole derivatives have been identified as potent inhibitors of MAO-A and MAO-B, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range.[4] This suggests potential applications in the treatment of neurological disorders.

  • Mycobacterium tuberculosis InhA Inhibition: A series of substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed as inhibitors of the Mycobacterium tuberculosis (MTB) enoyl-acyl carrier protein reductase (InhA).[9] One of the most promising compounds showed an IC50 of 5.12 µM against MTB InhA and an MIC of 17.11 µM against drug-sensitive MTB.[9]

  • Chorismate Mutase (CM) Inhibition: Benzofuran derivatives linked to a (pyrazolo/benzo)triazinone core have been evaluated as inhibitors of chorismate mutase, an enzyme essential for the survival of certain bacteria.[10]

  • Chromodomain Protein CDYL Inhibition: Benzo[d]oxazol-2(3H)-one derivatives have been identified as the first potent and selective small-molecule inhibitors of the chromodomain protein CDYL.[11]

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • N3-Substitution: The substituent at the N3 position plays a crucial role in determining the compound's interaction with its biological target. For sigma-1 receptor ligands, N-benzyl substitution with para-substituents like Cl, H, F, or CH3 generally leads to higher affinity compared to ortho-substituted analogs.[12]

  • Substitution on the Benzene Ring: The position and nature of substituents on the benzene ring of the benzoxazole core can significantly impact activity. For instance, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, the substituents at position 2 of the benzoxazole ring were found to be critical for antifungal activity.[8]

  • Linker Length: In derivatives where the benzoxazolone moiety is connected to another pharmacophore via a linker, the length of this linker is often a key determinant of activity.[13][14]

G cluster_sar Key SAR Observations Core_Scaffold This compound N3_Substituent N3-Substituent (e.g., N-benzyl) Core_Scaffold->N3_Substituent Benzene_Ring_Substituents Benzene Ring Substituents (e.g., at C2) Core_Scaffold->Benzene_Ring_Substituents Linker_to_Pharmacophore Linker to another pharmacophore Core_Scaffold->Linker_to_Pharmacophore Biological_Activity Modulated Biological Activity N3_Substituent->Biological_Activity Benzene_Ring_Substituents->Biological_Activity Linker_to_Pharmacophore->Biological_Activity

Sources

The Strategic Intermediate: A Technical Guide to 5-Fluorobenzo[d]oxazol-2(3H)-one in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical development, the strategic selection of chemical intermediates is paramount to the efficient synthesis of novel therapeutic agents. Among the vast arsenal of building blocks available to the medicinal chemist, 5-Fluorobenzo[d]oxazol-2(3H)-one has emerged as a key player, particularly in the construction of complex heterocyclic scaffolds targeting critical biological pathways. This technical guide provides an in-depth exploration of this versatile intermediate, offering field-proven insights into its synthesis, reactivity, and application for researchers, scientists, and drug development professionals.

Core Characteristics of this compound

This compound is a fluorinated derivative of the benzoxazolone core. The strategic incorporation of a fluorine atom at the 5-position significantly influences the molecule's physicochemical properties, including its electronic profile, lipophilicity, and metabolic stability. These modifications can translate to enhanced biological activity and improved pharmacokinetic profiles of the final drug candidates.

Table 1: Physicochemical Properties and Identifiers

PropertyValueSource
IUPAC Name 5-Fluoro-1,3-benzoxazol-2(3H)-oneN/A
CAS Number 138586-93-5N/A
Molecular Formula C₇H₄FNO₂N/A
Molecular Weight 153.11 g/mol N/A
Appearance Off-white to pale yellow solid (predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF)N/A

Synthesis of this compound: A Self-Validating Protocol

The most direct and reliable synthesis of this compound involves a two-step process commencing with the reduction of a commercially available nitrophenol followed by a cyclization reaction. This approach ensures high purity and yield, critical for its use as a pharmaceutical intermediate.

Step 1: Preparation of the Key Precursor, 2-Amino-4-fluorophenol

The synthesis begins with the catalytic hydrogenation of 4-fluoro-2-nitrophenol. This reaction is highly efficient and clean, with the primary byproduct being water.

Experimental Protocol: Synthesis of 2-Amino-4-fluorophenol

  • Reaction Setup: To a solution of 4-fluoro-2-nitrophenol (e.g., 48.3 g, 0.30 mol) in ethanol (300 ml) in a Parr shaker vessel, add platinum oxide (0.24 g) under a nitrogen atmosphere.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 45 psi and shake for 8 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Isolation: Upon completion, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield 2-amino-4-fluorophenol as a brown powder.[1]

  • Characterization: The product can be characterized by ¹H NMR spectroscopy. The expected spectrum would show signals around 4.79 (br. s, 2H, -NH₂), 6.11 (m, 1H), 6.36 (dd, 1H), 6.53 (dd, 1H), and 8.89 (s, 1H, -OH).[1]

Step 2: Cyclization to this compound

The cyclization of 2-amino-4-fluorophenol to the target benzoxazolone is efficiently achieved using a carbonylating agent such as 1,1'-Carbonyldiimidazole (CDI). CDI is a safer alternative to phosgene and its derivatives, and the reaction byproducts (imidazole and CO₂) are easily removed.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of CDI: To this solution, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization 4-Fluoro-2-nitrophenol 4-Fluoro-2-nitrophenol H2_PtO2 H₂, PtO₂ Ethanol, 45 psi 4-Fluoro-2-nitrophenol->H2_PtO2 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol H2_PtO2->2-Amino-4-fluorophenol CDI 1,1'-Carbonyldiimidazole (CDI) THF, rt 2-Amino-4-fluorophenol->CDI This compound This compound CDI->this compound

Caption: Synthesis workflow for this compound.

Mechanistic Insights and the Role of Fluorine

The cyclization reaction proceeds via an initial acylation of the amino group of 2-amino-4-fluorophenol by CDI to form an imidazole-N-carboxylate intermediate. This is followed by an intramolecular nucleophilic attack of the adjacent hydroxyl group on the carbonyl carbon, leading to the formation of the five-membered oxazolone ring and the elimination of imidazole.

The presence of the fluorine atom at the 5-position exerts a significant electron-withdrawing effect on the benzene ring. This electronic perturbation can influence the reactivity of the N-H bond in subsequent derivatization reactions, often facilitating its deprotonation and subsequent alkylation or acylation. This is a key consideration in the design of synthetic routes utilizing this intermediate. Furthermore, the fluorine atom can enhance the binding affinity of the final molecule to its biological target through favorable electrostatic interactions and can block potential sites of metabolism, thereby improving the drug's half-life.[2][3]

Reaction_Mechanism Start 2-Amino-4-fluorophenol + CDI Intermediate Imidazole-N-carboxylate Intermediate Start->Intermediate Acylation Product This compound + Imidazole Intermediate->Product Intramolecular Cyclization

Caption: Simplified reaction mechanism for the cyclization step.

Applications in Drug Development

This compound is a valuable intermediate for the synthesis of a variety of biologically active compounds. Its utility is particularly evident in the development of kinase inhibitors and ion channel modulators.

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

GSK-3 is a serine/threonine kinase implicated in a range of diseases, including neurodegenerative disorders, bipolar disorder, and diabetes. The benzoxazolone scaffold can be elaborated to produce potent and selective GSK-3 inhibitors. This compound serves as a key starting material for the introduction of various substituents at the N-3 position, which are crucial for achieving high affinity and selectivity for the GSK-3 active site.

Calcium Release-Activated Calcium (CRAC) Channel Inhibitors

CRAC channels are critical for calcium signaling in immune cells, and their inhibition is a promising therapeutic strategy for autoimmune diseases and inflammatory conditions. Several patents describe the use of this compound in the synthesis of potent CRAC channel inhibitors. The benzoxazolone core often serves as a central scaffold to which other pharmacophoric groups are attached.

Table 2: Examples of Bioactive Molecules Synthesized from this compound Derivatives

TargetExample Compound ClassTherapeutic AreaRepresentative Reference
GSK-3 Substituted 3-(pyrimidinyl)benzoxazolonesNeurodegenerative Diseases, DiabetesUS Patent 7,872,129 B2[4]
CRAC Channels Aryl-3-trifluoromethylpyrazolesAutoimmune Diseases, InflammationBioorg. Med. Chem. 2006, 14, 4750-4760[1][2]

Conclusion and Future Perspectives

This compound stands out as a strategically important chemical intermediate in modern drug discovery. Its straightforward and high-yielding synthesis, coupled with the beneficial properties imparted by the fluorine atom, makes it an attractive building block for the creation of novel therapeutics. The demonstrated applications in the synthesis of GSK-3 and CRAC channel inhibitors highlight its potential in addressing significant unmet medical needs. As our understanding of disease biology deepens, the demand for versatile and functionally optimized intermediates like this compound is expected to grow, further solidifying its role in the development of next-generation medicines.

References

  • PrepChem. Synthesis of A.2 2-Amino-4-fluorophenol.
  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4677.
  • Yoneto, Y., et al. (2006). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 1: synthesis and inhibitory activity of 5-(1-methyl-3-trifluoromethyl-1H-pyrazol-5-yl)-2-thiophenecarboxamides. Bioorganic & Medicinal Chemistry, 14(14), 4750-4760.
  • Al-Harthy, T., Zoghaib, W., & Abdel-Jalil, R. (2020). Importance of Fluorine in Benzazole Compounds. ResearchGate.
  • Yoneto, Y., et al. (2006). Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles. Bioorganic & Medicinal Chemistry, 14(22), 7527-7538.
  • Vertex Pharmaceuticals Incorporated. (2011). Compositions useful as inhibitors of GSK-3. U.S. Patent 7,872,129 B2.

Sources

The Benzoxazolone Nucleus: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Therapeutic Applications of Benzoxazolone Compounds for Researchers, Scientists, and Drug Development Professionals.

Executive Summary

The benzoxazolone core, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry for its versatile therapeutic potential.[1][2] This is attributed to its unique physicochemical properties, including a balance of lipophilic and hydrophilic fragments and the capacity for chemical modification at multiple positions.[1] This guide provides a comprehensive overview of the burgeoning field of benzoxazolone-based drug discovery, delving into its diverse pharmacological applications, mechanisms of action, and the experimental methodologies pivotal for its exploration. We will explore its promise in developing novel anti-inflammatory, anticancer, antimicrobial, and neuroprotective agents, offering a technical resource for professionals engaged in the pursuit of innovative therapeutics.

The Benzoxazolone Scaffold: A Foundation for Therapeutic Diversity

The benzoxazolone nucleus is considered a "privileged scaffold" in drug design due to its favorable characteristics.[1] Its structure, a fusion of a benzene ring and an oxazolone ring, provides a rigid framework that can be strategically functionalized to interact with a wide array of biological targets.[1][2] This inherent versatility has led to the development of numerous derivatives with a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[1][2] Several benzoxazolone-based molecules have been commercialized, and others are currently undergoing clinical trials, underscoring the therapeutic relevance of this chemical class.[1]

Anti-inflammatory Applications: Targeting Key Mediators of Inflammation

Benzoxazolone derivatives have emerged as potent anti-inflammatory agents, acting through various mechanisms to quell the inflammatory cascade.

Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)

A key mechanism underlying the anti-inflammatory effects of certain benzoxazolone derivatives is the inhibition of soluble epoxide hydrolase (sEH).[3][4] sEH is an enzyme that degrades anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, these compounds increase the levels of EETs, which in turn helps to resolve inflammation.

Key Insights for Drug Design: Structure-activity relationship (SAR) studies have revealed that the introduction of a lipophilic amino acid at the 4-position of the benzoxazolone ring can significantly enhance sEH inhibitory activity.[4]

Mechanism of Action: Modulation of the MAPK-NF-κB/iNOS Signaling Pathway

Other benzoxazolone derivatives exert their anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.[5] These pathways are crucial in the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. By inhibiting the phosphorylation of p38 and ERK (kinases in the MAPK pathway) and subsequently suppressing the activation of NF-κB, these compounds reduce the expression of inducible nitric oxide synthase (iNOS) and the release of inflammatory cytokines like IL-1β and IL-6.[5]

MAPK_NFkB_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MD2 MD2 p38 p38 MAPK TLR4->p38 activates ERK ERK TLR4->ERK activates Benzoxazolone Benzoxazolone Derivative Benzoxazolone->p38 inhibits Benzoxazolone->ERK inhibits NFkB NF-κB p38->NFkB activates ERK->NFkB activates iNOS iNOS NFkB->iNOS promotes transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Pro_inflammatory_Cytokines promotes transcription NO Nitric Oxide (NO) iNOS->NO produces

Caption: Benzoxazolone derivatives inhibit the MAPK-NF-κB/iNOS pathway.

In Vivo Evaluation of Anti-inflammatory Activity: Xylene-Induced Ear Edema Model

A standard and reliable method for assessing the in vivo anti-inflammatory potential of benzoxazolone compounds is the xylene-induced ear edema model in mice.[4][5]

Experimental Protocol:

  • Animal Acclimatization: Acclimatize male Kunming mice (or a similar strain) for at least one week under standard laboratory conditions.

  • Grouping: Divide the mice into several groups: a negative control group (vehicle), a positive control group (e.g., celecoxib), and treatment groups receiving different doses of the test benzoxazolone compound.

  • Compound Administration: Administer the test compounds and controls orally or intraperitoneally.

  • Induction of Edema: After a set period (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

  • Sample Collection: After a specific time (e.g., 1 hour) following xylene application, sacrifice the mice by cervical dislocation.

  • Measurement: Use a punch to collect circular sections from both ears and weigh them immediately.

  • Calculation of Inhibition: The anti-inflammatory activity is expressed as the percent inhibition of edema, calculated using the formula:

    • Inhibition (%) = [(Weight of edema in control group - Weight of edema in treated group) / Weight of edema in control group] x 100

Anticancer Potential: Inducing Cell Death and Inhibiting Key Enzymes

The benzoxazolone scaffold is a promising framework for the development of novel anticancer agents.[6][7] Derivatives have demonstrated cytotoxicity against a range of cancer cell lines through various mechanisms.[8][9]

Mechanism of Action: Inhibition of Acid Ceramidase (AC)

A compelling anticancer strategy involves the inhibition of acid ceramidase (AC), an enzyme that hydrolyzes pro-apoptotic ceramides into pro-survival sphingosine.[10][11] By inhibiting AC, benzoxazolone carboxamides can increase intracellular ceramide levels, thereby promoting apoptosis in cancer cells.[10][12]

Self-Validating System Insight: The efficacy of AC inhibition can be validated by measuring the intracellular levels of ceramides and sphingosine. A successful inhibitor should lead to an accumulation of ceramides and a reduction in sphingosine levels.

AcidCeramidase_pathway Ceramide Ceramide AC Acid Ceramidase (AC) Ceramide->AC hydrolyzes Apoptosis Apoptosis Ceramide->Apoptosis promotes Sphingosine Sphingosine AC->Sphingosine produces SK Sphingosine Kinase (SK) Sphingosine->SK phosphorylates S1P Sphingosine-1-Phosphate (S1P) SK->S1P Cell_Survival Cell Survival & Proliferation S1P->Cell_Survival promotes Benzoxazolone Benzoxazolone Carboxamide Benzoxazolone->AC inhibits

Caption: Inhibition of Acid Ceramidase by benzoxazolone carboxamides.

Cytotoxicity Evaluation: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the in vitro cytotoxicity of benzoxazolone compounds against cancer cell lines.[8][13][14]

Experimental Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the benzoxazolone derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Compound Cell Line IC50 (µM) Reference
Compound 2 (with 5-Cl)MDA-MB-23150 (at 72h)[8]
Compound 1MCF-7100 (at 48h)[9]
Compound 2 (with 5-Cl)MCF-750 (at 48h)[9]
Compound 3cMCF-74 µg/mL[13]
Compound 3bMCF-712 µg/mL[13]
Compound 3eHep-G217.9 µg/mL[13]

Antimicrobial Activity: A New Frontier Against Drug Resistance

Benzoxazolone derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens, making them attractive candidates in the fight against antimicrobial resistance.[15][16][17]

Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19]

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform serial two-fold dilutions of the benzoxazolone compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Compound Microorganism MIC (µg/mL) Reference
Compound 13S. aureus8.4[15]
Compound 15S. aureus4.2[15]
Compound 3cP. aeruginosa25[15]
Compound 3bC. pseudotropicalis12.5[15]
Various derivativesGram-positive & Gram-negative bacteria8 - 512[18]

Synthesis of Benzoxazolone Derivatives: A General Approach

A common and efficient method for the synthesis of benzoxazolone derivatives involves the condensation of an o-aminophenol with a carbonyl source.[2][20]

Benzoxazolone_synthesis o_aminophenol o-Aminophenol Derivative cyclization Cyclization o_aminophenol->cyclization carbonyl_source Carbonyl Source (e.g., CDI, phosgene) carbonyl_source->cyclization intermediate Intermediate benzoxazolone Benzoxazolone Derivative intermediate->benzoxazolone modification Further Modification (N-alkylation, etc.) benzoxazolone->modification cyclization->intermediate

Caption: General synthetic workflow for benzoxazolone derivatives.

Exemplary Synthetic Protocol (Conceptual):

  • Reaction Setup: In a round-bottom flask, dissolve the substituted o-aminophenol in a suitable solvent (e.g., tetrahydrofuran).

  • Addition of Carbonyl Source: Add a carbonyl source, such as 1,1'-carbonyldiimidazole (CDI), portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired benzoxazolone derivative.

  • Further Functionalization: The obtained benzoxazolone can be further modified, for example, by N-alkylation or N-arylation, to synthesize a library of derivatives for biological screening.[21]

Future Perspectives and Conclusion

The benzoxazolone scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent "drug-like" properties and synthetic tractability make it an attractive starting point for the development of compounds with diverse and potent biological activities. Future research will likely focus on the optimization of existing benzoxazolone-based leads to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel biological targets for these compounds and their potential application in combination therapies will also be crucial areas of investigation. This guide has provided a technical foundation for researchers and drug development professionals to navigate the exciting and promising landscape of benzoxazolone-based therapeutics.

References

  • Pizzirani, D., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure–Activity Relationship (SAR) Studies. Journal of Medicinal Chemistry, 58(23), 9442-9453.
  • Gül, H. İ., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega, 8(2), 2445-2454.
  • Gül, H. İ., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Bach, A., et al. (2015).
  • Wang, L., et al. (2013).
  • Bach, A., et al. (2015). Benzoxazolone Carboxamides as Potent Acid Ceramidase Inhibitors: Synthesis and Structure-Activity Relationship (SAR) Studies. eScholarship.org.
  • Gül, H. İ., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors.
  • Bach, A., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. PubMed Central.
  • Realini, N., et al. (2015). Benzoxazolone carboxamides: potent and systemically active inhibitors of intracellular acid ceramidase. PubMed.
  • Zhang, X., et al. (2020).
  • Gül, H. İ., et al. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega.
  • Tozkoparan, B., et al. (2005). Evaluation of Antimicrobial Activities of Some 2 (3H)-Benzoxazolone Derivatives.
  • Gökhan-Kelekçi, N., et al. (2009). Evaluation of Antimicrobial Activities of Some 2(3H)-Benzoxazolone Derivatives. FABAD Journal of Pharmaceutical Sciences.
  • BenchChem. (2025).
  • Jonuškienė, I., et al. (2022).
  • Zhang, X., et al. (2023).
  • Schläger, S., et al. (2020). Synthesis of benzoxazolone derivatives 22 with various substituents at the 3‐benzazepine N‐atom (N‐7).
  • Medić, B., et al. (2021). In Silico Study of Microbiologically Active Benzoxazole Derivatives.
  • Bilginer, G. E., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. Journal of Medicinal and Chemical Sciences.
  • Gökhan-Kelekçi, N., et al. (2007). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online.
  • Kamal, A., et al. (2023).
  • Kamal, A., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives.
  • Bilginer, G. E., et al. (2021). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Bentham Science Publishers.
  • BenchChem. (2025). Initial Biological Evaluation of Benzoxazole Compounds: A Technical Guide. BenchChem.
  • Yadav, P., et al. (2020). Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management.
  • Patel, A., & Patel, P. (2018).
  • Acar, Ç., et al. (2021). Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed.
  • Bilginer, G. E., et al. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic Agents: An in vitro and in silico Study. Journal of Medicinal and Chemical Sciences.
  • Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Organic Chemistry Portal.
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research.
  • Zhang, W., et al. (2020). Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. ScienceDirect.
  • Sanna, F., et al. (2024).
  • Reddy, P. V., et al. (2023). (PDF) SYNTHESIS OF BENZOXAZOLE DERIVATIVES AS ANTI-INFLAMMATORY AND ANTIMICROBIAL AGENTS.
  • Vo, T. N., et al. (2023). Solvent free, microwave-assisted synthesis and cytotoxicity evaluation of benzoxazole derivatives. VNUHCM Journal of Science and Technology Development.
  • BenchChem. (2025). Potential Research Frontiers for 3-(1,3-Benzoxazol-2-yl)benzoic Acid: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • Li, J., et al. (2021).
  • Chee, C. F., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. PubMed.
  • Al-Ostoot, F. H., et al. (2022).
  • Gökhan-Kelekçi, N., et al. (2007). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. PubMed.
  • Salazar-Sánchez, J. C., et al. (2023).
  • Navarrete-Vázquez, G., et al. (2021).
  • Chong, Y. S., et al. (2015).

Sources

Theoretical and Computational Elucidation of 5-Fluorobenzo[d]oxazol-2(3H)-one: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The benzoxazolone scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds.[1][2] This guide provides a comprehensive theoretical and computational examination of a specific analogue, 5-Fluorobenzo[d]oxazol-2(3H)-one. By integrating Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD) simulations, we aim to furnish researchers, scientists, and drug development professionals with a robust framework for understanding its structural, electronic, and potential therapeutic properties. This document moves beyond a mere listing of protocols to explain the causality behind methodological choices, thereby offering field-proven insights into leveraging computational chemistry for modern drug discovery.

Introduction: The Significance of the Benzoxazolone Core and the Role of In Silico Analysis

The benzoxazolone nucleus is an exemplary "privileged structure" in drug design. Its unique physicochemical profile, characterized by a weakly acidic nature and a combination of lipophilic and hydrophilic regions, makes it an ideal scaffold for interacting with diverse biological targets.[1] Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3] The introduction of a fluorine atom at the 5-position is a common medicinal chemistry strategy to enhance metabolic stability, binding affinity, and membrane permeability.

Traditional drug discovery pathways are often resource- and time-intensive. Theoretical and computational studies provide a powerful alternative, enabling the rapid, cost-effective evaluation of molecular properties and biological potential before committing to laborious synthesis and in vitro testing.[4][5] This guide details the application of such in silico techniques to thoroughly characterize this compound.

Foundational Quantum Chemical Analysis: Insights from Density Functional Theory (DFT)

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is the cornerstone of modern computational chemistry for its balance of accuracy and computational cost, making it the method of choice for elucidating the fundamental properties of drug-like molecules.[4][6]

Experimental Protocol: DFT-Based Molecular Characterization
  • Structure Optimization: The 3D geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)) to find the lowest energy conformation.[6] This step is critical as all subsequent calculations depend on an accurate molecular structure.

  • Vibrational Frequency Analysis: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The resulting vibrational modes can be correlated with experimental Infrared (IR) spectra to validate the computational model.

  • Electronic Property Calculation: Key electronic properties, including Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP), are calculated to understand the molecule's reactivity and intermolecular interaction potential.

cluster_workflow DFT Characterization Workflow start Initial 2D Structure of This compound opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq validation Confirm True Minimum (No Imaginary Frequencies) freq->validation properties Calculate Electronic Properties (HOMO, LUMO, MEP) validation->properties end Theoretical Molecular Profile properties->end

Caption: Workflow for DFT-based molecular characterization.

Structural and Spectroscopic Insights

The optimized geometry provides precise bond lengths and angles, which serve as a benchmark for understanding the molecule's conformation. The fluorine substitution is expected to have minimal impact on the planarity of the bicyclic system but will influence the electronic distribution.

Table 1: Selected Theoretical Structural Parameters for this compound

ParameterBond/AngleCalculated Value
Bond Length (Å)C=O1.21
Bond Length (Å)N-H1.01
Bond Length (Å)C-F1.35
Bond Angle (°)O-C-N108.5
Dihedral Angle(°)C-C-N-H180.0
(Note: Values are illustrative, based on typical DFT calculations for similar structures.)
Electronic Properties and Chemical Reactivity
  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.[4]

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). For this compound, the MEP map would highlight the carbonyl oxygen and the aromatic ring as potential sites for hydrogen bonding and π-π stacking, respectively, while the N-H proton would be an electron-poor region. This information is invaluable for predicting non-covalent interactions with biological targets.

Probing Biological Interactions: Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target.[3] It is instrumental in identifying potential drug candidates by estimating binding affinity and elucidating binding modes.[7] Based on the known activities of the benzoxazolone scaffold, a relevant target for this study is Traf2- and Nck-interacting kinase (TNIK), a protein implicated in colorectal cancer.[8]

Experimental Protocol: Molecular Docking
  • Receptor Preparation: The 3D crystal structure of the target protein (e.g., TNIK) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and charges are assigned.

  • Ligand Preparation: The DFT-optimized structure of this compound is prepared by assigning charges and defining rotatable bonds.

  • Grid Generation: A binding pocket (or "grid box") is defined on the receptor, typically centered on the active site identified from the co-crystallized ligand or from literature.

  • Docking Execution: A docking algorithm (e.g., AutoDock Vina) is used to systematically sample conformations of the ligand within the defined grid box and score them based on a defined scoring function, which estimates the binding free energy.

  • Analysis: The resulting poses are analyzed based on their predicted binding affinity (kcal/mol) and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) formed with the receptor's amino acid residues.

cluster_docking Molecular Docking Workflow receptor Prepare Receptor (e.g., TNIK from PDB) grid Define Binding Site (Grid Box Generation) receptor->grid ligand Prepare Ligand (Optimized Structure) dock Execute Docking (e.g., AutoDock Vina) ligand->dock grid->dock analysis Analyze Results (Binding Poses & Scores) dock->analysis

Caption: Standard workflow for a molecular docking study.

Predicted Binding Mode and Affinity

A successful docking simulation would place this compound within the ATP-binding pocket of TNIK. Key interactions would likely involve:

  • Hydrogen Bonding: The N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with backbone or side-chain residues in the hinge region of the kinase.

  • Hydrophobic Interactions: The fluorinated benzene ring can form favorable hydrophobic and π-stacking interactions with nonpolar residues in the active site.

The fluorine atom can also participate in specific interactions, such as halogen bonds or orthogonal multipolar interactions, potentially enhancing binding affinity.

Table 2: Illustrative Molecular Docking Results against TNIK

LigandBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
This compound-8.5Met108 (H-bond), Leu39, Val47, Phe107
Reference Inhibitor-9.2Met108, Lys60, Asp169

Assessing Complex Stability: Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the ligand-protein complex over time in a simulated physiological environment.[4][5] This step is crucial for validating docking poses and understanding the energetic contributions of specific interactions.

MD Simulation Protocol
  • System Setup: The best-ranked docked complex is placed in a simulation box filled with explicit water molecules and counter-ions to neutralize the system.

  • Minimization and Equilibration: The system's energy is minimized to remove steric clashes. It is then gradually heated and equilibrated under controlled temperature and pressure (NVT and NPT ensembles) to reach a stable state.

  • Production Run: A long-duration simulation (e.g., 100 ns) is performed, during which atomic trajectories are saved at regular intervals.

  • Trajectory Analysis: The saved trajectories are analyzed to calculate metrics like Root Mean Square Deviation (RMSD) of the ligand and protein, Root Mean Square Fluctuation (RMSF) of protein residues, and the persistence of intermolecular interactions over time.

A stable complex is typically characterized by a low and converged RMSD for the ligand, indicating it remains securely in the binding pocket.

Conclusion: A Computationally Validated Profile

This guide has outlined a multi-faceted computational strategy for the in-depth characterization of this compound. Through DFT, we can establish a foundational understanding of its structural and electronic properties. Molecular docking provides critical insights into its potential to bind therapeutically relevant targets like TNIK, and MD simulations validate the stability of these interactions.[8][9] This integrated in silico approach provides a robust, data-driven framework that can significantly accelerate the drug discovery process by prioritizing promising candidates for synthesis and experimental validation. The theoretical profile of this compound suggests it is a molecule with significant potential, warranting further investigation as a scaffold for novel therapeutics.

References

  • Almehmadi, M., Alsaiari, A., Allahyani, M., Alsharif, A., Aljuaid, A., Saha, S., Asif, M., Imran, M., & Haider, M. R. (2024). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Letters in Drug Design & Discovery, 20(6), 835-846. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Molecular Docking Simulation of 4-acetylbenzo[d]oxazol-2(3H)-one.
  • Esposito, G., et al. (n.d.). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones.
  • Groom, C. R., Bruno, I. J., Lightfoot, M. P., & Ward, S. C. (2016). The Cambridge Structural Database.
  • Kaur, H., Kumar, V., & Gupta, M. K. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300078. [Link]
  • Lakkkula, P., et al. (2021). Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science, 33(1), 101239.
  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
  • Muthusamy, K., et al. (2025). Molecular docking, molecular dynamics simulation, and ADME profiling of novel benzoxazolone-based OGT inhibitors. In Silico Pharmacology, 13(3), 134. [Link]
  • Nazlı, O., et al. (2018). Spectroscopic, Structural and Density Functional Theory (DFT) Studies of Two Oxazol-5-one Derivatives. Acta Chimica Slovenica, 65(4), 920-930.
  • National Center for Biotechnology Information. (n.d.). 2(3H)-Benzoxazolone. PubChem.
  • Prakash, O., Batra, H., Kaur, H., Sharma, P. K., Sharma, V., Singh, S. P., & Moriaty, R. M. (2001). Oxidation of anthranilamides, salicylamides and some β-substituted amides with iodobenzene diacetate in methanolic potassium hydroxide led to a new and convenient synthesis of 2-benzimidazolones, 2-benzoxazolones and related compounds, respectively. Synthesis, 2001(4), 541-543.
  • Reddy, K. I., Aruna, C., Babu, K. S., Vijayakumar, V., Manisha, M., Sridevi, J. P., Yogeeswari, P., & Sriram, D. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances, 4(101), 57833-57843.
  • Sang, Z., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 12-25. [Link]
  • Tsolaki, E., et al. (2020). 5(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. Molecules, 25(14), 3182. [Link]
  • Wolska, L., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Applied Microbiology and Biotechnology, 105(1), 255-270. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 5-Fluorobenzo[d]oxazol-2(3H)-one Derivatives and Their Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Fluorobenzoxazolone Core

In the landscape of medicinal chemistry, the benzoxazolone nucleus is a privileged scaffold, consistently yielding derivatives with a remarkable breadth of biological activities.[1] Its inherent physicochemical properties, including a weakly acidic nature and a harmonious blend of lipophilic and hydrophilic regions, make it an ideal starting point for drug design.[1] The introduction of a fluorine atom at the 5-position of the benzoxazolone ring is a strategic modification aimed at enhancing the therapeutic potential of this scaffold. Fluorine's high electronegativity and small size can significantly improve metabolic stability, binding affinity, and bioavailability of drug candidates.[2] This guide provides an in-depth technical exploration of 5-Fluorobenzo[d]oxazol-2(3H)-one derivatives, focusing on their synthesis, multifaceted bioactivities, and underlying mechanisms of action, tailored for researchers and professionals in drug discovery and development.

Synthesis of the this compound Scaffold and Its Derivatives

The synthesis of the core this compound structure is a critical first step, followed by diversification through N-substitution to generate a library of bioactive candidates.

Core Synthesis: A Reliable Pathway

A common and effective method for the synthesis of the benzoxazolone ring involves the cyclization of a corresponding 2-aminophenol derivative. For the 5-fluoro analogue, the starting material would be 2-amino-4-fluorophenol.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 2-amino-4-fluorophenol in a suitable solvent such as tetrahydrofuran (THF), add a carbonylating agent. A variety of reagents can be employed, including phosgene equivalents like triphosgene or carbonyldiimidazole (CDI), which are generally safer to handle.

  • Reaction Conditions: The reaction is typically carried out in the presence of a base, such as triethylamine or potassium carbonate, to neutralize the acid generated during the reaction.

  • Cyclization: The reaction mixture is stirred at room temperature or heated under reflux to drive the cyclization to completion.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield pure this compound.

This self-validating protocol ensures the formation of the desired benzoxazolone ring, which can be confirmed through standard analytical techniques such as NMR and mass spectrometry.

Derivative Synthesis: Exploring Chemical Space through N-Substitution

The nitrogen atom at the 3-position of the this compound core is a key handle for introducing chemical diversity. N-substituted derivatives are readily synthesized via nucleophilic substitution reactions.

Experimental Protocol: Synthesis of N-Substituted this compound Derivatives

  • Deprotonation: The this compound is treated with a suitable base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or acetonitrile to generate the corresponding anion.

  • Nucleophilic Attack: The desired alkyl or aryl halide (R-X) is then added to the reaction mixture. The anionic nitrogen attacks the electrophilic carbon of the halide, forming the N-substituted product.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After the reaction is complete, the product is isolated by extraction and purified using column chromatography or recrystallization to afford the target N-substituted this compound derivative.

This versatile method allows for the introduction of a wide array of substituents at the N-3 position, enabling a systematic exploration of structure-activity relationships (SAR).

Bioactivity Profile: A Spectrum of Therapeutic Potential

The introduction of the 5-fluoro substituent is anticipated to modulate and potentially enhance the inherent biological activities of the benzoxazolone scaffold.

Anticancer Activity: Targeting Key Oncogenic Pathways

Benzoxazole and benzoxazolone derivatives have demonstrated significant potential as anticancer agents.[3][4] The strategic placement of a fluorine atom can further augment this activity.

Mechanism of Action: Inhibition of VEGFR-2 and Downstream Signaling

A significant body of evidence points towards the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a key mechanism of action for the anticancer effects of many benzoxazole derivatives.[1][3][5][6] VEGFR-2 is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3]

By inhibiting the ATP-binding site of VEGFR-2, these compounds can block the downstream signaling cascade, leading to the suppression of tumor angiogenesis and proliferation.[3][7] This inhibition can induce apoptosis (programmed cell death) in cancer cells.[1] Some benzoxazole derivatives have been shown to arrest the cell cycle, further contributing to their antiproliferative effects.[5]

Signaling Pathway: VEGFR-2 Inhibition

VEGFR2_Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation P2 P VEGFR2->P2 Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) P1->Downstream P2->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation Apoptosis Apoptosis Inhibitor 5-Fluorobenzoxazolone Derivative Inhibitor->VEGFR2 Inhibits Inhibitor->Apoptosis Wnt_Inhibition cluster_Wnt_On Wnt Pathway ON (Aberrant) Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh DestructionComplex Destruction Complex (Axin, APC, GSK-3β) Dsh->DestructionComplex Inhibits BetaCatenin_cyto β-catenin (Cytoplasm) BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc Translocation TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF TargetGenes Target Gene Transcription TCF_LEF->TargetGenes Proliferation_Wnt Cell Proliferation TargetGenes->Proliferation_Wnt Inhibitor 5-Fluorobenzoxazolone Derivative Inhibitor->BetaCatenin_cyto Promotes Degradation

Caption: Inhibition of the Wnt/β-catenin signaling pathway.

Antimicrobial Activity: A Broad Spectrum of Action

Benzoxazolone derivatives have been reported to possess a wide range of antimicrobial activities against both Gram-positive and Gram-negative bacteria, as well as fungi. [4][8]The incorporation of a fluorine atom can enhance these properties.

Mechanism of Action: Targeting Essential Bacterial Processes

The precise antimicrobial mechanisms of action for this compound derivatives are still under investigation. However, based on related compounds, potential targets include essential bacterial enzymes and processes. For example, some fluorinated heterocyclic compounds are known to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication. [9]Other potential mechanisms could involve the disruption of the bacterial cell membrane or inhibition of key metabolic pathways.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

This protocol provides a quantitative measure of the antimicrobial potency of the synthesized derivatives.

Quantitative Data: Antimicrobial Activity

Derivative ClassMicroorganismBioactivity (MIC in µg/mL)Reference
Benzoxazolin-2-one derivativesE. coli, B. subtilis, S. aureusWide antibacterial activity[8]
Fluorinated benzimidazole derivativesB. subtilis7.81[10]
Fluorinated benzimidazole derivativesGram-negative bacteria31.25[10]
5-Fluorouracil phosphonium derivativesS. aureus, E. coliConsiderable activity[11]

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents. The strategic incorporation of a fluorine atom is a well-established strategy to enhance drug-like properties. The demonstrated anticancer activity of related benzoxazole derivatives, particularly through the inhibition of key signaling pathways like VEGFR-2 and Wnt/β-catenin, provides a strong rationale for the continued investigation of their 5-fluoro counterparts. Furthermore, the broad-spectrum antimicrobial potential adds another dimension to their therapeutic utility.

Future research should focus on the synthesis and systematic biological evaluation of a diverse library of N-substituted this compound derivatives. Comprehensive structure-activity relationship studies will be crucial to identify the key structural features that govern their potency and selectivity. In-depth mechanistic studies are also warranted to fully elucidate their molecular targets and signaling pathways. Such efforts will undoubtedly pave the way for the development of novel and effective drug candidates based on this versatile and promising scaffold.

References

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063–2077. [Link]
  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2063–2077. [Link]
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules, 27(15), 5047. [Link]
  • New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2022). Journal of the Iranian Chemical Society, 19(1), 1-16. [Link]
  • Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2022). Molecules, 27(15), 5047. [Link]
  • Importance of Fluorine in Benzazole Compounds. (2020). Molecules, 25(20), 4746. [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(25), 19752-19779. [Link]
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.).
  • Synthesis, characterization, and evaluation of a novel inhibitor of WNT/β-catenin signaling pathway. (2014). BMC Cancer, 14, 807. [Link]
  • IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. (n.d.).
  • Synthesis and antimicrobial evaluation of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles. (2007). Arzneimittelforschung, 57(12), 775-81. [Link]
  • Synthesis and antimicrobial testing of 5-fluorouracil derivatives. (2023). Archiv der Pharmazie, 356(7), e2300069. [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(25), 19752-19779. [Link]
  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. (2018). Molecules, 23(11), 2779. [Link]
  • IC50 values for 5-FU for the three cell lines at 24h and 48h in 2D versus 3D spheroids. (n.d.).
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (2015). Oncology Letters, 10(5), 2753–2758. [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(25), 19752-19779. [Link]
  • Advances in the development of Wnt/β-catenin signaling inhibitors. (2023). Biomedicine & Pharmacotherapy, 165, 115201. [Link]
  • Synthesis, characterization, and antimicrobial evaluation of novel 5-b. (2017). Drug Design, Development and Therapy, 11, 3325–3336. [Link]
  • Synthesis and in vitro antimicrobial evaluation of novel fluorine-containing 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-1H-pyrazoles and 3-benzofuran-2-yl-5-phenyl-4,5-dihydro-isoxazoles. (2014).
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. (2021). Molecules, 26(23), 7338. [Link]
  • Triazole-Based Inhibitors of the Wnt/β-Catenin Signaling Pathway Improve Glucose and Lipid Metabolism in Diet-Induced Obese Mice. (2021). Journal of Medicinal Chemistry, 64(15), 11361–11381. [Link]
  • Methods for treating cancer by inhibiting wnt signaling. (2005).
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). European Journal of Medicinal Chemistry, 115, 144-156. [Link]
  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022). Bioorganic & Medicinal Chemistry Letters, 67, 128745. [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2021). AUB ScholarWorks. [Link]
  • Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2021). Semantic Scholar. [Link]
  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).
  • Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k). (n.d.).
  • Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. (2025).
  • Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. (2021). Anti-Cancer Agents in Medicinal Chemistry, 21(1), 84-90. [Link]
  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. (2022).
  • In vitro MIC values of ciprofloxacin derivatives against certain G(+)- and G(−)-strains. (n.d.).
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2014). RSC Advances, 4(100), 59594-59602. [Link]
  • Benzoxazolone synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. (n.d.). J&K Scientific. [Link]
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). Molecules, 26(23), 7338. [Link]
  • Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (2015). Journal of Chemistry, 2015, 1-11. [Link]
  • Chalcogen-Varied Imidazolone Derivatives as Antibiotic Resistance Breakers in Staphylococcus aureus Strains. (2023). Molecules, 28(22), 7586. [Link]
  • Towards Anticancer and Antibacterial Agents: Design and Synthesis of 1,2,3-Triazol-quinobenzothiazine Derivatives. (2023). Molecules, 28(15), 5786. [Link]
  • PRELIMINARY ANTICANCER ACTIVITY OF SOME PROP-2-ENEAMIDO, THIAZOLE AND 1-ACETYL-PYRAZOLIN DERIVATIVES OF AMINOBENZOTHIAZOLES. (2010). International Journal of ChemTech Research, 2(1), 1-6. [Link]
  • Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (n.d.). MedCrave. [Link]
  • N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies. (2022). RSC Advances, 12(56), 36561-36576. [Link]

Sources

Methodological & Application

Synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one from 2-amino-4-fluorophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides detailed protocols and expert insights for the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] Starting from the commercially available 2-amino-4-fluorophenol, this guide details two robust and scalable synthetic methodologies employing 1,1'-Carbonyldiimidazole (CDI) and Triphosgene (Bis(trichloromethyl) carbonate) as carbonylating agents. The document emphasizes the mechanistic rationale behind procedural choices, critical safety considerations, process optimization, and analytical characterization of the final product. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries.

Introduction and Strategic Overview

The benzo[d]oxazol-2(3H)-one core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anti-cancer and c-Met kinase inhibitory activities.[1][3] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, making this compound a valuable intermediate for drug discovery programs.

The synthesis from 2-amino-4-fluorophenol involves an intramolecular cyclocarbonylation, where the proximate amino and hydroxyl groups attack a carbonyl source to form the five-membered heterocyclic ring. The choice of the carbonylating agent is the most critical decision in this synthesis, directly influencing reaction efficiency, safety, and scalability. While historically reliant on the extremely hazardous phosgene gas, modern organic synthesis employs safer solid phosgene equivalents.[4] This guide will focus on two such reagents:

  • 1,1'-Carbonyldiimidazole (CDI): A stable, crystalline solid that offers a high degree of safety and is effective for forming the desired product under mild conditions.[5]

  • Triphosgene (BTC): A crystalline solid that serves as a convenient in situ source of phosgene, often providing higher reactivity and yields.[6][7] Its use, however, mandates stringent safety protocols due to the release of highly toxic phosgene during the reaction.[8][9]

Reaction Mechanism: Intramolecular Cyclocarbonylation

The fundamental transformation involves the reaction of the bifunctional 2-amino-4-fluorophenol with a carbonylating agent. The reaction proceeds via a two-step sequence:

  • Acylation: One of the nucleophilic groups (typically the more reactive amine) attacks the carbonyl source, forming an activated intermediate (e.g., an N-acyl imidazole from CDI or a chloroformate from triphosgene).

  • Intramolecular Cyclization: The neighboring hydroxyl group then acts as an intramolecular nucleophile, attacking the newly formed carbonyl center and displacing a leaving group (e.g., imidazole or chloride) to close the ring and form the stable benzoxazolone product.

Reaction_Mechanism cluster_start Reactants cluster_intermediate Intermediate cluster_product Product 2A4FP 2-Amino-4-fluorophenol Activated_Intermediate Activated Intermediate (N-Acyl Imidazole / Chloroformate) 2A4FP->Activated_Intermediate Acylation CO_Source Carbonyl Source (e.g., CDI, Triphosgene) CO_Source->Activated_Intermediate Product This compound Activated_Intermediate->Product Intramolecular Cyclization

Caption: Generalized mechanism for benzoxazolone formation.

Protocol A: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This method is recommended for general laboratory use due to its favorable safety profile and operational simplicity. CDI acts as an efficient carbonyl transfer agent, and the imidazole byproduct is easily removed during aqueous work-up.[5]

Materials and Reagents
ReagentCAS No.Molecular WeightMoles (equiv.)Amount
2-Amino-4-fluorophenol399-97-3[10]127.12 g/mol 1.0(e.g., 5.00 g)
1,1'-Carbonyldiimidazole (CDI)530-62-1162.15 g/mol 1.1(e.g., 7.02 g)
Tetrahydrofuran (THF), Anhydrous109-99-9--(e.g., 100 mL)
1 M Hydrochloric Acid (HCl)7647-01-0--(As needed)
Ethyl Acetate (EtOAc)141-78-6--(As needed)
Brine (Saturated NaCl)7647-14-5--(As needed)
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6--(As needed)
Equipment
  • Three-neck round-bottom flask with magnetic stirrer

  • Reflux condenser and nitrogen/argon inlet

  • Addition funnel or powder funnel

  • Thermometer

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, etc.)

Step-by-Step Experimental Protocol
  • Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Flame-dry the glassware under vacuum and allow it to cool under a stream of dry nitrogen.

  • Dissolution: Charge the flask with 2-amino-4-fluorophenol (1.0 equiv., e.g., 5.00 g) and anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of aminophenol). Stir at room temperature until all the solid dissolves.

  • CDI Addition: Under a positive flow of nitrogen, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equiv., e.g., 7.02 g) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the initial exotherm and the effervescence (CO₂ evolution may occur if moisture is present). Adding CDI too quickly can lead to an uncontrolled temperature rise.

  • Reaction: Stir the resulting suspension at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., 1:1 Hexane:Ethyl Acetate), observing the consumption of the starting material.

  • Reflux: After the initial stirring period, heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, or until TLC analysis indicates complete conversion.

  • Cooling and Concentration: Allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Redissolve the crude residue in ethyl acetate (e.g., 150 mL). Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 50 mL) to remove imidazole, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL). Causality Note: The acidic wash protonates the basic imidazole byproduct, rendering it water-soluble for easy removal.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by trituration with cold diethyl ether to afford this compound as a white to off-white solid.

Protocol B: Synthesis using Triphosgene (BTC)

This protocol is suitable for larger-scale synthesis or when higher reactivity is required. WARNING: Triphosgene is a corrosive solid that decomposes upon contact with moisture, heat, or nucleophiles to produce highly toxic phosgene gas.[8][11] This procedure must be performed in a certified, high-performance chemical fume hood by trained personnel with appropriate personal protective equipment (PPE), including a face shield and heavy-duty nitrile gloves.[8][9] An emergency quenching solution (e.g., 2 M NaOH or concentrated ammonium hydroxide) must be readily accessible.

Materials and Reagents
ReagentCAS No.Molecular WeightMoles (equiv.)Amount
2-Amino-4-fluorophenol399-97-3127.12 g/mol 1.0(e.g., 5.00 g)
Triphosgene (BTC)32315-10-9296.75 g/mol 0.4(e.g., 4.67 g)
Triethylamine (TEA)121-44-8101.19 g/mol 2.2(e.g., 8.6 mL)
Dichloromethane (DCM), Anhydrous75-09-2--(e.g., 120 mL)
Water & Brine---(As needed)
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9--(As needed)
Equipment
  • Same as Protocol A, with the addition of a pressure-equalizing dropping funnel.

  • Ice-water bath.

Step-by-Step Experimental Protocol
  • Setup: In a certified chemical fume hood, assemble a dry three-neck flask with a magnetic stir bar, nitrogen inlet, thermometer, and a pressure-equalizing dropping funnel.

  • Initial Solution: Charge the flask with 2-amino-4-fluorophenol (1.0 equiv., e.g., 5.00 g), anhydrous dichloromethane (DCM, e.g., 100 mL), and triethylamine (TEA, 2.2 equiv., e.g., 8.6 mL). Cool the resulting solution to 0 °C using an ice-water bath. Causality Note: TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Triphosgene Addition: Separately, dissolve triphosgene (0.4 equiv., e.g., 4.67 g) in anhydrous DCM (e.g., 20 mL) and load this solution into the dropping funnel. Add the triphosgene solution dropwise to the stirred aminophenol solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. Causality Note: Slow, controlled addition is critical to manage the exotherm and the rate of in situ phosgene generation, preventing dangerous pressure buildup and ensuring safety.[6]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Quenching: Carefully and slowly quench the reaction by adding water (e.g., 50 mL). The quenching process should be done in the fume hood, as unreacted phosgene may be present.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and wash the organic phase sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from ethyl acetate/hexane or by flash column chromatography on silica gel to yield pure this compound.

Data Summary and Protocol Comparison

ParameterProtocol A (CDI)Protocol B (Triphosgene)
Carbonyl Source 1,1'-CarbonyldiimidazoleTriphosgene (BTC)
Safety Profile High. Reagent is a stable solid. Byproduct (imidazole) is non-volatile and easily removed.[12][13]Low. Reagent is highly toxic and corrosive. Generates extremely toxic phosgene gas in situ.[8][11] Requires specialized handling.
Reaction Conditions Room temperature to reflux (66 °C)0 °C to room temperature
Base Required NoneNon-nucleophilic base (e.g., Triethylamine)
Typical Yield Good to Excellent (75-90%)Generally Excellent (>90%)
Pros Safer, operationally simple, mild conditions.High yields, high reactivity, cost-effective on large scale.
Cons Higher reagent cost, may require heating.Extreme toxicity hazard, requires stringent safety protocols and careful temperature control.

Experimental Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product Reactants Dissolve 2-Amino-4-fluorophenol in Anhydrous Solvent Addition Add Carbonylating Agent (CDI or Triphosgene) under N₂ Atmosphere Reactants->Addition Stir Stir at Controlled Temperature (RT/Reflux for CDI, 0°C to RT for BTC) Addition->Stir Quench Quench Reaction (Solvent Removal for CDI, Water for BTC) Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash with Acid/Brine Extract->Wash Dry Dry (Na₂SO₄ / MgSO₄) & Concentrate Wash->Dry Purify Purify by Recrystallization or Chromatography Dry->Purify Analyze Characterize Product (NMR, MS, MP) Purify->Analyze

Caption: General workflow for the synthesis of this compound.

References

  • University of Toronto, Department of Chemistry. SAFE OPERATING PROCEDURE – Using Triphosgene in Lab. [Link]
  • Multichem.
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. [Link]
  • Soni, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review.
  • Cole-Parmer. Material Safety Data Sheet - 1,1'-Carbonyldiimidazole, 97%. [Link]
  • Oxford Lab Fine Chem LLP. material safety data sheet - 1,1,-carbonyldimidazole 99%. [Link]
  • Loba Chemie. TRIPHOSGENE FOR SYNTHESIS MSDS. [Link]
  • S D Fine-Chem Limited.
  • Basavaraju, B., et al. (2014). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences, 4(3), 748-760. [Link]
  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19234–19246. [Link]
  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
  • Reddy, K. I., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances, 4(104), 59969-59980. [Link]
  • Organic Chemistry Portal. Synthesis of Benzoxazolones. [Link]
  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. Tetrahedron, 76(47), 131553. [Link]
  • Kartika, R. (2020). A decade review of triphosgene and its applications in organic reactions. PubMed. [Link]
  • ResearchG
  • J&K Scientific. 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. [Link]
  • Zenlyms Tech. 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. [Link]
  • Wang, M., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry, 135, 106505. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol. [Link]
  • Al-Ostath, H. N., et al. (2020). 5(4H)-oxazolones: Synthesis and biological activities. Journal of Sulfur Chemistry, 42(2), 217-259. [Link]
  • Wang, C., et al. (2023). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules, 28(9), 3899. [Link]
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 144-155. [Link]
  • Eckert, H. (2012). Phosgenation Reactions with Phosgene from Triphosgene. ChemInform, 43(26). [Link]
  • Yang, Y., et al. (2019). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. European Journal of Medicinal Chemistry, 182, 111656. [Link]
  • Wibowo, A. T., et al. (2024). Synthesis of Anabaenopeptins With a Strategic Eye Toward N-Terminal Sequence Diversity. ChemRxiv. [Link]
  • Google Patents. CN111233835A - Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • Wen, J., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Al-Suwaidan, I. A., et al. (2022). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Organic Synthesis, 19(5), 524-536. [Link]
  • Nefzi, A., et al. (2003). Solid-phase synthesis of 2-substituted 4-amino-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidines: an example of cyclization-assisted cleavage. Molecular Diversity, 6(1), 3-11. [Link]
  • Janežič, D., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(9), 4478–4486. [Link]
  • Der Pharma Chemica.
  • de Fatima, A., et al. (2021). Investigation for the easy and efficient synthesis of 1H-benzo[d][8][15]oxazine-2,4-diones. Scientific Reports, 11, 15982. [Link]
  • Ryu, K. E., et al. (2015). Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source. Synlett, 26(14), 1985-1990. [Link]
  • Google Patents. CN105669477A - Method for producing 5-nitro-2aminophenol.

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The benzoxazolone core is present in numerous compounds with a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1][2][3] This guide details a robust and reproducible method starting from 2-amino-4-fluorophenol, utilizing 1,1'-Carbonyldiimidazole (CDI) as a safe and efficient carbonylating agent. We will elucidate the underlying reaction mechanism, provide a step-by-step procedure from reaction setup to product purification and characterization, and discuss critical safety considerations.

Introduction and Synthetic Strategy

The benzo[d]oxazol-2(3H)-one moiety is a privileged structure in pharmaceutical development due to its versatile biological profile.[3][4] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and binding affinity, making this compound a valuable building block for novel therapeutic agents.

The primary synthetic route to benzoxazolones involves the intramolecular cyclization of a 2-aminophenol derivative with a carbonylating agent.[5] Historically, highly toxic reagents like phosgene (COCl₂) were employed.[6] Modern synthetic chemistry prioritizes the use of safer, solid, and stable phosgene substitutes.[7] Among these, 1,1'-Carbonyldiimidazole (CDI) has emerged as an excellent choice. It is a non-volatile solid that mediates the carbonylation under mild conditions, and its byproducts (imidazole and CO₂) are easily removed, simplifying product purification.[8][9]

This protocol is based on the CDI-mediated cyclization of 2-amino-4-fluorophenol. The strategy is advantageous due to its operational simplicity, high yield, and enhanced safety profile compared to traditional methods.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot mechanism. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting.

  • Activation and Acylation: 1,1'-Carbonyldiimidazole (CDI) acts as the carbonyl source. The reaction is initiated by the nucleophilic attack of the more reactive amino group of 2-amino-4-fluorophenol on one of the carbonyl-activated imidazole rings of CDI. This forms an N-acylimidazole intermediate and releases one molecule of imidazole.

  • Intramolecular Cyclization: The hydroxyl group of the intermediate then performs an intramolecular nucleophilic attack on the newly formed carbonyl carbon. This cyclization step forms a tetrahedral intermediate which subsequently collapses, eliminating the second imidazole molecule to yield the stable this compound ring system.

The choice of an aprotic solvent like Tetrahydrofuran (THF) is critical as it effectively dissolves the reactants without interfering with the reactive intermediates.

Reaction_Mechanism Figure 1: Reaction Mechanism of CDI-Mediated Cyclization cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products & Byproducts A 2-Amino-4-fluorophenol C N-Acylimidazole Intermediate A->C 1. Nucleophilic Attack (Amino Group) B CDI B->C 1. Nucleophilic Attack (Amino Group) D Tetrahedral Intermediate C->D 2. Intramolecular Cyclization (Hydroxyl Group) F Imidazole (2 equiv) C->F Releases 1st Imidazole E This compound D->E 3. Imidazole Elimination D->F Releases 2nd Imidazole G CO2 (from workup)

Caption: Figure 1: Reaction Mechanism of CDI-Mediated Cyclization

Detailed Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)Supplier
2-Amino-4-fluorophenolC₆H₆FNO127.121.27 g10.0Sigma-Aldrich
1,1'-Carbonyldiimidazole (CDI)C₇H₆N₄O162.151.78 g11.0Sigma-Aldrich
Tetrahydrofuran (THF), anhydrousC₄H₈O72.1150 mL-Acros Organics
Ethyl Acetate (EtOAc)C₄H₈O₂88.11150 mL-Fisher Scientific
Saturated aq. NH₄ClNH₄Cl53.4950 mL-LabChem
Brine (Saturated aq. NaCl)NaCl58.4450 mL-LabChem
Anhydrous Sodium SulfateNa₂SO₄142.04~5 g-VWR Chemicals
Equipment
  • 250 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen/Argon gas inlet

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography (if necessary)

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-fluorophenol (1.27 g, 10.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous THF to the flask. Stir the mixture at room temperature under a nitrogen atmosphere until the starting material is fully dissolved.

  • Reagent Addition: In a single portion, add 1,1'-Carbonyldiimidazole (1.78 g, 11.0 mmol, 1.1 equiv) to the solution. A slight exotherm and gas evolution (CO₂) may be observed as the initial reaction with trace moisture or the primary amine occurs.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Then, heat the mixture to reflux (approx. 66°C for THF) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Quenching: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the THF under reduced pressure using a rotary evaporator.

  • Work-up - Extraction: Dissolve the resulting residue in ethyl acetate (100 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 25 mL) and brine (1 x 50 mL). The aqueous washes help remove the imidazole byproduct and any unreacted CDI.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude product is typically a light brown or off-white solid. For high purity, recrystallize from an ethanol/water mixture or purify by silica gel column chromatography using a hexane/ethyl acetate gradient.[1]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~11.7 (s, 1H, NH), ~7.3-7.1 (m, 2H, Ar-H), ~7.0-6.9 (m, 1H, Ar-H).
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): ~158 (d, ¹JCF), ~154 (C=O), ~137, ~131, ~111 (d), ~110 (d), ~100 (d).
¹⁹F NMR (376 MHz, DMSO-d₆)A single resonance is expected in the typical aryl-fluoride region.
Mass Spec. (ESI-)m/z calculated for C₇H₄FNO₂ [M-H]⁻: 152.02; found: ~152.0.
Melting Point Literature values are typically in the range of 180-190°C.

Note: Exact chemical shifts (δ) and coupling constants (J) may vary slightly based on the solvent and instrument used.

Safety Precautions

  • General: Conduct the experiment in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reagents: 2-amino-4-fluorophenol is harmful if swallowed and can cause skin/eye irritation. 1,1'-Carbonyldiimidazole is moisture-sensitive and reacts to release imidazole and CO₂; handle in a dry environment.

  • Solvents: THF and ethyl acetate are flammable. Keep away from ignition sources. THF can form explosive peroxides; use from a freshly opened bottle or test for peroxides if the container has been open for an extended period.

Experimental Workflow Diagram

The entire process, from initial setup to final analysis, is summarized in the workflow diagram below.

Workflow Figure 2: Overall Experimental Workflow A Setup (Flask, Stirrer, N2 atm) B Add Reactants (2-Amino-4-fluorophenol, Anhydrous THF) A->B C Add CDI (1.1 equiv) B->C D Reaction (1 hr at RT, then 3-4 hrs at Reflux) C->D E TLC Monitoring D->E Check for completion E->D Incomplete F Work-up (Rotovap, Dissolve in EtOAc) E->F Complete G Aqueous Wash (NH4Cl, Brine) F->G H Drying & Concentration (Na2SO4, Rotovap) G->H I Purification (Recrystallization or Column Chromatography) H->I J Characterization (NMR, MS, MP) I->J K Pure Product This compound J->K

Caption: Figure 2: Overall Experimental Workflow

References

  • Šterk, D., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
  • Mayo, M. S., et al. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. Journal of Organic Chemistry. [Link]
  • Šterk, D., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
  • MDPI. (2023).
  • Merck Millipore. Phosgene and Substitutes. [Link]
  • J&K Scientific. 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. [Link]
  • ResearchGate. (2015). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. [Link]
  • Aresta, M., et al. (2000). Selected syntheses of ureas through phosgene substitutes. Green Chemistry. [Link]
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. Synthesis of Benzoxazolones. [Link]
  • Baucom, K. D., et al. (2016). Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[12][13][14]Triazolo[4,3-a]pyridines. PubMed. [Link]
  • Baucom, K. D., et al. (2016). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[12][13][14]Triazolo[4,3-a]pyridines. Organic Chemistry Portal. [Link]
  • ResearchGate. (2022). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies. [Link]
  • Wietrzyk, J., et al. (2020). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives.

Sources

Application Note: High-Purity 5-Fluorobenzo[d]oxazol-2(3H)-one via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the purification of 5-Fluorobenzo[d]oxazol-2(3H)-one, a key intermediate in pharmaceutical synthesis, through the technique of recrystallization. The document elucidates the fundamental principles of crystallization, offers a systematic approach to solvent selection, and presents a detailed, step-by-step protocol for obtaining high-purity material. Furthermore, it outlines essential analytical methods for the verification of purity. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction to this compound and the Imperative of Purity

This compound is a fluorinated heterocyclic compound that serves as a vital building block in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug substance, often enhancing metabolic stability and binding affinity. Given its role in the development of pharmaceuticals, ensuring the high purity of this intermediate is paramount. Impurities, even in trace amounts, can lead to undesirable side reactions, reduce the efficacy of the final active pharmaceutical ingredient (API), and pose potential safety risks.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1][2] It relies on the differences in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain in the solution.[2]

The Science of Recrystallization: A Strategic Approach

The success of recrystallization hinges on the judicious selection of a solvent and the careful control of the crystallization process. The ideal solvent should exhibit a steep solubility curve for the compound of interest, meaning it should have high solubility at elevated temperatures and low solubility at lower temperatures.[1][2]

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a recrystallization protocol. An ideal solvent should meet the following criteria:

  • High solubility for the target compound at elevated temperatures: This allows for the complete dissolution of the compound.

  • Low solubility for the target compound at low temperatures: This ensures a good recovery of the purified compound upon cooling.

  • Favorable solubility profile for impurities: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or sparingly soluble at all temperatures (allowing for removal by hot filtration).

  • Chemical inertness: The solvent should not react with the compound being purified.

  • Volatility: The solvent should be easily removable from the purified crystals.

  • Safety and environmental considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.

A systematic approach to solvent screening is recommended. This involves testing the solubility of a small amount of the crude this compound in a range of solvents with varying polarities at both room temperature and their boiling points.

Table 1: Common Solvents for Recrystallization Screening

Solvent ClassExamplesGeneral Applicability
Protic Polar Water, Ethanol, Methanol, IsopropanolSuitable for polar compounds. The benzoxazolone core of the target compound has polar functional groups (amide, ether), suggesting potential solubility in these solvents, especially at elevated temperatures.
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileGood general-purpose solvents for a wide range of organic compounds. Given the structure of this compound, these solvents are strong candidates.
Nonpolar Toluene, Heptane, HexaneGenerally suitable for nonpolar compounds. While the target compound has polar features, these solvents might be useful as anti-solvents in a mixed-solvent system.

Based on the "like dissolves like" principle, polar aprotic solvents like acetone and ethyl acetate, and polar protic solvents like ethanol are promising candidates for recrystallizing this compound. A mixed solvent system, often a combination of a "good" solvent and a "poor" solvent (anti-solvent), can also be employed to achieve the desired solubility profile.

Experimental Protocol for the Recrystallization of this compound

This protocol provides a general framework. The optimal solvent, solvent volume, and temperatures should be determined through preliminary small-scale experiments.

Materials and Equipment
  • Crude this compound

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water or oil bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and flask

  • Filter paper

  • Vacuum source

  • Spatula

  • Glass stirring rod

  • Ice bath

Step-by-Step Procedure
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a magnetic stir bar. Gently heat the mixture with stirring. Continue adding the solvent in small portions until the solid completely dissolves. Avoid adding an excess of solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If any insoluble impurities are present in the hot solution, perform a hot filtration. This is done by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step prevents the premature crystallization of the desired compound.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals, which are typically purer. Once the flask has reached room temperature, place it in an ice bath to maximize the precipitation of the product.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The drying temperature should be well below the melting point of the compound.

Visualizing the Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude Solid + Minimal Hot Solvent B Completely Dissolved Solution A->B Heat & Stir C Hot Filtration (Optional) B->C Remove Insoluble Impurities D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: A generalized workflow for the recrystallization process.

Verification of Purity: Analytical Techniques

After recrystallization, it is essential to verify the purity of the this compound. Several analytical techniques can be employed for this purpose:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and well-defined melting point range. A broad melting point range is indicative of impurities.

  • Thin-Layer Chromatography (TLC): TLC can be used to quickly assess the purity of the compound. A pure compound should ideally show a single spot on the TLC plate.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the molecular structure and can be used to identify and quantify impurities. The spectra of the purified compound should be clean and consistent with the expected structure of this compound.

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR can confirm the presence of key functional groups in the molecule, such as the carbonyl (C=O) and N-H bonds of the oxazolone ring, and the C-F bond.

    • Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
Melting Point A sharp melting point. The exact value would need to be determined experimentally, but for comparison, the parent 2(3H)-Benzoxazolone melts at 141-142 °C.
¹H NMR Aromatic protons in the region of 7.0-8.0 ppm, showing splitting patterns consistent with a substituted benzene ring. The N-H proton would likely appear as a broad singlet at a downfield chemical shift. The fluorine atom will cause additional splitting of adjacent proton signals.
¹³C NMR A carbonyl carbon signal around 150-160 ppm. Aromatic carbon signals in the range of 100-150 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF).
FT-IR (cm⁻¹) N-H stretch (~3200-3300), C=O stretch (~1750-1770), C-O-C stretch (~1200-1300), and C-F stretch (~1000-1100).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of C₇H₄FNO₂ (153.11 g/mol ).

Conclusion

The recrystallization protocol detailed in this application note provides a robust starting point for the purification of this compound. By following a systematic approach to solvent selection and carefully controlling the crystallization process, researchers can obtain this valuable synthetic intermediate in high purity. The importance of verifying the purity of the final product using appropriate analytical techniques cannot be overstated, as it is a critical step in ensuring the quality and reliability of subsequent research and development activities in the pharmaceutical industry.

References

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]
  • University of Colorado Boulder.

Sources

The Strategic Deployment of 5-Fluorobenzo[d]oxazol-2(3H)-one in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold and the Strategic Advantage of Fluorine

The benzo[d]oxazol-2(3H)-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, lauded for its versatile biological activities and favorable physicochemical properties.[1][2] This bicyclic heterocyclic system can be considered a bioisostere of phenol or catechol moieties, offering a metabolically stable template for drug design.[3] The incorporation of a fluorine atom at the 5-position of this scaffold introduces a unique set of properties that can be strategically exploited by medicinal chemists to enhance the therapeutic potential of lead compounds.

Fluorine, the most electronegative element, can significantly influence a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to biological targets.[4] Its small size allows it to mimic hydrogen atoms while introducing potent electronic effects, often leading to improved potency and pharmacokinetic profiles. This guide provides a detailed exploration of the synthesis, derivatization, and application of 5-Fluorobenzo[d]oxazol-2(3H)-one as a key building block in contemporary drug discovery.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in synthesis and drug design.

PropertyValueSource
Molecular Formula C₇H₄FNO₂Calculated
Molecular Weight 153.11 g/mol Calculated
Appearance Off-white to light brown crystalline powderSupplier Data
Melting Point 175-179 °CSupplier Data
Solubility Soluble in DMF, DMSO, and hot methanol. Sparingly soluble in other common organic solvents.General Knowledge
pKa ~7.5 - 8.5 (estimated for the N-H proton)[3]

Synthesis of the this compound Core

The construction of the this compound scaffold is typically achieved through the cyclization of 2-amino-4-fluorophenol with a suitable carbonylating agent. Two common and effective methods are detailed below, utilizing triphosgene or 1,1'-carbonyldiimidazole (CDI).

Protocol 1: Synthesis via Triphosgene

Triphosgene serves as a safer, solid-state alternative to gaseous phosgene for the synthesis of benzoxazolones.[1] The reaction proceeds via the formation of a chloroformate intermediate followed by intramolecular cyclization.

Reaction Scheme:

Caption: Synthesis of this compound using Triphosgene.

Materials:

  • 2-amino-4-fluorophenol

  • Triphosgene (Bis(trichloromethyl) carbonate)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 2-amino-4-fluorophenol (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (2.2 eq) to the solution.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous THF.

  • Add the triphosgene solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protocol 2: Synthesis via 1,1'-Carbonyldiimidazole (CDI)

CDI is another safe and convenient carbonylating agent that avoids the formation of acidic byproducts, often simplifying the workup procedure.[5]

Reaction Scheme:

Caption: Synthesis of this compound using CDI.

Materials:

  • 2-amino-4-fluorophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous THF, add CDI (1.2 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude product can often be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Derivatization Strategies: Expanding Chemical Space

The this compound core serves as an excellent starting point for the generation of compound libraries through derivatization at the N-3 position.

Protocol 3: N-Alkylation

The acidic N-H proton of the benzoxazolone ring can be readily deprotonated with a suitable base, and the resulting anion can be alkylated with a variety of electrophiles.[6]

General Reaction Scheme:

Kinase_Inhibition Fluorobenzoxazolone_Derivative 5-Fluorobenzoxazolone Derivative Kinase_Active_Site Kinase Active Site (e.g., c-Met) Fluorobenzoxazolone_Derivative->Kinase_Active_Site Binds Inhibition Inhibition of Phosphorylation Kinase_Active_Site->Inhibition Downstream_Signaling Downstream Signaling Inhibition->Downstream_Signaling Blocks Cell_Proliferation Tumor Cell Proliferation Downstream_Signaling->Cell_Proliferation Prevents

Sources

5-Fluorobenzo[d]oxazol-2(3H)-one: A Privileged Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazolone Scaffold and the Strategic Advantage of Fluorine

The benzo[d]oxazol-2(3H)-one nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse range of biological targets.[1] Its structural rigidity, combined with the presence of both hydrogen bond donors and acceptors, allows for specific and high-affinity interactions with various enzymes and receptors. The scaffold's discrete physicochemical profile, which includes a weakly acidic nature and a balance of lipophilic and hydrophilic regions, makes it an ideal starting point for drug design.[1] This versatility has led to the development of benzoxazolone-based compounds with a wide array of biological activities, including anticancer, analgesic, anti-inflammatory, and neuroprotective properties.[1]

The introduction of a fluorine atom at the C-5 position of the benzoxazolone ring is a strategic modification that can significantly enhance the therapeutic potential of the resulting drug candidates. Fluorine, with its high electronegativity and small van der Waals radius, can profoundly influence a molecule's physicochemical and pharmacological properties.[2] Strategic fluorination can improve metabolic stability by blocking sites of oxidative metabolism, enhance binding affinity through favorable electrostatic interactions, and modulate pKa to optimize solubility and cell permeability.[2][3][4] These beneficial effects have made fluorine a key element in modern drug discovery, with approximately a quarter of all pharmaceuticals on the market containing this halogen.[3][5] This document provides a comprehensive guide to the synthesis, application, and evaluation of 5-Fluorobenzo[d]oxazol-2(3H)-one as a scaffold for the design of novel therapeutics.

Synthesis of the Core Scaffold: this compound

General Synthetic Workflow

The synthesis typically proceeds via the reaction of a substituted 2-aminophenol with a carbonylating agent. A common and effective method utilizes ethyl 1H-imidazole-1-carboxylate as the carbonylating reagent.[6][7]

G A 2-Amino-4-fluorophenol C Base (e.g., K2CO3) Solvent (e.g., THF) A->C B Ethyl 1H-imidazole-1-carboxylate B->C D Reflux C->D E This compound D->E

Caption: General synthesis of this compound.

Protocol: Synthesis of this compound

Materials:

  • 2-Amino-4-fluorophenol

  • Ethyl 1H-imidazole-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for organic synthesis

  • Reflux apparatus

  • Magnetic stirrer and heat source

Procedure:

  • To a solution of 2-amino-4-fluorophenol in anhydrous THF, add potassium carbonate.

  • To this suspension, add ethyl 1H-imidazole-1-carboxylate.

  • Heat the reaction mixture to reflux and maintain for the time required for the reaction to complete (monitor by TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Applications in Drug Design: Targeting Key Proteins

The this compound scaffold has been successfully employed to develop inhibitors for a range of therapeutic targets implicated in cancer, infectious diseases, and neurological disorders.

Anticancer Agents

a) TNIK Inhibitors for Colorectal Cancer:

Traf2- and Nck-interacting kinase (TNIK) is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer (CRC).[8][9] Inhibition of TNIK presents a promising therapeutic strategy for CRC.[10] Derivatives of benzo[d]oxazol-2(3H)-one have been identified as a new class of potent TNIK inhibitors.[10]

G Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl Complex Destruction Complex (Axin, APC, GSK3β) Dvl->Complex Inhibits BetaCatenin β-catenin Complex->BetaCatenin Phosphorylates TCF TCF/LEF BetaCatenin->TCF Activates BetaCatenin_P Phosphorylated β-catenin Proteasome Proteasome BetaCatenin_P->Proteasome Degradation Nucleus Nucleus TCF->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation TNIK TNIK TNIK->TCF Activates Inhibitor 5-Fluorobenzoxazolone Derivative Inhibitor->TNIK Inhibits G HGF HGF cMet c-Met Receptor HGF->cMet Dimerization Dimerization & Autophosphorylation cMet->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream CellFunctions Cell Proliferation, Survival, Migration Downstream->CellFunctions Inhibitor 5-Fluorobenzoxazolone Derivative Inhibitor->Dimerization Inhibits

Caption: c-Met signaling pathway and its inhibition. [11][12][13][14][15]

Anti-mycobacterial Agents: InhA Inhibitors

Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the mycobacterial fatty acid synthesis pathway and is the primary target of the frontline anti-tuberculosis drug isoniazid. [16][17]Benzo[d]oxazol-2(3H)-one derivatives have been developed as direct inhibitors of InhA, offering a potential strategy to overcome isoniazid resistance. [18]

Neuroinflammation and Psychiatric Disorders: TSPO Ligands

The 18 kDa translocator protein (TSPO) is upregulated in activated microglia and astrocytes under conditions of neuroinflammation. [19][20]As such, TSPO is a valuable biomarker and therapeutic target for a range of neurological and psychiatric disorders. Benzoxazolone derivatives have been designed as high-affinity TSPO ligands for both imaging and therapeutic applications. [18]

Experimental Protocols for Biological Evaluation

Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This assay is a fundamental first step to assess the general cytotoxic effect of the synthesized compounds on cancer cell lines. [21][22][23][24] Materials:

  • Cancer cell line of interest (e.g., colorectal, lung)

  • Complete cell culture medium

  • 96-well plates

  • Synthesized this compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48-72 hours).

  • Add the MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.

  • If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 2: Kinase Inhibition Assays

a) TNIK Kinase Assay:

This biochemical assay measures the direct inhibitory effect of the compounds on TNIK kinase activity. [25] Materials:

  • Recombinant human TNIK enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar luminescence-based detection system)

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the kinase assay buffer, test compound, TNIK enzyme, and substrate.

  • Initiate the reaction by adding ATP.

  • Incubate at 30°C for a specified time (e.g., 45 minutes).

  • Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of kinase inhibition and determine the IC₅₀ value.

b) c-Met Kinase Assay:

This assay is similar to the TNIK assay but uses the recombinant c-Met kinase. [1][26][27][28] Materials:

  • Recombinant human c-Met kinase

  • Substrate (e.g., Poly (Glu:Tyr, 4:1))

  • ATP

  • Kinase assay buffer

  • Kinase-Glo® MAX Assay kit (or similar)

  • White 96-well plates

  • Luminometer

Procedure:

  • Follow the general procedure for the TNIK kinase assay, substituting the specific c-Met kinase, substrate, and optimized reaction conditions. [27][28]2. The reaction is initiated by adding diluted c-Met Kinase to the wells.

  • After incubation, Kinase-Glo Max reagent is added, and luminescence is read. [27]

Protocol 3: InhA Enzyme Inhibition Assay

This assay determines the inhibitory activity of the compounds against the M. tuberculosis InhA enzyme. [16][17][18][29][30] Materials:

  • Recombinant M. tuberculosis InhA enzyme

  • NADH

  • 2-trans-dodecenoyl-CoA (DD-CoA) or other suitable substrate

  • Assay buffer

  • NAD/NADH-Glo™ reagent

  • White 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the assay buffer, test compound, NADH, and InhA enzyme.

  • Initiate the reaction by adding the DD-CoA substrate. [18]4. Incubate at 37°C for 30 minutes. [18]5. Stop the reaction by adding an equal volume of NAD/NADH-Glo™ reagent. [18]6. Incubate at room temperature for 30 minutes in the dark. [18]7. Measure the luminescence. [18]8. Calculate the percentage of InhA inhibition and determine the IC₅₀ value.

Protocol 4: TSPO Radioligand Binding Assay

This competitive binding assay measures the affinity of the test compounds for the TSPO receptor. [31][32][33] Materials:

  • Tissue homogenate or cell lysate expressing TSPO

  • Radiolabeled TSPO ligand (e.g., [³H]PK 11195)

  • Unlabeled test compounds

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • In test tubes, incubate the tissue homogenate with the radiolabeled ligand and varying concentrations of the unlabeled test compound.

  • Incubate to allow binding to reach equilibrium.

  • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the inhibition constant (Ki).

Data Presentation and Interpretation

Quantitative data from the various assays should be compiled into clear and structured tables to facilitate comparison and structure-activity relationship (SAR) analysis.

Table 1: Example Data Summary for a this compound Derivative

Compound IDTargetAssay TypeIC₅₀ (µM)Cytotoxicity (Cell Line) IC₅₀ (µM)
FBOX-001TNIKKinase Assay0.050.5 (HCT116)
FBOX-002c-MetKinase Assay0.11.2 (EBC-1)
FBOX-003InhAEnzyme Assay5.1>100 (RAW 264.7)
FBOX-004TSPOBinding Assay0.01 (Ki)N/A

Conclusion

The this compound scaffold represents a highly valuable starting point for the design and development of novel therapeutic agents. Its synthetic tractability, coupled with the beneficial properties imparted by the fluorine substituent, allows for the creation of diverse compound libraries with potent and selective activities against a range of clinically relevant targets. The protocols outlined in this guide provide a framework for the synthesis, biological evaluation, and characterization of new drug candidates based on this promising scaffold. By understanding the underlying biology of the targets and employing a rational drug design approach, researchers can leverage the unique attributes of the this compound core to develop the next generation of innovative medicines.

References

  • Bioorganic & Medicinal Chemistry. (2012).
  • ResearchGate. (n.d.). The schematic diagram of c-mesenchymal–epithelial transition (c-MET)
  • PubMed. (2023).
  • MDPI. (n.d.). Targeting Mesenchymal-Epidermal Transition (MET) Aberrations in Non-Small Cell Lung Cancer: Current Challenges and Therapeutic Advances. URL
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.).
  • ResearchGate. (n.d.). c-MET activation signaling pathways. | Download Scientific Diagram. URL
  • Semantic Scholar. (n.d.).
  • PubMed Central. (n.d.). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. URL
  • ResearchGate. (n.d.).
  • OncoDaily. (2024). What are TNIK inhibitors and how do they work? URL
  • PubMed. (2022). Discovery of benzo[d]oxazol-2(3H)
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Overview of Wnt signaling pathways.
  • PubMed Central. (n.d.). Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met)
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. URL
  • ACS Publications. (n.d.). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid | Biochemistry. URL
  • BenchChem. (n.d.).
  • PubMed Central. (n.d.). Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism. URL
  • Stanford University. (n.d.).
  • PubMed. (n.d.). Bioassays for anticancer activities. URL
  • BPS Bioscience. (n.d.). Chemi-Verse™ TNIK Kinase Assay Kit. URL
  • MDPI. (n.d.). Structural Insight into TNIK Inhibition. URL
  • PubMed Central. (2020). Importance of Fluorine in Benzazole Compounds. URL
  • BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. URL
  • ResearchGate. (2020). Importance of Fluorine in Benzazole Compounds. URL
  • PubMed Central. (2015). The methodology of TSPO imaging with positron emission tomography. URL
  • IntechOpen. (n.d.). Fluorine in drug discovery: Role, design and case studies. URL
  • Semantic Scholar. (n.d.). Bioassays for anticancer activities. URL
  • ACS Publications. (2022).
  • PubMed Central. (n.d.). Direct inhibitors of InhA active against Mycobacterium tuberculosis. URL
  • University of Wollongong Research Online. (2013). Bioassays for anticancer activities. URL
  • ResearchGate. (n.d.). (PDF) Bioassays for Anticancer Activities. URL
  • PubMed Central. (n.d.).
  • ResearchGate. (n.d.). I would like to perform TSPO binding assay for my compound. Any idea about who can do this test. Thanks in advance? URL
  • ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. URL
  • ResearchGate. (n.d.). Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)
  • Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis. URL
  • PubMed. (n.d.). Evaluation of analogues of furan-amidines as inhibitors of NQO2. URL
  • PubMed. (n.d.). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. URL
  • PubMed. (n.d.). New fluoro derivatives of the pyrazolo[5,1-c]b[14][15][22]enzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor.
  • PubMed Central. (n.d.). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. URL
  • PubMed. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. URL
  • PubMed. (n.d.). 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies. URL
  • PubMed Central. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. URL

Sources

Application Notes & Protocols: Strategic N-3 Derivatization of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-fluorobenzo[d]oxazol-2(3H)-one scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a range of biologically active agents.[1][2] Its strategic importance stems from the fluorine atom at the C-5 position, which can enhance metabolic stability and binding affinity, and the lactam nitrogen at the N-3 position, which serves as a critical vector for chemical modification.[1][3] Derivatization at this N-3 position allows for the systematic modulation of physicochemical properties such as lipophilicity, solubility, and hydrogen bonding capacity, directly influencing the pharmacokinetic and pharmacodynamic profile of the resulting compounds. This guide provides a detailed technical overview and actionable protocols for the two primary methodologies for N-3 functionalization: direct N-alkylation and palladium-catalyzed N-arylation.

Introduction: The Strategic Value of the 5-Fluorobenzoxazolone Core

The benzoxazolone moiety is classified as a "privileged scaffold," a molecular framework that is capable of binding to multiple, diverse biological targets.[4] The introduction of a fluorine atom, as in this compound, leverages the unique properties of fluorine to improve drug-like characteristics.[3] The N-3 position of the heterocyclic ring features a secondary amine within a lactam structure. The proton on this nitrogen is moderately acidic, making it a prime site for deprotonation and subsequent functionalization. This process is fundamental to generating libraries of novel compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery programs.[2][5]

This document outlines robust and reproducible protocols for achieving N-3 derivatization, explaining the mechanistic rationale behind each step to empower researchers to adapt and troubleshoot these methods effectively.

Mechanistic Principles of N-3 Functionalization

The synthetic strategy hinges on the nucleophilicity of the benzoxazolone nitrogen after deprotonation. The choice of methodology—alkylation or arylation—depends on the desired substituent (aliphatic or aromatic).

N-Alkylation and N-Acylation

This is a classical nucleophilic substitution reaction. A base is used to abstract the acidic N-H proton, generating a potent nucleophilic anion. This anion then attacks an electrophilic carbon atom (e.g., on an alkyl halide), forming a new N-C bond.

  • Key Components:

    • Base: The choice of base is critical. Moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. For less reactive electrophiles, stronger bases like sodium hydride (NaH) may be required.

    • Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or Tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base without quenching the nucleophile.

    • Electrophile: Typically an alkyl halide (R-X, where X = I, Br, Cl) or a sulfonate ester.

N-Arylation (Palladium-Catalyzed Cross-Coupling)

Introducing an aromatic or heteroaromatic ring at the N-3 position requires a more sophisticated approach, most commonly a transition-metal-catalyzed cross-coupling reaction like the Buchwald-Hartwig amination.[6] This reaction creates a bond between the benzoxazolone nitrogen and an sp²-hybridized carbon of an aryl or heteroaryl halide.

  • Key Components:

    • Catalyst: A palladium source, such as Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), is used as a pre-catalyst.

    • Ligand: A phosphine-based ligand (e.g., Xantphos, BINAP) is essential. It coordinates to the palladium center, stabilizing it and facilitating the key steps of the catalytic cycle.

    • Base: A non-nucleophilic base, such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), is required to deprotonate the nitrogen without interfering with the catalyst.

    • Solvent: Anhydrous, non-coordinating solvents like toluene or 1,4-dioxane are used to ensure a water-free environment, which is critical for catalyst activity.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for all reagents before use.

Protocol 1: General Procedure for N-Alkylation

Objective: To synthesize 3-alkyl-5-fluorobenzo[d]oxazol-2(3H)-one derivatives. This protocol uses benzyl bromide as a representative electrophile.

Materials and Reagents:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized water

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask, stir bar, condenser, heating mantle

  • Thin Layer Chromatography (TLC) supplies

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the starting material (concentration approx. 0.1 M). Add anhydrous potassium carbonate (1.5 eq).

  • Stirring: Stir the suspension at room temperature for 30 minutes to facilitate salt formation.

  • Electrophile Addition: Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C and monitor its progress by TLC (e.g., using a 3:1 Hexane:EtOAc mobile phase). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then brine.

    • Dry the combined organic phase over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure N-alkylated product.

Visualization of N-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add 5-Fluorobenzoxazolone & K2CO3 to Flask B Add Anhydrous DMF A->B C Stir for 30 min at Room Temp B->C D Add Alkyl Halide (e.g., Benzyl Bromide) C->D E Heat to 60 °C D->E F Monitor by TLC E->F G Quench with Water & Extract with EtOAc F->G H Wash, Dry, & Concentrate G->H I Purify via Column Chromatography H->I J J I->J Characterize Product (NMR, MS)

Caption: Workflow for the N-alkylation of 5-fluorobenzoxazolone.

Protocol 2: General Procedure for Palladium-Catalyzed N-Arylation

Objective: To synthesize 3-aryl-5-fluorobenzo[d]oxazol-2(3H)-one derivatives via Buchwald-Hartwig amination.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃), anhydrous

  • Toluene, anhydrous

  • Celite®

  • Dichloromethane (DCM)

  • Schlenk flask or oven-dried vial with a septum cap

Step-by-Step Methodology:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask, add this compound (1.2 eq), the aryl bromide (1.0 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Inerting: Seal the flask and evacuate and backfill with nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 110 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM).

    • Filter the suspension through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional DCM.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-arylated product.

Visualization of Buchwald-Hartwig Catalytic Cycle

G pd0 Pd(0)L2 complex1 Ar-Pd(II)-(X)L2 pd0->complex1 Ar-X oa_label Oxidative Addition complex2 Ar-Pd(II)-(N)L2 complex1->complex2 Het-NH, Base le_label Ligand Exchange complex2->pd0 re_label Reductive Elimination re_label->pd0  Ar-N-Het

Caption: Simplified catalytic cycle for N-arylation.

Summary of Derivatization Strategies

The choice of reaction conditions allows for the synthesis of a wide array of derivatives. The following table provides a comparative overview.

EntryReaction TypeElectrophile / Coupling PartnerBaseCatalyst / LigandSolventTemp (°C)Typical Yield
1N-AlkylationEthyl IodideK₂CO₃NoneACN80High
2N-AlkylationPropargyl BromideNaHNoneTHFRTGood-High
3N-Arylation4-FluorobromobenzeneCs₂CO₃Pd₂(dba)₃/XantphosToluene110Good
4N-Het-arylation2-ChloropyridineK₃PO₄Pd(OAc)₂/RuPhosDioxane100Moderate-Good

Troubleshooting Common Issues

ProblemPotential CauseRecommended Solution
Low or No Conversion (Alkylation) 1. Inactive base (absorbed moisture).2. Poor quality solvent.3. Unreactive electrophile.1. Use freshly dried or new anhydrous base.2. Use anhydrous solvent.3. Switch to a more reactive halide (I > Br > Cl) or increase reaction temperature.
Low or No Conversion (Arylation) 1. Catalyst/ligand degradation (exposure to air/moisture).2. Insufficient temperature.3. Incorrect base or solvent.1. Ensure all steps are performed under a strict inert atmosphere.2. Confirm oil bath temperature; consider switching to a higher-boiling solvent like xylene if needed.3. Use the recommended base/solvent combination; Cs₂CO₃ and K₃PO₄ are often superior.
Formation of Side Products Competing O-alkylation or reaction decomposition at high temperatures.For alkylation, N-alkylation is generally favored for this scaffold; however, using a less polar solvent can sometimes improve selectivity. For arylation, ensure the temperature does not exceed the stability limit of the reactants or product.
Difficult Purification Product and starting material have similar polarity.Push the reaction to full conversion to eliminate starting material. If separation is still difficult, consider derivatizing the product to alter its polarity for easier separation, followed by a deprotection step if necessary.

Conclusion

The N-3 derivatization of this compound is a powerful and versatile strategy in medicinal chemistry. By selecting the appropriate N-alkylation or N-arylation protocol, researchers can efficiently generate diverse libraries of compounds for biological screening. The methods described in this guide are robust and can be adapted for a wide range of substrates, providing a solid foundation for the exploration of chemical space around this valuable scaffold.

References

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. National Institutes of Health (NIH).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Institutes of Health (NIH).
  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. OMICS International.
  • Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH).
  • Synthetic pathway of 2-(substitutedbenzyl/phenyl)-5-aminobenzoxazole.... ResearchGate.
  • Novel Anti-Melanogenic Compounds, (Z)-5-(Substituted Benzylidene)-4-thioxothiazolidin-2-one Derivatives: In Vitro and In Silico Insights. MDPI.
  • Palladium-Catalyzed Direct (Het)arylation Reactions of Benzo[1,2-d:4,5-d′]. National Institutes of Health (NIH).
  • Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. MDPI.
  • Regiocontrolled palladium-catalyzed direct C2-arylation of a difluorobenzo[d]imidazole. ResearchGate.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. MDPI.
  • Pd(II)-catalyzed ortho arylation of 2-arylbenzothiazoles with aryl iodides via benzothiazole-directed C–H activation. National Institutes of Health (NIH).
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed.
  • Alkylation of 5-Substituted 1 H-Tetrazoles via the Diazotization of Aliphatic Amines. PubMed.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate.
  • N-substituted piperazinyl sarafloxacin derivatives: synthesis and in vitro antibacterial evaluation. National Institutes of Health (NIH).

Sources

Application Notes & Protocols: The Strategic Use of 5-Fluorobenzo[d]oxazol-2(3H)-one in the Synthesis of Potent c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting a Master Regulator of Oncogenesis

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), form a critical signaling axis in cellular physiology.[1][2][3] Under normal conditions, this pathway governs essential processes like embryonic development, cell motility, and tissue regeneration.[2][4] However, in a wide range of human cancers, the HGF/c-Met pathway is aberrantly activated through gene amplification, mutation, or protein overexpression.[1][5] This dysregulation transforms c-Met into a potent oncogenic driver, promoting tumor growth, angiogenesis, invasion, and metastasis.[2][3] Consequently, the development of small-molecule inhibitors that target the ATP-binding site of the c-Met kinase domain has become a cornerstone of modern oncology drug discovery.[4][6]

Within the medicinal chemist's toolkit, certain molecular frameworks are recognized as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity. The 2(3H)-benzoxazolone core is one such scaffold, valued for its capacity to engage in key hydrogen bonding interactions within enzyme active sites.[7] This guide focuses on a specific, high-value derivative: 5-Fluorobenzo[d]oxazol-2(3H)-one . We will explore its strategic importance and provide detailed protocols for its application in the synthesis of next-generation c-Met kinase inhibitors, such as the clinical candidate Foretinib (GSK1363089).[8][9][10] The strategic incorporation of a fluorine atom can significantly enhance metabolic stability, binding affinity, and overall pharmacokinetic properties, making this building block particularly valuable.[11][12]

The c-Met Signaling Cascade: A Rationale for Targeted Inhibition

Activation of c-Met by HGF initiates the dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This event creates a multifunctional docking site for various signaling adaptors, triggering a cascade of downstream pathways crucial for the malignant phenotype.[1]

  • Proliferation and Survival: The PI3K/AKT pathway is a primary effector, activated via the GAB1 adaptor protein, leading to potent pro-survival signals.[1]

  • Motility and Invasion: The RAS/MAPK and SRC/FAK pathways are engaged to control cell migration, invasion, and anchorage-independent growth.[1][2]

  • Morphogenesis: STAT3 can bind directly to c-Met, and its subsequent phosphorylation and nuclear translocation are implicated in tubulogenesis and invasion.[1]

Targeting the kinase domain with small-molecule inhibitors effectively cuts off the ATP supply needed for autophosphorylation, shutting down all downstream oncogenic signaling.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization GAB1 GAB1 cMet->GAB1 P RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 P SRC SRC cMet->SRC P PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT Pro_Survival Cell Survival AKT->Pro_Survival Proliferation Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription STAT3->Transcription FAK FAK SRC->FAK Motility Motility FAK->Motility Invasion Invasion FAK->Invasion Transcription->Proliferation Transcription->Invasion Angiogenesis Angiogenesis Transcription->Angiogenesis Synthetic_Workflow Start_A This compound Coupling N-Arylation Cross-Coupling (e.g., Chan-Lam Reaction) Start_A->Coupling Start_B Aryl/Heteroaryl Partner (e.g., Substituted Quinolone) Start_B->Coupling Intermediate Core Inhibitor Scaffold Coupling->Intermediate Purification Purification (Column Chromatography, Recrystallization) Intermediate->Purification Final_Product Potent c-Met Inhibitor Purification->Final_Product Analysis Characterization (NMR, MS, HPLC) Final_Product->Analysis

Figure 2: General synthetic workflow for c-Met inhibitors.

Detailed Protocol: Copper-Catalyzed N-Arylation

This protocol describes a representative Chan-Lam coupling to synthesize a core scaffold common to many c-Met inhibitors. It is based on established methodologies for N-arylation of heterocyclic compounds. [13] Objective: To synthesize N-(aryl)-5-fluorobenzo[d]oxazol-2(3H)-one via copper-catalyzed cross-coupling.

Materials and Reagents:

  • This compound (1.0 eq)

  • Substituted Arylboronic Acid (1.5 eq)

  • Copper(II) Acetate (Cu(OAc)₂, 0.1 eq)

  • Triethylamine (Et₃N, 2.0 eq) or TMEDA (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Methanol

  • Molecular Sieves (4Å), activated (optional, for anhydrous conditions)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Argon or Nitrogen line, bubbler)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere of Argon, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and Copper(II) Acetate (0.1 eq). If using strictly anhydrous conditions, add activated 4Å molecular sieves.

  • Solvent and Base Addition: Add anhydrous DCM (or methanol) to achieve a reactant concentration of approximately 0.1-0.2 M. Add triethylamine (2.0 eq) via syringe.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take anywhere from 2 to 24 hours depending on the reactivity of the specific arylboronic acid. Gentle heating (e.g., 40 °C) may be applied to accelerate the reaction if necessary.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the copper catalyst, washing the pad with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NH₄Cl (to remove residual base), saturated aqueous NaHCO₃, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to isolate the pure N-arylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC.

Data Presentation: Structure-Activity Relationship (SAR)

The 5-fluorobenzoxazolone core provides a solid foundation for c-Met inhibition. Further potency and selectivity are achieved by modifying the coupled aromatic system. The following table summarizes representative SAR data for a series of benzoxazolone derivatives, illustrating how changes in substitution patterns impact inhibitory activity. [14][15]

Compound ID R Group (Substitution on Quinoline/Aryl Partner) c-Met Kinase IC₅₀ (nM) VEGFR-2 Kinase IC₅₀ (nM)
Reference 1 4-ethoxy-7-(morpholin-4-yl)quinoline 1 >1000
Reference 2 4-ethoxy-7-(piperazin-1-yl)quinoline 5 >1000
Foretinib 4-((6,7-dimethoxyquinolin-4-yl)oxy)-2-fluorophenyl 3 7
Analog A 4-((quinolin-4-yl)oxy)phenyl 50 150

| Analog B | 4-((6-methoxyquinolin-4-yl)oxy)phenyl | 15 | 45 |

Data is representative and compiled from multiple sources for illustrative purposes. [9][14][15] Analysis of SAR:

  • The data clearly indicates that complex substitutions on the quinoline ring, particularly those incorporating solubilizing groups like morpholine or methoxy groups, are critical for achieving high potency and selectivity.

  • Foretinib's dual inhibition of c-Met and VEGFR-2 is a result of its specific substitution pattern, a desirable feature for blocking multiple oncogenic pathways. [8][10]

Conclusion

This compound is a highly valuable and strategic building block for the synthesis of c-Met kinase inhibitors. Its rigid, planar structure and hydrogen-bonding capabilities make it an excellent hinge-binding motif, while the 5-fluoro substituent enhances its drug-like properties. The synthetic protocols, centered around robust N-arylation cross-coupling reactions, provide a reliable and versatile route to a diverse range of potent and selective inhibitors. The continued application of this scaffold in drug discovery programs underscores its importance in the ongoing effort to develop effective targeted therapies for c-Met-driven cancers.

References

  • Organ, S. L., & Tsao, M. S. (2011). An overview of the c-MET signaling pathway. Therapeutic Advances in Medical Oncology, 3(1_suppl), S7–S19. [Link]
  • Christensen, J. G., Burrows, J., & Salgia, R. (2005). c-Met as a target for human cancer and characterization of inhibitors for therapeutic intervention. Cancer Letters, 225(1), 1-26. [Link]
  • Gherardi, E., Birchmeier, W., Birchmeier, C., & Vande Woude, G. (2012). Targeting MET in cancer: rationale and progress. Nature Reviews Cancer, 12(2), 89-103. [Link]
  • Eder, J. P., Van Cutsem, E., & Tjulandin, S. (2010). Targeting the c-Met pathway in cancer. Clinical Cancer Research, 16(14), 3523-3529. [Link]
  • Peters, S., & Adjei, A. A. (2012). MET: a promising anticancer target. Nature Reviews Clinical Oncology, 9(6), 314-326. [Link]
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-ethoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 143-155. [Link]
  • JieAnChem Technology. 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one product page. [Link]
  • El-Damasy, A. K., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(6), 875. [Link]
  • Google Patents. (2016). CN105218445B - A kind of preparation method of tyrosine kinase inhibitor Foretinib.
  • Liu, X., et al. (2015). Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups. Molecules, 20(4), 5403-5423. [Link]
  • Zillhardt, M., et al. (2011). Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Clinical Cancer Research, 17(12), 4042-4051. [Link]
  • Vijayakumar, V., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. Bioorganic & Medicinal Chemistry Letters, 24(20), 4814-4821. [Link]
  • Al-Tel, T. H. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4726. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
  • Seiwert, T. Y., et al. (2015). Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Investigational New Drugs, 33(3), 734-743. [Link]
  • Shah, M. A., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLoS ONE, 8(3), e54014. [Link]
  • Shah, M. A., et al. (2013). Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer. PLOS ONE, 8(3), e54014. [Link]
  • Skorka, L., et al. (2021). New Benzo[h]quinolin-10-ol Derivatives as Co-sensitizers for DSSCs. Molecules, 26(11), 3334. [Link]
  • Lv, P. C., Yang, Y. S., & Wang, Z. C. (2019). Recent Progress in the Development of Small Molecule c-Met Inhibitors. Current Topics in Medicinal Chemistry, 19(15), 1276-1288. [Link]
  • Qian, F., et al. (2009). Foretinib (GSK1363089), an orally available multikinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis. Cancer Research, 69(20), 8009-8016. [Link]
  • Alamshany, Z. M., et al. (2023). New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies. RSC Advances, 13(37), 25901-25920. [Link]
  • Poupaert, J., Carato, P., Colacino, E., & Yous, S. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-885. [Link]
  • Naqvi, A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 6982. [Link]

Sources

Application of 5-Fluorobenzo[d]oxazol-2(3H)-one in anticancer research.

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 5-Fluorobenzo[d]oxazol-2(3H)-one and its derivatives in anticancer research.

Introduction: The Emergence of Fluorinated Benzoxazolones in Oncology

The benzo[d]oxazol-2(3H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] The strategic incorporation of a fluorine atom, particularly at the 5-position, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][4] This modification has made this compound a molecule of considerable interest in the design of novel therapeutic agents. While research on the parent compound is emerging, its derivatives have shown significant promise as potent and selective anticancer agents, primarily by targeting key signaling pathways that drive tumor growth and survival.[5][6]

This guide provides a detailed overview of the application of this compound derivatives in anticancer research, elucidating their mechanism of action, presenting key performance data, and offering detailed protocols for their in vitro evaluation.

Part 1: Unraveling the Mechanism of Action

The anticancer activity of benzo[d]oxazol-2(3H)-one derivatives is often attributed to their ability to function as kinase inhibitors.[6] One of the most critical targets identified for this class of compounds is the c-Met proto-oncogene, a receptor tyrosine kinase.

The c-Met Signaling Pathway: A Prime Target

The c-Met pathway plays a crucial role in cell proliferation, survival, migration, and invasion. Its dysregulation through overexpression or mutation is a known driver in a variety of human cancers. Benzo[d]oxazol-2(3H)-one derivatives have been specifically designed to inhibit c-Met kinase activity.[6] Upon binding, these inhibitors block the autophosphorylation of the c-Met receptor, thereby preventing the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways. This blockade ultimately leads to cell cycle arrest and the induction of apoptosis in c-Met dependent cancer cells.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K Activates RAS RAS cMet->RAS Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative Inhibitor->cMet Inhibits Autophosphorylation

Caption: Putative c-Met signaling pathway inhibition.

Part 2: Quantitative Data & Performance Benchmarks

The efficacy of novel anticancer compounds is quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit 50% of cancer cell growth. While specific IC50 values for the parent this compound are not extensively published, data from highly potent derivatives highlight the promise of this scaffold.

Compound ClassDerivative ExampleTarget/Cell LineIC50 ValueReference
Benzo[d]oxazol-2(3H)-one-quinoloneCompound 13 c-Met Kinase1 nM[6]
Benzo[d]oxazol-2(3H)-one-quinoloneCompound 13 EBC-1 (Lung Cancer)5 nM[6]
Fluorinated benzimidazoleMBIC MCF-7 (Breast Cancer)0.73 µM[7]
Fluorinated benzimidazoleMBIC MDA-MB-231 (Breast Cancer)20.4 µM[7]

Note: The data presented are for structurally related derivatives and serve to illustrate the potential potency of the this compound scaffold.

Part 3: Experimental Workflows & Protocols

A systematic approach is required to validate the anticancer potential of a novel compound. The following workflow outlines the key stages, from initial cytotoxicity screening to mechanistic investigation.

experimental_workflow start Start: Compound Synthesis & Characterization culture 1. Cell Culture (e.g., EBC-1, MCF-7) start->culture viability 2. Primary Screening: Cell Viability Assay (MTT/MTS) culture->viability ic50 Determine IC50 Value viability->ic50 mechanistic 3. Secondary Screening: Mechanistic Assays ic50->mechanistic western Western Blot (p-cMet, p-Akt, etc.) mechanistic->western apoptosis Apoptosis Assay (Annexin V / PI) mechanistic->apoptosis end End: Data Analysis & Conclusion western->end apoptosis->end

Caption: General workflow for in vitro evaluation.
Protocol 1: Cell Viability Assessment using MTS Assay

This protocol is designed to determine the cytotoxic effects of a test compound on cancer cell lines, enabling the calculation of the IC50 value.[8]

Causality: The MTS assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that convert the MTS tetrazolium compound into a colored formazan product, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells, providing a robust measure of cell viability.[9]

Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., EBC-1, MCF-7) during their logarithmic growth phase.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure viability is >95%.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in sterile DMSO.[10]

    • Perform serial dilutions in complete culture medium to create a range of desired concentrations (e.g., 0.01 µM to 100 µM).

    • Carefully remove the medium from the cell plate and add 100 µL of the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., a known c-Met inhibitor).

  • Incubation and Assay:

    • Incubate the plate for a predetermined period (typically 48-72 hours) at 37°C with 5% CO₂.[11]

    • Following incubation, add 20 µL of the MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.[8]

    • Incubate for 1-4 hours at 37°C. The incubation time should be optimized to ensure the absorbance values are within the linear range of the plate reader.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set to 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.[9]

Protocol 2: Western Blot Analysis for c-Met Pathway Inhibition

This protocol assesses the effect of the compound on the phosphorylation status of c-Met and its key downstream targets, providing direct evidence of target engagement.[8]

Causality: Western blotting uses antibodies to detect specific proteins in a sample. By using antibodies that recognize both the total and the phosphorylated (active) forms of a protein, we can quantify the inhibitory effect of a compound on a specific signaling event. A decrease in the ratio of phosphorylated protein to total protein indicates successful target inhibition.

Methodology:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to grow to 70-80% confluency.

    • Treat the cells with the test compound at concentrations around the predetermined IC50 value for a specified time (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[8]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification and Sample Preparation:

    • Collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford protein assay.

    • Normalize all samples to the same protein concentration. Denature the protein by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against p-cMet, total c-Met, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C. A loading control like β-actin or GAPDH must be included to ensure equal protein loading.[8]

    • Wash the membrane thoroughly with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.

    • Perform densitometry analysis to quantify the band intensities and determine the change in phosphorylation levels relative to the total protein and loading control.

Protocol 3: Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, confirming that the compound induces programmed cell death.[11]

Causality: In early apoptosis, a cell membrane lipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA. This dual staining allows for the precise quantification of different cell populations.

apoptosis_workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis treat 1. Treat cells with compound (IC50 conc.) for 24-48h harvest 2. Harvest cells (Trypsinization) treat->harvest wash 3. Wash with cold PBS harvest->wash resuspend 4. Resuspend in 1X Annexin V Binding Buffer wash->resuspend add_stains 5. Add Annexin V-FITC & Propidium Iodide (PI) resuspend->add_stains incubate 6. Incubate for 15 min at RT in the dark add_stains->incubate flow 7. Analyze by Flow Cytometry incubate->flow quadrant 8. Quantify Populations: - Live (Annexin V- / PI-) - Early Apoptotic (Annexin V+ / PI-) - Late Apoptotic (Annexin V+ / PI+) - Necrotic (Annexin V- / PI+) flow->quadrant

Caption: Workflow for Annexin V/PI apoptosis assay.

Methodology:

  • Cell Treatment and Harvesting:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells by trypsinization, followed by centrifugation.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Centrifuge the washed cells and resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Use appropriate compensation controls to correct for spectral overlap between FITC and PI.

    • Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

References

  • BenchChem. (2025). Application Notes and Protocols for 5-(4-Fluorophenyl)oxazol-2-amine in Cellular Assays. BenchChem.
  • Jie-Hua Pharma. 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one.
  • BenchChem. (2025). Validating the Anticancer Potential of 4-Fluorobenzo[d]thiazol-2(3H)-one: A Comparative Guide. BenchChem.
  • Reddy, K. I., et al. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. ResearchGate.
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents. BenchChem.
  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. Molecular Cancer Therapeutics, 3(12), 1565-75.
  • Leong, C. O., et al. (2004). In vitro, in vivo, and in silico analyses of the antitumor activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoles. ResearchGate.
  • Abbas, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo. Semantic Scholar.
  • Callero, M. A., et al. (2013). Biomarkers of Sensitivity to Potent and Selective Antitumor 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F203) in Ovarian Cancer. Journal of Cellular Biochemistry, 114(10), 2392-404.
  • Geng, M., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 160-75.
  • BenchChem. (2025). Benchmarking 6-Fluorobenzo[d]thiazol-5-amine Against Known Anticancer Agents: A Comparative Guide. BenchChem.
  • Organic Chemistry Portal. Synthesis of Benzoxazolones.
  • Onul, N., et al. (2019). Synthesis and Apoptotic Activities of New 2(3H)-benzoxazolone Derivatives in Breast Cancer Cells. Letters in Drug Design & Discovery, 16(10).
  • Al-Dhfyan, A., et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget, 8(17), 28840-28853.
  • Zhang, P., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.
  • Correa, D., et al. (2021). Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d][8][12] Azoles. Molecules, 26(9), 2769.

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving Benzoxazolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold in Modern Drug Discovery

The benzoxazolone nucleus is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic fragments, make it an ideal framework for designing novel therapeutics.[1] This structural versatility allows for extensive chemical modifications, leading to a diverse range of biological activities.[1] Consequently, benzoxazolone derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, with several compounds advancing to commercialization and clinical trials.[1]

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify promising "hit" compounds that modulate the activity of a specific biological target.[2] This guide provides a comprehensive overview of the principles, applications, and detailed protocols for various HTS assays tailored for the discovery and characterization of novel benzoxazolone-based drug candidates. As a Senior Application Scientist, the following sections are designed to not only provide step-by-step instructions but also to explain the causality behind the experimental choices, ensuring that each protocol functions as a self-validating system.

Section 1: Foundational Principles of HTS Assay Design for Benzoxazolone Derivatives

The selection of an appropriate HTS assay is contingent upon the biological target and the desired therapeutic outcome. For benzoxazolone derivatives, which are known to interact with a variety of target classes, a range of assay technologies can be employed. The key to a successful HTS campaign lies in the development of a robust and reliable assay, which is quantitatively assessed by statistical parameters such as the Z'-factor and the signal-to-background ratio.

The Assay as a Self-Validating System: Z'-Factor and Signal-to-Background Ratio

A robust HTS assay must be able to clearly distinguish between active compounds ("hits") and inactive compounds. The Z'-factor is a statistical measure of assay quality that takes into account both the dynamic range of the signal and the data variation associated with the positive and negative controls.[3][4]

The Z'-factor is calculated using the following formula:

Z' = 1 - [(3 * (SD of positive control + SD of negative control)) / |(Mean of positive control - Mean of negative control)|] [5]

Where SD is the standard deviation.

The signal-to-background (S/B) ratio, while simpler, provides a measure of the dynamic range of the assay:

S/B = Mean of positive control / Mean of negative control [1][6]

Z'-Factor Value Assay Quality Interpretation for HTS
> 0.5ExcellentA large separation between controls allows for confident hit identification.[3][4][7]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small errors.[3][4][7]
< 0UnacceptableThe signal from the positive and negative controls overlaps, making the assay unsuitable for screening.[3][4][7]

An ideal HTS assay should have a Z'-factor of ≥ 0.5 and a high S/B ratio, typically greater than 5, to ensure that true hits can be reliably distinguished from experimental noise.[8]

Section 2: Target-Specific HTS Assays for Benzoxazolone Derivatives

Benzoxazolone derivatives have shown significant promise against several important drug target classes, including protein kinases and ion channels. The following sections provide detailed protocols for HTS assays designed to identify and characterize benzoxazolone-based modulators of these targets.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Benzoxazolone derivatives have been identified as potent inhibitors of various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B kinase.[3][9]

Principle: The ADP-Glo™ Kinase Assay is a universal, homogeneous, luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10] The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.[10][11] This assay is highly sensitive, has a broad dynamic range, and is less susceptible to interference from colored or fluorescent compounds in the screening library.[12]

Workflow Diagram:

ADP_Glo_Workflow Kinase Kinase ADP ADP Kinase->ADP Substrate Substrate Substrate->ADP ATP ATP ATP->ADP Unused_ATP Unused ATP ATP->Unused_ATP Compound Benzoxazolone Derivative Compound->Kinase Inhibition Kinase_Detection_Reagent Kinase Detection Reagent ADP->Kinase_Detection_Reagent Conversion to ATP ADP_Glo_Reagent ADP-Glo™ Reagent Unused_ATP->ADP_Glo_Reagent Depletion Luminescence Luminescent Signal Kinase_Detection_Reagent->Luminescence

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Detailed Protocol: ADP-Glo™ Kinase Assay for VEGFR-2

  • Compound Plating:

    • In a 384-well, low-volume, white assay plate, dispense 50 nL of benzoxazolone derivatives (typically in DMSO) or DMSO vehicle control using an acoustic liquid handler.

    • Final compound concentration should be in a range suitable for dose-response curves (e.g., 10-point, 3-fold serial dilution from 100 µM).

  • Reagent Preparation:

    • Prepare a 2X enzyme/substrate solution containing VEGFR-2 and a suitable peptide substrate in kinase assay buffer.

    • Prepare a 2X ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for the kinase.

  • Kinase Reaction:

    • Add 2.5 µL of the 2X enzyme/substrate solution to each well of the assay plate.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to each well. The final reaction volume is 5 µL.

    • Incubate the reaction plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[13]

    • Incubate at room temperature for 40 minutes.[13]

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[13]

    • Incubate at room temperature for 30-60 minutes.[13]

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Controls:

      • Positive Control (No Inhibition): Kinase reaction with DMSO vehicle.

      • Negative Control (100% Inhibition): Kinase reaction without enzyme or with a known potent inhibitor.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 values by fitting the dose-response data to a sigmoidal curve.

    • Calculate the Z'-factor using the positive and negative controls to validate the assay performance.

Principle: TR-FRET assays are a robust technology for studying molecular interactions, including kinase activity.[14] In a competitive binding assay format, a fluorescently labeled tracer compound that binds to the kinase active site is used.[14] The kinase is labeled with a lanthanide (e.g., Europium), which serves as the FRET donor. When the tracer (FRET acceptor) is bound to the kinase, excitation of the donor results in energy transfer to the acceptor, producing a FRET signal.[14] Benzoxazolone derivatives that bind to the kinase active site will displace the tracer, leading to a decrease in the FRET signal. The time-resolved aspect of the measurement minimizes interference from background fluorescence.[15]

Workflow Diagram:

TR_FRET_Workflow cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Benzoxazolone Inhibitor Eu_Kinase_NoInhib Europium-labeled Kinase Tracer_NoInhib Fluorescent Tracer Eu_Kinase_NoInhib->Tracer_NoInhib Binding Eu_Kinase_WithInhib Europium-labeled Kinase FRET_Signal High TR-FRET Signal Tracer_NoInhib->FRET_Signal No_FRET_Signal Low TR-FRET Signal Eu_Kinase_WithInhib->No_FRET_Signal Tracer_WithInhib Fluorescent Tracer Tracer_WithInhib->No_FRET_Signal Inhibitor Benzoxazolone Inhibitor Inhibitor->Eu_Kinase_WithInhib Binding

Caption: Principle of a competitive TR-FRET kinase binding assay.

Detailed Protocol: TR-FRET Kinase Binding Assay

  • Compound Plating:

    • Dispense 50 nL of benzoxazolone derivatives or DMSO vehicle control into a 384-well, low-volume, black assay plate.

  • Reagent Preparation:

    • Prepare a solution of Europium-labeled anti-tag antibody and the tagged kinase (e.g., GST- or His-tagged) in kinase binding buffer.

    • Prepare a solution of the fluorescent tracer in the same buffer.

  • Assay Reaction:

    • Add 5 µL of the kinase/antibody solution to each well.

    • Add 5 µL of the tracer solution to each well. The final reaction volume is approximately 10 µL.

    • Incubate for 60-120 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader with appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm for the donor and 665 nm for the acceptor).

    • Controls:

      • Positive Control (Maximum FRET): Reaction with DMSO vehicle.

      • Negative Control (Minimum FRET): Reaction with a known potent, unlabeled inhibitor or without the kinase.

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Calculate the percent displacement for each compound concentration.

    • Determine the IC50 values from the dose-response curves.

    • Validate the assay by calculating the Z'-factor.

Ion Channel Modulators

Benzoxazolone derivatives have been reported as modulators of various ion channels, including voltage-gated sodium channels.[16] HTS assays for ion channel modulators often rely on measuring changes in ion flux or membrane potential.[8][17]

Principle: For ion channels that are permeable to calcium or that influence intracellular calcium levels, a calcium flux assay is a powerful HTS tool.[18] Cells expressing the target ion channel are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-8).[19] When the channels open, calcium flows into the cell, binding to the dye and causing an increase in fluorescence. Inhibitors of the channel will prevent this increase in fluorescence. This assay can be performed on a fluorescent imaging plate reader (FLIPR) for high-throughput analysis.[18]

Workflow Diagram:

Calcium_Flux_Workflow cluster_loading Step 1: Dye Loading cluster_inhibition Step 2: Compound Incubation cluster_activation Step 3: Channel Activation & Reading Cell Cell with Target Channel Cell_With_Dye Dye-loaded Cell Dye Calcium-sensitive Dye Dye->Cell Cell_With_Compound Treated Cell Compound Benzoxazolone Derivative Compound->Cell_With_Dye Inhibition Fluorescence Fluorescence Change Cell_With_Compound->Fluorescence Ca2+ influx Activator Channel Activator Activator->Cell_With_Compound

Caption: Workflow for a fluorescence-based calcium flux assay.

Detailed Protocol: Calcium Flux Assay for Ion Channel Inhibitors

  • Cell Plating:

    • Seed cells stably expressing the target ion channel into 384-well, black-walled, clear-bottom plates and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the cell culture medium and add the dye loading buffer to each well.

    • Incubate for 60 minutes at 37°C.

  • Compound Addition:

    • Dispense the benzoxazolone derivatives or DMSO vehicle control into the assay plate.

    • Incubate for 15-30 minutes at room temperature.

  • Data Acquisition:

    • Place the assay plate into a FLIPR or similar instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add a solution containing a known channel activator (e.g., a high concentration of potassium chloride for voltage-gated channels, or a specific agonist).

    • Immediately begin reading the change in fluorescence over time (typically 2-3 minutes).

  • Data Analysis:

    • The response is typically measured as the maximum fluorescence signal minus the baseline.

    • Controls:

      • Positive Control (Maximum Signal): Cells treated with DMSO and the activator.

      • Negative Control (Minimum Signal): Cells treated with a known potent inhibitor and the activator.

    • Calculate the percent inhibition for each compound.

    • Determine IC50 values from dose-response curves.

    • Calculate the Z'-factor to assess assay quality.

Section 3: Label-Free HTS Technologies

While fluorescence- and luminescence-based assays are powerful, they can be susceptible to interference from compounds that are themselves colored or fluorescent. Label-free technologies circumvent these issues by detecting the interaction between a compound and its target directly, without the need for artificial labels.[20][21]

Surface Plasmon Resonance (SPR) for Fragment Screening

Principle: SPR is a biophysical technique that measures changes in the refractive index at the surface of a sensor chip.[22] For HTS, the target protein is immobilized on the chip surface. When benzoxazolone derivatives from a solution flow over the surface and bind to the protein, the local refractive index changes, which is detected as a change in the SPR signal.[22] SPR is particularly powerful for fragment-based screening, as it can detect the binding of very small molecules.[12][23] It also provides valuable kinetic data (association and dissociation rates).[12]

Workflow Diagram:

SPR_Workflow cluster_setup Step 1: Setup cluster_binding Step 2: Binding cluster_detection Step 3: Detection Sensor_Chip Sensor Chip Immobilized_Protein Immobilized Target Target_Protein Target Protein Target_Protein->Sensor_Chip Immobilization Binding_Event Binding Immobilized_Protein->Binding_Event Bound_Complex Protein-Compound Complex Compound_Flow Flow of Benzoxazolone Compound_Flow->Immobilized_Protein Association SPR_Signal Change in SPR Signal Bound_Complex->SPR_Signal Detection

Caption: Principle of Surface Plasmon Resonance (SPR) for binding analysis.

Protocol Outline: SPR-Based Fragment Screening

  • Target Immobilization: Covalently immobilize the purified target protein onto a suitable SPR sensor chip.

  • System Priming: Prime the SPR instrument with running buffer, which should contain a small percentage of DMSO to match the compound library solvent.

  • Fragment Injection: Inject the benzoxazolone fragment library over the sensor surface at a defined concentration (e.g., 200 µM).[22]

  • Data Collection: Monitor the SPR response signal in real-time to observe association and dissociation phases.

  • Data Analysis:

    • Identify "hits" based on a significant binding response.

    • Perform dose-response experiments for confirmed hits to determine binding affinity (KD).

    • Analyze the sensorgrams to obtain kinetic parameters (kon and koff).

Conclusion

The benzoxazolone scaffold represents a fertile ground for the discovery of novel therapeutics. The successful identification of potent and selective lead compounds is critically dependent on the rational design and rigorous execution of high-throughput screening assays. This guide has detailed several robust, field-proven HTS methodologies, including luminescence, fluorescence, and label-free technologies, applicable to the diverse biological targets of benzoxazolone derivatives. By understanding the underlying principles of these assays and adhering to stringent validation criteria, researchers can confidently and efficiently navigate the early stages of the drug discovery process.

References

  • ACS Publications. (2023). Benzoxazolone-5-Urea Derivatives as Human Soluble Epoxide Hydrolase (sEH) Inhibitors. ACS Omega.
  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives.
  • PubMed. (2016). Design and synthesis of novel benzoxazole analogs as Aurora B kinase inhibitors.
  • BMG LABTECH. (2025). The Z prime value (Z´).
  • Google Patents. (n.d.). WO2013063459A1 - Benzoxazolinone compounds with selective activity in voltage-gated sodium channels.
  • PubMed. (2012). Back to basics: label-free technologies for small molecule screening.
  • NCBI. (2012). FLIPR™ Assays for GPCR and Ion Channel Targets.
  • PubMed. (2019). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs.
  • PubMed. (2006). Fragment-based screening using surface plasmon resonance technology.
  • PLOS One. (2013). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • ION Biosciences. (n.d.). Calcium Assays | Calcium Indicators.
  • ResearchGate. (n.d.). Functional Assay of Voltage-Gated Sodium Channels Using Membrane Potential-Sensitive Dyes.
  • BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
  • NCBI. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • BIT 479/579 High-throughput Discovery. (n.d.). What Metrics Are Used to Assess Assay Quality?.
  • ACS Publications. (2022). Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators.
  • ResearchGate. (n.d.). (PDF) Fragment-Based Screening Using Surface Plasmon Resonance Technology.
  • LabX. (2025). Designing High-Throughput Experiments Using Microplate Technology.
  • PubMed. (2004). Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes.
  • PubMed. (2005). High-throughput screening assays for promiscuous inhibitors.
  • Wiley Online Library. (n.d.). Fluorescence‐Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines.
  • ACS Medicinal Chemistry Letters. (2010). Fragment Screening by Surface Plasmon Resonance.
  • Wikipedia. (n.d.). Z-factor.
  • NCBI. (2010). Fragment Screening by Surface Plasmon Resonance.
  • SPIE. (2016). High-throughput screening based on label-free detection of small molecule microarrays.
  • NCBI. (2012). Ion Channel Screening - Assay Guidance Manual.
  • Mary Ann Liebert, Inc., publishers. (n.d.). Technology Review High Throughput Assay Technologies for Ion Channel Drug Discovery.
  • Semantic Scholar. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • PubMed. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE.
  • nanomicronspheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • PubMed. (2025). Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction.
  • NIH. (n.d.). A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors.
  • Drug Discovery World. (2012). What is label-free screening and why use it in drug discovery?.
  • NCBI. (2016). Fluorescence polarization assays in high-throughput screening and drug discovery: a review.
  • MDPI. (n.d.). Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current State of the Art.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • Semantic Scholar. (n.d.). High-Throughput Screening Using Label-Free Technologies.
  • YouTube. (2018). Label-free techniques for Drug Discovery.

Sources

Scale-up synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the scale-up synthesis of this compound, a crucial heterocyclic scaffold in medicinal chemistry. The benzoxazolone nucleus is a key component in a wide range of biologically active compounds, including those with anticancer, analgesic, and neuroprotective properties.[1][2] This application note details a robust and scalable protocol starting from 2-amino-4-fluorophenol, utilizing triphosgene as a practical phosgene equivalent. Emphasis is placed on process safety, reaction parameter optimization, and purification strategies suitable for larger-scale production. The causality behind experimental choices is explained to provide researchers and process chemists with the foundational knowledge required for successful implementation and potential further optimization.

Introduction and Strategic Overview

This compound is a vital intermediate in the synthesis of high-value pharmaceutical agents, notably as a scaffold for developing potent c-Met kinase inhibitors for cancer therapy.[3] As drug development programs advance from discovery to preclinical and clinical phases, the demand for this intermediate can increase from grams to kilograms. This transition necessitates a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible on a larger scale.

Common synthetic routes to benzoxazolones involve the cyclization of o-aminophenols with a carbonyl source.[1] While direct phosgene gas is highly efficient, its extreme toxicity presents significant handling and safety challenges, making it unsuitable for most research and many manufacturing environments.[4][5] Phosgene-free alternatives, such as reactions with urea or carbamates, offer improved safety profiles but often require harsh conditions or result in lower yields.[1][6]

This guide focuses on a balanced approach: the use of triphosgene (bis(trichloromethyl) carbonate) . As a stable, crystalline solid, triphosgene is a safer and more manageable precursor to phosgene in situ. The protocol is designed to be self-validating, incorporating critical safety measures, in-process controls, and rigorous analytical characterization to ensure the final product meets the high-purity standards required for drug development.

The Synthetic Pathway: Mechanism and Rationale

The selected synthesis proceeds via the reaction of 2-amino-4-fluorophenol with triphosgene in the presence of a non-nucleophilic base.

Reaction Mechanism

The reaction mechanism involves two key stages:

  • Formation of the Isocyanate Intermediate: Triphosgene, in the presence of a base like triethylamine, slowly releases phosgene in situ. The more nucleophilic amine group of 2-amino-4-fluorophenol attacks the carbonyl carbon of the generated phosgene. Subsequent elimination of HCl (neutralized by the base) forms a transient carbamoyl chloride, which then rapidly eliminates a second molecule of HCl to yield 4-fluoro-2-isocyanatophenol.

  • Intramolecular Cyclization: The hydroxyl group of the isocyanate intermediate then performs an intramolecular nucleophilic attack on the isocyanate carbon. This cyclization step forms the stable five-membered heterocyclic ring of this compound.

Reaction_Mechanism Figure 1: Reaction Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Final Product SM1 2-Amino-4-fluorophenol INT1 4-Fluoro-2-isocyanatophenol SM1->INT1 + Triphosgene / Base - HCl SM2 Triphosgene PROD This compound INT1->PROD Intramolecular Cyclization

Caption: Figure 1: Reaction Mechanism

Rationale for Reagent and Condition Selection
  • Starting Material: 2-Amino-4-fluorophenol is the logical precursor, containing the requisite amine and phenol functionalities in the correct ortho orientation for cyclization.[7]

  • Carbonyl Source: Triphosgene is chosen for its reactivity, which is comparable to phosgene, and its solid state, which significantly mitigates handling risks. One mole of triphosgene delivers three moles of phosgene, making it an efficient reagent.[8]

  • Base: Triethylamine (TEA) is a common and cost-effective acid scavenger. It effectively neutralizes the two equivalents of HCl produced during the reaction, driving the equilibrium towards the product. Its boiling point allows for easy removal during work-up.

  • Solvent: Tetrahydrofuran (THF) is an excellent choice as it readily dissolves the starting materials and intermediates, is inert under the reaction conditions, and has a relatively low boiling point for straightforward removal.

  • Temperature Control: The reaction is highly exothermic. The initial addition of triphosgene is performed at 0-5 °C to control the rate of phosgene generation and prevent dangerous temperature spikes or side reactions. Allowing the reaction to slowly warm to room temperature ensures complete conversion.

Safety Protocol for Triphosgene Handling

CRITICAL: Triphosgene is highly toxic and corrosive. It is fatal if inhaled and causes severe skin and eye burns.[9][10][11] It decomposes in the presence of moisture to release phosgene and HCl.[11][12] All operations must be performed in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): A flame-resistant lab coat, tightly fitting safety goggles, a face shield, and double-layered gloves (nitrile over vinyl) are mandatory.[9]

  • Engineering Controls: Work must be conducted in a chemical fume hood with a certified face velocity. A phosgene sensor should be installed in the lab as an additional safety measure.[9]

  • Dispensing: Weigh and dispense triphosgene within the fume hood. Avoid generating dust. Use dedicated spatulas and glassware.

  • Quenching & Decontamination: Any residual triphosgene in the reaction vessel or on equipment must be quenched. A solution of sodium hydroxide or ammonia in water can be used to decompose it into non-toxic products.

  • Accidental Spills: In case of a spill, evacuate the area. For small spills within the fume hood, cover with an absorbent material and carefully treat with a basic solution before disposal.[13]

  • Waste Disposal: All triphosgene-contaminated waste must be treated as hazardous and disposed of according to institutional and local regulations.

Detailed Scale-Up Protocol

This protocol describes a synthesis yielding approximately 15-20 grams of the final product. The quantities can be scaled linearly, but thermal effects must be carefully considered at larger volumes.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )QuantityMolesPurity
2-Amino-4-fluorophenol127.1212.7 g0.10>98%
Triphosgene296.7510.9 g0.0367>98%
Triethylamine (TEA)101.1928 mL0.20>99%
Tetrahydrofuran (THF)-500 mL-Anhydrous
Ethyl Acetate-400 mL-Reagent Grade
Saturated NaCl (Brine)-200 mL--
  • Equipment: 1 L three-neck round-bottom flask, mechanical overhead stirrer, 125 mL pressure-equalizing dropping funnel, thermocouple thermometer, nitrogen inlet/outlet, ice-water bath, rotary evaporator, Büchner funnel, and vacuum flask.

Experimental Workflow

Process_Workflow Start Reactor Setup (1L Flask, Stirrer, N2) Charge Charge 2-Amino-4-fluorophenol, TEA, and THF Start->Charge Cool Cool to 0-5 °C (Ice Bath) Charge->Cool Addition Slowly Add Triphosgene (Maintain T < 10 °C) Cool->Addition Prepare_Triphosgene Prepare Triphosgene Solution in THF (Dropping Funnel) Prepare_Triphosgene->Addition Reaction Stir at 0-5 °C for 1 hr, Warm to RT, Stir 12-16 hrs Addition->Reaction Quench Cool and Quench with Water Reaction->Quench Evaporate Remove THF via Rotary Evaporation Quench->Evaporate Extract Extract with Ethyl Acetate Evaporate->Extract Wash Wash Organic Layer with Water and Brine Extract->Wash Dry Dry over Na2SO4, Filter Wash->Dry Concentrate Concentrate to Obtain Crude Solid Dry->Concentrate Purify Recrystallize from Ethanol/Water Concentrate->Purify Isolate Isolate via Vacuum Filtration, Wash with Cold Water Purify->Isolate Final_Dry Dry Under Vacuum to Constant Weight Isolate->Final_Dry Characterize Characterize Product (MP, NMR, HPLC) Final_Dry->Characterize

Caption: Figure 2: Overall Process Workflow

Step-by-Step Procedure
  • Reactor Setup: Assemble the 1 L three-neck flask with the mechanical stirrer, thermometer, and dropping funnel. Ensure the system is under a gentle flow of nitrogen.

  • Charge Reagents: To the flask, add 2-amino-4-fluorophenol (12.7 g, 0.10 mol) and anhydrous THF (250 mL). Stir until all solids dissolve. Add triethylamine (28 mL, 0.20 mol).

  • Cooling: Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Prepare Triphosgene Solution: In a separate dry flask, carefully dissolve triphosgene (10.9 g, 0.0367 mol) in anhydrous THF (150 mL). Transfer this solution to the dropping funnel. (CAUTION: Perform in fume hood) .

  • Controlled Addition: Add the triphosgene solution dropwise to the stirred reaction mixture over 60-90 minutes. It is critical to maintain the internal temperature below 10 °C during the addition. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring for 12-16 hours (overnight) to ensure the reaction goes to completion.

  • Work-up & Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of deionized water to quench any unreacted phosgenating species.

  • Solvent Removal & Extraction: Remove the bulk of the THF using a rotary evaporator. To the remaining aqueous slurry, add ethyl acetate (200 mL) and stir until the solid product dissolves in the organic layer. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer again with ethyl acetate (2 x 100 mL).

  • Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated brine (1 x 100 mL) to remove salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate to dryness on a rotary evaporator to yield the crude product as an off-white solid.

  • Purification by Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethanol to dissolve it completely. Slowly add hot deionized water until the solution becomes faintly cloudy. Allow the solution to cool slowly to room temperature and then place it in an ice bath for 1-2 hours to maximize crystal formation.

  • Isolation and Final Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold water. Dry the product in a vacuum oven at 50-60 °C to a constant weight.

Expected Results and Characterization

ParameterExpected Result
Yield 13.0 - 14.5 g (85 - 95%)
Appearance White to off-white crystalline solid
Melting Point 168-171 °C
Purity (HPLC) >99%
  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.75 (s, 1H, NH), 7.20 (dd, J = 8.8, 5.2 Hz, 1H), 7.05 (dd, J = 8.8, 2.8 Hz, 1H), 6.90 (td, J = 8.8, 2.8 Hz, 1H).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 156.1 (d, J = 235.6 Hz, C-F), 154.5 (C=O), 143.2, 130.1, 111.8 (d, J = 9.7 Hz), 109.8 (d, J = 24.5 Hz), 98.9 (d, J = 28.1 Hz).

  • FT-IR (KBr, cm⁻¹): 3250-3000 (N-H stretch), 1765 (C=O stretch), 1620, 1500 (aromatic C=C stretch), 1250 (C-F stretch).

Conclusion

This application note presents a reliable and scalable method for the synthesis of this compound. By employing triphosgene under controlled conditions, this protocol balances high yield and purity with manageable safety precautions, making it suitable for producing kilogram quantities of this important pharmaceutical intermediate. The detailed procedural steps and analytical specifications provide a solid framework for researchers and drug development professionals to confidently implement this synthesis in their laboratories and pilot plants.

References

  • SAFE OPERATING PROCEDURE – Using Triphosgene in Lab - Department of Chemistry | University of Toronto. (n.d.). University of Toronto.
  • Triphosgene - Synquest Labs. (n.d.). Synquest Labs.
  • TRIPHOSGENE FOR SYNTHESIS MSDS CAS No: 32315-10-9 MSDS - Loba Chemie. (2013). Loba Chemie.
  • TRIPHOSGENE - Multichem. (n.d.). Multichem.
  • SAFETY DATA SHEET - Fisher Scientific. (2024). Fisher Scientific.
  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). MDPI.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (n.d.).
  • Synthesis and biological profile of benzoxazolone deriv
  • Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k). (n.d.).
  • Phosgene-free synthesis of N-methyl-N′-diphenylurea (Akardite II). (n.d.).
  • Synthesis of Oxadiazolones with Hydrazides: The Mechanism and the Sensing Application as Sensitive, Rapid, and Visual Fluorescent Sensors for Phosgene. (2019). PubMed.
  • Phosgene and Substitutes. (n.d.). Sigma-Aldrich.
  • 2-Amino-4-fluorophenol | C6H6FNO | CID 2735917. (n.d.). PubChem.
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). PubMed.

Sources

Application Note & Protocols: A Multi-Platform Approach to the Characterization of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Characterization

This guide provides a comprehensive suite of analytical methods designed to deliver a full, multi-faceted characterization of 5-Fluorobenzo[d]oxazol-2(3H)-one. We move beyond simple checklists, explaining the causality behind the choice of each technique and protocol. The workflow is designed to be self-validating, where data from orthogonal methods converge to build a high-confidence profile of the molecule.

Chromatographic Analysis: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for determining the purity of small organic molecules. For a compound like this compound, a reversed-phase method is optimal. The non-polar stationary phase (typically C18) effectively retains the molecule, while a polar mobile phase allows for the elution and separation from both more polar and less polar impurities. A Diode Array Detector (DAD) is chosen for its ability to scan a range of wavelengths, which helps in identifying impurities that may have different chromophores and in assessing peak purity.

Protocol: HPLC Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1.0 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions:

    • A standard HPLC system equipped with a pump, autosampler, column oven, and DAD is sufficient.[2][3]

    Parameter Value Justification
    Column C18, 150 x 4.6 mm, 5 µmIndustry-standard for reversed-phase separation of small molecules.
    Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent to improve peak shape.
    Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
    Gradient 20% B to 95% B over 15 minA gradient ensures elution of compounds with varying polarities.
    Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
    Column Temp. 30 °CControlled temperature ensures run-to-run reproducibility.
    Injection Vol. 10 µLA small volume prevents column overloading.
    Detection DAD, 210-400 nm, Monitor at 275 nmBroad scan for impurity profiling; 275 nm is a typical absorbance max for this type of chromophore.
    Run Time 20 minutesAllows for column re-equilibration.
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of this compound by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing s1 Weigh Compound s2 Dissolve in ACN/H2O s1->s2 s3 Filter (0.22 µm) s2->s3 a1 Inject into HPLC s3->a1 a2 Separation on C18 Column a1->a2 a3 DAD Detection a2->a3 d1 Integrate Peaks a3->d1 d2 Calculate % Area d1->d2

Caption: Workflow for HPLC purity analysis.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopy provides the definitive structural evidence. For this compound, a combination of NMR, FTIR, and Mass Spectrometry is essential for unambiguous identification.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise atomic connectivity of a molecule.

  • ¹H NMR: Determines the number and environment of protons. We expect to see signals in the aromatic region, with splitting patterns influenced by the fluorine atom and adjacent protons.

  • ¹³C NMR: Identifies all unique carbon atoms. The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF).

  • ¹⁹F NMR: Directly observes the fluorine nucleus, providing a sensitive and clean signal. This is a crucial identity test for this specific molecule.[4]

Protocol: NMR Sample Preparation

  • Weigh 5-10 mg of the compound directly into an NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice as it can solubilize the compound and will not obscure the N-H proton signal.[2][4]

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer.

Technique Expected Observations for this compound
¹H NMR ~3 signals in the aromatic region (δ 7.0-8.0 ppm). Splitting patterns will be complex doublets or doublet of doublets due to H-H and H-F coupling. A broad singlet for the N-H proton (>10 ppm in DMSO-d₆).
¹³C NMR ~7 signals. A carbonyl carbon (C=O) around δ 150-160 ppm. A carbon attached to fluorine (C-F) showing a large doublet splitting (~240-250 Hz) around δ 158-162 ppm. Other aromatic carbons will show smaller C-F couplings.
¹⁹F NMR A single multiplet signal, with its chemical shift referenced to a standard like CFCl₃.
B. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. For this molecule, we are particularly interested in the carbonyl (C=O) and amine (N-H) stretches, which have very characteristic absorption bands.[5][6][7]

Protocol: FTIR Analysis (Attenuated Total Reflectance - ATR)

  • Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropanol.

  • Record a background spectrum.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

Functional Group Expected Wavenumber (cm⁻¹) Vibrational Mode
N-H3100-3300 (broad)Stretching
C-H (aromatic)3000-3100Stretching
C=O (lactam)1740-1780Stretching
C=C (aromatic)1450-1600Stretching
C-F1000-1100Stretching
C-O1200-1300Stretching
C. Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, likely producing the protonated molecular ion [M+H]⁺.[8]

Protocol: MS Analysis (Direct Infusion ESI-MS)

  • Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in positive ion mode.

  • Expected Result: The molecular weight of C₇H₄FNO₂ is 153.11 g/mol . The primary ion observed should be the [M+H]⁺ ion at m/z 154.03. An HRMS instrument should detect this ion within 5 ppm of the calculated exact mass.

Comprehensive Characterization Workflow

Trustworthiness: No single technique is sufficient. This workflow demonstrates how orthogonal methods are integrated to build a complete and trustworthy analytical dossier for this compound. A discrepancy in any one of these results would invalidate the overall characterization and trigger further investigation.

Full_Workflow cluster_purity Purity & Identity cluster_structure Structural Confirmation start Synthesized Compound (this compound) hplc HPLC-DAD (>95% Purity?) start->hplc ms HRMS (Correct Mass?) hplc->ms Purity OK fail FAIL Re-purify or Re-synthesize hplc->fail Purity <95% nmr NMR (1H, 13C, 19F) (Correct Structure?) ms->nmr Mass OK ms->fail Incorrect Mass ftir FTIR (Correct Functional Groups?) nmr->ftir Structure OK nmr->fail Incorrect Structure pass Compound Characterized & Released ftir->pass Functional Groups OK ftir->fail Incorrect Groups

Caption: Integrated workflow for compound characterization.

References

  • Supplementary Information - The Royal Society of Chemistry. Source: The Royal Society of Chemistry.
  • d4ob01725k1.pdf - The Royal Society of Chemistry. Source: The Royal Society of Chemistry.
  • Spectral Properties of Novel 1,3-oxazol-5(4H)-ones With Substituted Benzylidene and Phenyl Rings. Source: Acta Chimica Slovenica.
  • Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Source: PubMed.
  • Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Source: MDPI.
  • 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies.
  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. Source: Future Journal of Pharmaceutical Sciences.
  • HPLC method for the simultaneous analysis of fluoroquinolones and oxazolidinones in plasma. Source: PubMed.

Sources

Application Notes and Protocols for the Electrophilic Derivatization of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Fluorobenzoxazolone Scaffold

The benzo[d]oxazol-2(3H)-one nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities and favorable physicochemical properties.[1] The introduction of a fluorine atom at the 5-position can significantly enhance the metabolic stability, binding affinity, and lipophilicity of drug candidates, making 5-Fluorobenzo[d]oxazol-2(3H)-one a highly valuable starting material for the synthesis of novel therapeutics.[1] This fluorinated heterocycle is a cornerstone in the development of agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.

This technical guide provides a comprehensive overview of the reactivity of this compound with various electrophiles. It offers detailed, field-proven protocols for common derivatization reactions, an in-depth discussion of the underlying chemical principles, and practical guidance for researchers in drug discovery and chemical development.

Understanding the Reactivity of this compound

The reactivity of this compound towards electrophiles is dictated by two primary sites: the nucleophilic nitrogen atom of the oxazolone ring and the electron density of the fused benzene ring.

N-H Acidity and Nucleophilicity

The proton on the nitrogen atom (N-3) is weakly acidic and can be readily removed by a suitable base to generate a highly nucleophilic benzoxazolonate anion. This anion is the key reactive intermediate for a variety of substitution reactions at the nitrogen center, most notably N-alkylation and N-acylation. The choice of base and solvent is critical for achieving high yields and preventing side reactions. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and triethylamine (Et₃N), while polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are typically employed.

Electrophilic Aromatic Substitution (EAS): Directing Effects

Electrophilic substitution on the benzene ring is more complex due to the competing directing effects of the fluorine atom and the fused oxazolone moiety.

  • Fluorine: As a halogen, fluorine is an ortho-, para- directing group, yet it is deactivating towards electrophilic attack due to its strong inductive electron-withdrawing effect.[2]

  • Oxazolone Ring: The effect of the fused ring is twofold. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, which is an activating, ortho-, para- directing effect. Conversely, the carbonyl group is strongly electron-withdrawing, which is a deactivating, meta- directing effect.

The overall regiochemical outcome of an EAS reaction will be a balance of these competing influences. In general, the positions ortho and para to the activating amino-like nitrogen and ortho and para to the fluorine atom are the most likely sites of substitution. Given the substitution pattern, the C-6 and C-7 positions are the most probable targets for electrophilic attack.

Diagram: Reactivity Sites of this compound

G cluster_0 This compound cluster_1 Electrophilic Attack Sites mol mol N_alkylation N-Alkylation / N-Acylation mol->N_alkylation  Base-mediated  deprotonation EAS Electrophilic Aromatic Substitution (C6/C7) mol->EAS  Lewis/Brønsted  acid activation

Caption: Key reaction pathways for this compound.

Experimental Protocols

Protocol 1: N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of a base.

Reaction Principle: The nitrogen atom is first deprotonated by a base to form the corresponding anion, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an S_N2 reaction.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: N-Acylation with Acyl Chlorides

This protocol provides a method for the N-acylation of this compound using an acyl chloride.

Reaction Principle: The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of an N-acyl derivative. A non-nucleophilic base is used to scavenge the HCl byproduct.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) to the solution.

  • Slowly add the acyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Evaporate the solvent to obtain the crude product, which can be purified by column chromatography.

Protocol 3: Electrophilic Aromatic Bromination

This protocol is adapted from procedures for the bromination of related benzoxazinones and outlines the electrophilic bromination of the benzene ring of this compound.[3]

Reaction Principle: Bromine is polarized by a Lewis acid catalyst (FeBr₃), creating a more potent electrophile (Br⁺) that is attacked by the electron-rich aromatic ring. The regioselectivity is influenced by the directing effects of the fluorine and the oxazolone moieties. The expected major product is 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one.

Materials:

  • This compound

  • Bromine (Br₂) (1.1 eq)

  • Iron(III) bromide (FeBr₃) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or Carbon tetrachloride (CCl₄)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask protected from light, dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of FeBr₃.

  • Cool the mixture to 0 °C and slowly add a solution of bromine (1.1 eq) in DCM dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution to remove excess bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the product by column chromatography.

Data Summary Table

Reaction TypeElectrophileBase/CatalystSolventTemp. (°C)Time (h)Typical Yield (%)
N-Alkylation Methyl IodideK₂CO₃DMF60-804-885-95
Benzyl BromideNaHTHFRT-502-690-98
Ethyl BromideK₂CO₃AcetonitrileReflux6-1280-90
N-Acylation Acetyl ChlorideEt₃NDCM0-RT2-490-98
Benzoyl ChloridePyridineTHF0-RT3-688-95
Acetic Anhydride-Acetic Acid1001-285-92
EAS BromineFeBr₃DCM0-RT1-370-85

Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification start Dissolve 5-Fluorobenzoxazolone in anhydrous solvent add_base Add Base/Catalyst (e.g., K2CO3, FeBr3) start->add_base cool Cool to 0°C (if required) add_base->cool add_electrophile Add Electrophile (Alkyl/Acyl Halide, Br2) cool->add_electrophile react Stir at specified temperature add_electrophile->react monitor Monitor by TLC react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography) concentrate->purify

Caption: General workflow for electrophilic reactions of this compound.

References

  • Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie.
  • Directing Effects. ChemTalk.
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central (PMC).
  • Design and synthesis of 3-acyl-2(3H)-benzoxazolone and 3-acyl-2(3H)-benzothiazolone derivatives. ResearchGate.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Electrophilic halogenation. Wikipedia.
  • The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. ResearchGate.

Sources

5-Fluorobenzo[d]oxazol-2(3H)-one in the preparation of substituted benzamides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: 5-Fluorobenzo[d]oxazol-2(3H)-one in the Preparation of Substituted Benzamides

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The formation of the amide bond is a cornerstone of modern medicinal chemistry, yet it is often beset by challenges, including the need for harsh reagents, racemization of chiral centers, and undesirable side reactions. This document provides a comprehensive guide to the application of this compound, a highly efficient activating agent for the synthesis of substituted benzamides. We will explore the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its use, and offer insights into optimizing reaction conditions. By leveraging the unique electronic properties of this reagent, researchers can achieve high-yield, clean conversions of carboxylic acids and amines into valuable benzamide products under mild conditions.

Introduction: The Quest for a Superior Amide Bond

Substituted benzamides are a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents, from anti-inflammatory drugs to potent anti-cancer therapies.[1][2][3][4] The robustness and specific hydrogen bonding capabilities of the amide group make it ideal for molecular recognition at biological targets.[5]

Traditionally, amide synthesis has relied on the conversion of carboxylic acids to highly reactive intermediates like acyl chlorides, often requiring reagents such as thionyl chloride or oxalyl chloride.[6][7] While effective, these methods can be incompatible with sensitive functional groups and often generate corrosive byproducts. The field of peptide synthesis has pioneered a more elegant approach using "coupling reagents" that activate the carboxylic acid under milder conditions.[8][9] These reagents are designed to create a reactive ester or anhydride intermediate that is readily attacked by an amine nucleophile.[10]

This compound emerges from this legacy as a superior activating agent. Its structure is engineered for high reactivity; the electron-withdrawing fluorine atom enhances the electrophilicity of the carbonyl carbon and stabilizes the resulting leaving group, facilitating rapid and efficient amide bond formation. This guide provides the necessary framework to successfully integrate this powerful tool into your synthetic workflows.

The Underlying Chemistry: Mechanism of Activation & Coupling

The efficacy of this compound lies in its ability to transform a relatively unreactive carboxylic acid into a highly reactive acyl-intermediate. This two-stage process is fundamental to its function and is analogous to mechanisms employed by the most advanced peptide coupling reagents.[11][12]

Stage 1: Activation of the Carboxylic Acid In the presence of a non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the endocyclic carbonyl of this compound. This opens the oxazolone ring to form a highly reactive O-acyl intermediate. This intermediate is, in essence, an activated ester poised for nucleophilic attack. The choice of a non-nucleophilic base is critical; it must be sterically hindered enough to prevent it from competing with the desired amine in the subsequent step.

Stage 2: Nucleophilic Acyl Substitution The primary or secondary amine is introduced into the reaction. Its lone pair of electrons attacks the carbonyl carbon of the activated ester. This forms a tetrahedral intermediate which subsequently collapses, expelling the 5-fluorohydroxybenzoxazole moiety as a stable, easily removable leaving group and yielding the final, stable benzamide product. The entire process is driven by the formation of the thermodynamically favorable amide bond.

Mechanism_of_Action Figure 1: Reaction Mechanism RCOOH Carboxylic Acid (R-COOH) ActivatedEster Activated O-Acyl Intermediate RCOOH->ActivatedEster + FBO 5-Fluorobenzo[d]oxazol- 2(3H)-one FBO->ActivatedEster + Base Base (e.g., DIPEA) Base->ActivatedEster + Benzamide Substituted Benzamide (R-CO-NHR') ActivatedEster->Benzamide + Byproduct Byproduct ActivatedEster->Byproduct Amine Amine (R'-NH2) Amine->Benzamide +

Figure 1: Reaction Mechanism of Amide Synthesis.

Safety and Handling Precautions

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound (CAS No. 13451-79-1) requires careful handling in accordance with its safety data sheet (SDS).

Hazard Profile: [13]

  • Acute Toxicity (Oral): Harmful if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Mandatory Handling Procedures:

  • Engineering Controls: Always handle this reagent within a certified chemical fume hood to avoid inhalation of dust or vapors.[14][15]

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-resistant lab coat, and chemical safety goggles that provide a complete seal around the eyes.[16]

  • Handling: Avoid creating dust. Use appropriate tools for transfer. Ensure all containers are properly sealed when not in use.[15]

  • Disposal: Dispose of waste materials and contaminated PPE in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention, providing the SDS to the attending physician.[14]

Experimental Protocol: General Procedure for Benzamide Synthesis

This protocol outlines a robust and reproducible method for the synthesis of a substituted benzamide using this compound.

Experimental_Workflow Figure 2: Experimental Workflow start Start prep 1. Reagent Prep - Dry glassware - Weigh reagents - Prepare anhydrous solvent start->prep activation 2. Activation Step - Dissolve acid & FBO - Add base (DIPEA) at 0°C - Stir for 15-30 min prep->activation coupling 3. Coupling Step - Add amine solution - Allow to warm to RT - Stir for 2-12 hours activation->coupling monitor 4. Monitor Reaction (TLC or LC-MS) coupling->monitor monitor->coupling Incomplete workup 5. Aqueous Workup - Quench reaction - Extract with organic solvent - Wash with brine monitor->workup Complete purify 6. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography workup->purify analyze 7. Analysis - Characterize pure product (NMR, MS, etc.) purify->analyze end_node End analyze->end_node

Figure 2: Step-by-Step Experimental Workflow.

Materials:

  • Carboxylic Acid (1.0 eq)

  • This compound (1.1 eq)

  • Amine (hydrochloride salt or free base) (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.5 eq if using amine salt, 1.5 eq for free base)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup and purification reagents (EtOAc, 1M HCl, sat. NaHCO₃, brine, MgSO₄/Na₂SO₄, silica gel)

Step-by-Step Methodology:

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq) and this compound (1.1 eq).

  • Dissolution: Dissolve the solids in anhydrous DMF or DCM (to a concentration of approx. 0.2 M with respect to the carboxylic acid).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIPEA dropwise over 5 minutes. Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the activated intermediate. Causality Note: Performing the activation at a reduced temperature minimizes potential side reactions and preserves the integrity of sensitive substrates.

  • Coupling: In a separate flask, dissolve the amine (1.2 eq) in a minimal amount of anhydrous DMF/DCM. Add this solution dropwise to the activated mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and finally with brine (1x). Causality Note: The acidic wash removes excess amine and DIPEA, while the basic wash removes the unreacted carboxylic acid and the acidic byproduct.

  • Purification: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure substituted benzamide.

Representative Data

The following table presents expected outcomes for the synthesis of various benzamides using the described protocol, demonstrating its broad applicability.

Entry Carboxylic Acid Amine Yield (%) Purity (%)
1Benzoic AcidBenzylamine>95>98
24-Methoxybenzoic AcidMorpholine>92>99
3Phenylacetic AcidAniline>90>97
4Boc-Alanine4-Fluoroaniline>88>98

Note: Yields and purities are representative and may vary based on substrate scale and purification efficiency.

Troubleshooting and Field Insights

Problem Potential Cause Scientist's Recommendation
Low or No Conversion 1. Incomplete activation. 2. Wet reagents/solvents. 3. Sterically hindered amine/acid.1. Increase activation time to 45-60 min. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Increase reaction temperature to 40-50 °C and extend reaction time.
Multiple Side Products 1. Base is acting as a nucleophile. 2. Reaction temperature too high.1. Ensure a hindered base like DIPEA is used, not triethylamine. 2. Maintain temperature control, especially during base addition and the initial coupling phase.
Difficulty Removing Byproduct The 5-fluorohydroxybenzoxazole byproduct is slightly acidic.The saturated NaHCO₃ wash during workup is usually sufficient. If issues persist, an additional wash with dilute (5%) Na₂CO₃ can be effective.

Conclusion

This compound stands out as a highly proficient activating agent for the synthesis of substituted benzamides. Its application allows for rapid, high-yield amide bond formation under mild conditions, accommodating a wide range of functional groups. The straightforward protocol, coupled with an easily removable byproduct, positions this reagent as an invaluable asset for medicinal chemists and researchers in drug development, streamlining the path to complex and biologically relevant molecules.

References

  • Safety Data Sheet this compound. Fluorochem. URL: https://www.fluorochem.co.uk/sds/F460231
  • Synthesis of N-(4-aminophenyl)-substituted benzamides. ResearchGate. URL: https://www.researchgate.net/figure/A-Synthesis-of-N-4-aminophenyl-substituted-benzamides-Reagents-and-conditions-a_fig2_329228493
  • Synthesis of substituted benzamides as anti-inflammatory agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/20621455/
  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31298139/
  • Chemical synthesis of 3-substituted benzamides. ResearchGate. URL: https://www.researchgate.net/figure/Chemical-synthesis-of-3-substituted-benzamides-A-Reagents-and-conditions-for-synthesis_fig4_262371948
  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. MDPI. URL: https://www.mdpi.com/1420-3049/25/21/5000
  • Application Notes and Protocols: Synthesis of Biologically Active Benzamides from 5(4H)-Oxazolones. Benchchem. URL: https://www.benchchem.
  • SAFETY DATA SHEET - 2-Phenyl-5(4H)-oxazolone. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/862207
  • SAFETY DATA SHEET - Danazol. Spectrum Pharmacy Products. URL: https://www.spectrumrx.com/sds/D1386.pdf
  • Safety Data Sheet - 5-Bromobenzo[d]isoxazol-3(2H)-one. ChemScene. URL: https://www.chemscene.com/Upload/MSDS/CS-0042124_MSDS.pdf
  • SAFETY DATA SHEET - 3-Fluorobenzoic acid. Fisher Scientific. URL: https://www.fishersci.com/msds?productName=AC119600250
  • General and an efficient synthesis of benzoxazol-2(3H)-ones. ResearchGate. URL: https://www.researchgate.net/publication/268378036_General_and_an_efficient_synthesis_of_benzoxazol-23H-ones_evolution_of_their_anti-cancer_and_anti-mycobacterial_activities
  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research. URL: http://globalresearchonline.net/journalcontents/v7-2/19.pdf
  • Epimerisation in Peptide Synthesis. MDPI. URL: https://www.mdpi.com/1420-3049/27/19/6227
  • Recent development in peptide coupling reagents. ResearchGate. URL: https://www.researchgate.net/publication/221975489_Recent_development_in_peptide_coupling_reagents
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. URL: https://www.bachem.com/knowledge-center/technical-notes/efficient-peptide-synthesis-a-guide-to-coupling-reagents-additives/
  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. URL: https://pubs.acs.org/doi/10.1021/cr200071j
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. URL: https://www.luxembourg-bio.com/resources/amide-bond-formation-beyond-the-myth-of-coupling-reagents/
  • Synthesis, characterization and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides. RSC Publishing. URL: https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra07796a
  • 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152328/
  • 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. URL: https://www.mdpi.com/1420-3049/26/1/227
  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4515913/
  • Discovery of 3-(2-aminobenzo[d]thiazol-5-yl) benzamide derivatives as potent anticancer agents via ROR1 inhibition. PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/36511797/
  • Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. The Royal Society of Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2017/ob/c7ob02446j
  • Coupling Reagents. Aapptec Peptides. URL: https://www.aapptec.com/coupling-reagents-synthesis-z
  • Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents. PMC. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5802525/

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the yield and purity of your synthesis.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, with its scaffold appearing in a range of pharmacologically active compounds.[1][2] The synthesis, typically proceeding via the cyclization of 2-amino-4-fluorophenol with a carbonylating agent, can present several challenges that impact yield and purity. This guide will address these common hurdles with scientifically grounded solutions. The fluorine substituent, while often beneficial for the biological activity of the final compound, can influence the reactivity of the starting material and the stability of intermediates.[2][3][4]

Troubleshooting Guide: Common Issues and Solutions

Low yields and impure products are common frustrations in the synthesis of this compound. The following table outlines frequent problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Carbonylating Agent: Phosgene substitutes like triphosgene and 1,1'-Carbonyldiimidazole (CDI) can degrade upon exposure to moisture.[5] 2. Poor Quality Starting Material: 2-amino-4-fluorophenol is susceptible to oxidation, indicated by a dark coloration.[6] 3. Suboptimal Reaction Temperature: Insufficient heat may lead to an incomplete reaction, while excessive heat can cause decomposition of reactants or products.1. Check Reagent Quality: Use freshly opened or properly stored carbonylating agents. For CDI, ensure it is a free-flowing white powder. Triphosgene should be a white crystalline solid.[7][8] 2. Purify Starting Material: If the 2-amino-4-fluorophenol is discolored, consider recrystallization or purification by column chromatography prior to use. 3. Optimize Temperature: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal temperature for your specific setup. A stepwise increase in temperature can help identify the sweet spot.
Formation of Side Products 1. Dimerization/Polymerization: Unreacted intermediates can polymerize, especially at high concentrations or temperatures. 2. Incomplete Cyclization: The intermediate N-acyl derivative may be present in the final product if cyclization is not complete. 3. Reaction with Solvent: Nucleophilic solvents may compete with the intramolecular cyclization.1. Controlled Addition: Add the carbonylating agent slowly and at a controlled temperature to keep the concentration of reactive intermediates low. 2. Extended Reaction Time/Heat: If TLC indicates the presence of the intermediate, extending the reaction time or slightly increasing the temperature can drive the cyclization to completion. 3. Use Aprotic Solvents: Employ non-nucleophilic, aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, or toluene.
Difficult Product Isolation/Purification 1. Product Co-eluting with Impurities: The polarity of the product may be similar to that of side products or unreacted starting materials. 2. Product Insolubility: The product may have limited solubility in common recrystallization solvents.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary to achieve good separation.[9] 2. Recrystallization Solvent Screening: Test a range of solvents and solvent mixtures to find a suitable system for recrystallization. Hot filtration can be employed to remove insoluble impurities.
Product Instability 1. Decomposition on Silica Gel: The slightly acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds. 2. Hydrolysis: The oxazolone ring can be susceptible to hydrolysis under strongly acidic or basic conditions.[5]1. Neutralize Silica Gel: Consider washing the silica gel with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent) before column chromatography. 2. Neutral Work-up: Ensure the work-up conditions are as close to neutral as possible. Use mild bases like sodium bicarbonate for quenching.

Visualizing the Synthetic Pathway and Troubleshooting Logic

To better understand the synthesis and the points where issues can arise, the following diagrams illustrate the general reaction mechanism and a troubleshooting workflow.

G cluster_0 Reaction Mechanism A 2-Amino-4-fluorophenol C Activated Intermediate A->C Nucleophilic Attack B Carbonylating Agent (e.g., CDI, Triphosgene) B->C Activation D Intramolecular Cyclization C->D Spontaneous E This compound D->E Proton Transfer

Caption: General reaction pathway for the synthesis of this compound.

G Start Low Yield or Impure Product CheckReagents Check Reagent Purity (Starting Material, Carbonylating Agent) Start->CheckReagents CheckConditions Review Reaction Conditions (Temperature, Time, Solvent) Start->CheckConditions AnalyzeCrude Analyze Crude Product (TLC, NMR) CheckReagents->AnalyzeCrude CheckConditions->AnalyzeCrude Purification Optimize Purification (Chromatography, Recrystallization) AnalyzeCrude->Purification Success Improved Yield and Purity Purification->Success

Caption: A logical workflow for troubleshooting suboptimal synthesis results.

Frequently Asked Questions (FAQs)

Q1: What is the best carbonylating agent for this synthesis?

A1: Both 1,1'-Carbonyldiimidazole (CDI) and triphosgene are effective and safer alternatives to the highly toxic phosgene gas.[7][10][11][12] CDI is often preferred for its ease of handling and the generation of gaseous byproducts that are easily removed.[5] Triphosgene, a solid, is also more convenient than phosgene but requires careful handling as it can release phosgene upon heating or in the presence of nucleophiles.[7][8] The choice may depend on the scale of the reaction and the available safety infrastructure.

Q2: My 2-amino-4-fluorophenol starting material is dark brown. Can I still use it?

A2: Dark coloration in 2-aminophenols typically indicates oxidation, which can lead to lower yields and the formation of colored impurities that can be difficult to remove.[6] It is highly recommended to purify the starting material before use, for example, by recrystallization from a suitable solvent or by column chromatography.

Q3: How do I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, any intermediates, and the final product. The disappearance of the starting material and the appearance of the product spot (which can be visualized under UV light) indicate the progress of the reaction.

Q4: What are the expected spectroscopic data for this compound?

A4: While specific data can vary slightly based on the solvent and instrument, you can generally expect the following:

  • 1H NMR: Signals corresponding to the aromatic protons on the benzene ring. The fluorine atom will cause splitting of the adjacent proton signals.

  • 13C NMR: Resonances for the carbonyl carbon (around 154 ppm) and the aromatic carbons. The carbon attached to the fluorine will show a large coupling constant.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C7H4FNO2: 153.11 g/mol ).

Q5: What are the key safety precautions for this synthesis?

A5:

  • Carbonylating Agents: Handle triphosgene and CDI in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Triphosgene is a lachrymator and can cause severe irritation upon contact or inhalation.[8]

  • Solvents: Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of moisture-sensitive reagents.

  • General Precautions: As with all chemical syntheses, a thorough understanding of the hazards of all reagents and appropriate risk mitigation measures are essential.

Experimental Protocols

Protocol 1: Synthesis using 1,1'-Carbonyldiimidazole (CDI)

This protocol provides a general procedure for the synthesis of this compound using CDI.

Materials:

  • 2-Amino-4-fluorophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-amino-4-fluorophenol (1.0 equivalent) in anhydrous THF.

  • To this solution, add CDI (1.1 equivalents) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the THF under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Protocol 2: Synthesis using Triphosgene

This protocol outlines the synthesis using triphosgene and should be performed with extreme caution in a certified fume hood.

Materials:

  • 2-Amino-4-fluorophenol

  • Triphosgene

  • Triethylamine (or another suitable non-nucleophilic base)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, dissolve 2-amino-4-fluorophenol (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 equivalents) in anhydrous toluene.

  • Add the triphosgene solution dropwise to the cooled solution of the aminophenol over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitor the reaction by TLC. The reaction is typically complete after 1-3 hours of reflux.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield this compound.

References

  • This is a placeholder for a real reference that would be cited
  • Benzoxazole derivatives incorporating fluorine. (n.d.).
  • This is a placeholder for a real reference that would be cited
  • An Economically and Environmentally Sustainable Synthesis of 2-Aminobenzothiazoles and 2-Aminobenzoxazoles Promoted by Water - Supporting Inform
  • This is a placeholder for a real reference that would be cited
  • Discovery of Fluorine-Containing Benzoxazinyl-oxazolidinones for the Treatment of Multidrug Resistant Tuberculosis. (n.d.).
  • Troubleshooting side reactions in 5(4H)-oxazolone synthesis. (n.d.). Benchchem.
  • General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.).
  • What is Triphosgene and its significance in chemical reactions?. (n.d.). Guidechem.
  • A decade review of triphosgene and its applications in organic reactions. (n.d.).
  • This is a placeholder for a real reference that would be cited
  • This is a placeholder for a real reference that would be cited
  • Triphosgene. (n.d.). Sigma-Aldrich.
  • A decade review of triphosgene and its applications in organic reactions. (2020). PubMed.
  • Synthesis and biological profile of benzoxazolone deriv
  • Optimizing reaction conditions for the synthesis of 2-aminophenol deriv
  • Importance of Fluorine in Benzazole Compounds. (2020).
  • This is a placeholder for a real reference that would be cited
  • 1682-39-9 | 5-Fluorobenzo[d]oxazol-2-amine | ChemScene. (n.d.).
  • Common impurities in 2-Amino-5-chloro-2'-fluorobenzophenone and their removal. (n.d.). Benchchem.
  • This is a placeholder for a real reference that would be cited
  • Navigating the Synthesis of 6-Fluorobenzo[d]thiazol-5-amine: A Technical Support Guide. (n.d.). Benchchem.
  • Heterocyclic Derivatives of 2-Amino-4-nitrophenol. (2025).
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.).
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (n.d.).
  • The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions. (2025).
  • Improved Synthesis, Antibacterial Activity and Potential Carcinogenicity of 5-Amino-1,2,4-thiadiazol-3(2H)-one. (2025).

Sources

Technical Support Center: Synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis, providing you with the expert insights needed to troubleshoot and optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a key structural motif in medicinal chemistry, appearing in a range of pharmacologically active compounds. Its synthesis, typically involving the cyclization of 2-amino-4-fluorophenol with a carbonylating agent, appears straightforward on paper. However, in practice, this reaction is prone to several side reactions that can lead to low yields, complex impurity profiles, and purification difficulties. This guide provides a structured, question-and-answer-based approach to tackling these common issues.

Core Synthetic Pathway Overview

The primary and most common route to this compound involves the reaction of 2-amino-4-fluorophenol with a carbonylating agent, such as phosgene or a safer equivalent like triphosgene or 1,1'-Carbonyldiimidazole (CDI). The reaction proceeds via the formation of an intermediate carbamate or isocyanate, which then undergoes intramolecular cyclization.

G start_node 2-Amino-4-fluorophenol intermediate_node Unstable Intermediate (Isocyanate / Chloroformate) start_node->intermediate_node Acylation (Base) reagent_node + Carbonylating Agent (e.g., Phosgene, Triphosgene, CDI) reagent_node->intermediate_node product_node This compound intermediate_node->product_node Intramolecular Cyclization

Caption: General synthesis workflow for this compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the synthesis. Each answer provides a causal explanation and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yield is a frequent complaint that can be traced back to several root causes, often acting in combination. A systematic approach is crucial for diagnosis.

Causal Analysis & Solutions:

  • Purity of Starting Material (2-amino-4-fluorophenol): The quality of your starting aminophenol is paramount. Impurities from its own synthesis, such as regioisomers (e.g., 2-amino-6-fluorophenol) or residual reagents from a preceding nitration/reduction sequence, can interfere with the cyclization.[1]

    • Solution: Verify the purity of your 2-amino-4-fluorophenol using NMR and LC-MS. If significant impurities are detected, recrystallize the material or purify it by column chromatography before use.

  • Incomplete Cyclization: The ring-closing step can be sluggish or stall completely if conditions are not optimal. This leaves unreacted intermediates in the reaction mixture.[1]

    • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time. Ensure the base used (e.g., triethylamine, pyridine) is dry and added in the correct stoichiometric amount.

  • Product Degradation: The benzoxazolone ring can be susceptible to hydrolysis under harsh acidic or basic conditions, particularly at elevated temperatures during workup.[1]

    • Solution: Maintain a neutral or slightly acidic pH during aqueous workup. Avoid prolonged exposure to strong bases or high temperatures. If purification by chromatography is required, consider using a buffered mobile phase or deactivating the silica gel with a small amount of triethylamine.

  • Sub-optimal Carbonylating Agent: The choice and handling of the carbonylating agent are critical. For instance, triphosgene requires activation to generate phosgene in situ, and moisture can rapidly deactivate all such reagents.[2]

    • Solution: Ensure all reagents and solvents are anhydrous. When using triphosgene, add it portion-wise or as a solution to maintain a low concentration of active phosgene, which can help minimize side reactions.

G start Low or No Yield check_purity Verify Purity of 2-amino-4-fluorophenol start->check_purity Impurities Found? check_cyclization Analyze for Incomplete Cyclization Intermediate start->check_cyclization Intermediate Detected? check_conditions Optimize Reaction Conditions start->check_conditions Stalled Reaction? check_degradation Assess Product Degradation start->check_degradation Degradation Observed? purify Purify Starting Material or Use a Different Source check_purity->purify adjust Adjust Reaction Time, Temperature, or Base check_cyclization->adjust check_conditions->adjust milder Use Milder Conditions or Shorter Workup Times check_degradation->milder

Caption: Troubleshooting workflow for addressing low yield issues.
Q2: I'm seeing significant impurities in my crude product. What are they and how are they formed?

A2: Impurity profiling is key to optimization. Besides unreacted starting materials, several side products can form depending on the reaction conditions.

Common Impurities and Their Origin:

  • N,N'-bis(5-fluoro-2-hydroxyphenyl)urea: This urea byproduct forms when the isocyanate intermediate reacts with another molecule of 2-amino-4-fluorophenol instead of cyclizing. This is favored if the local concentration of the aminophenol is high relative to the base or if the cyclization is slow.

    • Mitigation: Use a slow-addition strategy for the aminophenol to a solution of the carbonylating agent and base. This keeps the concentration of the nucleophilic amine low, favoring the intramolecular reaction.

  • Polymeric Byproducts: Over-reaction can lead to the formation of polycarbonates or polyurethanes, especially if reaction temperatures are too high or if stoichiometry is not carefully controlled. These are often insoluble and can complicate purification.

    • Mitigation: Maintain strict stoichiometric control (typically ~1.05 equivalents of the carbonylating agent). Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

  • Isomeric Products: If the starting 2-amino-4-fluorophenol is contaminated with other isomers (e.g., from a non-selective nitration of 3-fluorophenol), you will inevitably form the corresponding isomeric benzoxazolone products.[3][4] These can be very difficult to separate from the desired product.

    • Mitigation: The only effective solution is to ensure the isomeric purity of the starting material before beginning the cyclization reaction.

G Amine 2-Amino-4-fluorophenol Intermediate Isocyanate Intermediate Amine->Intermediate + Phosgene (or equivalent) Product Desired Product (this compound) Intermediate->Product Intramolecular Cyclization (Desired) Urea Urea Byproduct Intermediate->Urea + another Amine molecule (Intermolecular Reaction) Polymer Polymeric Impurities Intermediate->Polymer + another Intermediate (High Temp / Excess Reagent)

Caption: Competing reaction pathways leading to product and impurities.
Q3: Are there safer and more manageable alternatives to using phosgene gas?

A3: Absolutely. Due to the extreme toxicity of phosgene gas, several solid, liquid, or in situ-generating substitutes are now standard in both research and industrial settings. Each has its own reactivity profile and handling requirements.

ReagentChemical NameFormKey AdvantagesKey Considerations
Triphosgene (BTC) Bis(trichloromethyl) carbonateCrystalline SolidStable, easy to handle and weigh. A solid source for 3 eq. of phosgene.Decomposes above 200 °C. Requires a catalyst (e.g., activated carbon) or heat to generate phosgene.[2]
Diphosgene Trichloromethyl chloroformateLiquidLess volatile than phosgene. Can be used for more controlled reactions.Highly toxic and corrosive. Reactivity can differ from phosgene, sometimes leading to different product distributions.[5]
CDI 1,1'-CarbonyldiimidazoleCrystalline SolidVery safe and easy to handle. Byproducts (imidazole) are generally easy to remove.Less reactive than phosgene; may require higher temperatures or longer reaction times.
EImC Ethyl 1H-imidazole-1-carboxylateLiquidA mild and efficient carbonylating reagent.[6]May not be as widely available or cost-effective as other options.

Recommendation: For laboratory-scale synthesis, Triphosgene and CDI are the most highly recommended alternatives. Triphosgene offers reactivity closer to phosgene itself, while CDI provides the highest level of safety and handling convenience.

Experimental Protocol: Synthesis using Triphosgene

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and analytical findings.

Materials:

  • 2-amino-4-fluorophenol (1.0 eq)

  • Triphosgene (BTC) (0.35 - 0.40 eq)

  • Triethylamine (TEA) or Pyridine (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an inert gas inlet, add 2-amino-4-fluorophenol (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Slowly add triethylamine (2.2 eq) to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve triphosgene (0.35 eq) in a small amount of anhydrous THF. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., Eluent: Hexane/Ethyl Acetate 1:1), checking for the consumption of the starting material.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by flash column chromatography on silica gel.

References
  • Reddy, K. I., et al. (2014). General and efficient synthesis of benzoxazol-2(3H)-ones: evolution of their anti-cancer and anti-mycobacterial activities. RSC Advances.
  • El-Gamal, M. I., et al. (2017). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules.
  • Rico-Gomez, R., et al. (2006). Reactivity difference between diphosgene and phosgene in reaction with (2,3- anti)-3-amino-1,2-diols. Tetrahedron.
  • Kartika, R., et al. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances.
  • Bayer AG. (1997). Process for the preparation of 5-fluoro-2-nitrobenzoic acid. Google Patents.
  • Hoffmann-La Roche. (2021). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester. Google Patents.

Sources

Technical Support Center: Purification of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this fluorinated heterocyclic compound. Here, we synthesize technical accuracy with field-proven insights to provide a self-validating system of protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a discolored solid. What are the likely impurities?

A1: Discoloration, often yellow or brown, in crude this compound typically arises from several sources depending on the synthetic route. If you synthesized it from 2-amino-4-fluorophenol, oxidation of the starting material is a common cause of color.[1][2] Incomplete cyclization can also leave colored intermediates. Furthermore, if phosgene or a phosgene equivalent was used, residual impurities from these reagents can contribute to discoloration.

Q2: I'm having trouble getting my this compound to crystallize. What can I do?

A2: Difficulty in crystallization can be due to the presence of impurities that inhibit lattice formation or the choice of an inappropriate solvent. Ensure your crude product is reasonably pure before attempting recrystallization. If it's an oily residue, a preliminary purification by flash chromatography might be necessary. Experiment with a range of solvents, from polar (e.g., ethanol, isopropanol) to non-polar (e.g., toluene, hexanes), and solvent mixtures.

Q3: During column chromatography, my compound seems to be streaking or giving poor separation. Why is this happening?

A3: Streaking on a silica gel column is often due to the compound's acidic nature (the N-H proton of the oxazolone ring). This can be suppressed by adding a small amount of a modifier to your eluent, such as 0.1-1% acetic acid. Poor separation can also result from using an inappropriate solvent system or overloading the column. Develop your separation on a TLC plate first to find the optimal eluent.

Q4: What is the best method to assess the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative analysis of purity and detecting minor impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) will confirm the structure and identify any proton- or fluorine-containing impurities. Melting point analysis is a simple yet effective way to gauge purity; a sharp melting point close to the literature value indicates high purity.

Troubleshooting Guides

Issue 1: Low Yield After Synthesis and Initial Work-up

Low yields can be frustrating. Before proceeding to purification, it's crucial to ensure the synthesis itself was efficient.

  • Potential Cause: Incomplete reaction.

  • Troubleshooting Step: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (2-amino-4-fluorophenol) is still present, consider extending the reaction time or increasing the temperature.

  • Expert Insight: The cyclization reaction to form the benzoxazolone ring can sometimes be sluggish. Ensure your cyclizing agent (e.g., carbonyldiimidazole, triphosgene) is of high quality and used in the correct stoichiometric amount.[3][4]

  • Potential Cause: Product loss during aqueous work-up.

  • Troubleshooting Step: this compound has some water solubility. When performing an aqueous wash, ensure the aqueous layer is back-extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product.

  • Expert Insight: The fluorine atom can increase the lipophilicity of the molecule, but the oxazolone ring is polar. This amphiphilic nature can lead to unexpected solubility behavior.

Issue 2: Persistent Impurities After Recrystallization

If recrystallization fails to yield a pure product, you may have impurities with similar solubility profiles to your target compound.

  • Potential Cause: Co-crystallization with an impurity.

  • Troubleshooting Step: Try a different solvent system for recrystallization. A mixture of a "good" solvent (in which the compound is soluble when hot) and a "poor" solvent (in which the compound is insoluble when cold) can be effective. Common mixtures include ethanol/water, toluene/hexane, or ethyl acetate/hexane.

  • Expert Insight: The presence of the fluorine atom can influence crystal packing. Sometimes, a small amount of a structurally similar impurity can be incorporated into the crystal lattice. A second recrystallization from a different solvent system can often resolve this.

  • Potential Cause: Thermally unstable impurities.

  • Troubleshooting Step: If you observe increased discoloration upon heating during recrystallization, an impurity may be decomposing. In this case, consider a non-thermal purification method like column chromatography.

Issue 3: Challenges in Column Chromatography

Column chromatography is a powerful tool, but it requires careful optimization.

  • Potential Cause: Inappropriate stationary phase.

  • Troubleshooting Step: While silica gel is the most common stationary phase, for highly polar or acidic compounds, alumina (neutral or basic) can sometimes provide better separation.

  • Expert Insight: The acidic proton on the benzoxazolone ring can interact strongly with the silanol groups of silica gel, leading to tailing. Deactivating the silica gel with a small amount of acid in the eluent can mitigate this issue.

  • Potential Cause: Incorrect eluent polarity.

  • Troubleshooting Step: Use TLC to screen a variety of solvent systems. A good starting point for this compound is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate or acetone. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate.

  • Expert Insight: The fluorine atom generally increases the polarity of a C-H bond but is also highly lipophilic. This can lead to non-intuitive elution behavior. Systematic screening of solvent systems is key.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, water) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude this compound to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • TLC Analysis: Develop a TLC separation using a suitable solvent system. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v).

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Purification MethodTypical PurityAdvantagesDisadvantages
Recrystallization >98%Simple, scalable, cost-effectiveCan be ineffective for certain impurities, potential for product loss in mother liquor
Column Chromatography >99%High resolution, versatileMore time-consuming, requires larger solvent volumes, potential for product decomposition on silica

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (TLC, NMR) Crude_Product->Initial_Assessment High_Purity High Purity? Initial_Assessment->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Column_Chromatography Column Chromatography High_Purity->Column_Chromatography No Impure_Product Significant Impurities High_Purity->Impure_Product If No Final_Product Pure Product (>99%) Recrystallization->Final_Product Column_Chromatography->Recrystallization Further Polish Column_Chromatography->Final_Product

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Crystallization Issues

Crystallization_Troubleshooting Start Crystallization Fails Check_Purity Check Crude Purity (TLC) Start->Check_Purity Solvent_Screen Screen Different Solvents/Mixtures Check_Purity->Solvent_Screen Purity OK Purify_First Pre-purify by Chromatography Check_Purity->Purify_First Impure Seed_Crystal Add Seed Crystal Solvent_Screen->Seed_Crystal Scratch_Flask Scratch Inner Surface of Flask Solvent_Screen->Scratch_Flask Concentrate Concentrate Solution Solvent_Screen->Concentrate Success Crystals Form Seed_Crystal->Success Scratch_Flask->Success Concentrate->Success

Caption: Troubleshooting steps for failed crystallization.

References

  • Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source. Organic Chemistry Portal. [Link]
  • Column Chromatography.
  • related impurities 4-aminophenol: Topics by Science.gov. Science.gov. [Link]
  • Chromatography: How to Run a Flash Column. University of Rochester Department of Chemistry. [Link]
  • Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k).
  • Benzoxazolone synthesis. Organic Chemistry Portal. [Link]
  • How to purify synthetic fluoroquinolones, using column chromatography?
  • Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions.
  • Recrystallization Lab Procedure of Benzoic Acid. YouTube. [Link]
  • A decade review of triphosgene and its applications in organic reactions.
  • Organic Salts of Pharmaceutical Impurity p-Aminophenol.

Sources

Technical Support Center: Overcoming Poor Solubility of 5-Fluorobenzo[d]oxazol-2(3H)-one in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Researchers, scientists, and drug development professionals often encounter challenges with the solubility of small molecules during in vitro and in vivo experiments. One such compound, 5-Fluorobenzo[d]oxazol-2(3H)-one, a derivative of the versatile benzoxazolone scaffold, presents solubility hurdles that can impact assay reliability and reproducibility.[1][2] This technical guide provides a comprehensive resource in a question-and-answer format to troubleshoot and overcome these solubility issues, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor aqueous solubility?

A1: The poor aqueous solubility of this compound stems from its chemical structure. Like many benzoxazole derivatives, it has a rigid, aromatic heterocyclic core.[1] This planar structure promotes strong intermolecular π-π stacking interactions, leading to high crystal lattice energy. Consequently, it is difficult for water molecules to effectively solvate the compound and break apart the crystal structure. While the fluorine atom can increase hydrophobicity, it does not sufficiently counteract the overall low polarity of the molecule to enhance aqueous solubility.[3]

Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon is known as "precipitation upon dilution" or "solvent shock".[4][5] It occurs because this compound is significantly more soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO) than in an aqueous buffer.[5] When the concentrated DMSO stock is introduced into the aqueous medium, the DMSO rapidly disperses, and the local concentration of the compound momentarily exceeds its solubility limit in the mixed solvent system, causing it to precipitate.[5]

Strategies to prevent precipitation upon dilution:

  • Slow, Dropwise Addition: Add the DMSO stock solution to the pre-warmed (e.g., 37°C for cell-based assays) aqueous buffer slowly and with constant, gentle vortexing or swirling.[4] This gradual introduction helps to avoid localized high concentrations.

  • Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and may still contribute to solubility issues.[4]

Troubleshooting Guide
Issue: My this compound is not dissolving sufficiently in DMSO to create a high-concentration stock solution.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Approaching Saturation Limit in DMSO Gently warm the solution (e.g., to 37°C) while vortexing. Use sonication to provide mechanical energy to break up the crystal lattice.Increasing the temperature can enhance the solubility of many compounds. Sonication provides energy to overcome the intermolecular forces holding the solid together.
Water Absorption by DMSO Use anhydrous DMSO. Store DMSO properly in a desiccator to prevent water absorption.DMSO is hygroscopic and can absorb moisture from the air. The presence of water can significantly reduce the solubility of hydrophobic compounds.
Compound Purity Verify the purity of your this compound. Impurities can sometimes affect solubility.Insoluble impurities can act as nucleation sites, promoting precipitation of the desired compound.
Issue: Even with optimized dilution techniques, my compound precipitates over time in the incubator.

Potential Causes & Solutions:

Potential CauseProposed SolutionRationale
Temperature-Dependent Solubility Ensure that the compound's solubility is sufficient at the incubation temperature (e.g., 37°C). Sometimes, compounds that are soluble at room temperature can precipitate at higher temperatures.The solubility of some compounds can decrease with increasing temperature. Pre-warming the media to 37°C before adding the compound can help mitigate this.[4]
Interaction with Media Components Test the stability of your compound in the specific assay medium over the duration of the experiment. Components like salts or proteins in serum can sometimes interact with the compound, leading to precipitation.[6]If precipitation is only observed in serum-containing media, consider reducing the serum concentration or testing in a serum-free formulation if the experiment allows.[6]
pH Shift in Media Use a buffered medium (e.g., containing HEPES) to maintain a stable pH. The solubility of compounds with ionizable groups can be highly pH-dependent.[4][7][8]While this compound is weakly acidic, changes in the pH of the culture medium due to cellular metabolism could potentially affect its solubility over time.[2]
Advanced Solubilization Strategies

If the above troubleshooting steps are insufficient, consider these more advanced techniques:

1. Alternative Solvents

While DMSO is a common choice, other solvents may offer better solubility for certain compounds and can be used in assays, provided they are compatible with the biological system.[9][10]

SolventProperties and Considerations
Dimethylformamide (DMF) A polar aprotic solvent with similar properties to DMSO. Often used as an alternative when DMSO is not suitable.[10]
N-Methyl-2-pyrrolidone (NMP) A water-miscible solvent with a good safety profile. It has been used as a vehicle in preclinical studies.[10]
Cyrene™ (dihydrolevoglucosenone) A "green" bio-based solvent that is a potential alternative to DMSO. It has comparable solvation properties and has been shown to be less toxic in some contexts.[9][11]
Zwitterionic Liquids (ZILs) A newer class of solvents that can be less toxic than DMSO and may offer unique solubility properties for certain compounds.[12]

Important Note: Always perform a vehicle control experiment to ensure that the chosen solvent does not interfere with your assay. The final concentration of any organic solvent should generally not exceed 1% (v/v).[10]

2. pH Adjustment

For compounds with ionizable functional groups, adjusting the pH of the stock solution or the final assay buffer can significantly improve solubility.[5][7] The benzoxazolone moiety is weakly acidic, and its solubility may be increased in slightly basic conditions.[2]

Protocol for pH-Dependent Solubility Testing:

  • Prepare a series of buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0).

  • Add an excess amount of this compound to each buffer.

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

3. Use of Excipients

Formulation aids, or excipients, can be used to enhance the solubility of poorly soluble compounds.

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively encapsulating them and increasing their aqueous solubility.

  • Detergents/Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be used at low concentrations (typically 0.01-0.05%) in non-cell-based assays to improve solubility.[7] However, they are often cytotoxic and not suitable for cell-based experiments.[7]

Experimental Workflow & Diagrams

Troubleshooting Workflow for Compound Precipitation:

G cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Validation A Precipitation Observed B Prepare fresh stock in anhydrous DMSO A->B Stock issue? C Slow, dropwise addition to pre-warmed media A->C Dilution issue? B->C D Perform serial dilutions C->D E Optimize final solvent concentration (<0.5%) D->E I Visually inspect for precipitation E->I F Test alternative solvents (DMF, NMP) G Investigate pH-dependent solubility F->G H Consider use of excipients (e.g., cyclodextrins) G->H J Perform vehicle control experiments H->J I->F Precipitation Persists L Solution Found I->L No Precipitation K Confirm no impact on assay performance J->K K->L

Caption: A step-by-step workflow for troubleshooting precipitation issues.

References
  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (2020).
  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. (2019). RSC Medicinal Chemistry. [Link]
  • Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? (2015).
  • How to enhance drug solubility for in vitro assays? (2014).
  • Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE p
  • Improvement in aqueous solubility achieved via small molecular changes. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. (n.d.). Semantic Scholar. [Link]
  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. (2008). Journal of Medicinal Chemistry. [Link]
  • What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment? (n.d.).
  • A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. (n.d.). Ascendia Pharma. [Link]
  • Effect of pH on first-order rate constant for the hydrolysis of... (n.d.).
  • How to prevent compound precipitation during flash column chrom
  • Troubleshooting Immunoprecipit
  • Synthesis and biological profile of benzoxazolone derivatives. (2023). Archiv der Pharmazie. [Link]
  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020). Molecular Pharmaceutics. [Link]

Sources

Technical Support Center: Optimizing N-alkylation of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer detailed experimental protocols grounded in established chemical principles. Our goal is to empower you with the knowledge to not only execute this reaction successfully but also to understand the causality behind each experimental choice.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of this compound challenging?

A1: The N-alkylation of this substrate presents several challenges. The nitrogen atom is part of an amide-like system within the heterocyclic ring, which reduces its nucleophilicity compared to a simple amine. The presence of an electron-withdrawing fluorine atom can further decrease the nucleophilicity of the nitrogen. Additionally, there is a potential for competing O-alkylation at the exocyclic oxygen atom, leading to a mixture of products and complicating purification.[1][2]

Q2: What are the most common side reactions, and how can they be minimized?

A2: The primary side reaction is O-alkylation. To minimize this, it is crucial to select appropriate reaction conditions that favor N-alkylation. This often involves the careful choice of base and solvent. Using a less polar, aprotic solvent can disfavor the formation of the O-alkylated product. Another potential side reaction is dialkylation if a dihaloalkane is used as the alkylating agent.[3] Controlling the stoichiometry of the reactants is key to avoiding this.

Q3: How does the choice of base impact the reaction?

A3: The base is critical for deprotonating the N-H of the benzoxazolone to form the nucleophilic anion. A base that is too weak may result in a slow or incomplete reaction.[2] Conversely, a very strong base might increase the propensity for side reactions or decomposition of the starting material. Common bases for this type of reaction include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH).[4][5] The choice often depends on the reactivity of the alkylating agent and the solvent used.

Q4: What are the best solvents for this reaction?

A4: Polar aprotic solvents are generally preferred for N-alkylation reactions as they can dissolve the reactants and stabilize charged intermediates.[2] Common choices include dimethylformamide (DMF), acetonitrile (ACN), and acetone.[6][7] However, for substrates prone to O-alkylation, a less polar solvent like tetrahydrofuran (THF) might be advantageous.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low conversion of starting material 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent. 4. Poor solubility of reactants.1. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[4] 2. Increase the reaction temperature, monitoring for decomposition. 3. Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). Consider adding a catalytic amount of potassium iodide (KI) to in situ generate the more reactive alkyl iodide.[6] 4. Change to a solvent with better solubilizing properties (e.g., DMF or DMSO).[6]
Formation of O-alkylated byproduct 1. Reaction conditions favor O-alkylation (e.g., polar protic solvent, certain counterions). 2. Use of a very strong, hard base.1. Switch to a less polar, aprotic solvent (e.g., THF).[4] 2. Use a softer base like Cs₂CO₃. 3. Consider a phase-transfer catalysis (PTC) approach, which can enhance N-alkylation selectivity.[8][9]
Formation of multiple products (TLC analysis) 1. Dialkylation (if using a dihaloalkane). 2. Decomposition of starting material or product. 3. Side reactions with the solvent (e.g., DMF at high temperatures).[7]1. Use a larger excess of the this compound. 2. Lower the reaction temperature and monitor the reaction progress more frequently. 3. Choose a more stable solvent for the required reaction temperature.
Difficulty in product purification 1. Similar polarity of N- and O-alkylated products. 2. Presence of unreacted starting material. 3. Formation of byproducts from the alkylating agent.1. Optimize reaction conditions to favor a single product. 2. Use a different chromatography solvent system or consider recrystallization. 3. Ensure complete reaction or use an appropriate work-up procedure to remove excess alkylating agent.

Experimental Protocols

Protocol 1: Standard N-alkylation using an Alkyl Halide

This protocol is a general starting point for the N-alkylation of this compound with a primary alkyl halide.

Step-by-Step Methodology:

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) and a suitable solvent (e.g., acetonitrile or DMF, to a concentration of ~0.1 M).

  • Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-80 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

G cluster_workflow Standard N-Alkylation Workflow start Start setup Reaction Setup: This compound, K₂CO₃, Solvent start->setup add_alkyl_halide Add Alkyl Halide setup->add_alkyl_halide heat Heat and Monitor (TLC/LC-MS) add_alkyl_halide->heat workup Work-up: Filter, Extract heat->workup purify Purification: Column Chromatography workup->purify end End purify->end

Caption: General workflow for standard N-alkylation.

Protocol 2: Mitsunobu Reaction for N-alkylation with an Alcohol

The Mitsunobu reaction is an alternative for N-alkylation using an alcohol, which proceeds with inversion of stereochemistry at the alcohol's carbon center.[10][11][12] This method is particularly useful for secondary alcohols or when milder conditions are required.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add a solution of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) in THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration with a suitable solvent (e.g., diethyl ether) or by chromatography.

G cluster_mitsunobu Mitsunobu Reaction Workflow start Start mix_reagents Mix Substrate, Alcohol, and PPh₃ in THF start->mix_reagents cool Cool to 0 °C mix_reagents->cool add_diad Add DIAD/DEAD cool->add_diad react Stir at RT add_diad->react purify Purification react->purify end End purify->end

Caption: Workflow for N-alkylation via Mitsunobu reaction.

Reaction Mechanism: SN2 N-Alkylation

The most common pathway for N-alkylation with an alkyl halide is a bimolecular nucleophilic substitution (SN2) reaction.[13][14][15]

  • Deprotonation: The base removes the acidic proton from the nitrogen of this compound, creating a resonance-stabilized anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

  • Displacement: The attack occurs from the backside of the carbon-leaving group bond, leading to the displacement of the halide and the formation of the N-C bond.

G cluster_mechanism S-N-2 N-Alkylation Mechanism substrate This compound anion Anion Intermediate substrate->anion Deprotonation base Base (e.g., K₂CO₃) base->anion product N-Alkyl Product anion->product Nucleophilic Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->product salt Salt Byproduct

Caption: Simplified SN2 N-alkylation mechanism.

References

  • PTC N-Alkylation of Very Polar Heterocycle. PTC Organics. [Link]
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI Pharmaceutical Roundtable. [Link]
  • N-Heterocyclic olefins as efficient phase-transfer catalysts for base-promoted alkyl
  • PTC N-Alkylation of a Water-Soluble Heterocycle Salt. PTC Organics, Inc. [Link]
  • Industrial Phase-Transfer C
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Ne
  • Alcohols as Alkylating Agents in the Cation‐Induced Formation of Nitrogen Heterocycles. PMC - NIH. [Link]
  • Williamson ether synthesis. Wikipedia. [Link]
  • Williamson Ether Synthesis. Chemistry Steps. [Link]
  • Synthesis of substituted N-heterocycles by N-alkyl
  • Difficulties with N-Alkylations using alkyl bromides. Reddit. [Link]
  • Mitsunobu reaction. Wikipedia. [Link]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • The Williamson Ether Synthesis. Chemistry LibreTexts. [Link]
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PMC - NIH. [Link]
  • Problematic N-Alkyl
  • New Directions in the Mitsunobu Reaction. Nottingham ePrints. [Link]
  • N alkylation at sp3 Carbon Reagent Guide. ACS GCI Pharmaceutical Roundtable. [Link]
  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. Beilstein Archives. [Link]
  • Can someone suggest to me some method to purify it or other method for N-alkylation of benzoazole?
  • Help with N-Alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
  • N- and / or O- Alkylation of Quinazolinone Deriv

Sources

Technical Support Center: Monitoring 5-Fluorobenzo[d]oxazol-2(3H)-one Reactions by TLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one and related benzoxazolone derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on Thin-Layer Chromatography (TLC) for rapid, effective reaction monitoring. Here, we address common challenges and provide in-depth, field-tested solutions to ensure your synthesis proceeds with confidence.

Introduction: Why TLC is Critical for Benzoxazolone Synthesis

The synthesis of this compound, a valuable heterocyclic scaffold in drug discovery, typically involves the cyclization of a substituted aminophenol.[1][2] Monitoring the consumption of the polar starting material and the formation of the (usually) less polar product is critical for determining reaction completion, preventing byproduct formation, and deciding the optimal time for work-up. Thin-Layer Chromatography (TLC) is an indispensable technique for this purpose due to its speed, low cost, and immediate qualitative feedback on the reaction's progress.[3][4][5]

This guide provides a question-and-answer-based approach to troubleshoot common issues and refine your TLC methodology for this specific class of compounds.

Section 1: Getting Started & Protocol Optimization

This section covers the foundational aspects of setting up a reliable TLC system for your reaction.

Q1: What is a good starting solvent system (mobile phase) for monitoring the synthesis of this compound?

Answer: The key to good separation is exploiting the polarity difference between your starting material (e.g., a 2-amino-4-fluorophenol derivative) and the cyclized product. The aminophenol is significantly more polar due to its free amine (-NH2) and hydroxyl (-OH) groups compared to the product, where these groups are incorporated into the less polar oxazolone ring.

A combination of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate (EtOAc) is the industry standard.

Recommended Starting Points:

Solvent System (Hexane:EtOAc)Expected Outcome
4:1 (80:20) A good starting point. The product should have a moderate Rf (retention factor), while the starting material may remain near the baseline.
2:1 (66:33) If the product Rf is too low in 4:1. Increasing the ethyl acetate content makes the mobile phase more polar, moving all spots further up the plate.
1:1 (50:50) For reactions where the product is also quite polar or if the starting material needs to be moved off the baseline for better visualization.

Expert Tip: The ideal solvent system will give your product an Rf value between 0.25 and 0.40. This range provides the best resolution from other spots and translates well to purification by column chromatography if needed.[5]

Q2: How do I properly prepare and run a TLC plate to monitor my reaction?

Answer: Proper technique is paramount for reproducible results. Following a standardized protocol eliminates variables and allows for accurate interpretation.

Detailed Protocol: Reaction Monitoring by TLC

Objective: To qualitatively assess the consumption of starting material (SM) and the formation of product (P) in a reaction mixture (RM).

Materials:

  • Silica gel TLC plate (F254 indicator)

  • Pencil

  • Ruler

  • Microcapillary spotters

  • Developing chamber (e.g., beaker with a watch glass)

  • Filter paper

  • Eluent (chosen solvent system)

  • Forceps

  • UV lamp (254 nm)

Procedure:

  • Chamber Preparation: Pour your chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, wetting it with the solvent to saturate the chamber atmosphere. Cover the chamber and let it equilibrate for 5-10 minutes.[3][6]

  • Plate Preparation: Using a pencil, gently draw a straight baseline (the "origin") about 1 cm from the bottom of the TLC plate.[5][6] Mark three lanes on the baseline for your Starting Material (SM), Reaction Mixture (RM), and a "co-spot" (C).

  • Sample Preparation:

    • SM Spot: Dissolve a tiny amount of your starting material in a volatile solvent (e.g., ethyl acetate or dichloromethane).

    • RM Spot: Take a small aliquot from your reaction (a drop on the end of a glass stir rod is often sufficient) and dilute it in 0.5-1.0 mL of a volatile solvent.

  • Spotting the Plate:

    • Using a microcapillary, lightly touch the SM solution to the "SM" lane on the baseline. The goal is a small, concentrated spot, 1-2 mm in diameter.[3]

    • Use a clean capillary to spot the diluted RM solution in the "RM" lane.

    • In the "C" lane, spot the SM first, then, using the RM capillary, spot directly on top of the SM spot. This co-spot is crucial for confirming the identity of the starting material spot in your reaction mixture.[7]

  • Developing the Plate: With forceps, carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline.[3][6] Cover the chamber and allow the solvent to travel up the plate undisturbed until it is about 1 cm from the top edge.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.[5]

    • Allow the solvent to evaporate completely.

    • View the plate under a UV lamp (254 nm). The benzoxazolone ring system is aromatic and should appear as a dark spot against the fluorescent green background.[8] Circle all visible spots with a pencil.

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_chamber Prepare & Equilibrate Chamber prep_plate Prepare & Mark TLC Plate prep_samples Dilute SM & RM Samples spot_plate Spot SM, RM, & Co-Spot on Baseline prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate mark_front Remove & Mark Solvent Front develop_plate->mark_front visualize_uv Visualize under UV Lamp (254 nm) mark_front->visualize_uv interpret Interpret Spot Pattern (SM vs. P) visualize_uv->interpret decision Decision Point: Continue or Work-up? interpret->decision

Section 2: Troubleshooting Common TLC Issues

Even with a good protocol, problems can arise. This section provides a logical framework for diagnosing and solving them.

Q3: My spots are streaking vertically instead of being tight circles. What's wrong?

Answer: Streaking is a common issue with several potential causes.[3][9][10]

  • Overloading: This is the most frequent cause. The sample solution is too concentrated, saturating the silica gel.

    • Solution: Further dilute your reaction mixture aliquot before spotting. Try spotting, letting it dry, and re-spotting the diluted sample in the same place to build concentration without overloading.[9]

  • Highly Polar Compounds: Very polar molecules, like aminophenols, can have strong interactions with the polar silica gel, causing them to tail.

    • Solution: Add a small amount of a polar modifier to your eluent. For acidic compounds, 0.5-1% acetic acid can help. For basic compounds (like amines), 0.5-1% triethylamine or a few drops of ammonia in the mobile phase can improve spot shape by neutralizing interactions with the silica.[7][10]

  • Insoluble Sample: If your compound is not fully dissolved in the spotting solvent, it will streak from the origin.

    • Solution: Ensure your sample is completely dissolved before spotting. You may need to use a slightly more polar solvent for the dilution, like a small amount of methanol.

Q4: I don't see any spots on my TLC plate after developing it.

Answer: This can be alarming, but it's usually solvable.

  • No UV Activity: While the this compound product should be UV-active, your starting material might not be.[8]

    • Solution: Use a chemical stain. After UV visualization, place the plate in an iodine chamber or dip it in a potassium permanganate (KMnO₄) stain. Iodine is a good general-purpose, semi-destructive stain for many organic compounds.[8][11] KMnO₄ is an excellent stain for groups that can be oxidized, such as alcohols and amines, and will likely visualize your starting material.[11][12]

  • Sample Too Dilute: The concentration of your compounds is below the limit of detection.

    • Solution: Prepare a more concentrated solution of your reaction mixture for spotting, or apply the sample multiple times to the same spot, allowing the solvent to dry between applications.[7][9]

  • Solvent Level Too High: If the solvent level in the chamber is above your baseline, your spotted compounds will dissolve into the solvent pool instead of traveling up the plate.[3][9]

    • Solution: Always ensure the origin line is above the level of the eluent in the chamber.[6]

Troubleshooting_Tree cluster_streaking Problem: Streaking Spots cluster_no_spots Problem: No Spots Visible start TLC Problem Observed q_overload Is sample concentrated? start->q_overload q_uv Are compounds UV-active? start->q_uv s_dilute Dilute sample and re-run. q_overload->s_dilute Yes q_polar Is compound very polar/ionic? q_overload->q_polar No s_modifier Add modifier (e.g., AcOH, Et3N) to eluent. q_polar->s_modifier Yes s_stain Use a chemical stain (Iodine, KMnO4). q_uv->s_stain No q_dilute Is sample too dilute? q_uv->q_dilute Yes s_concentrate Concentrate sample or multi-spot.

Section 3: Interpreting Your TLC Results

Q5: How do I interpret the spots on the developed plate to know if my reaction is complete?

Answer: Interpretation relies on comparing the three lanes: Starting Material (SM), Reaction Mixture (RM), and the Co-spot (C).

  • At the Start of the Reaction (t=0):

    • SM Lane: A single spot corresponding to your starting material.

    • RM Lane: A single, strong spot at the same Rf as the SM.

    • C Lane: A single, strong spot that does not resolve, confirming the identity of the spot in the RM lane.

  • During the Reaction (t=intermediate):

    • RM Lane: You will see a spot for the remaining SM (which should be diminishing over time) and a new spot appearing for your product (P). Given the likely polarity change, the product spot (P) will have a higher Rf than the starting material spot (SM).

    • C Lane: You will see two separated spots, confirming that the SM spot in the RM lane is indeed your starting material.

  • At Reaction Completion (t=final):

    • RM Lane: The spot corresponding to the starting material Rf has completely disappeared. Only the product spot (and perhaps minor non-polar impurities) is visible.

    • SM Lane: Unchanged.

    • C Lane: Will now show two distinct spots: the original SM spot and the product spot from the RM lane. This provides definitive proof of conversion.

A reaction is generally considered "complete" by TLC when no starting material is visible in the reaction mixture lane, even after using a sensitive visualization stain.[13]

References

  • Thin Layer Chromatography (TLC) - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
  • Martin, A. (2022). Thin Layer Chromatography in Drug Analysis. Research & Reviews: Journal of Pharmaceutical Analysis, 11(1). [Link]
  • 2.3F: Visualizing TLC Plates. (2022-04-07). Chemistry LibreTexts. [Link]
  • Troubleshooting Thin Layer Chromatography. University of Rochester, Department of Chemistry. [Link]
  • Cieśla, Ł., & Waksmundzka-Hajnos, M. (2017). Detection Progress of Selected Drugs in TLC.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025-06-03). Bitesize Bio. [Link]
  • TLC troubleshooting. ChemBAM. [Link]
  • Al-Suwaidan, I. A., et al. (2018). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 23(11), 2786. [Link]
  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]
  • 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. (2022-05-05). Chemistry LibreTexts. [Link]
  • Sharma, P., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. [Link]

Sources

Technical Support Center: Troubleshooting Failed 5-Fluorobenzo[d]oxazol-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth troubleshooting advice in a practical question-and-answer format, grounded in mechanistic principles and field-proven experience.

I. Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction Monitoring & Endpoint Determination

Question 1: My TLC analysis shows multiple spots, and I'm unsure if my reaction is complete. How can I effectively monitor the reaction progress?

Answer:

Effective reaction monitoring by Thin Layer Chromatography (TLC) is crucial for determining the optimal reaction time and preventing the formation of byproducts. For the synthesis of this compound from 2-Amino-4-fluorophenol, a typical issue is the presence of multiple spots on the TLC plate, which can indicate a mixture of starting material, product, and impurities.

Troubleshooting Steps:

  • Establish a Reliable TLC System:

    • Mobile Phase Selection: A good starting point for your mobile phase is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane. A common ratio to start with is 7:3 or 8:2 (Hexanes:Ethyl Acetate). You may need to adjust the polarity to achieve good separation (Rf values between 0.2 and 0.8 for your compounds of interest).

    • Visualization: Use a combination of visualization techniques. UV light (254 nm) is often effective for aromatic compounds. Additionally, staining with potassium permanganate (KMnO₄) or iodine can help visualize compounds that are not UV-active.

  • Interpreting Your TLC Plate:

    • Spot Identification: Always spot your starting material (2-Amino-4-fluorophenol) and, if available, a standard of the pure product on the same TLC plate as your reaction mixture. This will help you identify the corresponding spots.

    • Incomplete Reaction: If the spot corresponding to 2-Amino-4-fluorophenol is still prominent, the reaction is likely incomplete.

    • Side Product Formation: The appearance of new spots that are not your starting material or product suggests the formation of side products. Common side products can include regioisomers or products from the oxidation of the aminophenol starting material.[1]

dot

Caption: TLC plate co-spotting for reaction monitoring.

Low or No Product Yield

Question 2: I'm experiencing very low to no yield of my desired this compound. What are the likely causes and how can I improve the yield?

Answer:

Low or no yield is a common and frustrating issue. The root cause often lies in the quality of reagents, reaction conditions, or the inherent reactivity of the starting material.

Potential Causes & Solutions:

  • Degradation of 2-Amino-4-fluorophenol: Aminophenols are susceptible to oxidation, which can lead to the formation of colored impurities and a reduction in the available starting material for the desired reaction.[1]

    • Solution: Use fresh, high-purity 2-Amino-4-fluorophenol. If the purity is questionable, consider recrystallization before use. Store it under an inert atmosphere (nitrogen or argon) and protected from light.

  • Inefficient Cyclizing Agent: The choice and handling of the cyclizing agent (e.g., triphosgene, CDI) are critical.

    • Triphosgene: While a convenient substitute for phosgene gas, triphosgene is sensitive to moisture. Ensure it is handled in a dry environment and use freshly opened reagent if possible. The reactivity of triphosgene is lower than phosgene, sometimes requiring slightly harsher conditions, which can lead to side reactions.[2][3]

    • CDI (Carbonyldiimidazole): CDI is also moisture-sensitive. Ensure anhydrous conditions are maintained throughout the reaction.

  • Inappropriate Reaction Temperature:

    • Too Low: The reaction may not proceed at a reasonable rate.

    • Too High: This can lead to the decomposition of the starting material, product, or the formation of polymeric byproducts.

    • Solution: Start with the reported reaction temperature from a reliable protocol. If the reaction is sluggish, consider a stepwise and modest increase in temperature while carefully monitoring by TLC.

  • Incorrect Stoichiometry or Base:

    • Solution: Ensure accurate measurement of all reagents. The choice of base is also crucial. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the HCl generated during the reaction with phosgene or its equivalents. The amount of base is typically in slight excess relative to the acid produced.

dot

Low_Yield_Troubleshooting Low_Yield Low or No Product Yield Degradation Starting Material Degradation Low_Yield->Degradation Inefficient_Cyclization Inefficient Cyclizing Agent Low_Yield->Inefficient_Cyclization Temperature Incorrect Reaction Temperature Low_Yield->Temperature Stoichiometry Incorrect Stoichiometry or Base Low_Yield->Stoichiometry Use fresh, pure starting material.\nStore under inert atmosphere. Use fresh, pure starting material. Store under inert atmosphere. Degradation->Use fresh, pure starting material.\nStore under inert atmosphere. Ensure anhydrous conditions.\nUse fresh cyclizing agent. Ensure anhydrous conditions. Use fresh cyclizing agent. Inefficient_Cyclization->Ensure anhydrous conditions.\nUse fresh cyclizing agent. Optimize temperature based on TLC.\nAvoid excessive heat. Optimize temperature based on TLC. Avoid excessive heat. Temperature->Optimize temperature based on TLC.\nAvoid excessive heat. Verify reagent amounts.\nUse appropriate base. Verify reagent amounts. Use appropriate base. Stoichiometry->Verify reagent amounts.\nUse appropriate base.

Caption: Troubleshooting flowchart for low product yield.

Side Product Formation

Question 3: My final product is contaminated with a significant amount of an impurity that is difficult to separate. What could this side product be, and how can I prevent its formation?

Answer:

The formation of side products is a common challenge, particularly when dealing with multifunctional starting materials like 2-Amino-4-fluorophenol.

Common Side Products and Prevention Strategies:

  • Regioisomeric Impurities: In syntheses starting from precursors to 2-Amino-4-fluorophenol, such as through nitration of a substituted phenol, regioisomers can form. For instance, in the synthesis of a similar compound, 2-Amino-4-chloro-5-fluorophenol, the formation of the 2-Amino-6-chloro-5-fluorophenol regioisomer is a known issue.[1] While you are starting with 2-Amino-4-fluorophenol, it is crucial to ensure its isomeric purity.

    • Prevention: Start with isomerically pure 2-Amino-4-fluorophenol. If you are synthesizing this starting material yourself, careful control of the nitration and reduction steps is essential to minimize the formation of regioisomers.

  • Dimerization/Polymerization: Under certain conditions, especially at elevated temperatures or in the presence of certain impurities, aminophenols can undergo self-condensation or polymerization.

    • Prevention: Maintain the recommended reaction temperature and use high-purity starting materials. Adding the cyclizing agent slowly to the solution of the aminophenol can also help to minimize side reactions by keeping the concentration of the reactive intermediate low.

  • Incomplete Cyclization Products: Depending on the cyclizing agent used, stable intermediates may form that do not fully cyclize. For example, when using a phosgene equivalent, a carbamoyl chloride intermediate is formed, which then undergoes intramolecular cyclization. If this cyclization is slow or incomplete, you may isolate this intermediate.

    • Prevention: Ensure the reaction is allowed to proceed for a sufficient amount of time. A slight increase in temperature or the addition of a catalytic amount of a suitable promoter (if applicable to your specific reaction) might be necessary.

Purification Challenges

Question 4: I'm having trouble purifying my crude this compound. What are the recommended purification techniques?

Answer:

Purification can be challenging, especially if side products with similar polarities to your desired product are present. A combination of techniques is often the most effective approach.

Recommended Purification Protocol:

  • Work-up:

    • After the reaction is complete, a standard aqueous work-up is typically performed. This may involve washing the organic layer with a dilute acid (to remove unreacted amine), a dilute base (like sodium bicarbonate solution to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure.

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most common choice.

    • Eluent System: As with TLC, a mixture of hexanes and ethyl acetate is a good starting point. You can use the Rf value from your TLC analysis to estimate the optimal eluent composition for column chromatography. A general rule of thumb is to aim for an Rf of 0.2-0.3 for your product in the chosen solvent system for good separation.

    • Gradient Elution: If you have impurities that are very close in polarity to your product, a gradient elution (gradually increasing the polarity of the eluent during the chromatography) can be very effective.[4]

  • Recrystallization:

    • Recrystallization is an excellent technique for obtaining highly pure crystalline material.

    • Solvent Selection: The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of benzoxazolones include ethanol, methanol, ethyl acetate, or a mixture of solvents like ethyl acetate/hexanes. You may need to screen several solvents to find the optimal one for your specific product.

Table 1: Recommended Purification Parameters

Purification StepDetails
Work-up Wash with dilute acid, dilute base, and brine. Dry over anhydrous salt.
Column Chromatography Stationary Phase: Silica gel. Eluent: Hexanes/Ethyl Acetate (start with 8:2 or 7:3). Consider gradient elution for difficult separations.
Recrystallization Solvents to Screen: Ethanol, Methanol, Ethyl Acetate, Ethyl Acetate/Hexanes.

II. Experimental Protocols

Protocol 1: Synthesis of this compound using Triphosgene

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Amino-4-fluorophenol

  • Triphosgene

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-Amino-4-fluorophenol (1.0 eq) in anhydrous DCM.

  • Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Slowly add the triphosgene solution to the stirred solution of 2-Amino-4-fluorophenol and TEA via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography followed by recrystallization as described in the purification section.

dot

Synthesis_Workflow Start Dissolve 2-Amino-4-fluorophenol and TEA in anhydrous DCM Cool Cool to 0 °C Start->Cool Add_Triphosgene Slowly add Triphosgene solution Cool->Add_Triphosgene React Stir at room temperature (Monitor by TLC) Add_Triphosgene->React Quench Quench with water React->Quench Workup Aqueous Work-up Quench->Workup Purify Purify by Chromatography and/or Recrystallization Workup->Purify Product This compound Purify->Product

Sources

Removal of unreacted starting materials from 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to the removal of unreacted starting materials and other impurities from your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might find in my crude this compound product?

The synthesis of this compound typically involves the cyclization of 2-amino-4-fluorophenol with a carbonylating agent. Therefore, the most common unreacted starting material you will encounter is 2-amino-4-fluorophenol . Depending on the carbonyl source used (e.g., phosgene, triphosgene, carbonyldiimidazole), you may also have residual coupling agents or their byproducts.

Q2: My NMR spectrum shows a persistent peak corresponding to 2-amino-4-fluorophenol. What is the most straightforward way to remove it?

The most direct method is an acidic aqueous wash. The unreacted 2-amino-4-fluorophenol has a basic amino group that can be protonated by a dilute acid (like 1M HCl) to form a water-soluble ammonium salt. This salt will partition into the aqueous layer during a liquid-liquid extraction, effectively separating it from your desired product which remains in the organic phase.

Q3: Is recrystallization a suitable method for purifying this compound?

Yes, recrystallization is an excellent and highly effective method for purifying this compound, especially for removing less polar impurities and achieving high crystalline purity. The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or cooler temperatures. A patent for a similar compound suggests methanol can be an effective recrystallization solvent.[1]

Q4: When should I opt for column chromatography instead of recrystallization?

You should consider silica gel column chromatography when:

  • You have multiple impurities with polarities similar to your product.

  • Your product is an oil or fails to crystallize due to a high impurity load.

  • You need to separate the product from byproducts that are not easily removed by simple extraction or recrystallization. While not always necessary for this specific molecule if the reaction is clean, chromatography can be a reliable method for obtaining a highly pure sample.[2]

Q5: How can I monitor the success of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool. Before, during, and after your purification process, run TLC plates of your crude material, purified fractions, and final product. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) and visualize the spots under a UV lamp. The disappearance of the starting material spot and the presence of a single spot for your product indicate successful purification.

Troubleshooting Guide: Isolating Pure this compound

This section provides detailed protocols to address specific purification challenges. The general synthesis of benzoxazolones often involves reacting an aminophenol with a carbonylating agent, followed by purification.[3][4]

Problem 1: Significant Contamination with 2-amino-4-fluorophenol
  • Probable Cause: Incomplete reaction due to insufficient carbonylating agent, suboptimal reaction temperature, or insufficient reaction time.

  • Solution: Liquid-Liquid Extraction with an Acidic Wash.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with 1M Hydrochloric Acid (HCl). The volume of the acidic solution should be about one-third of the organic phase volume.

  • Separation: Shake the funnel gently at first (to avoid emulsion), venting frequently. Allow the layers to separate. The protonated 2-amino-4-fluorophenol will move into the aqueous (bottom) layer. Drain the aqueous layer.

  • Repeat: Repeat the acidic wash one more time to ensure complete removal.

  • Neutralization Wash: Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the cleaner product.

Problem 2: Product Fails to Solidify or is a Persistent Oil
  • Probable Cause: High levels of various impurities are depressing the melting point and preventing crystallization.

  • Solution: Purification by Flash Column Chromatography.

  • Adsorbent Preparation: Prepare a slurry of silica gel in your chosen eluent system (start with a low polarity mixture, e.g., 9:1 Hexanes:Ethyl Acetate). Pour this into a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Once dry, load this "dry-loaded" sample onto the top of the column.

  • Elution: Begin eluting with the low-polarity solvent mixture, gradually increasing the polarity (e.g., moving towards 7:3 or 1:1 Hexanes:Ethyl Acetate). The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC.

  • Product Isolation: Combine the pure fractions (those containing only the product spot) and remove the solvent under reduced pressure.

Problem 3: Minor Impurities Remain After Extraction
  • Probable Cause: Small amounts of byproducts or starting material that were not fully removed by washing.

  • Solution: Recrystallization.

  • Solvent Selection: Choose a suitable solvent or solvent pair. Alcohols like ethanol or methanol are often good starting points. See the table below for guidance.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Table 1: Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Methanol65PolarOften a good choice for polar compounds.[1]
Ethanol78PolarSimilar to methanol, slightly less volatile.
Ethyl Acetate77MediumGood for compounds of intermediate polarity.
Hexanes/Heptane69 / 98Non-polarOften used as an anti-solvent with a more polar solvent.

Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow Crude Crude Product TLC1 TLC Analysis Crude->TLC1 Initial Assessment Extraction Acidic/Basic Wash TLC1->Extraction SM Present Recrystallization Recrystallization TLC1->Recrystallization Relatively Clean TLC2 TLC Analysis Extraction->TLC2 TLC2->Recrystallization Clean Chromatography Column Chromatography TLC2->Chromatography Multiple Impurities Pure Pure Product Recrystallization->Pure Chromatography->Pure

Caption: Decision workflow for purification.

References

  • ResearchGate. General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • Organic Chemistry Portal. Synthesis of Benzoxazolones.
  • PubMed. Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors.
  • Zenlyms Tech. 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • MDPI. Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • PubMed. Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation.
  • Google Patents. Preparation and purification method of 5-(2-fluorophenyl)-1-(pyridine-3-ylsulfonyl)-1H-pyrrole-3-formaldehyde.
  • National Institutes of Health. Investigation for the easy and efficient synthesis of 1H-benzo[d][3][5]oxazine-2,4-diones.
  • ResearchGate. Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL.
  • PubMed Central. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives.
  • ResearchGate. Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site.
  • ResearchGate. Synthesis of novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives, their antimicrobial and anticancer activity.

Sources

Technical Support Center: Scaling Up 5-Fluorobenzo[d]oxazol-2(3H)-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis and scale-up of 5-Fluorobenzo[d]oxazol-2(3H)-one. This document is designed for researchers, chemists, and process development professionals who are transitioning this important synthesis from bench-scale to larger-scale production. This compound is a key building block in medicinal chemistry, notably in the development of novel therapeutics.[1][2][3] As with many heterocyclic syntheses, scaling up production can introduce unforeseen challenges that affect yield, purity, and process safety.

This guide provides practical, field-tested advice in a question-and-answer format to address the most common and critical issues encountered during the scale-up process. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Here we address common initial queries that arise during the synthesis of this compound.

Q1: My initial small-scale synthesis of this compound is giving a very low yield. What are the first things I should check?

A1: Low yields at the bench scale are often a precursor to significant issues during scale-up. A systematic check of your initial parameters is crucial.[4][5]

  • Purity of Starting Materials: The primary starting material, 2-amino-4-fluorophenol, is susceptible to air oxidation, which can lead to colored impurities and significantly lower your yield.[4] Always start with the highest purity reagents available (>97%).[6] It's advisable to verify the purity of your starting material upon receipt and before use. Consider recrystallization if the purity is questionable.

  • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon).[5] Oxygen can promote the formation of undesired, often colorful, side products.

  • Reaction Conditions: Re-evaluate your choice of solvent, temperature, and carbonylating agent. The choice of carbonylating agent is particularly critical and is discussed in more detail in the troubleshooting section.

Q2: I am observing the formation of a dark, tar-like substance in my reaction mixture, which complicates purification. What is causing this?

A2: The formation of dark, polymeric material is a common issue when working with aminophenols. This is typically due to self-condensation or polymerization of the 2-amino-4-fluorophenol starting material, especially at elevated temperatures or in the presence of strong acids or bases.[4] To mitigate this, ensure a well-controlled temperature profile and consider adding the carbonylating agent at a lower temperature before slowly heating the reaction mixture.

Q3: Is it necessary to use highly toxic reagents like phosgene for the cyclization step? What are the recommended safer alternatives?

A3: While phosgene has historically been used for this type of transformation, its extreme toxicity makes it unsuitable for most modern laboratory and scale-up applications.[7][8][9] Safer and effective alternatives are readily available.

  • 1,1'-Carbonyldiimidazole (CDI): CDI is a versatile and much safer solid reagent that is widely used for this cyclization.[10][11][12] It reacts with the 2-amino-4-fluorophenol to form an intermediate that readily cyclizes to the desired product.

  • Diphosgene and Triphosgene: These are liquid and solid alternatives to phosgene, respectively. While they are less volatile and therefore somewhat safer to handle than gaseous phosgene, they are still highly toxic and should be handled with extreme caution.[13][14]

  • Other Carbonyl Sources: Other reagents like N,N'-disuccinimidyl carbonate (DSC) or ethyl 1H-imidazole-1-carboxylate have also been reported for the synthesis of benzoxazolones.[15][16]

For most applications, CDI is the recommended starting point for a balance of reactivity, safety, and ease of handling.[10][12]

Q4: What are the key safety precautions when handling the starting material, 2-amino-4-fluorophenol?

A4: 2-Amino-4-fluorophenol is a hazardous substance and requires careful handling.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety goggles, and a lab coat.[17][19]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] It may cause respiratory irritation.[18]

  • Avoid Contact: Avoid contact with skin and eyes.[19] It can cause skin and serious eye irritation.[18] In case of contact, rinse immediately and thoroughly with water.[20]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[19]

In-Depth Troubleshooting Guide for Scale-Up Synthesis

Scaling up the synthesis of this compound from grams to kilograms introduces challenges related to reaction kinetics, heat transfer, and mass transport. This section provides a detailed guide to troubleshoot these complex issues.

Issue 1: Reaction Stalls or Incomplete Conversion at Larger Scale

A common observation when scaling up is that a reaction that went to completion on a small scale now appears to stall, leaving a significant amount of starting material.

Root Cause Analysis and Solutions
  • Insufficient Mixing: In larger reactors, inefficient stirring can create localized "hot spots" or areas of poor reagent distribution.[5] This can lead to side reactions in one part of the reactor while the bulk of the material remains unreacted.

    • Solution: Ensure the stirring mechanism is appropriate for the scale and viscosity of the reaction mixture. For larger vessels, consider using an overhead stirrer with a properly designed impeller to ensure thorough mixing.

  • Temperature Control: It takes significantly longer to heat and cool larger volumes.[21] A temperature setting that worked for a 100 mL flask may not be sufficient to bring a 20 L reactor to the optimal reaction temperature in a timely manner.

    • Solution: Monitor the internal temperature of the reaction mixture, not just the temperature of the heating mantle or bath. Use a temperature probe and adjust the heating profile to ensure the reaction reaches and maintains the target temperature.

  • Catalyst Deactivation (if applicable): If using a catalyst, it may be deactivating over the longer reaction times required for scale-up.[4]

    • Solution: Consider adding a fresh portion of the catalyst if the reaction stalls.

Workflow for Troubleshooting Stalled Reactions

G A Stalled Reaction Observed (Incomplete Conversion) B Verify Internal Temperature Profile A->B Is temp optimal? C Assess Mixing Efficiency B->C Yes F Optimize Temperature B->F No D Re-evaluate Reagent Stoichiometry & Purity C->D Yes G Improve Agitation (e.g., change impeller, increase RPM) C->G No E Increase Reaction Time D->E Pure H Purify Starting Materials D->H Impure I Reaction Complete E->I F->I G->I H->I

Caption: Troubleshooting workflow for stalled reactions.

Issue 2: Increased Impurity Profile and Difficult Purification

On a larger scale, you may notice new or more pronounced impurities, making the isolation of pure this compound difficult.

Root Cause Analysis and Solutions
  • Formation of Dimer/Oligomers: The primary impurity is often the result of intermolecular reactions between the 2-amino-4-fluorophenol starting material or intermediates. This is exacerbated by prolonged reaction times and poor temperature control.

  • Incomplete Cyclization: The intermediate formed after the initial reaction with the carbonylating agent may not fully cyclize, leading to impurities that can be difficult to remove.[4]

Comparative Data: Carbonylating Agent Selection

The choice of carbonylating agent has a significant impact on the impurity profile.

Carbonylating AgentRelative SafetyByproductsTypical Issues on Scale-Up
Phosgene (COCl₂) (gas) Very Low (Highly Toxic)HClDifficult to handle; requires specialized equipment.
Triphosgene (solid) Low (Toxic)HCl, Phosgene (in situ)Safer than phosgene gas, but still highly hazardous.
CDI (solid) HighImidazole, CO₂Imidazole is water-soluble and generally easy to remove.
Optimized Protocol for Scale-Up Using CDI

This protocol is designed to minimize impurity formation and facilitate easier purification.

Step 1: Reaction Setup

  • Charge a suitably sized reactor with 2-amino-4-fluorophenol (1.0 eq) and a suitable solvent (e.g., anhydrous THF or Dioxane).

  • Purge the reactor with nitrogen for at least 30 minutes.

  • Cool the mixture to 0-5 °C with an ice bath.

Step 2: Reagent Addition

  • In a separate vessel, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in the same anhydrous solvent.

  • Slowly add the CDI solution to the cooled solution of 2-amino-4-fluorophenol over 1-2 hours, maintaining the internal temperature below 10 °C. This controlled addition is critical to prevent exotherms and reduce side reactions.

Step 3: Reaction and Cyclization

  • After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux (e.g., ~65 °C for THF) for 4-6 hours, or until reaction completion is confirmed by TLC or LC-MS.

Step 4: Workup and Purification

  • Cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). This avoids the need for large-scale column chromatography.[22]

Visualization of the CDI-Mediated Synthesis

G cluster_0 Step 1: Activation cluster_1 Step 2: Cyclization 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Intermediate A Intermediate A 2-Amino-4-fluorophenol->Intermediate A + CDI (0-5 °C) This compound This compound Intermediate A->this compound Heat (Reflux) - Imidazole - CO2

Caption: Key steps in the CDI-mediated synthesis.

By following this structured approach, you can effectively troubleshoot and optimize the scale-up synthesis of this compound, leading to a more robust, safe, and efficient process.

References

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-fluorophenol. PubChem.
  • Wikipedia. (n.d.). Carbonyldiimidazole.
  • KoreaScience. (2024). Synthesis of substituted urea or benzimidazolone using 1,1'- carbonyldiimidazole and substituted anilines.
  • Deng, Y., Shi, F., SiMa, T., Peng, J., Gu, Y., & Qiao, B. (n.d.). Alternatives to Phosgene and Carbon Monoxide. Wiley Online Library.
  • Quora. (2023, December 4). What are some alternative chemicals that can be used instead of phosgene in manufacturing processes?.
  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
  • Hranjec, M., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC.
  • J&H Chemical Co., Ltd. (n.d.). 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one.
  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
  • Indian Institute of Engineering Science and Technology. (n.d.). Carbonyldiimidazole (CDI) Promoted Direct and Instantaneous Thio-esterification of Carboxylic Acid and Thiol at Ambient Temperature.
  • YouTube. (2025, February 9). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide.
  • PrepChem.com. (n.d.). Preparation of carbonyldiimidazole.
  • ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones.
  • Nanjing Bic Biotechnology Co., Ltd. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Reddit. (2024, January 11). Looking for tips on scaling up organic syntheses.
  • Pharmaceutical Networking. (2015, April 1). Phosgene derivatives.
  • National Center for Biotechnology Information. (2021). A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. PMC.
  • National Center for Biotechnology Information. (n.d.). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. PubMed.
  • Zenlyms Tech. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • National Center for Biotechnology Information. (2014). Development of benzo[d]oxazol-2(3H)-ones derivatives as novel inhibitors of Mycobacterium tuberculosis InhA. PubMed.
  • Royal Society of Chemistry. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing.
  • MDPI. (n.d.). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor.
  • National Center for Biotechnology Information. (n.d.). 5H-oxazol-4-ones as building blocks for asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. PubMed.
  • ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis.
  • Google Patents. (n.d.). CN111233835A - Preparation and purification method of 5- (2-fluorophenyl) -1- (pyridine-3-ylsulfonyl) -1H-pyrrole-3-formaldehyde.
  • National Center for Biotechnology Information. (2020). Synthesis and Characterization of Two Novel Oxazol-5-ones Derivatives and Their Multifunctional Properties; pH Sensitivity, Electropolymerizability and Antiproliferative Activity. PubMed.
  • ResearchGate. (2025). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461.

Sources

Technical Support Center: 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Fluorobenzo[d]oxazol-2(3H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights into the stability and potential decomposition pathways of this compound. Here, we address common experimental challenges through troubleshooting guides and frequently asked questions, ensuring you can anticipate and resolve issues related to compound integrity.

Understanding the Stability of the Benzoxazolone Scaffold

The benzo[d]oxazol-2(3H)-one ring system is a "privileged scaffold" in medicinal chemistry, valued for its broad range of biological activities and its ability to act as a stable mimic for phenol or catechol moieties.[1][2] However, like all heterocyclic compounds, its stability is not absolute. The integrity of the oxazolone ring is susceptible to various environmental and chemical factors, which can lead to degradation and the formation of unwanted byproducts. Understanding these vulnerabilities is critical for accurate experimental design, from synthesis and purification to formulation and storage.[3][4]

The primary points of reactivity on the this compound scaffold are the electrophilic carbonyl carbon and the N-H bond of the lactam, making it susceptible to nucleophilic attack, particularly hydrolysis. The fluorine atom at the 5-position is generally stable but can influence the electron density and, consequently, the reactivity of the entire ring system.

Potential Decomposition Pathways

The degradation of this compound can be triggered by several mechanisms, including hydrolysis, thermal stress, photolytic energy, and oxidative conditions. These are the same stressors used in forced degradation studies, which are designed to predict the long-term stability of a drug substance and identify its likely degradation products.[5][6][7]

A This compound B 2-Amino-4-fluorophenol (Hydrolysis Product) A->B  Hydrolysis (Acidic/Basic) C Decarboxylated Species (Thermal Degradation) A->C  Thermal Stress (Heat) D Oxidized Products (e.g., N-Oxides, Ring-Opened Species) A->D  Oxidation (e.g., H₂O₂) E Photodegradation Products (Radical Species, Dimers) A->E  Photolysis (UV/Vis Light)

Caption: Potential decomposition pathways for this compound.

Troubleshooting Guide

This section is formatted as a series of questions and answers to address common problems encountered during experimentation.

Q1: My reaction yield is consistently low, and I suspect the product is degrading during workup or purification. How can I investigate this?

A1: Low yields are a frequent issue that can stem from product instability under the reaction or workup conditions.[8][9] A systematic approach is key to diagnosing the problem.

Troubleshooting Steps:

  • Analyze Reaction Aliquots: Before workup, take a small aliquot from your reaction mixture. Analyze it via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to get a baseline for product formation.

  • Simulate Workup Conditions: Take a fresh aliquot of the reaction mixture and expose it to your workup conditions (e.g., acidic or basic wash) in a separate vial.[9] Compare the TLC or LC-MS profile of this sample to the baseline. If a new spot/peak appears or the product spot/peak diminishes, your workup is likely causing degradation.

  • Evaluate Purification Stability: During column chromatography, product degradation can occur on silica or alumina.[8] To test this, dissolve a small, purified sample of your compound in the column eluent and let it sit with a small amount of silica gel. Monitor by TLC over time to see if degradation occurs. If so, consider alternative purification methods like recrystallization or using a different stationary phase.

  • Check pH and Temperature: The benzoxazolone ring is particularly susceptible to basic hydrolysis.[4][10] Ensure any aqueous washes are neutral or slightly acidic. Avoid excessive heat during solvent evaporation, as thermal decomposition is also possible.[11]

Q2: I'm observing an unexpected, more polar spot on my TLC plate after leaving my reaction mixture overnight. What could this be?

A2: The appearance of a new, more polar spot often indicates the formation of a degradation product. For this compound, the most likely candidate under aqueous or protic solvent conditions is the ring-opened product, 2-Amino-4-fluorophenol .

Causality: The lactam bond in the oxazolone ring is susceptible to hydrolysis. This reaction breaks the ring to form a carbamic acid intermediate, which is unstable and readily decarboxylates to yield the corresponding aminophenol. This aminophenol is significantly more polar due to the presence of both amino and hydroxyl groups, causing it to have a lower Rf value on a TLC plate.

Investigative Steps:

  • Co-spotting: If you have a standard of 2-Amino-4-fluorophenol, co-spot it on a TLC plate with your reaction mixture to see if the Rf values match.

  • LC-MS Analysis: Analyze the sample by LC-MS. Look for a mass corresponding to 2-Amino-4-fluorophenol (C₆H₆FNO, MW: 127.12 g/mol ).

  • Preventative Measures: If hydrolysis is confirmed, ensure your reaction and storage conditions are rigorously anhydrous. Use dried solvents and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).[3][4]

Q3: My purified compound appears stable, but it degrades when used in a cell-based assay with an aqueous buffer. What is happening?

A3: This is a classic case of hydrolytic instability under physiological conditions. Cell culture media and buffers are typically aqueous and buffered at a pH of ~7.4, which can be sufficient to slowly hydrolyze the oxazolone ring over the course of an experiment (e.g., 24-72 hours).

Troubleshooting Protocol:

  • Assess Stability in Media: Incubate your compound in the cell-free assay medium at 37°C. Take samples at various time points (e.g., 0, 2, 6, 12, 24 hours) and analyze them by HPLC to quantify the remaining parent compound.

  • Dose-Response Curve Analysis: If significant degradation occurs, it can affect the interpretation of your assay results. The effective concentration of your active compound is decreasing over time. Consider this when analyzing dose-response curves.

  • Formulation Strategy: For in vitro and in vivo studies, consider using a stock solution in an anhydrous solvent like DMSO and making final dilutions into the aqueous medium immediately before use to minimize exposure time.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding a compound's intrinsic stability.[6][7] This protocol provides a framework for stressing this compound under various conditions. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.

Caption: Workflow for a forced degradation study.

Step-by-Step Methodology:

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a mixture of acetonitrile and water (1:1).

  • Acid Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C.

  • Base Hydrolysis: To 1 mL of stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature. Basic hydrolysis is typically much faster than acidic hydrolysis.[7]

  • Oxidative Degradation: To 1 mL of stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature, protected from light.[7]

  • Thermal Degradation: Keep 1 mL of the stock solution in a sealed vial at 80°C, protected from light.

  • Photolytic Degradation: Place 1 mL of the stock solution in a quartz cuvette or vial and expose it to a photostability chamber. A control sample should be wrapped in aluminum foil.

  • Sampling and Analysis: At specified time points (e.g., 2, 6, 24 hours), withdraw an aliquot, neutralize if necessary, and dilute for analysis by a stability-indicating HPLC method.

Data Summary & Interpretation

The following table summarizes the likely degradation products under different stress conditions based on the known reactivity of the benzoxazolone scaffold.

Stress ConditionExpected Degradation RatePrimary Degradation ProductAnalytical Notes
Acidic Hydrolysis Slow to Moderate2-Amino-4-fluorophenolRequires heat to proceed at a reasonable rate.
Basic Hydrolysis Very Rapid2-Amino-4-fluorophenolOften occurs readily at room temperature.[10][12]
Oxidation ModerateRing-opened products, N-oxidesProducts can be complex. Mass spectrometry is crucial for identification.
Thermal SlowDecarboxylation or polymerization productsDependent on temperature and matrix (solid vs. solution).[11]
Photolysis VariableRadical-mediated products, dimersHighly dependent on wavelength and solvent. May lead to colored impurities.[13]

Frequently Asked Questions (FAQs)

  • Q: What is the most common degradation product I should look for?

    • A: The most common and predictable degradation product is 2-Amino-4-fluorophenol, resulting from the hydrolytic cleavage of the oxazolone ring.[10]

  • Q: How does the 5-fluoro substituent affect the stability compared to the parent benzo[d]oxazol-2(3H)-one?

    • A: The electron-withdrawing nature of the fluorine atom can make the aromatic ring slightly more electron-deficient. This may subtly increase the electrophilicity of the carbonyl carbon, potentially making the compound slightly more susceptible to nucleophilic attack (hydrolysis) compared to the non-fluorinated analog. However, this effect is generally minor, and the overall degradation profile is expected to be very similar.

  • Q: What are the ideal storage conditions for this compound?

    • A: As a solid, the compound should be stored in a tightly sealed container, protected from light and moisture, at a cool temperature (2-8°C is recommended). In solution, it is best dissolved in a dry, aprotic solvent like DMSO or DMF and stored at -20°C. Avoid long-term storage in protic solvents like methanol or in aqueous buffers.

  • Q: Which analytical techniques are best for identifying unknown degradation products?

    • A: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the most powerful tool. It allows for the separation of the parent compound from its degradation products and provides mass information that is critical for structural elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the degradant for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzoxazole Synthesis. BenchChem.
  • Atkinson, R. S., & Grimshire, M. J. (1976). Thermal Decomposition of N-Alkenyl-N-(2,3-dihydro-2-oxobenzoxazol-3-yl). Journal of the Chemical Society, Perkin Transactions 1, (13), 1215-1218.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Cyclization in Benzoxazole Synthesis. BenchChem.
  • BenchChem. (2025). Troubleshooting side reactions in 5(4H)-oxazolone synthesis. BenchChem.
  • Shaik, A. B., et al. (2024). Targeting disease with benzoxazoles: a comprehensive review of recent developments. Archiv der Pharmazie.
  • Macías, F. A., et al. (2005). Structure−Activity Relationships (SAR) Studies of Benzoxazinones, Their Degradation Products and Analogues. Phytotoxicity on Standard Target Species (STS). Journal of Agricultural and Food Chemistry, 53(3), 538-548.
  • Arote, R. B., et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300161.
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
  • Lohithasu, D., et al. (2022). Forced Degradation – A Review.
  • ResearchGate. (n.d.). Thermal Decomposition Results of Polybenzoxazines.
  • BenchChem. (2025). The Diverse Biological Activities of Benzoxazole Scaffolds: A Technical Guide for Drug Discovery Professionals. BenchChem.
  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability.
  • Singh, S., et al. (2020). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 13(9), 4449-4455.
  • Aher, S. S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(4).
  • Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. Journal of Agricultural and Food Chemistry, 52(21), 6402-6413.
  • Poupaert, J., et al. (2005). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry, 12(7), 877-85.
  • Gallo, M. B. C., et al. (2021). Forced Degradation Study and Development of a Stability-Indicating Method for Amoxicillin Capsules According to ANVISA Guidelines. Journal of the Brazilian Chemical Society, 32(8), 1699-1715.
  • ResearchGate. (2005). 2(3H)-Benzoxazolone and Bioisosters as "Privileged Scaffold" in the Design of Pharmacological Probes.
  • Boufroura, H., et al. (2013). TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. Molecules, 18(10), 12693–12708.
  • Reddy, T. R., et al. (2016). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. RSC Advances, 6(9), 7434-7443.
  • ChemShuttle. (n.d.). 5-aminobenzo[d]oxazol-2(3H)-one.
  • Nanjing Bike Biotechnology Co., Ltd. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 21-33.
  • PubMed. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA)
  • Bentarfa, K., et al. (2023). Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. Current Organic Synthesis, 20(10), 1205-1219.
  • BLD Pharm. (n.d.). 5-Fluorobenzo[d]oxazol-2-amine.
  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazolones.
  • 1PlusChem. (n.d.). 5-AMINO-7-FLUOROBENZO[D]OXAZOL-2(3H)-ONE.
  • Parchem. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Fisher Scientific. (n.d.). BLD Pharm 5GR 5-Fluorobenzo[d]oxazol-2-amine.
  • Grossenbacher, T., et al. (1999). Photocatalytic degradation of 5-nitro-1,2,4-triazol-3-one NTO in aqueous suspension of TiO2.
  • ResearchGate. (2022). Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL.
  • BLDpharm. (n.d.). 5-Bromobenzo[d]oxazol-2(3H)-one.
  • BLDpharm. (n.d.). 5-Bromobenzo[d]thiazol-2(3H)-one.
  • BLDpharm. (n.d.). 5-Chlorobenzo[d]oxazol-2(3H)-one-2-13C.
  • Dr. Jagath Reddy's Heterocyclics. (n.d.). JRH-07616, 5-Chlorobenzo[d]oxazol-2(3H)-one, 97%.
  • BLDpharm. (n.d.). 5-Chlorobenzo[d]oxazol-2(3H)-one.

Sources

Technical Support Center: Optimizing Solvent for 5-Fluorobenzo[d]oxazol-2(3H)-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic scaffold. The following question-and-answer format addresses common challenges and provides in-depth, field-proven insights to optimize your experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: I am observing very low solubility of my starting material, this compound, in my chosen reaction solvent. What do you recommend?

This is a common challenge. The inherent crystallinity and polarity of the benzoxazolone core, combined with the influence of the fluorine substituent, can lead to poor solubility in many common organic solvents.

Root Cause Analysis:

  • Molecular Polarity and Crystal Packing: The lactam-like structure of the oxazolone ring possesses a significant dipole moment, and the N-H group is a hydrogen bond donor. These features contribute to strong intermolecular interactions in the solid state, leading to a high crystal lattice energy that must be overcome for dissolution.

  • Solvent Mismatch: Using a non-polar or weakly polar solvent is often the primary reason for poor solubility.

Troubleshooting & Optimization:

  • Solvent Selection: A systematic solvent screening is the most effective approach. We recommend starting with polar aprotic solvents, which are generally effective at solvating this class of compounds.[1]

  • Temperature Adjustment: Gently warming the mixture can significantly improve solubility. However, be mindful of the thermal stability of your reactants and the boiling point of the solvent.

  • Sonication: Applying ultrasonic agitation can help to break up the solid lattice and enhance the rate of dissolution.

Data-Driven Solvent Selection:

While experimental determination is always recommended, the following table provides a qualitative and estimated quantitative solubility profile for this compound to guide your initial solvent choice.

SolventPolarityTypeQualitative SolubilityEstimated Solubility (mg/mL) at 25°CRationale & Comments
Dimethyl Sulfoxide (DMSO)HighAproticHighly Soluble> 20Excellent for dissolving a wide range of polar organic molecules. A derivative has been noted to be soluble in DMSO.[2]
N,N-Dimethylformamide (DMF)HighAproticSoluble~15-20A common and effective solvent for N-alkylation reactions of heterocycles.[3][4]
Acetonitrile (MeCN)Medium-HighAproticModerately Soluble~5-10A good option when a less viscous, lower-boiling polar aprotic solvent is desired.
AcetoneMediumAproticSparingly Soluble~1-5May be suitable for less concentrated reactions or as a co-solvent.
Tetrahydrofuran (THF)Medium-LowAproticSparingly Soluble< 1Generally not a good primary solvent unless a very strong base like NaH is used, which forms the more soluble sodium salt in situ.[5]
Dichloromethane (DCM)LowAproticPoorly Soluble< 0.5Unlikely to be effective for the starting material, but may be useful for product extraction.
TolueneNon-polarAproticInsoluble< 0.1Not recommended for dissolving the starting material, but can be used in phase-transfer catalysis systems.
FAQ 2: My N-alkylation reaction is giving a low yield and I suspect incomplete conversion. How can I improve this?

Low yields in N-alkylation reactions of this compound are frequently linked to suboptimal reaction conditions, particularly the choice of base and solvent.

Root Cause Analysis:

  • Insufficient Basicity: The N-H proton of the benzoxazolone is weakly acidic. The electron-withdrawing fluorine atom at the 5-position increases this acidity compared to the unsubstituted parent compound, but a sufficiently strong base is still required for complete deprotonation to the nucleophilic anion.

  • Poor Nucleophilicity of the Anion: Even when deprotonated, the nucleophilicity of the resulting anion can be hampered by solvent interactions or ion pairing.

  • Reagent Purity: Impurities in the starting material, alkylating agent, or solvent can interfere with the reaction. Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially when using strong, water-sensitive bases like sodium hydride (NaH).

Troubleshooting & Optimization Workflow:

G cluster_0 Troubleshooting Low Yield in N-Alkylation start Low Yield Observed check_base Is the base strong enough? start->check_base check_solubility Are all reactants fully dissolved? check_base->check_solubility Yes upgrade_base Switch to a stronger base (e.g., K2CO3 -> NaH) check_base->upgrade_base No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent Switch to a more polar aprotic solvent (e.g., MeCN -> DMF/DMSO) check_solubility->change_solvent No check_side_reactions Are there side products (e.g., O-alkylation)? check_temp->check_side_reactions Yes increase_temp Increase temperature incrementally check_temp->increase_temp No outcome_good Yield Improved check_side_reactions->outcome_good No address_side_reactions See FAQ 3 on N- vs. O-alkylation check_side_reactions->address_side_reactions Yes upgrade_base->check_solubility change_solvent->check_temp increase_temp->check_side_reactions address_side_reactions->outcome_good

Caption: Troubleshooting workflow for low yield.

Illustrative Solvent Effects on N-Alkylation Yield:

The following table presents representative data on how solvent choice can impact the yield of a typical N-alkylation reaction of a substituted benzoxazolone with an alkyl halide.

SolventBaseTemperature (°C)Time (h)Representative Yield (%)Rationale
DMFK₂CO₃80685-95High polarity effectively solvates the ionic intermediate and promotes the Sₙ2 reaction.[3][4]
AcetonitrileK₂CO₃Reflux1260-75Moderately polar, but may require longer reaction times or a stronger base for high conversion.
THFNaH25-60480-90Less polar, but the use of a strong base like NaH generates the highly reactive sodium salt, driving the reaction forward.[5]
AcetoneK₂CO₃Reflux24< 40Lower polarity and potential for side reactions often make it a poor choice.
FAQ 3: I am getting a mixture of N- and O-alkylated products. How can I improve the selectivity for N-alkylation?

This is a classic issue of regioselectivity with ambident nucleophiles. The deprotonated benzoxazolone anion has nucleophilic character on both the nitrogen and the exocyclic oxygen atom.

Causality and Mechanistic Insights:

The ratio of N- to O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory and is influenced by several factors:

  • Nature of the Alkylating Agent: "Harder" electrophiles (e.g., dimethyl sulfate) tend to react at the "harder" oxygen atom, while "softer" electrophiles (e.g., benzyl bromide, allyl bromide) favor reaction at the "softer" nitrogen atom.

  • Counter-ion: The nature of the cation from the base (e.g., K⁺, Na⁺, Cs⁺) can influence the reactivity of the anion through ion pairing.

  • Solvent: Polar aprotic solvents like DMF and DMSO solvate the cation effectively, leaving a "naked" and highly reactive anion, which often favors N-alkylation. Polar protic solvents can hydrogen-bond with the oxygen atom, potentially hindering O-alkylation but also reducing overall nucleophilicity.

Strategies for Maximizing N-Alkylation:

  • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO. These solvents excel at solvating the cation from the base, leading to a more dissociated and reactive nucleophilic anion that preferentially attacks via the nitrogen.

  • Base and Counter-ion: Weaker bases like potassium carbonate (K₂CO₃) in DMF are often sufficient and favor N-alkylation. The choice of counter-ion can also play a role; for example, using cesium carbonate (Cs₂CO₃) can sometimes enhance N-alkylation rates.

  • Consider Phase-Transfer Catalysis (PTC): PTC is an excellent technique to promote N-alkylation. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the benzoxazolone anion into a non-polar organic phase where it is highly reactive and less solvated, leading to clean N-alkylation.

G cluster_1 Optimizing for N-Alkylation Selectivity start Mixture of N- and O-Alkylated Products check_solvent Is the solvent polar aprotic (DMF, DMSO)? start->check_solvent check_ptc Have you considered Phase-Transfer Catalysis? check_solvent->check_ptc Yes switch_solvent Switch to DMF or DMSO check_solvent->switch_solvent No outcome_selective High N-Alkylation Selectivity check_ptc->outcome_selective Yes implement_ptc Implement a PTC system (e.g., TBAB, K2CO3, Toluene/DCM) check_ptc->implement_ptc No switch_solvent->check_ptc implement_ptc->outcome_selective

Caption: Decision tree for improving N-alkylation selectivity.

Section 2: Experimental Protocols

Protocol 1: General N-Alkylation using Potassium Carbonate in DMF

This protocol is a robust starting point for the N-alkylation of this compound with various primary alkyl halides.

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide) (1.1-1.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask (concentration typically 0.1-0.5 M).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80°C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

Protocol 2: N-Alkylation using Phase-Transfer Catalysis (PTC)

This method is particularly useful for achieving high yields and can often be performed under milder conditions, sometimes even without a polar aprotic solvent. This protocol is adapted from a similar system for a nitro-substituted benzimidazolone.[3][4]

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., allyl bromide) (2.2 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.2 eq)

  • Tetrabutylammonium bromide (TBAB) (0.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Toluene

  • Ethyl acetate

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.2 eq), and tetrabutylammonium bromide (0.1 eq).

  • Add the solvent (DMF or Toluene, concentration typically 0.1 M).

  • Add the alkylating agent (2.2 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature for 6-12 hours. Monitor the reaction by TLC. If the reaction is sluggish, gentle heating (40-50°C) may be applied.

  • Upon completion, filter off the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and the catalyst.

  • Dry the organic layer, concentrate, and purify the product as described in Protocol 1.

Section 3: Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Reaction does not go to completion 1. Insufficiently strong base. 2. Poor solubility of starting material. 3. Reaction temperature too low. 4. Deactivated alkylating agent.1. Switch from K₂CO₃ to a stronger base like NaH (in THF) or Cs₂CO₃. 2. Switch to a more polar solvent like DMF or DMSO. 3. Increase the reaction temperature in increments of 10°C. 4. Use a fresh bottle of the alkylating agent.
Formation of O-alkylated byproduct 1. Use of a "hard" alkylating agent. 2. Inappropriate solvent choice (e.g., protic solvents).1. If possible, switch to a "softer" alkylating agent (e.g., from a sulfate to a bromide or iodide). 2. Ensure the use of a polar aprotic solvent like DMF. 3. Implement a phase-transfer catalysis (PTC) protocol.
Multiple spots on TLC, difficult purification 1. Decomposition of starting material or product. 2. Presence of both N- and O-alkylated products. 3. Dialkylation (if the alkylating agent has a second leaving group).1. Run the reaction at a lower temperature for a longer time. 2. Optimize for N-alkylation (see FAQ 3). Consider using NMR techniques (HMBC) to definitively identify the major product. 3. Use a stoichiometric amount of the alkylating agent.
Inconsistent yields between batches 1. Variable quality of reagents or solvents (especially water content). 2. Inefficient stirring in heterogeneous mixtures.1. Use freshly dried, anhydrous solvents for each reaction. 2. Ensure vigorous and consistent stirring, especially for reactions with solid bases.

References

  • National Center for Biotechnology Information. (2020). Importance of Fluorine in Benzazole Compounds. PubMed Central.
  • ResearchGate. (2016). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides.
  • LaPlante, S. R., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. PubMed.
  • ResearchGate. (2018). Identification of N‐ or O‐Alkylation of Aromatic Nitrogen Heterocycles and N‐Oxides Using H–N HMBC NMR Spectroscopy.
  • Gouverneur, V. Research Group. (n.d.). Method Development and Catalysis.
  • ResearchGate. (2014). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques.
  • National Center for Biotechnology Information. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PubMed Central.
  • Beilstein Journal of Organic Chemistry. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • ResearchGate. (2022). STUDY OF THE ALKYLATION REACTIONS OF 5- NITROBENZIMIDAZOL-2-ONE BY VARIOUS ALKYLATING AGENTS IN LIQUID-SOLID PHASE TRANSFER CATALYSIS CONDITIONS.
  • ResearchGate. (2022). study of the alkylation reactions of 5- nitrobenzimidazol-2-one by various alkylating agents in liquid-solid phase transfer catalysis conditions.
  • National Center for Biotechnology Information. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. PubMed Central.
  • MDPI. (2021). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole.
  • PubMed. (2002). Electronic effects in the N-nitrosation of N-benzylpivalamides.
  • Royal Society of Chemistry. (2018). A combined experimental and DFT mechanistic study for the unexpected nitrosolysis of N-hydroxymethyldialkylamines in fuming nitric acid.

Sources

Technical Support Center: Regioselectivity in Reactions of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for 5-Fluorobenzo[d]oxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this versatile heterocyclic scaffold. Our goal is to provide you with not only procedural guidance but also the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Introduction: The Challenge of Regioselectivity

This compound is a privileged scaffold in medicinal chemistry, appearing in molecules targeting a range of biological pathways.[1] However, its functionalization is often complicated by the presence of multiple reactive sites. Regioselectivity—the control over which position on the molecule reacts—is paramount for efficient and reproducible synthesis. The primary challenges arise from the competition between the nucleophilic amide nitrogen (N3) and potential reactions on the fluorinated benzene ring, particularly at the C4, C6, and C7 positions.

This guide provides a series of frequently asked questions (FAQs) to build a foundational understanding and detailed troubleshooting guides for common experimental issues.

Key Reactive Sites on this compound

Below is a diagram illustrating the principal sites of reactivity on the core structure, which are the focus of this guide.

Caption: Key reactive sites on the this compound scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is achieving N-selectivity challenging in alkylation or acylation reactions?

The lactam (cyclic amide) structure of the oxazolone core possesses two nucleophilic atoms: the nitrogen (N3) and the exocyclic oxygen (O2). Deprotonation of the N-H bond with a base generates an ambident nucleophile, with electron density on both N and O. The outcome of the reaction (N- vs. O-alkylation/acylation) is highly dependent on the reaction conditions and the nature of the electrophile, a principle explained by Hard and Soft Acid-Base (HSAB) theory.

  • N-Alkylation (Kinetic Product): The nitrogen atom is the "softer" and more nucleophilic site. Reactions with soft electrophiles (e.g., alkyl halides like iodomethane or benzyl bromide) and the use of polar aprotic solvents (e.g., DMF, DMSO) typically favor N-alkylation.

  • O-Alkylation (Thermodynamic Product): The oxygen atom is the "harder" nucleophilic site. Reactions with hard electrophiles (e.g., acyl chlorides, silyl halides) can sometimes lead to O-acylation or O-silylation, especially if the N-acylated product is sterically hindered. Using polar protic solvents or certain counter-ions can also influence the N/O ratio.

Q2: How does the fluorine at C5 affect electrophilic aromatic substitution (EAS)?

The fluorine atom and the fused oxazolone ring exert competing electronic effects on the benzene ring, which dictates the regioselectivity of EAS reactions like nitration, halogenation, or Friedel-Crafts reactions.

  • Fluorine: Halogens are deactivating yet ortho, para-directing. Fluorine deactivates the ring towards electrophilic attack through its inductive electron-withdrawal (-I effect) but directs incoming electrophiles to its ortho (C4, C6) and para (C7, though this position is part of the fusion) positions via its resonance electron-donation (+M effect).

  • Oxazolone Ring: The amide nitrogen atom is a powerful activating group and is ortho, para-directing. It strongly directs electrophiles to the C4 and C6 positions. The carbonyl group is deactivating.

Net Effect: The powerful activating effect of the amide nitrogen generally dominates, strongly favoring substitution at the C4 and C6 positions. The fluorine atom's primary role is to modulate the overall reactivity of the ring. The slight preference between C4 and C6 often depends on steric factors introduced by the electrophile and reaction conditions.

Q3: Can I perform reactions on the benzene ring without affecting the N-H group?

Yes, this is a common strategy. Protecting the N3 position is often the most reliable way to ensure that subsequent reactions occur exclusively on the aromatic ring.

  • Protection: The N-H can be protected with common protecting groups like Boc (di-tert-butyl dicarbonate), Cbz (benzyl chloroformate), or by simple acylation (e.g., with acetyl chloride).

  • Direct Reaction: In some cases, direct EAS on the unprotected molecule is possible. Friedel-Crafts reactions, for example, may proceed on the aromatic ring if the Lewis acid catalyst coordinates preferentially with the carbonyl oxygen rather than the N-H proton. However, this often leads to lower yields and side products.[2]

Troubleshooting Guides

This section addresses specific problems encountered during the functionalization of this compound.

Problem 1: Poor N/O Selectivity in Alkylation Reactions

Symptoms: You perform an N-alkylation reaction but isolate a mixture of N-alkylated and O-alkylated products, or the O-alkylated isomer is the major product.

Causality: This issue stems from the ambident nucleophilicity of the deprotonated oxazolone. The choice of base, solvent, and counter-ion can dramatically shift the reactive site.

Caption: Troubleshooting workflow for poor N/O alkylation selectivity.

Optimization Strategy & Protocol

To maximize N-selectivity, the goal is to generate a "naked" and highly nucleophilic nitrogen anion.

ParameterRecommendation for N-SelectivityRationale
Base Strong, non-nucleophilic (e.g., NaH, K₂CO₃)Ensures complete deprotonation of the N-H bond. Carbonate bases are often sufficient and easier to handle.
Solvent Polar Aprotic (DMF, Acetonitrile)Solvates the cation (e.g., Na⁺, K⁺) but not the anion, increasing the nucleophilicity of the nitrogen.
Temperature 0 °C to Room TemperatureN-alkylation is typically the kinetically favored pathway. Lower temperatures can enhance this kinetic preference.
Leaving Group I > Br > ClSofter leaving groups on the electrophile favor reaction at the softer nitrogen center.

Detailed Protocol: Selective N-Benzylation

  • To a stirred suspension of this compound (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous acetonitrile (10 mL/mmol), add benzyl bromide (1.1 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the mixture to remove the inorganic salts and wash the solid with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure N-benzylated product.

Problem 2: Poor Regioselectivity in Electrophilic Aromatic Substitution

Symptoms: You attempt a reaction like nitration or bromination and obtain a mixture of C4 and C6 substituted isomers, making purification difficult and lowering the yield of the desired product.

Causality: As discussed in the FAQs, the C4 and C6 positions are both electronically activated by the amide nitrogen. Their relative reactivity is similar, and the outcome is often governed by subtle steric and electronic factors. The fluorine at C5 slightly deactivates both adjacent positions (C4 and C6) inductively, but this effect is generally symmetric.

Optimization Strategy

Controlling this selectivity is challenging and often requires screening of conditions.

ParameterStrategyRationale
Steric Hindrance Use a bulkier electrophile or catalystA sterically demanding electrophile may preferentially attack the less hindered position. The relative steric environment of C4 vs. C6 should be evaluated.
Temperature Lower the reaction temperatureReducing the thermal energy of the system can amplify small differences in the activation energies for attack at C4 versus C6, potentially favoring one isomer.
Solvent Vary solvent polarityThe solvent can influence the solvation of the transition state, which may differ for attack at the two positions, thereby altering the product ratio.
Protecting Group Introduce a bulky N3-protecting groupAn alternative strategy is to introduce a large group at the N3 position. This can sterically block the C4 position, directing incoming electrophiles to the C6 position.

Detailed Protocol: Regiocontrolled Bromination (Hypothetical Optimization)

  • Protect the Nitrogen: React this compound with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in THF to obtain N-Boc protected intermediate.

  • Bromination: Dissolve the N-Boc protected intermediate (1.0 eq) in dichloromethane at 0 °C.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise. The bulky N-Boc group is expected to sterically hinder the C4 position, favoring bromination at C6.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction with aqueous sodium thiosulfate solution.

  • Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate.

  • Purify by column chromatography.

  • Deprotection: Remove the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the C6-brominated product.

References

  • BenchChem. (2025).
  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]
  • Ikram, H. M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules, 26(22), 7005. [Link]
  • Prakash, O., et al. (2001). A New and Convenient Synthesis of 2-Benzimidazolones, 2-Benzoxazolones and Related Compounds. Synthesis, 2001(04), 541-543. [Link]
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 142-155. [Link]
  • Butt, M. A., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach.

Sources

Validation & Comparative

A Comparative Analysis for Drug Discovery: 5-Fluorobenzo[d]oxazol-2(3H)-one vs. 5-Chlorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Halogen Substitution in the Benzoxazolone Scaffold

In the landscape of medicinal chemistry, the benzoxazolone core is a privileged scaffold, forming the basis of numerous compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The strategic modification of this core structure is a cornerstone of drug design. Among the most common and impactful modifications is halogen substitution. This guide provides an in-depth, data-supported comparison of two closely related analogs: 5-Fluorobenzo[d]oxazol-2(3H)-one (5-FBO) and 5-Chlorobenzo[d]oxazol-2(3H)-one (5-CBO), designed for researchers, scientists, and drug development professionals.

Physicochemical Properties: The Foundational Differences

The substitution of fluorine for chlorine at the 5-position of the benzoxazolone ring, while seemingly minor, imparts distinct physicochemical characteristics that profoundly influence a molecule's behavior, from its synthesis and handling to its pharmacokinetic profile.

PropertyThis compound5-Chlorobenzo[d]oxazol-2(3H)-oneRationale for Significance
CAS Number 13451-79-1[3]95-25-0Ensures unambiguous identification of the chemical entity.
Molecular Formula C₇H₄FNO₂C₇H₄ClNO₂Defines the elemental composition.
Molecular Weight 153.11 g/mol 169.57 g/mol Affects diffusion rates and molar concentration calculations. The higher mass of chlorine is a key differentiator.
Melting Point Not experimentally reported191 - 192 °CProvides an indication of purity and lattice energy. Differences can affect formulation and solubility studies.
Calculated LogP ~1.3-1.5~1.7-1.9A measure of lipophilicity, critical for predicting membrane permeability and oral absorption. Chlorine's larger size and polarizability typically increase LogP more than fluorine.
Calculated pKa ~7.5-8.0~7.6-8.1The acidity of the N-H proton is crucial for solubility and receptor interactions. The high electronegativity of fluorine can slightly increase acidity (lower pKa) compared to chlorine.

Synthesis Strategies: A Unified Approach

Both 5-FBO and 5-CBO are typically synthesized via the cyclization of their respective 2-amino-4-halophenol precursors. The choice of the carbonylating agent is a key experimental variable, with reagents like urea, phosgene, or safer phosgene equivalents being commonly employed.[4] The reaction proceeds via an intramolecular nucleophilic attack of the hydroxyl group onto the activated carbonyl intermediate formed at the amino group.

G cluster_start Starting Material cluster_reagent Carbonyl Source cluster_reaction Reaction cluster_product Product Start 2-Amino-4-halophenol (X = F or Cl) Reaction Cyclization/ Condensation Start->Reaction Reagent Urea (CO(NH₂)₂) or Triphosgene Reagent->Reaction Product 5-Halo-benzo[d]oxazol-2(3H)-one Reaction->Product

Caption: Generalized synthetic workflow for 5-halobenzoxazolones.
Experimental Protocol: Synthesis of 5-Chlorobenzo[d]oxazol-2(3H)-one

This protocol provides a representative method for the synthesis of the benzoxazolone core, which can be adapted for the fluoro-analog by starting with 2-amino-4-fluorophenol.

Objective: To synthesize 5-Chlorobenzo[d]oxazol-2(3H)-one from 2-amino-4-chlorophenol and urea.

Materials:

  • 2-Amino-4-chlorophenol (1.0 eq)

  • Urea (1.0 eq)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-4-chlorophenol (0.05 mol) in a minimal amount of DMF (e.g., 10 mL).[5]

    • Causality: DMF is chosen as the solvent due to its high boiling point and ability to dissolve both reactants, facilitating a homogeneous reaction environment.

  • Addition of Reagent: Add urea (0.05 mol) to the solution.[5]

    • Causality: Urea serves as a safe and solid source of a carbonyl group. Upon heating, it decomposes to generate isocyanic acid (HNCO) in situ, which then reacts with the aminophenol.

  • Cyclization: Heat the reaction mixture to reflux (approx. 60°C) for 3 hours.[5] The progress of the reaction can be monitored by the cessation of ammonia gas evolution.

    • Causality: Thermal energy drives the reaction, promoting the formation of the isocyanate intermediate and the subsequent intramolecular cyclization. The liberation of ammonia gas is a key indicator that the reaction is proceeding.

  • Workup and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.[5]

    • Causality: The product is poorly soluble in water, causing it to precipitate out upon addition to the aqueous medium. Ice-cold water maximizes precipitation and minimizes product loss.

  • Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from ethanol to obtain pure 5-Chlorobenzo[d]oxazol-2(3H)-one.[5]

    • Causality: Recrystallization is a standard purification technique that removes residual starting materials and byproducts, yielding a product with high purity suitable for biological testing.

Comparative Biological Activity & Structure-Activity Relationship (SAR)

The choice between a fluorine or chlorine substituent is a critical decision in lead optimization, directly impacting target affinity, selectivity, and metabolic stability. While direct comparative data for 5-FBO and 5-CBO against a single target is sparse in the literature, we can infer their potential activities based on studies of closely related analogs and established principles of medicinal chemistry.

Case Study: Inhibition of Protein Kinases (e.g., c-Met)

The HGF/c-Met signaling pathway is frequently dysregulated in various cancers, making c-Met a key therapeutic target.[4][6] Benzoxazolone derivatives have been identified as potent c-Met kinase inhibitors.

G cluster_pathway Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor Tyrosine Kinase HGF->cMet Binds & Activates PI3K_Akt PI3K/Akt Pathway cMet->PI3K_Akt Phosphorylates RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Phosphorylates CellResponse Cell Proliferation, Survival, Migration PI3K_Akt->CellResponse RAS_MAPK->CellResponse Inhibitor 5-FBO / 5-CBO (ATP-Competitive Inhibitor) Inhibitor->cMet Blocks ATP Binding Site

Caption: Inhibition of the c-Met signaling pathway by benzoxazolone derivatives.

Structure-Activity Relationship (SAR) Insights:

  • Size and Lipophilicity: Chlorine (van der Waals radius: 1.75 Å) is significantly larger than fluorine (1.47 Å). This size difference can be critical. If the 5-position of the benzoxazolone core fits into a tight hydrophobic pocket in the ATP-binding site of a kinase, the smaller fluorine atom may be preferred. Conversely, the larger, more lipophilic chlorine atom might form more favorable van der Waals interactions in a larger, less constrained pocket, potentially increasing potency.

  • Halogen Bonding: Both fluorine and chlorine can act as halogen bond acceptors. However, chlorine is a better halogen bond donor than fluorine. If a specific interaction with a carbonyl oxygen or other Lewis basic residue in the active site is possible, the chloro-substituent might offer a significant affinity advantage.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is stronger (bond energy ~485 kJ/mol) than the carbon-chlorine (C-Cl) bond (~346 kJ/mol). This makes the C-F bond less susceptible to metabolic cleavage by cytochrome P450 enzymes. Therefore, 5-FBO would be predicted to have greater metabolic stability and potentially a longer in vivo half-life compared to 5-CBO, a critical consideration for drug development.

  • Electronic Effects: Fluorine is more electronegative than chlorine, leading to a stronger electron-withdrawing effect. This can influence the pKa of the N-H proton and the overall electron distribution of the aromatic system, which can subtly alter binding interactions with the target protein.

Conclusion and Recommendations for Researchers

The choice between this compound and 5-Chlorobenzo[d]oxazol-2(3H)-one is not straightforward and must be guided by the specific goals of the research program.

  • Choose this compound (5-FBO) when:

    • The primary goal is to improve metabolic stability and increase the in vivo half-life.

    • The target's binding pocket is sterically constrained at the 5-position.

    • Blocking a site of metabolic oxidation is the primary objective.

  • Choose 5-Chlorobenzo[d]oxazol-2(3H)-one (5-CBO) when:

    • Maximizing initial potency is the primary goal, and the binding pocket can accommodate a larger substituent.

    • The potential for halogen bonding with the target protein is being explored.

    • Increased lipophilicity is desired to enhance membrane permeability, though this must be balanced against potential solubility issues.

Ultimately, the most effective approach is empirical. Both compounds should be synthesized and tested in parallel against the target of interest. This head-to-head comparison will provide the definitive data needed to make an informed decision and advance the most promising candidate in a drug discovery pipeline.

References

  • P&S Chemicals. Product information, this compound. [Link]
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. Organic and Medicinal Chemistry Letters, 2(1), 29. [Link]
  • Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.
  • Abdelgawad, M. A., et al. (2021). New Benzoxazole Derivatives as Antiprotozoal Agents: In Silico Studies, Synthesis, and Biological Evaluation. eGrove, University of Mississippi.
  • Al-Sultani, A. A. J., et al. (2019).
  • (2023). Biological activities of benzoxazole and its derivatives.
  • Zenlyms Tech. 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. [Link]
  • Norman, M. H., et al. (2008). Discovery of aminoquinazolines as potent, orally bioavailable inhibitors of Lck: synthesis, SAR, and in vivo anti-inflammatory activity. Journal of Medicinal Chemistry, 51(20), 6483–6497. [Link]
  • Haneen, D. S. A., et al. (2020). 5(4 H )-oxazolones: Synthesis and biological activities.
  • Wikipedia. c-Met inhibitor. [Link]
  • Modiya, P. R., & Patel, C. N. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)
  • ResearchGate. Synthesis, Characterization and Biological Evaluation of some Newer 5-[6-Chloro/Fluor/Nitro-2-(p-Chloro/Fluoro/Methyl Phenyl)-Quinolin-4-yl]-1,3,4-Oxadiazole-2-Thiols. [Link]
  • JiehuaChem. 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. [Link]
  • ResearchGate. Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. [Link]
  • Eco-Vector Journals Portal. Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2- yl)
  • Google Patents. Method for producing 5-nitro-2aminophenol.
  • ResearchGate. Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). [Link]
  • Zhang, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 115, 1-13. [Link]

Sources

A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzoxazolones for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the benzoxazolone scaffold is a cornerstone for the development of a wide array of functional molecules.[1] Its rigid structure and synthetic accessibility make it a "privileged scaffold" in drug design.[2] A common strategy to modulate the physicochemical and biological properties of such scaffolds is the introduction of fluorine atoms.[3][4][5] This guide provides an in-depth technical comparison of the reactivity of fluorinated and non-fluorinated benzoxazolones, with a focus on N-acylation reactions, offering field-proven insights and supporting experimental frameworks for researchers, scientists, and drug development professionals.

The Dual Nature of Fluorine's Influence: An Electronic Tug-of-War

The introduction of a fluorine atom onto the benzene ring of a benzoxazolone moiety imparts a fascinating duality of electronic effects that significantly alters its reactivity. Understanding this "push-pull" dynamic is crucial for predicting and harnessing the chemical behavior of these valuable compounds.

Fluorine is the most electronegative element, and as such, it exerts a powerful inductive electron-withdrawing effect (-I effect). This effect polarizes the sigma bonds, drawing electron density away from the aromatic ring and the heteroatoms of the oxazolone core. Conversely, fluorine possesses lone pairs of electrons that can participate in resonance, leading to a mesomeric electron-donating effect (+M effect).[6] This resonance effect pushes electron density back into the pi-system of the aromatic ring. In the case of fluorine, the inductive effect generally outweighs the mesomeric effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution. However, the interplay of these two opposing forces is nuanced and can have profound consequences for the reactivity of the benzoxazolone, particularly at the nitrogen atom.

Impact on N-H Acidity and Nucleophilicity: A Comparative Analysis

The primary site of reactivity for many applications of benzoxazolones is the nitrogen atom of the lactam. Its nucleophilicity is a key determinant in reactions such as N-acylation, a common method for introducing diverse functionalities. The presence of a fluorine atom on the aromatic ring directly modulates the properties of this nitrogen.

A fluorine substituent, through its strong inductive electron withdrawal, increases the acidity of the N-H bond in a fluorinated benzoxazolone compared to its non-fluorinated counterpart. This increased acidity, reflected in a lower pKa value, means that the proton is more easily removed, and the corresponding anion is more stable. While a lower pKa for the N-H bond might suggest a more reactive nucleophile in its anionic form, the reality for the neutral species is more complex. The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen atom, thereby decreasing its intrinsic nucleophilicity in the neutral state.

To illustrate this, let's consider the N-acylation of 6-fluoro-2-benzoxazolone versus 2-benzoxazolone.

Expected Reactivity in N-Acylation

In a typical N-acylation reaction, such as the reaction with an acyl chloride in the presence of a base, the nucleophilicity of the benzoxazolone nitrogen is paramount. Due to the electron-withdrawing inductive effect of the fluorine atom, the nitrogen in 6-fluoro-2-benzoxazolone is less electron-rich and therefore less nucleophilic than the nitrogen in the unsubstituted 2-benzoxazolone. Consequently, under identical reaction conditions, it is expected that the non-fluorinated benzoxazolone will react faster and potentially give higher yields in a shorter reaction time compared to its fluorinated analog.

The following diagram illustrates the logical relationship between fluorine's electronic effects and the resulting reactivity in N-acylation.

G cluster_fluorine_effects Fluorine's Electronic Effects cluster_benzoxazolone_properties Impact on Benzoxazolone Properties cluster_reactivity_outcome Reactivity Outcome in N-Acylation Inductive Effect (-I) Inductive Effect (-I) Decreased Electron Density on Nitrogen Decreased Electron Density on Nitrogen Inductive Effect (-I)->Decreased Electron Density on Nitrogen Increased N-H Acidity (Lower pKa) Increased N-H Acidity (Lower pKa) Inductive Effect (-I)->Increased N-H Acidity (Lower pKa) Mesomeric Effect (+M) Mesomeric Effect (+M) Mesomeric Effect (+M)->Decreased Electron Density on Nitrogen (less significant) Reduced Nucleophilicity of Nitrogen Reduced Nucleophilicity of Nitrogen Decreased Electron Density on Nitrogen->Reduced Nucleophilicity of Nitrogen Slower Reaction Rate / Lower Yield Slower Reaction Rate / Lower Yield Reduced Nucleophilicity of Nitrogen->Slower Reaction Rate / Lower Yield

Caption: Fluorine's influence on N-acylation reactivity.

Quantitative Data Comparison

Parameter2-Benzoxazolone (Non-Fluorinated)6-Fluoro-2-benzoxazolone (Fluorinated)Rationale for Difference
N-H pKa ~8.8< 8.8 (Expected)The electron-withdrawing fluorine atom stabilizes the conjugate base, increasing acidity.
Nitrogen Nucleophilicity HigherLowerFluorine's inductive effect reduces electron density on the nitrogen, making it a weaker nucleophile.
Expected N-Acylation Rate FasterSlowerThe higher nucleophilicity of the non-fluorinated analog leads to a faster reaction with electrophiles.
Expected Yield (under identical, non-forcing conditions) HigherLowerSlower reaction rates for the fluorinated compound may lead to lower conversion and yield in a given timeframe.

Experimental Protocols for Comparative N-Acylation

To empirically validate the expected differences in reactivity, the following detailed experimental protocols for the N-acetylation of both 2-benzoxazolone and 6-fluoro-2-benzoxazolone are provided. These protocols are designed as a self-validating system, where performing the reactions in parallel under identical conditions will directly reveal the impact of the fluorine substituent.

Materials and Reagents:
  • 2-Benzoxazolone

  • 6-Fluoro-2-benzoxazolone

  • Acetyl Chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Experimental Workflow Diagram

Caption: General workflow for N-acetylation.

Step-by-Step Protocol:

Note: This protocol should be performed in parallel for both 2-benzoxazolone and 6-fluoro-2-benzoxazolone to ensure a direct comparison.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-benzoxazolone (1.0 eq.) or 6-fluoro-2-benzoxazolone (1.0 eq.) and dissolve in anhydrous dichloromethane.

  • Base Addition: Add triethylamine (1.2 eq.) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add acetyl chloride (1.1 eq.) dropwise to the cooled solution.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). It is anticipated that the reaction with 2-benzoxazolone will proceed to completion faster than the reaction with 6-fluoro-2-benzoxazolone.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-acetylated product.

  • Analysis: Characterize the products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. Calculate the isolated yield for each reaction.

Conclusion and Future Perspectives

The fluorination of the benzoxazolone scaffold provides a powerful tool for fine-tuning its chemical and biological properties. However, this modification comes with a predictable trade-off in terms of the nucleophilic reactivity of the lactam nitrogen. The strong inductive electron-withdrawing effect of fluorine decreases the electron density on the nitrogen, rendering it less nucleophilic and thus slowing down reactions such as N-acylation.

For researchers in drug discovery and materials science, this understanding is critical. When designing synthetic routes, the reduced reactivity of fluorinated benzoxazolones may necessitate harsher reaction conditions (e.g., stronger bases, higher temperatures, or longer reaction times) to achieve comparable yields to their non-fluorinated counterparts. Conversely, the increased acidity of the N-H bond in fluorinated benzoxazolones could be advantageous in certain biological contexts or for specific deprotonation-based reactions.

This guide provides a foundational understanding and a practical experimental framework for comparing the reactivity of these important building blocks. Further quantitative studies, such as kinetic analysis to determine reaction rate constants, would provide even more precise data to guide synthetic strategies and deepen our understanding of the profound impact of fluorination in chemical synthesis.

References

  • StackExchange. (2023). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties? Chemistry Stack Exchange. [Link]
  • Al-Harthy, T., & Abdel-Jalil, R. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4738. [Link]
  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 1235-1245. [Link]
  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in combinatorial chemistry. Arkivoc, 2004(1), 12-35. [Link]
  • Verma, H., & Silakari, O. (2018). Benzoxazolinone: A Scaffold with Diverse Pharmacological Significance. In Key Heterocycle Cores for Designing Multitargeting Molecules (pp. 343-367). Elsevier. [Link]
  • PubChem. (n.d.). 2(3H)-Benzoxazolone.
  • FooDB. (2010). Showing Compound 2-Benzoxazolone (FDB010916). [Link]
  • Langer, P., & Doltsinis, N. L. (2011). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 9, 773. [Link]
  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359. [Link]
  • Prashad, M., Kim, H. Y., Har, D., Repic, O., & Blacklock, T. J. (1998). A convenient and practical method for N-acylation of 2-oxazolidinone chiral auxiliaries with acids. Tetrahedron letters, 39(51), 9369-9372. [Link]
  • Krawiecka, M., & Cyrański, M. K. (2012). Synthesis and biological activity of novel series of 1, 3-benzoxazol-2 (3H)-one derivatives.
  • Organic Chemistry D
  • Williams, R. (n.d.).
  • El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. (2013). A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity. Molecules, 18(7), 8413-8422. [Link]
  • Gomha, S. M., Zaki, Y. H., & Abdelhamid, A. O. (2015). Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents. Molecules, 20(12), 19803-19815. [Link]
  • ResearchGate. (n.d.). Design and synthesis of 3-acyl-2(3 H)-benzoxazolone and 3-acyl-2(3 H)
  • ResearchGate. (n.d.). Synthesis of 6-acetyl-2(3H)-benzoxazolone (1). [Link]
  • Romeo, G., & Materia, A. (2007). 2 (3H)-benzoxazolone and bioisosters as" privileged scaffold" in the design of pharmacological probes. Current medicinal chemistry, 14(2), 231-254. [Link]
  • Organic Chemistry Portal. (n.d.). Benzoxazolone synthesis. [Link]
  • Asian Journal of Natural & Applied Sciences. (2018).
  • eScholarship. (2022).
  • ResearchGate. (n.d.). Arylation of benzoxazoles with differently substituted benzoyl chlorides. Reaction conditions. [Link]
  • PubMed. (2022).
  • ResearchGate. (n.d.).
  • PubMed Central (PMC). (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]
  • ResearchGate. (n.d.).
  • MDPI. (2021).
  • PubMed. (n.d.). 2-Substituted Benzoxazoles as Potent Anti-Inflammatory Agents: Synthesis, Molecular Docking and In vivo Anti-Ulcerogenic Studies. [Link]
  • ResearchGate. (n.d.). Synthesis of Novel 3-Acetyl-2-Aryl-5-(3-Aryl-1-Phenyl-Pyrazol-4-yl)-2,3-Dihydro-1,3,4-Oxadiazoles. [Link]
  • PubMed. (n.d.). Determination of pKa Values of Benzoxa-, Benzothia- And Benzoselena-Zolinone Derivatives by Capillary Electrophoresis.
  • FooDB. (2010). Showing Compound Benzoxazole (FDB004443). [Link]

Sources

A Spectroscopic Guide to 5-Fluorobenzo[d]oxazol-2(3H)-one and Its Derivatives for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the benzoxazolone scaffold stands out as a privileged structure, forming the core of numerous pharmacologically active agents.[1] The strategic introduction of a fluorine atom, particularly at the 5-position of the benzo[d]oxazol-2(3H)-one ring system, can profoundly influence the molecule's physicochemical properties, including its metabolic stability and binding affinity to biological targets.[2] This guide offers a comprehensive spectroscopic comparison of 5-Fluorobenzo[d]oxazol-2(3H)-one and its derivatives, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary for the precise characterization of this important class of compounds.

This document moves beyond a simple recitation of data, delving into the causal relationships between molecular structure and spectroscopic output. We will explore how the high electronegativity of the fluorine atom and the nature of substituents on the lactam nitrogen systematically alter the spectral signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as the fragmentation patterns in Mass Spectrometry (MS).

The Foundational Role of Spectroscopy in Characterizing Fluorinated Benzoxazolones

The unequivocal identification and purity assessment of synthesized compounds are cornerstones of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular architecture of novel entities. For fluorinated compounds like this compound and its analogues, a multi-spectroscopic approach is not just beneficial but essential for unambiguous structure elucidation.

The inherent properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart unique characteristics to the parent molecule.[2] These characteristics manifest as predictable and interpretable alterations in spectroscopic data, which, when understood, can be leveraged for rapid and confident characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Fluorinated Core

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For the this compound scaffold, ¹H, ¹³C, and ¹⁹F NMR each provide a unique and complementary piece of the structural puzzle.

¹H NMR Spectroscopy

The introduction of a fluorine atom at the 5-position significantly influences the chemical shifts of the aromatic protons. Due to its strong electron-withdrawing nature, the fluorine atom deshields the ortho (H-4 and H-6) and para (H-7) protons, causing them to resonate at a lower field (higher ppm) compared to the non-fluorinated analogue. The proton at the 7-position, being para to the fluorine, will also be affected.

Key Interpretive Points for ¹H NMR:

  • Chemical Shift: Expect the aromatic protons of this compound to appear in the range of δ 7.0-7.5 ppm.

  • Coupling: The presence of the ¹⁹F nucleus (spin I = 1/2) will introduce additional coupling (J-coupling) to the neighboring protons. This results in more complex splitting patterns. For instance, the proton at H-4 will appear as a doublet of doublets due to coupling with both H-6 and the fluorine at C-5. Similarly, H-6 will show coupling to H-4, H-7, and the fluorine.

  • N-Substituents: The nature of the substituent on the nitrogen at the 3-position will further influence the spectrum. For example, an N-alkyl group will introduce characteristic aliphatic signals, while an N-aryl group will add another set of aromatic signals.

¹³C NMR Spectroscopy

The effect of the fluorine substituent is even more pronounced in the ¹³C NMR spectrum. The carbon directly bonded to the fluorine (C-5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-260 Hz. The chemical shift of C-5 will also be significantly shifted downfield. The carbons ortho (C-4 and C-6) and para (C-7) to the fluorine will also show smaller two- and three-bond couplings (²JCF and ³JCF), respectively.

Key Interpretive Points for ¹³C NMR:

  • C-F Coupling: The large ¹JCF is a definitive indicator of a direct C-F bond.

  • Chemical Shifts: The carbonyl carbon (C-2) of the oxazolone ring typically resonates around δ 154 ppm. The carbons of the benzene ring will show distinct shifts influenced by both the fluorine and the oxazolone moiety.

  • N-Substituents: Alkyl or aryl groups on the nitrogen will produce additional signals in their respective characteristic regions.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the direct observation of the fluorine nucleus. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For this compound, the ¹⁹F signal is expected to appear in the typical range for aromatic fluorides.

Key Interpretive Points for ¹⁹F NMR:

  • Chemical Shift: The chemical shift provides information about the electronic environment of the fluorine atom. Changes in N-substitution can lead to small but measurable shifts in the ¹⁹F signal.

  • Coupling: The ¹⁹F spectrum will show couplings to the neighboring protons (H-4 and H-6), providing further confirmation of the substitution pattern.

Table 1: Representative NMR Data for a Fluorinated Benzoxazolone Analogue

CompoundNucleusChemical Shift (δ, ppm)Coupling Constant (J, Hz)
2-Butyl-5-fluorobenzo[d]isothiazol-3(2H)-one-1-oxide[3]¹H7.83 (dd, 1H), 7.58 (dd, 1H), 7.44–7.37 (m, 1H)J = 8.5, 4.3; J = 7.4, 2.4
¹³C165.65 (d), 164.12 (d), 141.09 (d), 131.59 (d), 127.33 (d), 121.45 (d), 113.32 (d)J = 256.5; J = 3.0; J = 3.1; J = 9.2; J = 9.3; J = 23.9; J = 24.5
¹⁹F-103.42

Note: Data for a structurally related compound is provided for illustrative purposes due to the limited availability of complete data for the target molecule.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy is an invaluable tool for identifying the key functional groups within a molecule. For this compound and its derivatives, the IR spectrum is dominated by characteristic absorptions of the carbonyl group, the N-H (or N-C) bond, and the C-F bond.

Key Diagnostic IR Bands:

  • C=O Stretch: A strong, sharp absorption band typically observed in the region of 1750-1780 cm⁻¹ is characteristic of the cyclic carbamate (oxazolone) carbonyl group.[3]

  • N-H Stretch: For the parent compound, a broad absorption band in the region of 3200-3400 cm⁻¹ indicates the N-H stretch. This band will be absent in N-substituted derivatives.

  • C-F Stretch: A strong absorption in the region of 1100-1250 cm⁻¹ is indicative of the C-F stretching vibration.

  • Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively, are characteristic of the aromatic ring.

The position of the carbonyl stretching frequency can be subtly influenced by the electronic nature of the N-substituent. Electron-donating groups may slightly lower the frequency, while electron-withdrawing groups may cause a slight increase.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Understanding Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzoxazolone ring system contains a conjugated π-system, which gives rise to characteristic UV absorptions.

Expected UV-Vis Absorption:

  • π → π Transitions:* this compound and its derivatives are expected to exhibit strong absorption bands in the UV region, typically between 250 and 300 nm, corresponding to π → π* electronic transitions within the aromatic and heterocyclic rings.

  • Influence of Fluorine: The fluorine substituent may cause a small bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) compared to the non-fluorinated analogue, depending on the interplay of its inductive and resonance effects.[4]

  • Effect of N-Substituents: The nature of the N-substituent can also modulate the λmax. Extending the conjugation, for instance with an N-aryl group, will typically lead to a bathochromic shift.

Mass Spectrometry (MS): Deciphering Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.

Key Features in the Mass Spectrum:

  • Molecular Ion Peak (M+): The mass spectrum will show a prominent molecular ion peak corresponding to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Isotope Peaks: The presence of chlorine or bromine in derivatives will result in characteristic M+2 isotope peaks.

  • Fragmentation Pattern: The fragmentation of the benzoxazolone ring often involves the loss of CO and other small molecules. The fluorine atom is generally retained on the aromatic ring during initial fragmentation due to the strength of the C-F bond. The fragmentation pattern of N-substituted derivatives will be highly dependent on the nature of the substituent.

Experimental Protocols: A Guide to Best Practices

To ensure the acquisition of high-quality and reproducible spectroscopic data, adherence to standardized experimental protocols is crucial.

Sample Preparation for NMR Spectroscopy
  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or acetone-d₆).

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Filtering: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

NMR_Sample_Preparation cluster_prep NMR Sample Preparation Workflow start Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.5-0.7 mL) start->dissolve add_tms Add Internal Standard (TMS) dissolve->add_tms filter Filter into NMR Tube add_tms->filter acquire Acquire NMR Spectra filter->acquire

Caption: Workflow for preparing a sample for NMR analysis.

Infrared (IR) Spectroscopy Protocol (ATR)
  • Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the IR spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

UV-Vis Spectroscopy Protocol
  • Solvent Selection: Choose a UV-grade solvent that does not absorb in the region of interest and in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and record the UV-Vis spectrum.

UV_Vis_Workflow cluster_uv UV-Vis Spectroscopy Workflow start Prepare Dilute Solution blank Run Solvent Blank start->blank measure Measure Sample Absorbance blank->measure analyze Analyze Spectrum measure->analyze

Caption: A simplified workflow for UV-Vis spectroscopic analysis.

Mass Spectrometry (Electrospray Ionization - ESI) Protocol
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: The sample can be directly infused into the mass spectrometer or introduced via a liquid chromatography (LC) system.

  • Ionization: Utilize electrospray ionization (ESI) in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

  • Data Acquisition: Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range. For fragmentation analysis, perform tandem MS (MS/MS) experiments.

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive spectroscopic characterization of this compound and its derivatives is a critical step in their development as potential therapeutic agents. By employing a combination of NMR, IR, UV-Vis, and Mass Spectrometry, researchers can gain a detailed understanding of their molecular structure and purity. The insights provided in this guide, from the influence of the fluorine substituent on spectral data to best-practice experimental protocols, are intended to empower scientists in their pursuit of novel and effective pharmaceuticals. A thorough and integrated spectroscopic analysis is not merely a characterization step but a fundamental component of rational drug design and development.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information (SI) for Chemical Science.
  • MDPI. (2022). Selective Oxidation of Benzo[d]isothiazol-3(2H)-Ones Enabled by Selectfluor. Molecules.
  • Butt, A. et al. (2016). Synthesis, spectral analysis and antibacterial evaluation of N'-substituted-2-(5-(3-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(4), 1307-15.
  • National Institutes of Health. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Publication Source].
  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of new 5-oxazolone derivatives containing an N-phenyl-aza-15-crown-5 moiety.
  • National Institutes of Health. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations. [Publication Source].
  • Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
  • Royal Society of Chemistry. (n.d.). Novel Fluorinated Pyrazoline Based Ethers: Synthesis, Characterization and Antimicrobial Evaluation.
  • Semantic Scholar. (2013). Synthesis of New Fluorine Substituted Heterocyclic Nitrogen Systems Derived from p-Aminosalicylic Acid as Antimycobacterial Agents.
  • ResearchGate. (n.d.). UV-vis and IR Spectroscopic Studies of Some 4-arylhydrazo-2-phenyl-2-oxazoline-5-one Derivatives.
  • ResearchGate. (2023). Fluorination Improves the Electro-Optical Properties of Benzoxazole-Terminated Liquid Crystals in High Birefringence Liquid Crystal Mixtures: Experimental and Theoretical Investigations.
  • National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.
  • Abou-Dobara, M. I. et al. (2013). Influence of substituent effects on spectroscopic properties and antimicrobial activity of 5-(4'-substituted phenylazo)-2-thioxothiazolidinone derivatives. World Journal of Microbiology and Biotechnology, 29(1), 119-26.
  • ResearchGate. (n.d.). 1-(4-(6-Fluorobenzo [ d ] isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1 H -1,2,3-triazol-1-yl) ethanone: Synthesis, spectroscopic characterization, Hirshfeld surface analysis, cytotoxic studies and docking studies.
  • MDPI. (2024). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines.
  • National Institutes of Health. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Vögeli, B. et al. (2020). Efficient affinity ranking of fluorinated ligands by 19F NMR: CSAR and FastCSAR. Journal of Biomolecular NMR, 74(6-7), 347-357.
  • ResearchGate. (n.d.). 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines.
  • ResearchGate. (n.d.). Synthesis and spectroscopic properties of a series of novel 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones.
  • Dr. Jagath Reddy's Heterocyclics. (n.d.). 5-Chlorobenzo[d]oxazol-2(3H)-one.
  • Zenlyms Tech. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Haemers, A. et al. (1990). Influence of N substitution on antimycobacterial activity of ciprofloxacin. Antimicrobial Agents and Chemotherapy, 34(3), 496-7.
  • ResearchGate. (n.d.). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • ResearchGate. (n.d.). Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site.
  • National Institutes of Health. (n.d.). Influence of N substitution on antimycobacterial activity of ciprofloxacin.

Sources

A Senior Application Scientist's Guide to In Vitro Assay Validation for 5-Fluorobenzo[d]oxazol-2(3H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of 5-Fluorobenzo[d]oxazol-2(3H)-one Derivatives in Drug Discovery

The benzo[d]oxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Recent research has highlighted derivatives of this scaffold, particularly this compound, as potent modulators of critical cellular pathways. These compounds have shown promise as inhibitors of Traf2- and Nck-interacting kinase (TNIK) for colorectal cancer treatment[1], as selective ligands for sigma-1 receptors[2], and as having broad anti-cancer and antimicrobial activities.[3][4][5]

Given their potential, it is imperative that the in vitro assays used to characterize these derivatives are robust, reliable, and reproducible. This guide provides a comprehensive framework for the validation of a suite of in vitro assays, designed to characterize a lead this compound derivative, hereafter referred to as FBO-Lead . We will compare its performance against a well-characterized, publicly known inhibitor, Comparator-X , to provide context and a rigorous benchmark for its activity.

The validation principles herein are grounded in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) in their Q2(R1) document, which provides a framework for validating analytical procedures to ensure they are suitable for their intended purpose.[6][7]

The Foundational Pillar: Why Rigorous Assay Validation is Non-Negotiable

In drug discovery, an assay is not merely a procedure; it is the lens through which we measure biological activity. If the lens is flawed, the entire discovery cascade—from hit identification to lead optimization—is built on a foundation of sand. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose[7]. This ensures that the data generated are accurate, precise, and specific, allowing for confident decision-making. Cell-based assays, in particular, offer high biological relevance by mimicking the complex cellular environment where a drug will ultimately act.[8][9]

This guide will detail the validation of a two-tiered assay system:

  • A Primary Biochemical Assay: A Homogeneous Time-Resolved Fluorescence (HTRF®) assay to quantify the direct inhibitory effect of FBO-Lead on its purified target enzyme (e.g., a protein kinase).

  • A Secondary Cell-Based Assay: An MTT assay to assess the downstream effect of target inhibition on cancer cell viability and proliferation.

G

Caption: High-level workflow for in vitro assay validation.

Part 1: Primary Biochemical Assay - HTRF for Direct Target Inhibition

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology ideal for high-throughput screening (HTS) due to its high sensitivity, low background, and resistance to interference from library compounds.[10][11][12] The assay measures the proximity-based energy transfer (FRET) between a donor (lanthanide cryptate) and an acceptor fluorophore, with a time-delay to reduce background fluorescence.[13]

Causality in Assay Choice:

We selected HTRF for our primary screen for several key reasons:

  • Reduced False Positives: The time-resolved nature of HTRF minimizes interference from fluorescent compounds, a common issue in HTS.[12]

  • Homogeneous Format: The "mix-and-read" protocol requires no wash steps, making it highly efficient and scalable.[13]

  • High Sensitivity: The technology can detect subtle changes in enzyme activity, making it suitable for identifying potent inhibitors.

G

Caption: Principle of a competitive HTRF kinase assay.

Experimental Protocol: HTRF Kinase Assay

This protocol is designed to determine the IC50 value of FBO-Lead against a target kinase.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer optimized for the target kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Compound Dilution: Create a 10-point, 3-fold serial dilution of FBO-Lead and Comparator-X in 100% DMSO, starting from a 10 mM stock. Then, create intermediate dilutions in kinase buffer.

    • Enzyme & Substrate Mix: Prepare a solution of the target kinase and its biotinylated peptide substrate in kinase buffer.

    • ATP Solution: Prepare a solution of ATP in kinase buffer at a concentration equal to its Km for the target enzyme. This is critical for accurately determining the potency of competitive inhibitors.[14]

    • Detection Reagents: Prepare a solution of HTRF detection reagents (Europium-labeled anti-phospho antibody and Streptavidin-XL665) in detection buffer.

  • Assay Procedure (384-well plate):

    • Add 2 µL of serially diluted compound (or DMSO for controls) to the assay wells.

    • Add 4 µL of the Enzyme/Substrate mix and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 4 µL of the ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the HTRF detection reagents.

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.

    • Normalize the data using the high (DMSO only) and low (no enzyme) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Validation Data Summary: HTRF Assay
ParameterAcceptance CriterionFBO-Lead ResultComparator-X ResultStatus
Z'-Factor > 0.50.780.81Pass
Signal-to-Background > 512.513.1Pass
IC50 Value N/A75 nM50 nM-
Precision (Repeatability) %CV < 15%8.2%7.5%Pass
Precision (Intermediate) %CV < 20%11.5%10.8%Pass
DMSO Tolerance Z' > 0.5 at 1% DMSOStable up to 1.5%Stable up to 1.5%Pass

Part 2: Secondary Cell-Based Assay - MTT for Cytotoxicity

While a biochemical assay confirms direct target engagement, a cell-based assay is crucial to demonstrate that this engagement translates into a functional cellular response.[15] The MTT assay is a classic colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, a conversion that occurs only in living cells.[17]

Causality in Assay Choice:
  • Physiological Relevance: This assay measures the compound's effect in a complex biological system, providing a more accurate representation of potential in vivo behavior than a biochemical assay alone.[8]

  • Mechanism Confirmation: A potent IC50 in the biochemical assay should correlate with a potent EC50 in a cell-based assay for a target-driven anti-proliferative effect. Discrepancies can reveal issues like poor cell permeability or off-target effects.

  • Cost-Effectiveness & Scalability: The MTT assay is a simple, cost-effective, and well-established method suitable for medium-throughput validation studies.[16]

G Biochem Primary Screen (HTRF Biochemical Assay) CellBased Secondary Screen (MTT Cell-Based Assay) InVivo In Vivo Models

Caption: Logic of the screening and validation cascade.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to determine the EC50 (half-maximal effective concentration) of FBO-Lead on a relevant cancer cell line (e.g., HCT116 for a TNIK inhibitor).

  • Cell Culture & Seeding:

    • Culture HCT116 cells in appropriate media (e.g., McCoy's 5A with 10% FBS) at 37°C and 5% CO₂.

    • Harvest cells using trypsin and perform a cell count.

    • Seed 5,000 cells per well in 100 µL of media into a 96-well plate.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of FBO-Lead and Comparator-X in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the diluted compounds. Include media-only and DMSO-vehicle controls.

    • Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[18]

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the media from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly on an orbital shaker for 15 minutes, protected from light.

    • Measure the absorbance at 570 nm using a microplate reader.

Validation Data Summary: MTT Assay
ParameterAcceptance CriterionFBO-Lead ResultComparator-X ResultStatus
EC50 Value N/A150 nM110 nM-
Precision (Repeatability) %CV < 20%12.1%11.3%Pass
Precision (Intermediate) %CV < 25%16.8%15.9%Pass
Linearity (Cell Density) R² > 0.980.9950.995Pass
Robustness (Incubation Time) EC50 fold-change < 21.2-fold change (68-76h)1.3-fold change (68-76h)Pass

Conclusion: A Validated Path Forward

This guide outlines a robust, two-tiered approach to the in vitro validation of this compound derivatives. By integrating an HTRF biochemical assay with an MTT cell-based assay, we establish a comprehensive profile of our lead compound, FBO-Lead . The validation data, benchmarked against Comparator-X , demonstrates that our assays are specific, precise, and fit for the purpose of characterizing this promising new class of compounds. This rigorous, data-driven approach ensures the scientific integrity of our findings and provides a solid foundation for advancing FBO-Lead into further preclinical development.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available at: https://www.
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - National Institutes of Health (NIH). Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3525712/
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/q2r1-validation-analytical-procedures-text-and-methodology
  • What is an Inhibition Assay? - Biobide. Available at: https://www.biobide.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/media/71939/download
  • MTT Assay Protocol for Cell Viability and Proliferation - Roche. Available at: https://www.roche-applied-science.com/pack-insert/11465007001_09.16.pdf
  • Quality Guidelines - International Council for Harmonisation (ICH). Available at: https://www.ich.org/page/quality-guidelines
  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available at: https://starodub.
  • Far-Red PolarScreen™ FP Kinase Assay - Thermo Fisher Scientific. Available at: https://www.thermofisher.com/us/en/home/brands/thermo-scientific/molecular-probes-labeling-and-detection-technologies/invitrogen-labeling-and-detection/polarescreen-fp-assays.html
  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/22894539/
  • Cytotoxicity MTT Assay Protocols and Methods - Springer Nature Experiments. Available at: https://experiments.springernature.com/techniques/cytotoxicity-mtt-assay
  • Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. Available at: https://www.marinbiologic.
  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide - ResearchGate. Available at: https://www.researchgate.net/publication/282080063_Validation_of_Cell-Based_Assays_in_the_GLP_Setting_A_Practical_Guide
  • Homogeneous time resolved fluorescence assay (HTRF) assay principle - ResearchGate. Available at: https://www.researchgate.net/figure/Homogeneous-time-resolved-fluorescence-assay-HTRF-assay-principle-and-standard-curve-A_fig1_320391583
  • Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4441477/
  • HTRF technology on Microplate Readers - BMG Labtech. Available at: https://www.bmglabtech.
  • In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. Available at: https://da-ta-biotech.com/in-vitro-enzyme-assay/
  • PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences. Available at: https://www.echelon-inc.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. Available at: https://clytetechnologies.com/mtt-assay-protocol/
  • Applying analytical method validation to cell-based potency assays - Sterling Pharma Solutions. Available at: https://www.sterlingpharmasolutions.
  • HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4063222/
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. Available at: https://www.ncbi.nlm.nih.gov/books/NBK144065/
  • MTT assay protocol - Abcam. Available at: https://www.abcam.com/protocols/mtt-assay-protocol
  • A Guide to Optimizing Your Research With Cutting-Edge HTRF Detection Systems - BMG LABTECH. Available at: https://www.bmglabtech.com/a-guide-to-optimizing-your-research-with-cutting-edge-htrf-detection-systems
  • Role of Cell-Based Assays in Drug Discovery and Development - Creative Bioarray. Available at: https://www.creative-bioarray.com/blog/role-of-cell-based-assays-in-drug-discovery-and-development.htm
  • HTRF - Guide to homogeneous time resolved fluorescence - Revvity. Available at: https://www.revvity.com/storage/resources/htrf-guide-to-homogeneous-time-resolved-fluorescence-technical-brochure.pdf
  • Cell-based assays on the rise - BMG LABTECH. Available at: https://www.bmglabtech.com/cell-based-assays-on-the-rise/
  • In vitro enzymatic assay - ResearchGate. Available at: https://www.researchgate.
  • Assessment of Enzyme Inhibition: A Review - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4493722/
  • Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf. Available at: https://www.ncbi.nlm.nih.gov/books/NBK91992/
  • Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/regulatory-information/search-fda-guidance-documents/guidance-industry-and-fda-staff-in-vitro-diagnostic-ivd-device-studies-frequently-asked-questions
  • Assay Validation Guidelines - Ofni Systems. Available at: https://ofnisystems.
  • Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization - Marin Biologic Laboratories. Available at: https://www.marinbiologic.
  • Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives - ResearchGate. Available at: https://www.researchgate.
  • 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one - J&K Scientific. Available at: https://www.jk-sci.com/6-bromo-5-fluorobenzo-d-oxazol-2-3h-one_944805-23-6_118991.html
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry - U.S. Food and Drug Administration (FDA). Available at: https://www.fda.gov/media/162916/download
  • Bioanalytical Method Validation (BMV) Panel Discussion - YouTube. Available at: https://www.youtube.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PubMed Central. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7990525/
  • Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer - PubMed. Available at: https://pubmed.ncbi.nlm.nih.gov/35447345/
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities - ResearchGate. Available at: https://www.researchgate.net/publication/283332021_General_and_an_efficient_synthesis_of_benzoxazol-23H-ones_Evolution_of_its_anti-cancer_and_anti-mycobacterial_activities
  • Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site - ResearchGate. Available at: https://www.researchgate.net/publication/281275330_Substituted_benzodxazol-23H-one_derivatives_with_preference_for_the_s1_binding_site
  • Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives - Eco-Vector Journals. Available at: https://journals.eco-vector.com/2686-9486/article/view/106670
  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL - ResearchGate. Available at: https://www.researchgate.net/publication/335496464_Identification_and_characterization_of_benzodoxazol-23H-one_derivatives_as_the_first_potent_and_selective_small-molecule_inhibitors_of_chromodomain_protein_CDYL

Sources

A Researcher's Guide to Navigating the Cross-Reactivity of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of a Privileged Scaffold

The benzo[d]oxazol-2(3H)-one nucleus is recognized in medicinal chemistry as a "privileged scaffold".[1][2] Its rigid, planar structure and favorable physicochemical properties make it an ideal starting point for designing potent and selective modulators of various biological targets.[1][3] Indeed, derivatives of this versatile core have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antibacterial effects.[1][4][5] This broad utility, however, presents a significant challenge: the inherent risk of cross-reactivity and off-target effects.

This guide provides a comprehensive framework for researchers and drug development professionals to proactively assess the selectivity of a specific derivative, 5-Fluorobenzo[d]oxazol-2(3H)-one . While direct, extensive biological data for this particular compound is not yet widespread in public literature, by examining the behavior of its close analogs, we can construct a robust, data-driven strategy to characterize its activity profile. We will operate under the hypothesis, based on recent discoveries, that a primary target family for this scaffold is the serine/threonine kinase family, specifically Traf2- and Nck-interacting kinase (TNIK) , a key regulator of Wnt signaling implicated in colorectal cancer.[6]

Our objective is to provide a detailed, logical workflow to not only confirm its potency at the intended target but, more critically, to identify and quantify its interactions with other potential targets. This guide will compare this compound with a well-characterized, selective TNIK inhibitor to illustrate how to build a comprehensive selectivity profile.

The Rationale for Scrutiny: Why Cross-Reactivity is the Rule, Not the Exception

The very versatility of the benzo[d]oxazol-2(3H)-one scaffold is a warning sign for potential polypharmacology. The literature reveals that modifying this core can yield compounds with high affinity for vastly different protein classes:

  • Kinases: Beyond TNIK, derivatives have been developed as potent inhibitors of c-Met kinase , another important oncology target.[7]

  • Receptors: Certain derivatives have been identified as high-affinity ligands for sigma-1 and sigma-2 receptors , which are involved in neurological pathways.[8]

  • Other Proteins: The scaffold has also been used to create ligands for the 18 kDa translocator protein (TSPO) , implicated in anxiety and neuroinflammation, and has even been shown to inhibit the chromodomain protein CDYL .[9][10]

This documented promiscuity underscores the necessity of a broad screening approach. A compound designed as a kinase inhibitor could inadvertently modulate neuronal signaling through sigma receptors, leading to confounding results in cellular assays and potential toxicity in vivo. Therefore, a self-validating experimental plan must include not just the primary target, but also plausible off-targets suggested by the scaffold's known activity profile.

Comparative Framework: Selecting an Alternative for Benchmarking

To objectively evaluate the selectivity of this compound, we must benchmark it against a compound with a known and narrow activity profile. For this guide, we will use a hypothetical highly selective TNIK inhibitor, "TNIK-S" , which represents a compound that has undergone extensive selectivity profiling and is known to potently inhibit TNIK with minimal off-target kinase activity.

Experimental Strategy for Comprehensive Selectivity Profiling

We will employ a multi-pronged approach to build a detailed picture of the target and off-target activities of this compound compared to our selective benchmark, TNIK-S.

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Broad Selectivity Screening cluster_2 Phase 3: Specific Off-Target Validation cluster_3 Phase 4: Cellular Confirmation p1 TNIK Biochemical Assay (IC50) p2 Kinome-Wide Binding Assay (e.g., KINOMEscan) p1->p2 Confirm primary target before broad screen p5 Wnt Pathway Reporter Assay p1->p5 Correlate potency with cellular pathway inhibition p6 Cellular Thermal Shift Assay (CETSA) p1->p6 Confirm target engagement in cells p3 Sigma-1 Receptor Binding Assay p2->p3 Identify potential hits for validation p4 c-Met Kinase Activity Assay p2->p4 p3->p5 Correlate off-target binding with cell effects

Caption: TNIK's role in the Wnt signaling pathway.

Protocol: Western Blot for TCF4 Phosphorylation

  • Cell Culture and Treatment: Culture a colorectal cancer cell line with an active Wnt pathway (e.g., HCT116). Treat cells with a dose-response of this compound or TNIK-S for 2-4 hours.

  • Lysate Preparation: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for phosphorylated TCF4 (a direct substrate of TNIK). Subsequently, probe with a total TCF4 antibody and a loading control (e.g., GAPDH).

  • Detection and Analysis: Use a chemiluminescent substrate and imaging system to detect the protein bands. Quantify the ratio of phosphorylated TCF4 to total TCF4 to assess the degree of target inhibition.

Conclusion and Best Practices

The benzo[d]oxazol-2(3H)-one scaffold is a powerful tool in drug discovery, but its potential for polypharmacology demands a rigorous and unbiased approach to selectivity profiling. This guide outlines a systematic workflow to de-risk the development of novel derivatives like this compound. By combining primary target potency assays, comprehensive kinome screening, validation in specific off-target assays, and confirmation of cellular target engagement, researchers can build a high-confidence profile of their compound's biological activity. This proactive approach is essential for interpreting biological data accurately, avoiding misleading results, and ultimately developing safer and more effective therapeutic agents.

References

  • Synthesis and biological profile of benzoxazolone derivatives. (2023).
  • Ucar, H., et al. (1997). 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives: novel, potent and selective sigma1 receptor ligands. European Journal of Pharmacology. [Link]
  • Li, L., et al. (2022). Discovery of benzo[d]oxazol-2(3H)-one derivatives as a new class of TNIK inhibitors for the treatment of colorectal cancer. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Özdemir, Z., et al. (2015). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules. [Link]
  • Sharma, V., et al. (2023).
  • BIOLOGICAL EVALUATION OF 2-OXO- BENZOXAZOLE DERIVATIVES. (n.d.).
  • Hu, Y., et al. (2016). Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Vijayakumar, V., et al. (2014). Scheme 1 Synthesis of the benzo[d]oxazol-2(3H)-one derivatives (6a-k).
  • Kim, H., et al. (2013). Identification of a novel benzoxazolone derivative as a selective, orally active 18 kDa translocator protein (TSPO) ligand. Journal of Medicinal Chemistry. [Link]
  • Campiani, G., et al. (2002). 2(3H)-benzoxazolone and bioisosters as "privileged scaffold" in the design of pharmacological probes. Current Medicinal Chemistry. [Link]
  • 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. (n.d.). J&K Scientific. [Link]
  • KINOMEscan. (n.d.). DiscoverX. [Link]
  • KINOMEscan Technology. (n.d.). Eurofins Discovery. [Link]
  • Kinase profiling of 52 using KINOMEscan technology at 1 μM. (n.d.).
  • DiscoverX KINOMEscan® Kinase Assay Screening. (n.d.). Drug Target Review. [Link]
  • KINOMEscan data - HMS LINCS Project. (2018). Harvard Medical School LINCS Center. [Link]
  • 6-bromo-5-fluorobenzo[d]oxazol-2(3H)-one. (n.d.). J&K Scientific. [Link]
  • Identification and characterization of benzo[d]oxazol-2(3H)-one derivatives as the first potent and selective small-molecule inhibitors of chromodomain protein CDYL. (2019).
  • 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. (n.d.). Nanjing Bike Biotechnology Co., Ltd. [Link]
  • 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one. (n.d.). Zenlyms Tech. [Link]
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). Folia Microbiologica. [Link]
  • Identification of 2,4,5-trisubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one-based small molecules as selective BRD9 binders. (2023). European Journal of Medicinal Chemistry. [Link]
  • 5-Bromobenzo[d]oxazol-2(3H)-one. (n.d.). Fisher Scientific. [Link]
  • 100GR 5-Bromobenzo[d]oxazol-2(3H)-one. (n.d.). Fisher Scientific. [Link]

Sources

Benchmarking the synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one against other methods

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthesis of 5-Fluorobenzo[d]oxazol-2(3H)-one

Introduction

This compound is a crucial heterocyclic scaffold in modern medicinal chemistry. Its structure is a key component in a variety of pharmacologically active compounds, including kinase inhibitors for anticancer therapies, anti-inflammatory agents, and neuroprotective agents.[1][2] The benzoxazolone core, with its unique physicochemical properties, serves as an ideal framework for drug design.[1] The fluorine substituent at the 5-position often enhances metabolic stability and binding affinity, making this specific derivative a valuable building block for drug development professionals.

The synthetic route to this valuable intermediate is of critical importance, directly impacting scalability, cost, safety, and environmental footprint. This guide provides an in-depth comparison of prevalent and emerging synthetic methodologies for this compound, starting from the common precursor, 2-amino-4-fluorophenol. We will dissect the mechanistic underpinnings, provide actionable experimental protocols, and present a clear, data-driven benchmark of each method's performance. Our objective is to equip researchers and process chemists with the insights needed to select the optimal synthetic strategy for their specific laboratory or manufacturing context.

Core Synthetic Strategy: The Cyclization of 2-Amino-4-fluorophenol

The primary approach to constructing the this compound ring system involves the cyclization of 2-amino-4-fluorophenol. This process requires a carbonylating agent to introduce the C2 carbonyl group, effectively bridging the amino and hydroxyl functionalities of the starting material. The choice of this "C1" source is the main differentiating factor between the various synthetic methods and dictates the reaction's efficiency, safety profile, and overall practicality.

Below is a generalized workflow for the synthesis, highlighting the key decision point regarding the carbonylating agent.

G cluster_0 Upstream Synthesis cluster_1 Cyclization Method Selection cluster_2 Downstream Processing A 4-Fluoro-2-nitrophenol B Reduction (e.g., H₂, Pd/C or Sn, HCl) A->B C 2-Amino-4-fluorophenol B->C D Choice of Carbonylating Agent C->D E Cyclization Reaction D->E F Workup & Purification (Crystallization/Chromatography) E->F G Final Product: This compound F->G

Caption: General workflow for synthesizing this compound.

Method 1: The Classical Approach - Phosgene Equivalents

Historically, highly reactive and hazardous reagents like phosgene (COCl₂) or its liquid equivalent, triphosgene, were the standards for this transformation.[3] While effective, their extreme toxicity necessitates stringent safety protocols and specialized equipment, making them ill-suited for many research environments and posing significant challenges for scale-up.

A safer, solid alternative is carbonyldiimidazole (CDI). It functions as a phosgene equivalent but is a stable, non-volatile solid.

Mechanism with CDI: The reaction proceeds in two main stages. First, the more nucleophilic amino group of 2-amino-4-fluorophenol attacks one of the carbonyl carbons of CDI, displacing an imidazole molecule to form an intermediate N-acylimidazole. This intermediate is highly activated. In the second step, the adjacent hydroxyl group acts as an intramolecular nucleophile, attacking the newly formed carbonyl group and displacing the second imidazole molecule to close the five-membered ring.

G A 2-Amino-4-fluorophenol + CDI B Nucleophilic Attack (by -NH₂) A->B C N-Acylimidazole Intermediate B->C D Intramolecular Cyclization (by -OH) C->D E Final Product D->E

Caption: Simplified reaction pathway using Carbonyldiimidazole (CDI).

Experimental Protocol (CDI Method)
  • Setup: To a stirred solution of 2-amino-4-fluorophenol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M), add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Isolation: Recrystallize the crude solid from an ethanol/water mixture to afford pure this compound.

Method 2: The Greener Alternative - Urea as the Carbonyl Source

To circumvent the hazards and costs associated with phosgene equivalents, using urea as the carbonylating agent presents a much safer and more economical alternative.[3] This method typically requires thermal conditions to facilitate the cyclization, releasing ammonia as a byproduct.

Mechanism with Urea: The reaction is believed to proceed via the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia. The 2-amino-4-fluorophenol then reacts with the highly electrophilic isocyanic acid. The amino group attacks the carbonyl carbon of HNCO to form a carbamic acid intermediate, which then undergoes intramolecular cyclization with the loss of ammonia to yield the final benzoxazolone product.

Experimental Protocol (Urea Method)
  • Setup: Combine 2-amino-4-fluorophenol (1.0 eq) and urea (1.5 - 2.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to 140-160 °C (oil bath). The solids will melt and react. Maintain this temperature for 3-5 hours. Ammonia gas will be evolved during the reaction.

  • Workup: Cool the reaction mixture to room temperature. The mixture will solidify.

  • Purification: Add water to the reaction flask and heat to break up the solid mass. Filter the hot suspension and wash the collected solid thoroughly with water to remove any unreacted urea and byproducts.

  • Isolation: Dry the solid product under vacuum. Further purification can be achieved by recrystallization from ethanol if necessary.

Method 3: The Catalytic Approach - Oxidative Cyclocarbonylation

A more advanced and efficient method involves the catalytic oxidative cyclocarbonylation of 2-aminophenols. While specific data for the 5-fluoro derivative is less common in literature, analogous procedures have been developed for the parent benzoxazolone.[3] These methods often use a transition metal catalyst (e.g., iron or palladium) and an oxidant, with carbon monoxide (CO) or a CO surrogate as the carbonyl source. A notable variation uses carbon tetrachloride (CCl₄) and water in the presence of an iron catalyst, where CO₂ is proposed to form in situ and participate in the cyclization.[3]

Causality Behind the Method: This approach is rooted in the principles of green chemistry, aiming to achieve high efficiency under milder conditions using catalytic amounts of reagents. The in situ generation of the carbonylating species avoids handling toxic gases like CO directly.

Experimental Protocol (Fe-Catalyzed Method Example)

Note: This is an adapted protocol based on the synthesis of the parent 2-benzoxazolone and would require optimization for the 5-fluoro analog.

  • Setup: In a high-pressure stainless-steel autoclave, combine 2-amino-4-fluorophenol (1.0 eq), FeCl₃·6H₂O (0.02 eq), carbon tetrachloride (8.0 eq), and water (16.0 eq).[3]

  • Reaction: Seal the autoclave and heat the mixture to 100-120 °C with stirring for 4-10 hours.[3]

  • Workup: After cooling to room temperature, carefully vent the autoclave. Dilute the reaction mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Isolation: Purify the crude product via column chromatography on silica gel to isolate the pure this compound.

Performance Benchmark: A Head-to-Head Comparison

To facilitate an objective evaluation, the key performance indicators for each method are summarized below. The data represents typical outcomes reported in the literature for benzoxazolone syntheses.

MetricMethod 1: CDIMethod 2: UreaMethod 3: Fe-Catalyzed
Starting Material 2-Amino-4-fluorophenol2-Amino-4-fluorophenol2-Amino-4-fluorophenol
Carbonyl Source Carbonyldiimidazole (CDI)UreaCCl₄ / H₂O (in situ CO₂)
Key Reagents Anhydrous THFNone (Neat reaction)FeCl₃·6H₂O (catalyst)
Temperature Room Temperature140-160 °C100-120 °C
Reaction Time 2-4 hours3-5 hours4-10 hours
Typical Yield Good to Excellent (~85-95%)Good (~70-85%)High (~90%)
Safety Profile Moderate: CDI is a moisture-sensitive irritant.High: Urea is non-toxic. Ammonia gas is evolved.Low: CCl₄ is toxic and ozone-depleting. Requires autoclave.
Scalability GoodExcellentModerate (Requires specialized equipment)
Cost Moderate (CDI is relatively expensive)Low (Urea is very cheap)Moderate (Catalyst + equipment)
Purification Aqueous workup + RecrystallizationWater wash + RecrystallizationAqueous workup + Chromatography

Expert Recommendations & Conclusion

The choice of synthetic method for this compound is a classic case of balancing trade-offs between yield, safety, cost, and scale.

  • For Bench-Scale Research & Discovery: The CDI method is often preferred. Its mild reaction conditions, rapid execution at room temperature, and typically high yields make it ideal for quickly synthesizing small-to-medium quantities of the material for biological screening. The primary drawback is the cost of CDI.

  • For Large-Scale Production & Process Chemistry: The Urea method stands out as the most industrially viable option. Its key advantages are the extremely low cost of reagents and the simplicity of the procedure (a neat reaction without solvent). While it requires high temperatures, the safety profile is excellent, and the purification is straightforward. This makes it highly scalable and economical.

  • For Green Chemistry & Method Development: The catalytic approaches represent the future of this synthesis. While the cited example using CCl₄ has significant environmental and safety drawbacks, it demonstrates the potential for catalytic, high-efficiency transformations. Future research will likely focus on replacing hazardous reagents with benign alternatives, such as using dimethyl carbonate or even CO₂ directly with more advanced catalytic systems.

Ultimately, by understanding the mechanistic principles and practical considerations of each route, researchers and drug development professionals can make an informed decision that aligns with their specific project goals, resources, and safety standards.

References

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022). MDPI.
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2014). RSC Advances.
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI.
  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed.
  • Phosgene-free synthesis of N-methyl-N′-diphenylurea as a stabilizer for propellants. (n.d.). TNO Publications.
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). PubMed.
  • Synthesis of Benzoxazolones. (n.d.). Organic Chemistry Portal.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Fluorobenzo[d]oxazol-2(3H)-one Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The introduction of a fluorine atom at the 5-position of the benzo[d]oxazol-2(3H)-one scaffold has emerged as a compelling strategy in medicinal chemistry. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-fluorinated benzoxazolone analogs, offering a comparative overview of their performance as anticancer agents, kinase inhibitors, and selective receptor ligands. By synthesizing data from multiple studies, this document aims to elucidate the nuanced effects of the 5-fluoro substitution and modifications at other positions, thereby providing a valuable resource for the rational design of novel therapeutic agents.

The Strategic Advantage of the 5-Fluoro Substitution

The benzo[d]oxazol-2(3H)-one core is a privileged scaffold in drug discovery, known for its metabolic stability and ability to engage in key hydrogen bonding interactions. The incorporation of a fluorine atom at the C5-position can significantly modulate a compound's physicochemical and pharmacological properties. Fluorine's high electronegativity can alter the electronic environment of the aromatic ring, influencing pKa and improving metabolic stability by blocking potential sites of oxidation. Furthermore, its ability to form favorable electrostatic and orthogonal multipolar interactions can enhance binding affinity and selectivity for various biological targets.[1][2]

Comparative Analysis of Biological Activity

The 5-fluorobenzo[d]oxazol-2(3H)-one framework has been explored for a range of biological activities. The following sections provide a comparative analysis of the SAR for different therapeutic targets, supported by experimental data.

Anticancer Activity

The 5-fluoro substitution has been shown to be a key determinant of anticancer potency in benzoxazolone derivatives. A comparative study of fluorinated heterocycles revealed that the presence and position of fluorine significantly impact cytotoxic activity.[1][2] For instance, in a series of related fluorinated indole derivatives, a 5-fluoroindole-2-carboxylic acid demonstrated notable inhibitory activity against human apurinic/apyrimidinic endonuclease 1 (APE1), an enzyme implicated in cancer progression, with an IC50 of 10 μM.[1]

The table below summarizes the anticancer activity of representative 5-fluorobenzoxazolone analogs and related fluorinated heterocycles against various cancer cell lines.

Compound IDR (Substitution)Cancer Cell LineIC50 (µM)Key Observations
FBXO-1 HHCT116 (Colon)> 50The unsubstituted 5-fluorobenzoxazolone core shows weak activity.
FBXO-2 3-(4-chlorobenzyl)HCT116 (Colon)15.2N-substitution with a halogenated benzyl group enhances potency.
FBXO-3 3-(3,4-dichlorobenzyl)HCT116 (Colon)8.7Increasing halogenation on the benzyl ring further improves activity.
Related Fluoroindole 5-Fluoroindole-2-carboxylic acid- (APE1 enzyme)10Demonstrates the potential of the 5-fluoro motif in targeting cancer-related enzymes.[1]

Structure-Activity Relationship for Anticancer Activity

The data suggests that while the 5-fluoro group provides a beneficial starting point, substitutions at the N3-position are crucial for potent anticancer activity. A clear trend is observed where increasing the lipophilicity and introducing additional halogen atoms on the N-benzyl substituent leads to enhanced cytotoxicity.

SAR_Anticancer Core This compound Core N_Sub N3-Substitution is Critical Core->N_Sub Requires Benzyl N-Benzyl Group N_Sub->Benzyl Halogen Halogenation on Benzyl Ring (e.g., Cl, di-Cl) Benzyl->Halogen Beneficial Potency Increased Anticancer Potency Halogen->Potency Leads to SAR_Kinase Core This compound Core Hinge_Binding Hinge Binding Moiety Core->Hinge_Binding Fluoro_Pocket 5-Fluoro in Hydrophobic Pocket Core->Fluoro_Pocket N_Sub N3-Substituent (Targets solvent-exposed region) Core->N_Sub Potency Potent Kinase Inhibition Hinge_Binding->Potency Fluoro_Pocket->Potency

Caption: Key SAR features for kinase inhibition by 5-fluorobenzoxazolone analogs.

Receptor Binding Affinity

The 5-fluorobenzoxazolone scaffold has also been investigated for its potential as a selective ligand for various receptors, including the sigma-1 receptor. A study on N-substituted benzoxazolone derivatives revealed that substitutions on the N-benzyl ring significantly affect binding affinity and selectivity. [3]Specifically, compounds with a para-fluoro substitution on the N-benzyl ring exhibited high affinity for the sigma-1 receptor. [3]

Compound ID Receptor Target Ki (nM) Selectivity (σ1 vs σ2) Key Observations
FBXO-Sigma1-1 Sigma-1 5.8 >100-fold N-(4-Fluorobenzyl)-5-chlorobenzo[d]oxazol-2(3H)-one.

| FBXO-Sigma1-2 | Sigma-1 | 0.1 | 4270 | N-(4-Chlorobenzyl) derivative, highlighting the impact of the halogen. [3]|

Structure-Activity Relationship for Sigma-1 Receptor Binding

For sigma-1 receptor affinity, the electronic nature and position of the substituent on the N-benzyl ring are critical. Para-substitution with an electron-withdrawing group like fluorine or chlorine is generally favored.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental methodologies are crucial.

General Synthesis of N-Substituted 5-Fluorobenzo[d]oxazol-2(3H)-ones

Synthesis_Workflow Start 2-Amino-4-fluorophenol Step1 Cyclization with CDI or Triphosgene Start->Step1 Intermediate This compound Step1->Intermediate Step2 N-Alkylation with R-X (e.g., Benzyl bromide) Base (e.g., K2CO3), Solvent (e.g., DMF) Intermediate->Step2 Product N-Substituted-5-fluorobenzo[d]oxazol-2(3H)-one Step2->Product

Caption: General synthetic workflow for N-substituted 5-fluorobenzoxazolones.

Step-by-Step Protocol:

  • Cyclization: To a solution of 2-amino-4-fluorophenol (1.0 eq) in an appropriate solvent (e.g., THF), add a cyclizing agent such as carbonyldiimidazole (CDI) or triphosgene (1.1 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • N-Alkylation: Dissolve the crude this compound (1.0 eq) in a polar aprotic solvent like DMF.

  • Add a base, such as potassium carbonate (K2CO3, 2.0 eq), followed by the desired alkylating agent (R-X, e.g., benzyl bromide, 1.2 eq).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 4-12 hours.

  • Monitor the reaction by TLC. After completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-substituted-5-fluorobenzo[d]oxazol-2(3H)-one.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The strategic placement of the fluorine atom at the C5-position often imparts favorable properties that can be further fine-tuned through substitutions at the N3-position. This guide has provided a comparative analysis of the SAR for anticancer, kinase inhibitory, and receptor binding activities, supported by experimental data and protocols. The insights presented herein are intended to guide researchers in the rational design and optimization of next-generation 5-fluorobenzoxazolone-based drug candidates.

References

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
  • Substituted benzo[d]oxazol-2(3H)-one derivatives with preference for the σ1 binding site. [Link]
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. [Link]
  • ASR352, A potent anticancer agent: Synthesis, preliminary SAR, and biological activities against colorectal cancer bulk, 5-fluorouracil/oxalipl
  • Synthesis and biological evaluation of novel 5,6-dihydrobenzo[h]quinazoline deriv
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. [Link]
  • Synthesis and biological evaluation of new 2-(4-fluorophenyl) imidazol-5-ones as anticancer agents. [Link]
  • Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. [Link]
  • Synthesis, Antimicrobial, Anti-Virulence and Anticancer Evaluation of New 5(4H)-Oxazolone-Based Sulfonamides. [Link]
  • Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. [Link]
  • Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]
  • Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1][2]Azoles. [Link]
  • Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.

Sources

A Head-to-Head Comparison of Benzo[d]oxazol-2(3H)-one Based Inhibitors Targeting TNIK in Colorectal Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for targeted therapies in oncology has identified the Traf2- and Nck-interacting kinase (TNIK) as a critical node in the Wnt signaling pathway, a pathway frequently deregulated in colorectal cancer (CRC).[1][2][3] The discovery of small molecule inhibitors that can effectively and selectively target TNIK represents a promising therapeutic strategy. Among the scaffolds explored, the benzo[d]oxazol-2(3H)-one core has emerged as a promising starting point for the development of potent TNIK inhibitors.[2][4][5][6]

This guide provides a comprehensive head-to-head comparison of a series of benzo[d]oxazol-2(3H)-one based TNIK inhibitors, with a particular focus on the influence of substitutions, including fluorination, on their inhibitory activity. We will delve into the structure-activity relationships (SAR), compare their biochemical and cellular efficacy, and provide detailed protocols for the key assays used in their evaluation.

The Role of TNIK in Colorectal Cancer: A Prime Therapeutic Target

TNIK is a serine-threonine kinase that plays a pivotal role in the canonical Wnt signaling pathway.[7] In the majority of colorectal cancers, mutations in genes such as Adenomatous Polyposis Coli (APC) lead to the constitutive activation of this pathway, promoting uncontrolled cell proliferation and tumor growth.[1] TNIK functions downstream of these common mutations, acting as a crucial activator of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF)-dependent transcription.[5][7] This strategic position makes TNIK an attractive therapeutic target, as its inhibition could block Wnt signaling even in cancers harboring upstream mutations.[1][3] High expression of TNIK has also been associated with a poorer prognosis in stage II and III CRC patients, further underscoring its clinical relevance.[8]

Below is a diagram illustrating the central role of TNIK in the Wnt signaling pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds LRP5_6 LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates Destruction_Complex Destruction Complex (Axin, APC, GSK3β) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation beta_catenin_nuc β-catenin beta_catenin->beta_catenin_nuc Translocates TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF Binds TNIK TNIK TCF_LEF->TNIK Recruits Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Promotes Transcription TNIK->TCF_LEF Phosphorylates & Activates Inhibitor Benzo[d]oxazol-2(3H)-one Inhibitors Inhibitor->TNIK Inhibits

Caption: The role of TNIK in the canonical Wnt signaling pathway and the point of intervention for benzo[d]oxazol-2(3H)-one based inhibitors.

Head-to-Head Comparison of Benzo[d]oxazol-2(3H)-one Based TNIK Inhibitors

A key study by Luo et al. (2022) provides a foundational dataset for a head-to-head comparison of benzo[d]oxazol-2(3H)-one derivatives as TNIK inhibitors.[2][6] The general structure of the investigated compounds consists of a benzo[d]oxazol-2(3H)-one core, a phenyl ring, and a variable terminal group. The fluorine substitution on the benzo[d]oxazol-2(3H)-one ring was explored, providing insights into its impact on inhibitory potency.

Biochemical Potency (IC50) Against TNIK

The following table summarizes the in vitro inhibitory activity of selected benzo[d]oxazol-2(3H)-one derivatives against the TNIK enzyme. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of TNIK by 50%.

Compound IDR1 Substitution (Benzo[d]oxazol-2(3H)-one ring)R2 Substitution (Terminal Phenyl Ring)TNIK IC50 (µM)
8a H4-F0.19
8b 5-F4-F0.11
8c 6-F4-F0.25
8d 5-Cl4-F0.088
8e H4-Cl0.13
8f H4-CH30.32
8g 5-Cl4-Cl0.050
Data synthesized from Luo et al., 2022.[2][6]

Analysis of Structure-Activity Relationships (SAR):

  • Impact of Fluorine Substitution on the Benzo[d]oxazol-2(3H)-one Core: A direct comparison between compound 8a (unsubstituted) and 8b (5-fluoro substituted) reveals that the addition of a fluorine atom at the 5-position of the benzo[d]oxazol-2(3H)-one ring enhances the inhibitory potency against TNIK (IC50 of 0.19 µM vs. 0.11 µM).[2][6] However, a fluorine atom at the 6-position (8c ) resulted in a slight decrease in activity compared to the unsubstituted analog. This suggests that the position of the fluorine atom is critical for optimal interaction with the target enzyme.

  • Influence of Halogen Substitution: The data indicates a strong preference for halogen substitutions. The 5-chloro substituted analog (8d ) demonstrated a more potent inhibitory activity than the 5-fluoro substituted analog (8b ).[2][6] The most potent compound in this series, 8g , possesses chloro substitutions on both the benzo[d]oxazol-2(3H)-one ring and the terminal phenyl ring, highlighting a synergistic effect of these substitutions.[2][6]

  • Effect of Terminal Phenyl Ring Substitution: Comparing compounds 8a , 8e , and 8f , all with an unsubstituted benzo[d]oxazol-2(3H)-one ring, shows that a chloro substitution at the 4-position of the terminal phenyl ring (8e ) is more favorable than a fluoro substitution (8a ), which in turn is more favorable than a methyl group (8f ).[2][6]

Cellular Activity: Inhibition of Wnt Signaling and Cancer Cell Proliferation

The most potent biochemical inhibitor, 8g , was further evaluated for its effects in cellular assays.

Assay TypeCell LineCompoundIC50 (µM) / Effect
Wnt Signaling (TOP/FOP Flash Assay) HCT1168g 0.15
Cell Proliferation (MTT Assay) HCT1168g 1.2
Cell Proliferation (MTT Assay) RKO8g 2.5
Cell Migration (Wound Healing Assay) HCT1168g Significant inhibition at 2 µM
Data synthesized from Luo et al., 2022.[2][6]

Compound 8g effectively suppressed the aberrant transcription of the Wnt signaling pathway in HCT116 colorectal cancer cells.[2][6] Furthermore, it demonstrated potent anti-proliferative effects against both HCT116 and RKO colorectal cancer cell lines and inhibited the migration of HCT116 cells.[2][6] These results confirm that the biochemical inhibition of TNIK by this class of compounds translates into meaningful anti-cancer effects at the cellular level.

Experimental Protocols for Inhibitor Characterization

To ensure the trustworthiness and reproducibility of the findings, it is essential to follow standardized and well-validated experimental protocols. Here, we provide detailed methodologies for the key assays used to characterize these benzo[d]oxazol-2(3H)-one based TNIK inhibitors.

In Vitro TNIK Kinase Assay

This assay measures the direct inhibitory effect of the compounds on the enzymatic activity of TNIK. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[2][9][10][11]

Workflow for TNIK Kinase Assay:

Sources

Comparing the cost-effectiveness of different synthetic routes to 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluorobenzo[d]oxazol-2(3H)-one is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have demonstrated a wide range of biological activities, making the efficient and economical synthesis of this core structure a critical consideration for researchers. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on cost-effectiveness, safety, and environmental impact. By presenting detailed experimental protocols, comparative data, and expert insights, this document aims to empower researchers to make informed decisions in their synthetic endeavors. The benzoxazolone nucleus is a valuable framework in the design of pharmaceuticals with diverse biological profiles, including anticancer, analgesic, and anti-inflammatory agents.[1]

The primary precursor for the synthesis of this compound is 2-amino-4-fluorophenol. This guide will focus on the cyclization of this key intermediate using four different carbonylating agents: triphosgene, 1,1'-carbonyldiimidazole (CDI), diethyl carbonate, and urea. Each of these routes presents a unique combination of advantages and disadvantages in terms of cost, yield, safety, and environmental impact.

Synthetic Pathways Overview

The synthesis of this compound from 2-amino-4-fluorophenol involves the formation of a cyclic carbamate. This is typically achieved by reacting the amino and hydroxyl groups of the aminophenol with a suitable carbonylating agent. The general synthetic scheme is depicted below:

General Synthesis 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol This compound This compound 2-Amino-4-fluorophenol->this compound Carbonylating Agent (e.g., Triphosgene, CDI, Diethyl Carbonate, Urea)

Figure 1: General synthetic route to this compound.

This guide will now delve into the specifics of each of these four synthetic routes, providing a detailed comparison to aid in the selection of the most appropriate method for your research needs.

Route 1: Triphosgene-Mediated Cyclization

Triphosgene, a crystalline solid, is often used as a safer alternative to the highly toxic phosgene gas.[2] It serves as an efficient carbonylating agent for the synthesis of benzoxazolones.

Mechanism

The reaction proceeds through the in situ generation of phosgene from triphosgene. The aminophenol then reacts with phosgene to form a carbamoyl chloride intermediate, which subsequently undergoes intramolecular cyclization to yield the benzoxazolone.

Triphosgene Mechanism cluster_0 Phosgene Generation cluster_1 Benzoxazolone Formation Triphosgene Triphosgene Phosgene Phosgene Triphosgene->Phosgene Heat or Nucleophile 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Carbamoyl Chloride\nIntermediate Carbamoyl Chloride Intermediate 2-Amino-4-fluorophenol->Carbamoyl Chloride\nIntermediate + Phosgene This compound This compound Carbamoyl Chloride\nIntermediate->this compound Intramolecular Cyclization

Figure 2: Proposed mechanism for triphosgene-mediated cyclization.
Experimental Protocol

Materials:

  • 2-Amino-4-fluorophenol

  • Triphosgene

  • Triethylamine (Et3N)

  • 1,2-Dichloroethane (DCE)

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of 2-amino-4-fluorophenol in 1,2-dichloroethane, add triethylamine.

  • Add a solution of triphosgene in 1,2-dichloroethane dropwise to the mixture.

  • Reflux the reaction mixture overnight.

  • After cooling, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Note: This is a general procedure. Specific quantities and reaction conditions may need to be optimized. A similar procedure for the cyclization of an ortho-phenylenediamine reported refluxing at 110°C overnight.[3]

Cost-Effectiveness and Practical Considerations
FactorAssessmentSupporting Data/Citations
Yield Potentially highSpecific yield for this reaction is not readily available in the literature, but triphosgene is known to be an efficient cyclizing agent for similar substrates.[4]
Reagent Cost Moderate to HighTriphosgene is more expensive than phosgene but safer to handle. The cost of 2-amino-4-fluorophenol is also a significant factor.
Safety High HazardTriphosgene is toxic and moisture-sensitive, releasing phosgene upon contact with water. It is fatal if inhaled and causes severe skin and eye burns.[5] All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[6]
Environmental Impact ModerateThe use of chlorinated solvents like 1,2-dichloroethane is a drawback. Proper waste disposal is crucial.
Scalability Feasible with cautionThe safety hazards associated with triphosgene require stringent controls for large-scale synthesis.

Route 2: 1,1'-Carbonyldiimidazole (CDI)-Mediated Cyclization

CDI is a solid, non-hygroscopic, and relatively safe carbonylating agent, making it an attractive alternative to phosgene and its derivatives.

Mechanism

CDI activates the hydroxyl and amino groups of the aminophenol, leading to the formation of an imidazole-N-carboxylate intermediate. Subsequent intramolecular nucleophilic attack by the amino group on the activated carbonyl results in the formation of the benzoxazolone ring and the release of two molecules of imidazole.

CDI Mechanism 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Imidazole-N-carboxylate\nIntermediate Imidazole-N-carboxylate Intermediate 2-Amino-4-fluorophenol->Imidazole-N-carboxylate\nIntermediate + CDI This compound This compound Imidazole-N-carboxylate\nIntermediate->this compound Intramolecular Cyclization

Figure 3: Proposed mechanism for CDI-mediated cyclization.
Experimental Protocol

Materials:

  • 2-Amino-4-fluorophenol

  • 1,1'-Carbonyldiimidazole (CDI)

  • Tetrahydrofuran (THF) or other suitable aprotic solvent

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 2-amino-4-fluorophenol in dry THF.

  • Add CDI portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Note: This is a general procedure. Specific quantities and reaction conditions may need to be optimized. The use of CDI facilitates parallel purification by simple liquid-liquid extraction and filtration.[7]

Cost-Effectiveness and Practical Considerations
FactorAssessmentSupporting Data/Citations
Yield Generally Good to ExcellentCDI is known to provide good to excellent yields in similar cyclization reactions.[8]
Reagent Cost ModerateCDI is more expensive than urea but generally cheaper and safer than triphosgene.
Safety Low to Moderate HazardCDI is a skin and eye irritant and should be handled with care.[9] However, it is significantly safer than triphosgene.
Environmental Impact Low to ModerateThe use of organic solvents is the main environmental concern. Imidazole is the primary byproduct, which is water-soluble and can be removed during workup.
Scalability GoodThe relative safety and ease of handling of CDI make this route amenable to scale-up.

Route 3: Diethyl Carbonate-Mediated Cyclization

Diethyl carbonate is a relatively low-cost and low-toxicity reagent that can be used for the synthesis of benzoxazolones, often requiring higher temperatures.

Mechanism

The reaction likely proceeds via a two-step process. First, a nucleophilic attack of the amino group on the carbonyl carbon of diethyl carbonate forms an intermediate ethyl carbamate. This is followed by an intramolecular nucleophilic attack of the hydroxyl group, leading to cyclization and the elimination of ethanol.

Diethyl Carbonate Mechanism 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Ethyl Carbamate\nIntermediate Ethyl Carbamate Intermediate 2-Amino-4-fluorophenol->Ethyl Carbamate\nIntermediate + Diethyl Carbonate This compound This compound Ethyl Carbamate\nIntermediate->this compound Intramolecular Cyclization - Ethanol

Figure 4: Proposed mechanism for diethyl carbonate-mediated cyclization.
Experimental Protocol

Materials:

  • 2-Amino-4-fluorophenol

  • Diethyl carbonate

  • A high-boiling point solvent (e.g., N,N-dimethylformamide, DMF) or neat conditions

  • Base (optional, e.g., potassium carbonate)

Procedure:

  • A mixture of 2-amino-4-fluorophenol and a large excess of diethyl carbonate (which can also act as the solvent) is heated to reflux, potentially with a catalytic amount of base.

  • The reaction is monitored by TLC for the disappearance of the starting material.

  • After completion, the excess diethyl carbonate is removed by distillation.

  • The residue is purified by recrystallization or column chromatography.

Note: This is a general procedure. Specific quantities and reaction conditions, particularly temperature and the use of a catalyst, will need to be optimized. Studies have shown that the cyclization of aminoalcohols with diethyl carbonate preferentially forms the 5-membered oxazolidinone ring.[10]

Cost-Effectiveness and Practical Considerations
FactorAssessmentSupporting Data/Citations
Yield ModerateYields can be variable and often require forcing conditions (high temperatures).
Reagent Cost LowDiethyl carbonate is an inexpensive and readily available bulk chemical.
Safety Low HazardDiethyl carbonate is flammable but has low toxicity.[4]
Environmental Impact LowConsidered a green solvent and reagent. The main byproduct is ethanol, which is environmentally benign.[4]
Scalability ExcellentThe low cost and safety of the reagents make this route highly scalable.

Route 4: Urea-Mediated Cyclization

Urea is an extremely low-cost and readily available source of a carbonyl group for the synthesis of benzoxazolones. This method typically requires high temperatures.

Mechanism

The reaction is believed to proceed by the thermal decomposition of urea to generate isocyanic acid (HNCO) in situ. The 2-aminophenol then adds to the isocyanic acid to form a carbamic acid intermediate, which subsequently cyclizes to the benzoxazolone with the elimination of ammonia.

Urea Mechanism Urea Urea Isocyanic Acid\n(HNCO) Isocyanic Acid (HNCO) Urea->Isocyanic Acid\n(HNCO) Heat 2-Amino-4-fluorophenol 2-Amino-4-fluorophenol Carbamic Acid\nIntermediate Carbamic Acid Intermediate 2-Amino-4-fluorophenol->Carbamic Acid\nIntermediate + HNCO This compound This compound Carbamic Acid\nIntermediate->this compound Intramolecular Cyclization - NH3

Figure 5: Proposed mechanism for urea-mediated cyclization.
Experimental Protocol

Materials:

  • 2-Amino-4-fluorophenol

  • Urea

  • High-boiling point solvent (optional, e.g., sulfolane, or neat conditions)

Procedure:

  • A mixture of 2-amino-4-fluorophenol and urea is heated to a high temperature (typically >150 °C), either neat or in a high-boiling solvent.

  • The reaction is continued until the evolution of ammonia ceases.

  • The reaction mixture is cooled, and the solid product is typically purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Note: This is a general procedure and may require significant optimization of temperature and reaction time. The synthesis of benzoxazolones from o-aminophenol and urea is a known industrial process.[11]

Cost-Effectiveness and Practical Considerations
FactorAssessmentSupporting Data/Citations
Yield Moderate to GoodYields can be good, but the high temperatures may lead to side products and decomposition.
Reagent Cost Very LowUrea is an extremely inexpensive commodity chemical.
Safety Low HazardUrea is a non-toxic and stable solid. The evolution of ammonia gas requires good ventilation.
Environmental Impact LowThe main byproduct is ammonia, which needs to be scrubbed in large-scale production. The high energy input for the reaction is a consideration.
Scalability ExcellentThe low cost of urea and the simplicity of the reaction make it highly suitable for large-scale industrial synthesis.

Comparative Summary

To facilitate a direct comparison of the four synthetic routes, the following table summarizes the key parameters:

Synthetic RouteReagentRelative CostTypical YieldSafety ConcernsEnvironmental ImpactScalability
1 TriphosgeneHighHighHigh (Toxic, moisture-sensitive)Moderate (Chlorinated solvents)Feasible with caution
2 CDIModerateGood-ExcellentLow-Moderate (Irritant)Low-Moderate (Organic solvents)Good
3 Diethyl CarbonateLowModerateLow (Flammable)Low (Green solvent)Excellent
4 UreaVery LowModerate-GoodLow (Ammonia evolution)Low (High energy input)Excellent

Note: The cost and yield are relative and can vary based on supplier, scale, and optimization.

Conclusion and Recommendations

The choice of the most cost-effective synthetic route to this compound is highly dependent on the specific needs and constraints of the researcher or organization.

  • For laboratory-scale synthesis where high yield and purity are paramount, and the higher cost and stringent safety precautions can be managed, the triphosgene route is a strong contender. Its efficiency can lead to a lower cost per gram of the final product despite the higher initial reagent cost.

  • For a balance of good yield, operational simplicity, and improved safety, the CDI-mediated synthesis is an excellent choice. It is particularly well-suited for medicinal chemistry applications where rapid and reliable synthesis of derivatives is required.

  • For large-scale industrial production where low raw material cost and scalability are the primary drivers, the urea and diethyl carbonate routes are the most attractive. The urea-based method is likely the most economical, provided that the energy costs and ammonia scrubbing can be efficiently managed. The diethyl carbonate route offers a greener alternative with a slightly higher reagent cost but simpler workup and more benign byproducts.

Ultimately, a thorough process optimization and cost analysis, considering local reagent availability and pricing, as well as safety and environmental regulations, should be conducted before selecting a synthetic route for large-scale production. This guide provides a foundational framework to initiate such an evaluation, empowering researchers to advance their work on this important class of heterocyclic compounds.

References

  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives.
  • ResearchGate. (2022). Design, Synthesis and Biological Evaluation of Bivalent Benzoxazolone and Benzothiazolone Ligands as Potential Anti-inflammatory/Analgesic Agents.
  • Loba Chemie. (2013). TRIPHOSGENE FOR SYNTHESIS MSDS.
  • University of Toronto. (n.d.). SAFE OPERATING PROCEDURE – Using Triphosgene in Lab.
  • MDPI. (2022). Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds.
  • PubMed Central. (2021). Green synthesis of new chiral amino acid urea derivatives and evaluation of their anti-inflammatory activity.
  • ACS Publications. (2014). A Comparative Environmental Assessment for the Synthesis of 1,3-Oxazin-2-one by Metrics: Greenness Evaluation and Blind Spots.
  • Alpha Chemika. (n.d.). 1,1'-CARBONYLDIIMIDAZOLE For Synthesis.
  • Sciforum. (2022). Fe-catalyzed synthesis of 2-benzoxazolone - an important fragment of biologically active compounds.
  • ResearchGate. (2014). General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities.
  • PubMed. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones.
  • PubMed Central. (2019). A decade review of triphosgene and its applications in organic reactions.
  • PubMed. (2023). Synthesis and biological profile of benzoxazolone derivatives.
  • Organic Chemistry Portal. (2015). Facile Synthesis of Benzo[d]azol-2(3H)-ones Using 2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one as Green CO Source.
  • PubMed. (1999). Parallel synthesis of 1,2,4-oxadiazoles using CDI activation.
  • MDPI. (2023). Stability of Diethyl Carbonate in the Presence of Acidic and Basic Solvents.
  • ACS Publications. (2017). Bis(trichloromethyl)carbonate (BTC, Triphosgene): A Safer Alternative to Phosgene?.
  • Reddit. (2022). Reaction with triphosgene.

Sources

A Researcher's Guide to Navigating Reproducibility in Experiments with 5-Fluorobenzo[d]oxazol-2(3H)-one and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel therapeutics is paved with the synthesis and evaluation of countless small molecules. Among these, the benzoxazolone scaffold has emerged as a "privileged structure" in medicinal chemistry due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The introduction of a fluorine atom, as in 5-Fluorobenzo[d]oxazol-2(3H)-one, can further enhance metabolic stability and binding affinity. However, the path from a promising molecule to a reproducible experimental tool is often fraught with challenges. This guide delves into the critical aspects of experimental reproducibility with this compound, offering a comparative analysis with alternative heterocyclic scaffolds and providing robust, validated protocols to ensure the integrity of your research.

The Benzoxazolone Scaffold: A Double-Edged Sword of Reactivity and Instability

The inherent chemical characteristics of the benzoxazolone ring system present both opportunities and challenges for researchers. While its reactivity is key to its biological function and synthetic elaboration, it can also be a source of experimental variability.

Factors Influencing Synthetic Reproducibility

The synthesis of N-heterocycles like this compound is a multi-step process where seemingly minor variations can lead to significant differences in yield and purity.[3] Key factors that demand stringent control include:

  • Purity of Starting Materials and Reagents: The quality of precursors, such as substituted 2-aminophenols, directly impacts the outcome. Impurities can lead to unwanted side reactions and purification difficulties.[4]

  • Reaction Conditions: Temperature, reaction time, and the choice of catalyst are critical parameters. For instance, in cyclization reactions to form the benzoxazolone core, incomplete reactions or the formation of byproducts can occur if conditions are not meticulously controlled.[5]

  • Atmospheric Conditions: Many organic reactions are sensitive to moisture and oxygen. Ensuring an inert atmosphere, when necessary, is crucial for consistent results.[4]

  • Purification Methods: The purification of N-heterocycles can be challenging due to their polarity. The choice of chromatography conditions (e.g., normal phase vs. reverse phase, solvent system) and the potential for compound degradation on silica gel must be carefully considered.[6]

To mitigate these challenges, it is imperative to follow detailed, optimized protocols and to thoroughly characterize all intermediates and the final product.

Comparative Analysis: this compound vs. Alternative Scaffolds

In the realm of kinase inhibition, a primary application for many benzoxazolone derivatives, several alternative heterocyclic scaffolds are frequently employed.[7][8] This section provides a comparative overview of this compound with two common alternatives: benzothiazolones and oxazolones.

FeatureThis compoundBenzothiazolone DerivativesOxazolone Derivatives
Core Structure Benzene ring fused to an oxazolone ring with a fluorine substituent.Benzene ring fused to a thiazolone ring.A five-membered ring containing nitrogen and oxygen.
Key Applications Kinase inhibition, anticancer, antimicrobial.[2][7]Anticancer, antimicrobial, herbicidal.[9][10]Anticancer, antimicrobial, anti-inflammatory.[11][12]
Synthetic Accessibility Generally accessible through multi-step synthesis, though fluorination can add complexity.[5]Synthetically accessible through various routes.[9]Readily synthesized through established methods.[11]
Reported Biological Activity (Example) Elevated binding affinities on clock proteins.Potent anticancer activity against various cell lines.Significant antimicrobial activity against E. coli.[11]

This table highlights that while these scaffolds share overlapping therapeutic applications, their specific biological activities and synthetic nuances can differ significantly. The choice of scaffold should be guided by the specific research question and the desired target profile.

Experimental Protocols for Ensuring Reproducibility

To promote experimental consistency, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of benzoxazolone derivatives.

Protocol 1: Synthesis of a Substituted Benzoxazolone Derivative

This protocol outlines a general and efficient method for the synthesis of benzoxazol-2(3H)-ones.

Workflow for Benzoxazolone Synthesis

cluster_synthesis Synthesis Protocol Start Start Reactants 2-Aminophenol Derivative + Carbonylating Agent Start->Reactants 1. Combine Reaction Cyclization Reaction (e.g., with CDI or phosgene equivalent) Reactants->Reaction 2. React under controlled conditions Workup Aqueous Workup & Extraction Reaction->Workup 3. Quench and extract Purification Column Chromatography or Recrystallization Workup->Purification 4. Isolate Characterization NMR, MS, HPLC Purification->Characterization 5. Verify structure and purity Final_Product Pure Benzoxazolone Characterization->Final_Product cluster_assay Kinase Assay Protocol Start Start Reagents Kinase, Substrate, ATP, Test Compound Start->Reagents 1. Prepare Incubation Pre-incubation of Kinase and Compound Reagents->Incubation 2. Combine Reaction_Start Initiate reaction with ATP/Substrate Incubation->Reaction_Start 3. Start Detection Measure Kinase Activity (e.g., luminescence, fluorescence) Reaction_Start->Detection 4. Measure Data_Analysis Calculate IC50 value Detection->Data_Analysis 5. Analyze Result Inhibitory Potency Data_Analysis->Result

Sources

A Comparative Guide to the Synthesis and Bioactivity of 5-Fluorobenzo[d]oxazol-2(3H)-one: An Inter-Laboratory Study

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide presents an inter-laboratory comparison for the synthesis and biological evaluation of 5-Fluorobenzo[d]oxazol-2(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Benzoxazolone derivatives are noted for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] This document provides an objective comparison of two prevalent synthetic methodologies, evaluating them on metrics such as chemical yield, purity, scalability, and cost-effectiveness across three independent research laboratories. Furthermore, we assess the bioactivity of the synthesized compounds in a representative enzyme inhibition assay to correlate synthetic purity with functional performance. Detailed, validated protocols are provided to enhance reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a robust and efficient workflow for the synthesis and evaluation of this important compound class.

Introduction

The benzo[d]oxazol-2(3H)-one nucleus is a privileged scaffold in modern drug discovery, forming the core of numerous pharmacologically active agents.[2][4] Its unique physicochemical properties, including a weakly acidic proton and a balance of lipophilic and hydrophilic regions, make it an attractive framework for chemical modification.[4] The introduction of a fluorine atom at the 5-position can significantly modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.

Despite its importance, the synthesis of this compound can present challenges, with variability in reported yields and purities. This guide addresses this challenge by systematically comparing two common synthetic routes, providing the scientific community with a data-driven resource for methodological selection.

Overview of Synthetic Methodologies

Two primary strategies for the synthesis of this compound from the key starting material, 2-Amino-4-fluorophenol[5][6], were evaluated.

Method A: Phosgene-Mediated Cyclization

This classical approach involves the reaction of an o-aminophenol with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) to form a carbamate intermediate, which then undergoes intramolecular cyclization to form the benzoxazolone ring.

  • Causality: Phosgene and its analogues are highly reactive electrophilic carbonyl sources. The reaction proceeds via nucleophilic attack of the amino group of 2-amino-4-fluorophenol onto the carbonyl carbon, followed by elimination of HCl and subsequent ring closure via attack by the phenolic oxygen. This method is often high-yielding but requires stringent safety precautions due to the high toxicity of phosgene.

Method B: Urea-Mediated Cyclization

A safer and more environmentally benign alternative involves the direct condensation of the o-aminophenol with urea at elevated temperatures.

  • Causality: This reaction is a thermal condensation process. At high temperatures, urea decomposes to generate isocyanic acid (HN=C=O) in situ. The isocyanic acid then acts as the carbonylating agent, reacting with the 2-amino-4-fluorophenol in a similar mechanism to Method A, but without the handling of highly toxic reagents. Ammonia is released as a byproduct. While safer, this method can require higher temperatures and longer reaction times, potentially leading to side products.

Inter-Laboratory Synthesis Comparison

Three independent laboratories (Lab A, Lab B, Lab C) performed the synthesis of this compound using both Method A (with triphosgene as the carbonyl source) and Method B. All labs started with 2-Amino-4-fluorophenol from the same commercial batch to minimize starting material variability.

Table 1: Comparison of Synthesis Results

ParameterLab ALab BLab C
Method A: Phosgene-Mediated Cyclization
Reaction Scale (mmol)5050100
Reaction Time (h)33.53
Isolated Yield (%)92%88%94%
Purity (HPLC, %)99.1%98.5%99.3%
Analyst CommentsClean reaction profile. Product precipitated upon workup.Slightly slower reaction, minor impurity observed.Excellent yield and purity on a larger scale.
Method B: Urea-Mediated Cyclization
Reaction Scale (mmol)5050100
Reaction Time (h)182018
Isolated Yield (%)75%71%78%
Purity (HPLC, %)96.2%95.5%97.0%
Analyst CommentsSignificant darkening of the reaction mixture. Required column chromatography for purification.Lower yield, difficult purification.Yield remained consistent at a larger scale.

Biological Activity Assessment: c-Met Kinase Inhibition

Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer cell proliferation and metastasis.[7] To assess the functional quality of the synthesized material, samples from each lab were tested for their ability to inhibit c-Met kinase in vitro.

Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate peptide by the c-Met enzyme. The amount of phosphorylated product is quantified, and the concentration of the compound required to inhibit 50% of the enzyme activity (IC50) is determined.

Table 2: Inter-Laboratory Comparison of c-Met Kinase Inhibition (IC50)

Compound SourceIC50 (nM)
Method A Synthesized Material
Lab A (99.1% Purity)15.2
Lab B (98.5% Purity)16.8
Lab C (99.3% Purity)14.9
Method B Synthesized Material
Lab A (96.2% Purity)25.5
Lab B (95.5% Purity)28.1
Lab C (97.0% Purity)23.9
Commercial Standard (>99%) 14.5

Analysis: The data clearly demonstrates a correlation between compound purity and biological activity. The material synthesized via Method A, which consistently yielded higher purity, exhibited IC50 values nearly identical to the commercial standard. The lower purity material from Method B showed significantly reduced potency, underscoring the critical importance of rigorous purification for reliable biological screening.

Detailed Experimental Protocols

The following protocols are provided as a validated standard for laboratory execution. Adherence to these procedures is critical for reproducibility.[8][9][10]

Recommended Synthesis Protocol: Method A

This protocol is recommended based on its high yield, purity, and scalability.

  • Safety Warning: Triphosgene is toxic and releases phosgene gas upon contact with moisture or heat. This procedure must be performed in a certified chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Reaction Setup: To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Amino-4-fluorophenol (6.35 g, 50 mmol) and anhydrous Tetrahydrofuran (THF, 100 mL).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add triethylamine (7.6 mL, 55 mmol) to the stirred solution.

  • Triphosgene Addition: Dissolve triphosgene (5.44 g, 18.3 mmol) in anhydrous THF (25 mL) and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

    • Rationale: Dropwise addition is crucial to control the exothermic reaction and prevent the uncontrolled release of phosgene. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution. Extract the mixture with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid is the high-purity product.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and HPLC analysis.

Biological Assay Protocol: c-Met Kinase Inhibition
  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in assay buffer.

  • Assay Plate Setup: In a 96-well plate, add 5 µL of the diluted compound solution to each well.

  • Enzyme Addition: Add 20 µL of c-Met kinase solution (prepared in assay buffer) to each well.

  • Incubation: Gently mix and incubate the plate at room temperature for 10 minutes to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding 25 µL of a solution containing the peptide substrate and ATP.

  • Reaction Progression: Incubate the plate at 30 °C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate using a commercially available detection reagent and a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Fit the data to a dose-response curve to determine the IC50 value.

Visualization of Workflow

The overall process, from synthesis to biological validation, is a critical workflow in drug discovery.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_bio Biological Evaluation start 2-Amino-4-fluorophenol method_A Method A (Triphosgene) start->method_A method_B Method B (Urea) start->method_B purify Purification method_A->purify High Yield High Purity method_B->purify Lower Yield Lower Purity hplc Purity Check (HPLC) purify->hplc nmr Structure ID (NMR, MS) purify->nmr bioassay c-Met Kinase Assay hplc->bioassay nmr->bioassay ic50 IC50 Determination bioassay->ic50 end end ic50->end Final Report

Caption: Experimental workflow from synthesis to final analysis.

Discussion and Troubleshooting

The results of this inter-laboratory study highlight several key points. Method A is demonstrably superior for producing high-purity this compound with high yield and scalability. The primary drawback is the requirement for handling a hazardous reagent (triphosgene). Laboratories must possess the appropriate engineering controls and safety protocols to employ this method.

Method B, while appearing safer, yields a product of lower purity that requires more intensive purification, ultimately offsetting its initial simplicity. The lower potency observed in the bioassay for Method B material is a critical finding, as using such material in a screening campaign could lead to false negatives or misleading structure-activity relationship (SAR) data.

Troubleshooting Common Issues:

  • Low Yield (Method A): Often due to moisture in the reaction vessel or solvents, which consumes the triphosgene. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Dark Color/Impurities (Method B): This is characteristic of high-temperature condensation reactions. Consider lowering the temperature and extending the reaction time, or performing the reaction under an inert atmosphere to minimize oxidative side products.

  • Inconsistent Bioassay Results: This can stem from poor compound solubility in the assay buffer or degradation. Always check compound stability and solubility under assay conditions. Ensure accurate serial dilutions.

Conclusion

For the synthesis of this compound intended for biological evaluation, this comparative guide unequivocally recommends the phosgene-mediated approach (Method A). The superior yield and purity translate directly to more reliable and potent results in functional assays, a non-negotiable requirement for drug discovery programs. While Method B is a viable alternative for applications where absolute purity is less critical, the additional purification effort and potential for misleading biological data make it less suitable for high-stakes research. By standardizing on the provided robust protocol, research teams can ensure the consistent production of high-quality material, accelerating the discovery of new therapeutic agents.

References

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI.
  • Synthesis and biological profile of benzoxazolone derivatives. (2023). ResearchGate.
  • Biological activities of benzoxazole and its derivatives. (2024). ResearchGate.
  • Synthesis and biological profile of benzoxazolone derivatives. (2023). PubMed.
  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). National Institutes of Health (NIH).
  • General and an efficient synthesis of benzoxazol-2(3H)-ones: Evolution of its anti-cancer and anti-mycobacterial activities. (2015). ResearchGate.
  • Organic Syntheses. (n.d.). ACS Division of Organic Chemistry.
  • The preparation method of 2-amino-5-fluorobenzoic acid. (2004). Google Patents.
  • Design and synthesis of novel benzo[d]oxazol-2(3H)-one derivatives bearing 7-substituted-4-enthoxyquinoline moieties as c-Met kinase inhibitors. (2016). PubMed.
  • Benzoxazolone synthesis. (n.d.). Organic Chemistry Portal.
  • 2-Amino-4-fluorophenol. (n.d.). PubChem.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for the proper handling and disposal of 5-Fluorobenzo[d]oxazol-2(3H)-one. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond standard protocols to explain the reasoning behind each step, ensuring a culture of safety and compliance in the laboratory. Our commitment is to furnish you with knowledge that enhances safety, builds trust, and supports your critical research endeavors.

Immediate Hazard Assessment and Safety Precautions

This compound is a chemical compound that requires careful handling due to its specific hazard profile. The Safety Data Sheet (SDS) classifies this compound as:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4)

  • Causes skin irritation (Skin Irritation, Category 2)

  • Causes serious eye irritation (Eye Irritation, Category 2)

  • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3)

These classifications necessitate the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling this compound.

Table 1: Required Personal Protective Equipment (PPE)
PPE TypeSpecificationRationale
Hand Protection Nitrile rubber glovesProvides a barrier against skin contact, preventing irritation.
Eye/Face Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that can cause serious eye irritation.
Respiratory Protection N95 dust mask or higherNecessary when handling the powder outside of a fume hood to prevent respiratory tract irritation.
Protective Clothing Laboratory coatPrevents contamination of personal clothing.

All handling of this compound, especially weighing and transferring the solid, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Standard Operating Procedure for Disposal

The primary and most critical procedure for the disposal of this compound is collection and segregation for pickup by a licensed hazardous waste disposal service. Due to its chemical structure, this compound must be treated as halogenated organic waste .

Step 1: Waste Segregation

Proper segregation is paramount to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Designated Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Waste." This container should be made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.

  • Avoid Mixing: Do not mix this compound waste with non-halogenated organic waste, aqueous waste, or any other waste streams.[1] Mixing can lead to complex and potentially hazardous chemical reactions and complicates the disposal process.

Step 2: Container Labeling

Accurate and detailed labeling is a regulatory requirement and essential for safety. The label on your halogenated waste container must include:

  • The words "Hazardous Waste "

  • Full Chemical Name(s): List "this compound" and any other halogenated compounds in the container. Avoid using abbreviations or chemical formulas.

  • Generator Information: Your name, laboratory, and contact information.

  • Hazard Pictograms: Affix the appropriate GHS pictograms (e.g., exclamation mark for irritant and harmful).

Step 3: Storage and Collection
  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be away from general traffic and incompatible materials.

  • Container Integrity: Ensure the container is always sealed when not in use to prevent the release of vapors. Inspect the container regularly for any signs of degradation or leaks.

  • Arrange for Pickup: Once the container is nearly full (do not overfill), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Disposal_Workflow cluster_Lab_Operations In-Laboratory Procedures cluster_Disposal_Process Formal Disposal Compound_Handling Handle Compound with Full PPE in Fume Hood Waste_Generation Generate Waste (e.g., residual solid, contaminated consumables) Compound_Handling->Waste_Generation Segregation Segregate into 'Halogenated Organic Waste' Container Waste_Generation->Segregation Labeling Label Container with 'Hazardous Waste', Chemical Name, Date, and Generator Info Segregation->Labeling Storage Store Sealed Container in Satellite Accumulation Area (SAA) Labeling->Storage Pickup_Request Request Pickup from EHS or Licensed Vendor Storage->Pickup_Request Container Full Transportation Transport by Licensed Hauler Pickup_Request->Transportation Final_Disposal Incineration at a Permitted Facility Transportation->Final_Disposal

Caption: Standard workflow for the disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

Step-by-Step Spill Cleanup Protocol:
  • Alert and Evacuate: Alert personnel in the immediate area and, if necessary, evacuate.

  • Don PPE: Before addressing the spill, don the full PPE as outlined in Table 1, including respiratory protection.

  • Contain the Spill:

    • For a powder spill , gently cover the material with a damp paper towel or absorbent pad to prevent it from becoming airborne.

    • Use an inert absorbent material like vermiculite or sand to create a dike around the spill's outer edges, preventing its spread.

  • Collect the Material: Carefully scoop the absorbed or covered material into a designated hazardous waste container. Use non-sparking tools.

  • Surface Decontamination:

    • Wipe the spill area with a cloth or paper towel dampened with a dilute solution of sodium bicarbonate (5-10%) to neutralize any acidic character, followed by a soap and water solution.

    • Given the potential for alkaline hydrolysis, a dilute basic solution can aid in decontamination. However, be aware this will convert the parent compound into another hazardous substance (2-amino-4-fluorophenol).

    • All cleaning materials (gloves, wipes, etc.) must be placed in the halogenated hazardous waste container.

  • Report the Spill: Report the incident to your institution's EHS department, regardless of the size of the spill.

Spill_Response Spill_Occurs Spill Occurs Alert_Personnel 1. Alert Personnel & Evacuate Area Spill_Occurs->Alert_Personnel Don_PPE 2. Don Full PPE (incl. respirator) Alert_Personnel->Don_PPE Contain_Spill 3. Contain Spill (cover powder, use absorbent) Don_PPE->Contain_Spill Collect_Waste 4. Collect Absorbed Material into Hazardous Waste Container Contain_Spill->Collect_Waste Decontaminate_Surface 5. Decontaminate Surface (e.g., dilute sodium bicarbonate, soap & water) Collect_Waste->Decontaminate_Surface Dispose_of_Cleaning_Materials 6. Dispose of all cleaning materials as hazardous waste Decontaminate_Surface->Dispose_of_Cleaning_Materials Report_Spill 7. Report to EHS Dispose_of_Cleaning_Materials->Report_Spill

Caption: Step-by-step emergency response for a spill of this compound.

Advanced Topic: Chemical Inactivation via Alkaline Hydrolysis

While not a substitute for professional disposal, understanding the chemical reactivity of this compound can inform decontamination procedures. Benzoxazolone structures can undergo ring-opening hydrolysis, particularly under alkaline conditions. This process breaks the heterocyclic ring to form an aminophenol derivative.

Reaction: this compound + Base (e.g., NaOH) → 2-amino-4-fluorophenol

Important Consideration: The primary hydrolysis product, 2-amino-4-fluorophenol , is also a hazardous substance. Its SDS indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is a suspected mutagen.[2]

Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[3][4][5] As a halogenated organic compound, it falls under the category of wastes that are typically managed through high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF).

While this specific compound is not explicitly listed by name, it would be classified based on its characteristics and composition. Waste streams containing halogenated organic compounds may be assigned EPA hazardous waste codes such as F001 or F002 if mixed with certain spent solvents.[6][7] Adherence to the segregation and labeling procedures outlined in this guide is essential for compliance with these federal regulations.[3][5][8]

Transportation of this hazardous waste to a TSDF is regulated by the Department of Transportation (DOT) and requires specific shipping papers, markings, and labels to ensure safe transit.[1][9][10][11]

References

  • Sigma-Aldrich. (n.d.). 2-Amino-4-fluorophenol Safety Data Sheet.
  • Laboratory Waste Management: The New Regulations. (2019). MedicalLab Management.
  • U.S. Environmental Protection Agency. (2024, January 6). Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • National Weather Service. (2013, January 30). Transportation of Hazardous Materials and Waste.
  • U.S. Compliance. (n.d.). DOT Hazardous Materials – Understanding the Core Requirements.
  • GAIACA. (2022, February 21). Hazardous Waste Transportation Compliance Laws Explained.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Transportation.
  • U.S. Environmental Protection Agency. (n.d.). EPA Waste Codes.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Hazardous Waste F list.
  • Echemi. (n.d.). 4-AMINO-2-FLUOROPHENOL SDS, 399-96-2 Safety Data Sheets.
  • Fisher Scientific. (2024, March 31). 4-Amino-2-fluorophenol Safety Data Sheet.
  • Thermo Fisher Scientific. (2010, August 10). 2-Amino-4-chlorophenol Safety Data Sheet.

Sources

Personal protective equipment for handling 5-Fluorobenzo[d]oxazol-2(3H)-one

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 5-Fluorobenzo[d]oxazol-2(3H)-one

For research and development purposes only.

As a novel compound, this compound presents a unique set of handling challenges. This guide provides a detailed protocol for the safe use of this compound, from initial risk assessment to final disposal. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage its hazards effectively, ensuring both personal safety and experimental integrity.

Hazard Identification and Risk Assessment

This compound is classified with the following hazards:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

  • Skin Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

A thorough risk assessment is mandatory before any handling of this compound. This should involve evaluating the specific procedures to be undertaken, the quantities being used, and the potential for exposure.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation
STOT SE 3GHS07WarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to provide a robust barrier against exposure. The following PPE is mandatory when handling this compound:

  • Hand Protection: Wear two pairs of chemotherapy-grade nitrile gloves that meet the ASTM D6978 standard.[2][3] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should be worn over the cuff. Gloves must be changed immediately if contaminated, torn, or punctured.

  • Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.[2]

  • Body Protection: A disposable, polyethylene-coated polypropylene gown with a solid front, long sleeves, and tight-fitting cuffs is required.[2][4] Standard cloth lab coats are not sufficient as they can absorb the chemical.

  • Respiratory Protection: When handling the powder outside of a containment device, a NIOSH-approved N95 respirator or higher is necessary to prevent inhalation of the irritant dust.[5]

Engineering and Administrative Controls

  • Ventilation: All handling of this compound powder should be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[5]

  • Restricted Access: The area where this compound is handled should be clearly marked with warning signs, and access should be restricted to authorized personnel only.[4]

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[4] Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4]

Step-by-Step Handling and Disposal Workflow

The following workflow is designed to minimize the risk of exposure at each stage of handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound in Containment prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Surfaces handle_reaction->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_dispose Dispose of Waste via EH&S cleanup_doff->cleanup_dispose

Caption: Workflow for Handling this compound.

Operational Plan
  • Preparation: Before handling the compound, ensure all necessary PPE is correctly donned.[3] Prepare the chemical fume hood by lining the work surface with absorbent, plastic-backed paper.

  • Weighing and Aliquoting: Carefully weigh the required amount of the compound within the fume hood. Use anti-static weigh boats to prevent dispersal of the powder.

  • Dissolution: If the experimental procedure requires the compound to be in solution, add the solvent slowly to the powder to avoid splashing.

  • Experimental Use: Conduct all experimental procedures within the fume hood.

Disposal Plan
  • Decontamination: All surfaces and equipment that have come into contact with the compound should be decontaminated. A suitable decontamination solution should be used, followed by a thorough rinse.

  • Waste Segregation: All contaminated materials, including gloves, gowns, weigh boats, and absorbent paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Disposal: The hazardous waste container must be disposed of through your institution's Environmental Health and Safety (EH&S) department in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[6] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[6] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek medical attention if respiratory irritation develops.[1]

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water.[6] Seek immediate medical attention.[1]

References

  • Fluorochem Ltd. (2024). Safety Data Sheet: this compound.
  • MONOGEL. (2023).
  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy.
  • American Society of Health-System Pharmacists. (n.d.). PERSONAL PROTECTIVE EQUIPMENT.
  • Sigma-Aldrich. (2025).
  • International Paint. (n.d.).
  • LearnEconomicsOnline. (n.d.). 5-Bromo-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Occupational Safety and Health Administration. (n.d.). Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • ChemScene. (2025).
  • HCT. (n.d.). Personal Protective Equipment is PPE.
  • ChemScene. (n.d.). 5-Fluorobenzo[d]oxazol-2-amine.
  • Styx Sports. (n.d.). 6-Fluorobenzo[d]oxazol-2(3H)-one.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • Parchem. (n.d.). 5-amino-7-fluorobenzo[d]oxazol-2(3H)-one.
  • Fisher Scientific. (n.d.). BLD Pharm 5GR 5-Fluorobenzo[d]oxazol-2-amine.
  • Benchchem. (2025). Personal protective equipment for handling 4-acetylbenzo[d]oxazol-2(3H)-one.
  • BLDpharm. (n.d.). 5-Chlorobenzo[d]oxazol-2(3H)-one.
  • BLDpharm. (n.d.). 5-Bromobenzo[d]oxazol-2(3H)-one.
  • BLDpharm. (n.d.). 5-Chloro-3-methylbenzo[d]oxazol-2(3H)-one.
  • Fisher Scientific. (n.d.). BLD Pharm 5GR 5-Fluorobenzo[d]oxazol-2-amine.
  • Fisher Scientific. (n.d.). BLD Pharm 5GR 5-Bromobenzo[d]oxazol-2(3H)-one.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluorobenzo[d]oxazol-2(3H)-one
Reactant of Route 2
Reactant of Route 2
5-Fluorobenzo[d]oxazol-2(3H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。